molecular formula C5H12O<br>C5H12O<br>(CH3)2CHCH2CH2OH B032998 Isoamyl alcohol CAS No. 123-51-3

Isoamyl alcohol

Cat. No.: B032998
CAS No.: 123-51-3
M. Wt: 88.15 g/mol
InChI Key: PHTQWCKDNZKARW-UHFFFAOYSA-N
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Description

Isoamyl alcohol (3-methylbutan-1-ol) is a prominent short-chain branched fatty alcohol with extensive utility in biochemical and chemical research. Its primary application is as a component in the classical phenol-chloroform-isoamyl alcohol (25:24:1) mixture for nucleic acid purification, where it functions as a foam suppressant during the extraction process, preventing the emulsification of the interphase and thereby facilitating a cleaner separation of aqueous and organic phases for higher yields of DNA and RNA.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
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InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCO
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Molecular Formula

C5H12O, Array
Record name ISOAMYL ALCOHOL
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Related CAS

6423-06-9 (magnesium salt), 123-51-3 (Parent)
Record name Isoamyl alcohol
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DSSTOX Substance ID

DTXSID3025469
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Molecular Weight

88.15 g/mol
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Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F
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Flash Point

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F
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Solubility

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents
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Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F
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Vapor Density

3.04 (AIR=1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg
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Color/Form

OILY, CLEAR LIQ, Colorless liquid.

CAS No.

123-51-3, 6423-06-9
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Melting Point

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F
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Foundational & Exploratory

The Pivotal Role of Isoamyl Alcohol in High-Purity DNA Extraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and genomics, the isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step for a multitude of downstream applications, from polymerase chain reaction (PCR) and sequencing to cloning and library construction. The phenol-chloroform extraction method, a venerable and robust technique, remains a cornerstone for achieving pure DNA. Within this method, the often-overlooked component, isoamyl alcohol, plays a critical, multifaceted role in ensuring the efficacy and success of the extraction process. This technical guide elucidates the precise functions of this compound, provides quantitative insights, details experimental protocols, and illustrates the workflow, offering a comprehensive resource for laboratory professionals.

Core Functions of this compound in DNA Extraction

This compound is typically used as a minor component in a phenol (B47542):chloroform mixture, most commonly in a 25:24:1 ratio. Its inclusion is not arbitrary; it serves several key purposes that significantly enhance the quality and yield of the extracted DNA.

  • Prevention of Foaming: During the vigorous mixing required to denature and separate proteins from the aqueous phase containing DNA, the solution has a tendency to form an emulsion or foam. This foaming can make the separation of the aqueous and organic phases difficult and imprecise, leading to contamination of the DNA sample with denatured proteins and phenol. This compound acts as an anti-foaming agent, reducing the surface tension and preventing the formation of a stable foam.[1]

  • Stabilization of the Interphase: Upon centrifugation, the mixture separates into a lower organic phase (containing lipids and denatured proteins), an upper aqueous phase (containing DNA), and a distinct layer in between known as the interphase. This interphase is primarily composed of denatured proteins. This compound helps to create a sharp and compact interphase, which is crucial for the clean separation of the aqueous layer without carryover of contaminants.[1]

  • Enhanced Phase Separation: The presence of this compound contributes to a cleaner and more distinct separation between the aqueous and organic phases. This clear demarcation is essential for accurately pipetting the aqueous phase containing the DNA, thereby maximizing yield while minimizing contamination.

  • Inhibition of RNase Activity: While phenol is effective at denaturing most proteins, some enzymes, such as RNases, can remain partially active and degrade RNA if it is the target nucleic acid. This compound aids in the denaturation and inactivation of these resilient enzymes, further protecting the integrity of the nucleic acid sample.

Quantitative Impact of this compound

While the qualitative benefits of this compound are well-established, quantitative data directly comparing DNA extraction with and without its inclusion in the phenol-chloroform mixture is not extensively published. However, the standard and widely adopted protocol utilizing a phenol:chloroform:this compound ratio of 25:24:1 underscores its importance. Furthermore, studies have shown that the addition of a chloroform:this compound mixture can significantly improve DNA yields in certain contexts.

ParameterMethodObservationSource
DNA Yield Addition of chloroform:this compound (24:1) to a commercial DNA isolation kit for pollen samples.Improved final DNA yields by up to 31% compared to controls without the chloroform:this compound wash.[2]
Standard Ratio Phenol:Chloroform:this compoundThe most commonly used and effective ratio for general DNA extraction is 25:24:1.[1]

Experimental Protocol: Phenol-Chloroform-Isoamyl Alcohol DNA Extraction

This protocol provides a detailed methodology for the extraction of high-molecular-weight genomic DNA from mammalian cells.

Materials and Reagents:

  • Cell sample (e.g., cultured cells, white blood cells)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:this compound (25:24:1, pH 8.0)

  • Chloroform:this compound (24:1)

  • 5 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Microcentrifuge

  • Pipettes and nuclease-free tips

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • For adherent cells, wash with PBS, then detach using trypsin or a cell scraper. For suspension cells, pellet by centrifugation.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of Lysis Buffer.

    • Add 2.5 µL of Proteinase K (20 mg/mL) to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 1-3 hours with occasional gentle mixing, or overnight for complete lysis.

  • RNase Treatment:

    • Cool the lysate to room temperature.

    • Add 2 µL of RNase A (10 mg/mL) to a final concentration of 40 µg/mL.

    • Incubate at 37°C for 30-60 minutes.

  • Phenol-Chloroform-Isoamyl Alcohol Extraction:

    • Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1) to the lysate.

    • Mix vigorously by vortexing for 30 seconds to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be extremely careful not to disturb the interphase or transfer any of the organic phase.

  • Chloroform:this compound Wash (Optional but Recommended):

    • Add an equal volume (e.g., 450 µL) of chloroform:this compound (24:1) to the collected aqueous phase.

    • Mix by gentle inversion for 2 minutes.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.

  • DNA Precipitation:

    • Add 1/10th volume of 5 M Sodium Acetate (e.g., 45 µL) to the aqueous phase and mix gently.

    • Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1 mL) and mix by inverting the tube until a white, thread-like precipitate of DNA is visible.

    • Incubate at -20°C for at least 1 hour, or overnight for maximum precipitation.

  • DNA Pelleting and Washing:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant without disturbing the pellet.

    • Add 1 mL of ice-cold 70% ethanol to wash the pellet.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.

    • Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of nuclease-free water or TE buffer.

    • Incubate at 65°C for 10 minutes to aid in dissolution.

  • Quantification and Quality Assessment:

    • Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Workflow Diagram

The following diagram illustrates the logical flow of the phenol-chloroform-isoamyl alcohol DNA extraction process.

DNA_Extraction_Workflow start Cell Sample (e.g., Cultured Cells) lysis Cell Lysis (Lysis Buffer, Proteinase K) start->lysis rnase RNase Treatment (RNase A) lysis->rnase pci Phenol:Chloroform: This compound (25:24:1) Extraction rnase->pci centrifuge1 Centrifugation pci->centrifuge1 aqueous_phase1 Collect Aqueous Phase centrifuge1->aqueous_phase1 Upper Phase organic_phase1 Discard Organic Phase & Interphase centrifuge1->organic_phase1 cia Chloroform:this compound (24:1) Wash (Optional) aqueous_phase1->cia centrifuge2 Centrifugation cia->centrifuge2 aqueous_phase2 Collect Aqueous Phase centrifuge2->aqueous_phase2 Upper Phase organic_phase2 Discard Organic Phase centrifuge2->organic_phase2 precipitation DNA Precipitation (Sodium Acetate, Cold Ethanol) aqueous_phase2->precipitation centrifuge3 Centrifugation precipitation->centrifuge3 wash Wash Pellet (70% Ethanol) centrifuge3->wash dry Air Dry Pellet wash->dry resuspend Resuspend DNA (TE Buffer or Water) dry->resuspend end Pure DNA resuspend->end

Figure 1: Phenol-Chloroform-Isoamyl Alcohol DNA Extraction Workflow.

References

The Role of Isoamyl Alcohol in Preventing Foaming During Cell Lysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foaming during cell lysis is a common yet problematic issue in molecular biology, particularly during nucleic acid and protein extraction. The generation of foam can lead to sample loss, denaturation of macromolecules, and difficulties in phase separation, ultimately compromising the yield and quality of the desired biomolecules. Isoamyl alcohol is a widely used reagent to counteract this issue, especially in classical phenol-chloroform extraction protocols. This technical guide provides an in-depth analysis of the role of this compound as an anti-foaming agent during cell lysis. It covers the underlying physicochemical principles, presents detailed experimental protocols, and offers a comprehensive understanding of its application for researchers and professionals in the field.

Introduction

The extraction of high-quality nucleic acids and proteins is a foundational step in a vast array of molecular biology techniques, from basic research to drug development. Cell lysis, the process of breaking open cells to release their contents, is the critical first step in these extraction procedures. Lysis is typically achieved through a combination of mechanical disruption and chemical treatment with detergents and chaotropic agents. However, these very agents, which are essential for disrupting cell membranes and denaturing proteins, also have a propensity to create foam when the sample is mixed or agitated.

Foaming is the formation of a stable dispersion of gas bubbles in a liquid. In the context of cell lysis, the high concentration of proteins and lipids released from the cells, in conjunction with the detergents in the lysis buffer, creates a stable foam that can be difficult to manage. This foam can interfere with subsequent steps, such as the separation of aqueous and organic phases in phenol-chloroform extractions, leading to contamination and reduced yields.

This compound (3-methyl-1-butanol) is a branched-chain alcohol that has long been incorporated into lysis protocols to mitigate foaming.[1] It is most famously used as a component of the phenol (B47542):chloroform (B151607):this compound (25:24:1) mixture, a standard reagent for deproteinizing nucleic acid preparations.[2][3] This guide will delve into the specific functions of this compound in this context, providing both theoretical understanding and practical guidance.

Physicochemical Mechanism of Foam Prevention

The primary role of this compound in preventing foaming is attributed to its properties as a surface-active agent, or surfactant. While seemingly counterintuitive to add another surfactant to a foam-prone solution, the efficacy of this compound lies in its ability to disrupt the stable foam lamellae created by proteins and detergents.

Foam is stabilized by a layer of surfactant molecules at the gas-liquid interface. In a lysis solution, these are primarily proteins and detergent molecules. These molecules arrange themselves with their hydrophobic regions oriented towards the air bubble and their hydrophilic regions towards the aqueous solution, forming a stable elastic film.

This compound, being a short-chain alcohol, is also surface-active but does not form the same stable, elastic films as larger protein and detergent molecules. Its mechanism of action can be described by the following principles:

  • Reduction of Surface Tension: this compound lowers the surface tension of the aqueous solution.[4] This reduction in surface tension destabilizes the existing foam by weakening the forces that hold the bubbles together.

  • Disruption of the Surfactant Layer: this compound molecules intercalate into the existing surfactant layer at the bubble interface. Due to their smaller size and different chemical nature, they disrupt the ordered packing of the protein and detergent molecules, creating points of weakness in the foam lamella.

  • Marangoni Effect: The presence of this compound can induce the Marangoni effect, where a gradient in surface tension drives fluid flow. As a bubble film thins, the concentration of this compound may change locally, creating a surface tension gradient that pulls liquid back into the thinned area, thus preventing rupture. However, in the context of vigorous mixing during extraction, the more dominant effect is the overall destabilization of the foam.

  • Enhanced Coalescence: By weakening the films separating individual bubbles, this compound promotes their coalescence, leading to larger, less stable bubbles that break more easily.

In the biphasic system of a phenol-chloroform extraction, this compound also helps to create a sharper and more stable interface between the aqueous and organic phases, further aiding in the clean separation of nucleic acids from denatured proteins.[5]

Quantitative Data on Foam Reduction

For illustrative purposes, data from a patent in the field of foam drilling demonstrates the effect of this compound on foam performance over repeated cycles. While the context is different, the underlying principle of foam disruption is similar.

Cycle NumberFoaming Volume (mL)Half-life (min)
155012
254011.5
353511
452010
55109
65008
74807
84606
94505

Table adapted from patent WO2012010062A1. This data is for illustrative purposes only and is not from a biological cell lysis experiment.

This table shows a gradual decrease in both the foaming volume and the stability (half-life) of the foam with repeated use in a system containing this compound, indicating its role in foam reduction. It is important to reiterate that this data is not from a cell lysis context and should be interpreted with caution. The lack of specific quantitative data in the biological literature highlights a potential area for future research to systematically evaluate the antifoaming efficacy of this compound and its alternatives in nucleic acid and protein extraction protocols.

Experimental Protocols

The most common application of this compound in preventing foaming during lysis is in the phenol-chloroform extraction method for DNA and RNA purification.

Preparation of Phenol:Chloroform:this compound (25:24:1)

Materials:

  • Phenol, saturated with Tris buffer (pH ~8.0 for DNA, pH ~4.5 for RNA)

  • Chloroform

  • This compound

  • Glass bottle, amber or wrapped in foil

  • Stir bar and magnetic stirrer

Protocol:

  • In a chemical fume hood, combine 25 parts of buffer-saturated phenol with 24 parts of chloroform and 1 part of this compound in a glass bottle. For example, to make 500 mL of the solution, mix 250 mL of phenol, 240 mL of chloroform, and 10 mL of this compound.

  • Add a stir bar and mix thoroughly on a magnetic stirrer for 10-15 minutes.

  • Store the solution at 4°C, protected from light. The solution should be a clear, colorless to slightly yellow liquid. A pink or brown coloration indicates oxidation of the phenol, and the solution should be discarded.

DNA Extraction from Mammalian Cells using Phenol:Chloroform:this compound

Materials:

  • Cell pellet

  • Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:this compound (25:24:1)

  • Chloroform:this compound (24:1)

  • 3 M Sodium acetate (B1210297), pH 5.2

  • 100% Ethanol (B145695), ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Resuspend the cell pellet in 500 µL of lysis buffer.

  • Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-3 hours, or until the solution is clear.

  • Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1) to the lysate.

  • Vortex vigorously for 15-30 seconds to create an emulsion. The presence of this compound will help to prevent the formation of a stable foam.

  • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white protein interface.

  • Add an equal volume of chloroform:this compound (24:1) to the aqueous phase. This step removes residual phenol.

  • Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Add 1/10th volume of 3 M sodium acetate (e.g., 50 µL) and 2.5 volumes of ice-cold 100% ethanol (e.g., 1.25 mL) to precipitate the DNA.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Decant the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

Visualizations

Logical Relationship of this compound's Anti-Foaming Action

AntiFoaming_Mechanism cluster_problem Problem: Foaming during Lysis cluster_solution Solution: Addition of this compound Lysis Buffer\n(Detergents) Lysis Buffer (Detergents) Stable Foam Stable Foam Lysis Buffer\n(Detergents)->Stable Foam Released Cellular Components\n(Proteins, Lipids) Released Cellular Components (Proteins, Lipids) Released Cellular Components\n(Proteins, Lipids)->Stable Foam Agitation Agitation Agitation->Stable Foam Foam Destabilization Foam Destabilization Stable Foam->Foam Destabilization Inhibited by This compound This compound Reduced Surface Tension Reduced Surface Tension This compound->Reduced Surface Tension Disruption of Surfactant Layer Disruption of Surfactant Layer This compound->Disruption of Surfactant Layer Reduced Surface Tension->Foam Destabilization Disruption of Surfactant Layer->Foam Destabilization

Caption: Logical flow of this compound's role in foam prevention.

Experimental Workflow for DNA Extraction

DNA_Extraction_Workflow start Start: Cell Sample lysis Cell Lysis (Lysis Buffer + Proteinase K) start->lysis pci_addition Add Phenol:Chloroform: This compound (25:24:1) lysis->pci_addition emulsification Vortex to Emulsify (this compound Prevents Foaming) pci_addition->emulsification phase_separation Centrifuge for Phase Separation emulsification->phase_separation aqueous_transfer1 Transfer Aqueous Phase (Contains DNA) phase_separation->aqueous_transfer1 ci_addition Add Chloroform:this compound (24:1) aqueous_transfer1->ci_addition vortex_centrifuge Vortex and Centrifuge ci_addition->vortex_centrifuge aqueous_transfer2 Transfer Aqueous Phase vortex_centrifuge->aqueous_transfer2 precipitation Precipitate DNA (Sodium Acetate + Ethanol) aqueous_transfer2->precipitation pelleting Centrifuge to Pellet DNA precipitation->pelleting wash Wash Pellet with 70% Ethanol pelleting->wash resuspend Air Dry and Resuspend DNA wash->resuspend end End: Purified DNA resuspend->end

Caption: Workflow of DNA extraction using phenol:chloroform:this compound.

Conclusion

This compound is a critical component in many classical cell lysis and nucleic acid extraction protocols, primarily for its role as an effective anti-foaming agent. By reducing surface tension and disrupting the stable foam structure formed by proteins and detergents, it facilitates cleaner phase separations and minimizes sample loss. While quantitative data specifically detailing its efficacy in biological extractions is sparse in the literature, its widespread and continued use is a testament to its empirical value. The detailed protocols and mechanistic understanding provided in this guide should empower researchers, scientists, and drug development professionals to effectively utilize this compound to optimize their extraction workflows and obtain high-quality biomolecules for downstream applications. Further research into the quantitative aspects of foam prevention in this context could provide a more rigorous basis for protocol optimization and the development of alternative anti-foaming agents.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-Butanol in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butanol, also known as isoamyl alcohol or isopentyl alcohol, is a branched-chain alcohol with the chemical formula C5H12O. It is a colorless liquid with a characteristic pungent odor.[1][2] This compound is not only a common industrial solvent and a precursor in the synthesis of flavors and fragrances but also a naturally occurring metabolite in various biological systems, including as a byproduct of fermentation.[3][4] Its presence and potential effects in biological environments necessitate a thorough understanding of its chemical properties within the context of physiological conditions. This technical guide provides a comprehensive overview of the solubility, stability, and reactivity of 3-methyl-1-butanol in commonly used biological buffers, along with detailed experimental protocols for its quantification and the assessment of its interaction with proteins.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methyl-1-butanol is presented in Table 1. These properties are fundamental to understanding its behavior in aqueous and biological systems.

PropertyValueReference(s)
Molecular Formula C5H12O[2]
Molecular Weight 88.15 g/mol [2]
pKa >14[1]
Boiling Point 131-132 °C[1]
Melting Point -117 °C[5]
Density 0.809 g/mL at 25 °C[1]
Vapor Pressure 2 mmHg at 20 °C[5]
Water Solubility 25 g/L at 20 °C[1]
LogP (Octanol/Water) 1.35 at 20 °C[1]
Appearance Colorless liquid[3]
Odor Mild, alcoholic[1]

Solubility in Biological Buffers

The solubility of 3-methyl-1-butanol in aqueous solutions is a critical parameter for its application in biological assays. While it is described as slightly soluble in water, its solubility can be influenced by the components of biological buffers.[2]

Table 2: Solubility of 3-Methyl-1-Butanol in Biological Buffers

Buffer SystempHTemperature (°C)Solubility (g/L)
Phosphate Buffered Saline (PBS)7.437Data not explicitly found, but expected to be similar to water solubility (~25 g/L).
Tris-HCl8.037Data not explicitly found, but expected to be similar to water solubility (~25 g/L).

Note: While specific quantitative data for the solubility of 3-methyl-1-butanol in PBS and Tris-HCl at 37°C were not found in the literature search, its solubility is not expected to deviate significantly from its water solubility due to the nature of these buffer systems. Experimental determination is recommended for precise applications.

Experimental Protocol for Determining Solubility in Biological Buffers

This protocol outlines a method to determine the solubility of 3-methyl-1-butanol in a biological buffer of interest using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • 3-Methyl-1-butanol (≥99% purity)

  • Biological buffer of choice (e.g., PBS pH 7.4, 50 mM Tris-HCl pH 8.0)

  • Internal standard (e.g., n-butanol)

  • Headspace vials (20 mL) with caps (B75204) and septa

  • Thermostatic shaker or water bath

  • Gas Chromatograph with FID and headspace autosampler

  • GC column suitable for alcohol analysis (e.g., DB-WAX)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-methyl-1-butanol to a known volume of the biological buffer in a sealed container.

    • Equilibrate the mixture at 37°C for at least 24 hours with constant agitation to ensure saturation.

    • After equilibration, allow the solution to stand undisturbed at 37°C for the phases to separate.

  • Sample Preparation for GC-FID Analysis:

    • Carefully withdraw an aliquot from the aqueous (buffer) phase, ensuring no undissolved alcohol is transferred.

    • Prepare a series of calibration standards of 3-methyl-1-butanol in the same biological buffer, with a fixed concentration of the internal standard.

    • In headspace vials, add a precise volume of the saturated buffer sample and the calibration standards. Add the internal standard to the sample vial.

  • Headspace GC-FID Analysis:

    • Equilibrate the vials in the headspace autosampler oven (e.g., 80°C for 15 minutes).

    • Inject a portion of the headspace into the GC-FID.

    • Run the samples using an appropriate temperature program to separate 3-methyl-1-butanol and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of 3-methyl-1-butanol to the internal standard against the concentration of the standards.

    • Determine the concentration of 3-methyl-1-butanol in the saturated buffer sample from the calibration curve. This concentration represents the solubility.

G cluster_prep Preparation of Saturated Solution cluster_gc GC-FID Analysis cluster_quant Quantification prep1 Add excess 3-methyl-1-butanol to buffer prep2 Equilibrate at 37°C for 24h with agitation prep1->prep2 prep3 Phase separation prep2->prep3 gc1 Prepare calibration standards and sample with internal standard prep3->gc1 gc2 Incubate in headspace vials gc1->gc2 gc3 Inject headspace into GC-FID gc2->gc3 quant1 Construct calibration curve gc3->quant1 quant2 Determine concentration quant1->quant2 G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep1 Prepare stock solution of 3-methyl-1-butanol in buffer prep2 Aliquot into sealed vials prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Remove samples at defined time points inc1->inc2 an1 Add internal standard inc2->an1 an2 Analyze by Headspace GC-FID an1->an2 data1 Calculate concentration at each time point an2->data1 data2 Assess stability data1->data2 G cluster_setup Apparatus Setup cluster_loading Sample Loading cluster_equilibration Equilibration cluster_analysis Sample Analysis & Calculation setup1 Hydrate dialysis membrane setup2 Assemble dialysis cells setup1->setup2 load1 Add protein + 3-methyl-1-butanol to one chamber setup2->load1 load2 Add buffer to the other chamber setup2->load2 eq1 Incubate at 37°C with agitation load1->eq1 load2->eq1 eq2 Allow free drug to diffuse eq1->eq2 an1 Measure concentration in both chambers eq2->an1 an2 Calculate % protein binding an1->an2 G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->cellular_response three_methyl_butanol 3-Methyl-1-Butanol three_methyl_butanol->mek ? three_methyl_butanol->erk ?

References

The Role of Isoamyl Alcohol as an Antifoaming Agent in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular biology, the isolation of high-quality nucleic acids is a foundational step for a multitude of downstream applications, from PCR to next-generation sequencing. Classic liquid-liquid extraction methods, particularly those employing phenol (B47542) and chloroform (B151607), remain a cost-effective and reliable option. However, a common challenge in these protocols is the formation of foam and emulsions, which can lead to sample loss and contamination. Isoamyl alcohol, a simple branched-chain alcohol, serves as a critical reagent in mitigating these issues. This technical guide provides an in-depth examination of this compound's function as an antifoaming agent, its mechanism of action, standardized protocols for its use, and its impact on the integrity of nucleic acid preparations.

Introduction to this compound

This compound, also known as isopentyl alcohol or 3-methyl-1-butanol, is a colorless liquid with the chemical formula (CH₃)₂CHCH₂CH₂OH.[1][2] While it has various industrial applications, in molecular biology, it is most renowned for its role as a component in the phenol:chloroform:this compound (PCI) and chloroform:this compound (CIA) mixtures used for nucleic acid purification.[1][3] Its primary function is to act as an antifoaming agent, preventing the formation of stable emulsions that can occur when mixing aqueous cell lysates with organic solvents.[4][5][6]

Mechanism of Action as an Antifoaming Agent

During nucleic acid extraction, the vigorous mixing required to denature and separate proteins from nucleic acids often introduces air into the mixture, creating a foam. This foam consists of bubbles stabilized by proteins and other surfactants present in the cell lysate. The presence of foam can make phase separation difficult and lead to the trapping of nucleic acids in the interphase, thereby reducing yield.[6]

This compound prevents foaming and breaks emulsions through its properties as a surfactant. It reduces the surface tension at the liquid-air interface, which destabilizes the proteinaceous films that form bubbles, causing them to collapse.[3][6] This action ensures a sharp and clean interface between the upper aqueous phase (containing DNA/RNA) and the lower organic phase after centrifugation, facilitating the clean recovery of the nucleic acid sample.[4][5] Additionally, some evidence suggests this compound aids in the deactivation of RNases and helps prevent the loss of long RNA molecules with poly(A) tails into the organic phase.[1][7][8]

Key Applications in Molecular Biology

The principal application of this compound is within the context of phenol-chloroform extraction, a robust method for deproteinizing a cell lysate to purify nucleic acids.[9][10]

  • Phenol:Chloroform:this compound (PCI) Extraction: This is the primary extraction step. Phenol denatures proteins, while chloroform enhances this denaturation and increases the density of the organic phase, aiding in a clear separation.[5][11] this compound is included to prevent foaming during the vigorous mixing of the aqueous lysate and the organic PCI solution.[4][6]

  • Chloroform:this compound (CIA) Wash: Following the initial PCI extraction, a subsequent wash with a chloroform:this compound mixture is often performed.[9] This step serves to remove any residual phenol from the aqueous phase, as phenol can be inhibitory to downstream enzymatic reactions (e.g., PCR, restriction digests).[12] this compound continues to act as an antifoaming agent in this step.

Data Presentation: Standard Reagent Compositions

The precise ratios of components are critical for the success of the extraction. The most widely adopted concentrations are summarized below.

Reagent MixtureComponent Ratio (v/v/v)Component 1Component 2Component 3Primary Use
PCI Solution 25:24:1Buffer-Saturated PhenolChloroformThis compoundPrimary deproteinization of cell lysate[9][11]
CIA Solution 24:1ChloroformThis compound-Removal of residual phenol from the aqueous phase[9][13]

Experimental Protocols

The following are detailed, standardized protocols for the preparation of extraction reagents and their use in genomic DNA (gDNA) extraction from mammalian cells.

Preparation of Extraction Solutions

A. Phenol:Chloroform:this compound (25:24:1) [9][14][15]

  • Objective: To prepare the primary organic solvent mixture for protein extraction.

  • Materials:

    • Buffer-saturated phenol (pH ~8.0 for DNA, ~4.5 for RNA)

    • Chloroform

    • This compound

  • Procedure:

    • In a chemical fume hood, combine 25 parts of buffer-saturated phenol with 24 parts of chloroform and 1 part of this compound in a glass bottle. For example, to make 50 mL of solution, mix 25 mL of phenol, 24 mL of chloroform, and 1 mL of this compound.[9]

    • Mix thoroughly.

    • Store in a dark, airtight glass bottle at 4°C.

B. Chloroform:this compound (24:1) [13][16]

  • Objective: To prepare the wash solution for removing residual phenol.

  • Materials:

    • Chloroform

    • This compound

  • Procedure:

    • In a chemical fume hood, combine 24 parts of chloroform with 1 part of this compound. For example, to make 50 mL of solution, mix 48 mL of chloroform and 2 mL of this compound.[9]

    • Mix thoroughly.

    • Store in an airtight glass bottle at room temperature.

Protocol: Genomic DNA Extraction from Cultured Mammalian Cells

This protocol outlines the complete process from cell lysis to DNA precipitation.

Materials:

  • Cultured cell pellet

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL stock)

  • RNase A (10 mg/mL stock)

  • Phenol:Chloroform:this compound (25:24:1)

  • Chloroform:this compound (24:1)

  • 5 M Sodium Acetate (NaOAc) or 7.5 M Ammonium Acetate (NH₄OAc)

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure: [11][13][17]

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-2 hours, or until the lysate is clear.[11]

  • RNase Treatment: Cool the lysate to room temperature. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.

  • PCI Extraction: Add one volume of PCI (25:24:1) to the lysate. Vortex vigorously for 20-30 seconds to form an emulsion.[11]

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.[7][11] Three layers will form: a top aqueous layer (clear), a middle interphase (white, precipitated protein), and a bottom organic layer.

  • Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new microcentrifuge tube. Be extremely careful not to disturb the interphase, as it contains proteins that will contaminate the DNA.

  • CIA Wash: Add one volume of CIA (24:1) to the collected aqueous phase. Vortex for 10-15 seconds.[13]

  • Second Phase Separation: Centrifuge at 12,000 x g for 2 minutes at room temperature.

  • Final Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, again avoiding the interphase and organic layer.

  • DNA Precipitation: Add 1/10th volume of 5 M NaOAc (or 1/2 volume of 7.5 M NH₄OAc) and mix. Add 2-2.5 volumes of ice-cold 100% ethanol.[13] Invert the tube gently several times until the white, thread-like DNA precipitate becomes visible.

  • Pelleting: Incubate at -20°C for at least 1 hour (or overnight) to precipitate the DNA. Centrifuge at 16,000 x g for 20-30 minutes at 4°C to pellet the DNA.[11]

  • Ethanol Wash: Carefully decant the supernatant. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully decant the 70% ethanol. Briefly spin the tube again and remove any residual ethanol with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.[11][18]

Mandatory Visualizations

Experimental Workflow

PCI_Extraction_Workflow start Start: Cell Lysate (DNA, RNA, Protein) pci_add 1. Add Phenol:Chloroform: This compound (25:24:1) start->pci_add vortex1 2. Vortex to Emulsify pci_add->vortex1 centrifuge1 3. Centrifuge for Phase Separation vortex1->centrifuge1 transfer1 4. Transfer Upper Aqueous Phase centrifuge1->transfer1 cia_add 5. Add Chloroform: This compound (24:1) transfer1->cia_add vortex2 6. Vortex Gently cia_add->vortex2 centrifuge2 7. Centrifuge vortex2->centrifuge2 transfer2 8. Transfer Final Aqueous Phase centrifuge2->transfer2 precipitate 9. Precipitate DNA (Salt + Ethanol) transfer2->precipitate wash 10. Wash & Dry Pellet precipitate->wash end_node End: Purified DNA wash->end_node

Caption: Workflow for Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA extraction.

Logical Relationship in Phase Separation

Phase_Separation cluster_tube Centrifuged Mixture cluster_reagents Reagent Roles Aqueous Aqueous Phase (Polar) Contains: DNA/RNA Interphase Interphase Denatured Proteins Organic Organic Phase (Non-Polar) Contains: Phenol, Chloroform, Lipids IAA This compound IAA->Interphase Reduces Foaming, Stabilizes Interface Phenol Phenol Phenol->Interphase Denatures Proteins Chloroform Chloroform Chloroform->Organic Extracts Lipids, Increases Density

Caption: Role of components in liquid-liquid phase separation.

Technical Considerations and Alternatives

  • Safety: Phenol is highly corrosive and toxic, while chloroform is a suspected carcinogen. All steps involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • pH is Critical: The pH of the phenol solution determines which nucleic acids are purified. A pH of ~8.0 is used for DNA extraction, as a lower, acidic pH will cause DNA to partition into the organic phase, allowing for the selective isolation of RNA in the aqueous phase.[13][19]

  • Optional but Recommended: While some protocols suggest this compound is optional, its inclusion is highly recommended to ensure a clean separation and prevent emulsion formation, which is a common point of failure in these extractions.[5][19]

  • Alternatives: Due to the hazardous nature of phenol-chloroform extraction, many commercial kits are now available that use alternative chemistries, such as silica-based spin columns or magnetic beads, to purify nucleic acids. While often faster and safer, these kits can be more expensive than the traditional PCI method.[20][21] For antifoaming purposes in other contexts, agents like amyl alcohol may be used, but this compound is preferred in nucleic acid extraction for its efficiency in preventing emulsions.[22]

Conclusion

This compound is an indispensable component of traditional nucleic acid extraction protocols, serving a critical function as an antifoaming and anti-emulsification agent. By reducing surface tension, it ensures a sharp, stable interface between the aqueous and organic phases, thereby maximizing the yield and purity of the recovered DNA or RNA. While modern, kit-based methods offer safer alternatives, the reliability and cost-effectiveness of the phenol-chloroform-isoamyl alcohol method ensure its continued relevance in molecular biology research. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively leverage this powerful technique for high-quality nucleic acid isolation.

References

mechanism of protein denaturation by phenol-chloroform-isoamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Protein Denaturation by Phenol-Chloroform-Isoamyl Alcohol

Introduction

Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology for purifying nucleic acids from biological samples.[1] The method leverages the principles of differential solubility to separate nucleic acids from proteins, lipids, and other cellular contaminants.[2][3] Phenol (B47542), in combination with chloroform (B151607) and isoamyl alcohol, serves as a powerful denaturant, efficiently removing proteins to yield high-purity DNA or RNA.[4] This guide details the core mechanism of protein denaturation by this reagent mixture, presents quantitative data, provides a standard experimental protocol, and visualizes the key processes.

Core Mechanism of Protein Denaturation and Separation

The efficacy of phenol-chloroform-isoamyl alcohol (often abbreviated as PCI or PCIA) in nucleic acid purification hinges on its ability to disrupt cellular structures and partition biomolecules into distinct liquid phases.

Principle of Liquid-Liquid Extraction

The process begins by mixing an aqueous cell lysate, containing nucleic acids, proteins, lipids, and other molecules, with an equal volume of the phenol-chloroform-isoamyl alcohol solution.[5] Because the organic PCI mixture is immiscible with the aqueous lysate, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.[1] The separation is driven by the polarity of the molecules.[6][7]

  • Aqueous Phase: Highly polar nucleic acids, with their negatively charged phosphate (B84403) backbones, are soluble in the polar aqueous buffer and remain in this upper layer.[6][8]

  • Organic Phase: Non-polar molecules, such as lipids, are solubilized by the organic solvents and partition into the lower phenol-chloroform phase.[2][9]

  • Interphase: Denatured proteins, which expose both hydrophobic and hydrophilic residues, are insoluble in both phases and accumulate as a white, cloudy layer at the interface between the aqueous and organic layers.[1][10]

Role of Individual Components

Phenol (C₆H₅OH): Phenol is the primary protein denaturing agent.[8][11] Proteins in their native, folded state typically present a hydrophilic (polar) exterior to remain soluble in the aqueous cellular environment, while burying their hydrophobic (non-polar) amino acid residues in the core.[6] Phenol, an organic solvent, disrupts this stable conformation.[12] It breaks down the non-covalent bonds that maintain the protein's tertiary and quaternary structures, causing the protein to unfold. This process exposes the hydrophobic core residues.[6][7] The newly exposed non-polar surfaces make the denatured protein more soluble in the organic phenol phase than in the aqueous buffer, causing it to partition out of the aqueous layer.[6][8] The pH of the phenol solution is critical; for DNA extraction, it is buffered to a pH of ~8.0 to ensure the phosphate backbone of DNA remains deprotonated and negatively charged, keeping it in the aqueous phase.[4][13]

Chloroform (CHCl₃): Chloroform serves multiple crucial functions:

  • Enhanced Denaturation: When mixed with phenol, chloroform increases the efficiency of protein denaturation beyond what either solvent can achieve alone.[12][14]

  • Phase Separation: Chloroform is denser than both water and phenol.[8][15] Its addition increases the overall density of the organic phase, promoting a sharp, well-defined interface between the aqueous and organic layers after centrifugation.[8][14] This prevents the retention of the aqueous phase by phenol and improves the recovery yield of nucleic acids.[12]

  • Lipid Solubilization: Chloroform is an effective solvent for lipids, ensuring their removal from the aqueous phase and into the organic layer.[2][8]

This compound (C₅H₁₂O): Though present in a small ratio (typically 1 part in 25:24:1), this compound is vital for the quality of the extraction.[10]

  • Anti-foaming Agent: It prevents the formation of an emulsion and reduces foaming that can occur when vortexing the aqueous and organic mixtures.[10][16] This stabilizes the interphase where denatured proteins collect, making the removal of the upper aqueous phase cleaner and easier.[7][10]

  • Inhibition of RNases: this compound has been reported to help inhibit RNase activity, protecting RNA from degradation during the extraction process.[17]

Quantitative Data Presentation

The performance of phenol-chloroform extraction can be compared to other methods, such as commercial kits. The following table summarizes data from a 2020 study comparing the two methods for extracting DNA from triatomine bug bloodmeals.

ParameterPhenol-Chloroform MethodCommercial Kit MethodReference
DNA Purity (A260/A280) 26.7% of samples were pure (ratio 1.8-2.0)80% of samples were pure (ratio 1.8-2.0)[18]
DNA Concentration (ng/µL) from G. gallus 85.75 ± 17.99Data not specified, but lower than P-C[18]
DNA Concentration (ng/µL) from M. musculus Higher than kitLower than P-C[18]
DNA Concentration (ng/µL) from Columba sp. Lower than kitSignificantly higher than P-C (p=0.02)[18]
Cost Significantly less expensiveMore expensive[18]
Time Required Considerably more time-consumingFaster[18]

Note: Purity is defined by A260/A280 ratios, where a value between 1.8 and 2.0 is considered pure for DNA. The phenol-chloroform method often yields higher concentrations of DNA but may result in lower purity due to potential co-precipitation of contaminants.[18]

Experimental Protocols

This section provides a standardized protocol for genomic DNA extraction from cells using phenol-chloroform-isoamyl alcohol.

Materials:

  • Cell sample

  • Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)[2]

  • Phenol:Chloroform:this compound (25:24:1), buffered to pH 8.0[2][10]

  • Chloroform:this compound (24:1)[10]

  • Ice-cold 100% Ethanol[2]

  • 70% Ethanol[2]

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water[2]

  • Ammonium (B1175870) Acetate (B1210297) (e.g., 7.5 M)[2]

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of lysis buffer.

    • If using Proteinase K, incubate the sample at 55°C for 1-2 hours, or until the lysate is clear.[2][3] This step digests many cellular proteins.

  • First Organic Extraction:

    • Add an equal volume of phenol:chloroform:this compound (25:24:1) to the cell lysate.[2]

    • Vortex vigorously for 15-30 seconds to create an emulsion.[2]

    • Centrifuge at 12,000-16,000 x g for 5 minutes at room temperature to separate the phases.[2][3]

  • Aqueous Phase Recovery:

    • Carefully pipette the upper aqueous phase into a new, clean microcentrifuge tube.

    • Be extremely cautious not to disturb the white protein layer at the interphase or carry over any of the lower organic phase.[2]

  • Second Organic Extraction (Optional but Recommended):

    • Repeat steps 2 and 3 to increase the purity of the final DNA sample. For subsequent extractions, a mixture of chloroform:this compound (24:1) can be used to remove residual phenol.[4][10]

  • DNA Precipitation:

    • To the final aqueous phase, add ammonium acetate to a final concentration of ~2.0-2.5 M.

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol (B145695).[5]

    • Mix gently by inverting the tube until the DNA precipitate becomes visible as a white, stringy mass.

    • Incubate at -20°C for at least one hour (or overnight) to maximize precipitation.[2]

  • DNA Pelleting and Washing:

    • Centrifuge at 16,000 x g for 20-30 minutes at 4°C to pellet the DNA.[3]

    • Carefully decant the supernatant.

    • Wash the DNA pellet by adding 500 µL of 70% ethanol to remove residual salts.[2]

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Carefully decant the 70% ethanol and briefly air-dry the pellet (5-10 minutes). Do not over-dry, as this can make the DNA difficult to resuspend.[2]

  • Resuspension:

    • Resuspend the dried DNA pellet in an appropriate volume of TE buffer or nuclease-free water.[2]

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Purification cluster_end Result start_node Biological Sample (Cells, Tissue) lysis_node Cell Lysis (Lysis Buffer, Proteinase K) start_node->lysis_node pci_add Add Phenol:Chloroform: This compound (25:24:1) lysis_node->pci_add vortex Vortex to Emulsify pci_add->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Aqueous Phase to New Tube centrifuge->transfer precipitate Precipitate DNA (Ethanol & Salt) transfer->precipitate wash Wash Pellet (70% Ethanol) precipitate->wash resuspend Resuspend Pure DNA wash->resuspend end_node Purified Nucleic Acids (DNA/RNA) resuspend->end_node

Caption: Workflow of nucleic acid purification using phenol-chloroform-isoamyl alcohol.

G cluster_protein Protein State cluster_solvent Solvent Interaction cluster_partition Phase Partitioning native_protein Native Protein Hydrophilic Exterior Hydrophobic Core phenol Phenol native_protein->phenol Disruption of tertiary structure denatured_protein Denatured Protein Hydrophobic Groups Exposed interphase Interphase denatured_protein->interphase Precipitates at interface phenol->denatured_protein Solubilization of hydrophobic groups aqueous Aqueous Phase (Polar) organic Organic Phase (Non-polar)

Caption: Mechanism of protein denaturation and partitioning by phenol.

G Title Phase Separation After Centrifugation Aqueous Aqueous Phase (Contains polar DNA/RNA) Interphase Interphase (White layer of denatured proteins) Organic Organic Phase (Phenol, Chloroform, Lipids)

Caption: Illustration of distinct phases after centrifugation.

References

Unveiling the Hydrophobic Nature of Isoamyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core hydrophobic properties of isoamyl alcohol, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its physicochemical characteristics, practical applications stemming from its hydrophobicity, and detailed experimental protocols for its assessment.

This compound, systematically named 3-methyl-1-butanol, is a branched-chain primary alcohol that plays a significant role in various scientific and industrial domains.[1] Its distinct hydrophobic character is fundamental to its utility as a specialty solvent, an antifoaming agent, and a crucial component in molecular biology protocols.[2][3] This technical guide delves into the quantitative measures of its hydrophobicity, outlines detailed experimental procedures for its evaluation, and visually represents key workflows and conceptual relationships.

Core Physicochemical Properties of this compound

The hydrophobicity of a molecule is quantitatively described by several key physicochemical parameters. For this compound, these properties underscore its limited affinity for aqueous solutions and its preference for nonpolar environments.

Quantitative Data Summary

The following tables summarize the essential data that define the hydrophobic character of this compound, compiled from various sources for ease of comparison.

Table 1: Partition and Solubility Data for this compound

ParameterValueTemperature (°C)Reference(s)
LogP (Octanol-Water Partition Coefficient) 1.16Not Specified[4][5]
1.28Not Specified[6][7]
1.33Predicted[8]
1.3520[9]
Water Solubility 25 g/L20[1][6][9]
28 g/LNot Specified[10]
Slightly solubleNot Specified[2][10][11]

Table 2: Interfacial and Physical Properties of this compound

ParameterValueTemperature (°C)Reference(s)
Surface Tension 23.80 dyn/cmNot Specified[5]
24.77 dynes/cm15[12]
Density 0.809 g/mL25[9]
0.81 g/cm³20[1][6][12]
0.8104 g/cm³20[10]
0.8247 g/cm³0[2][10]
Viscosity 3.692 mPa·sNot Specified[10]
4.20 cPNot Specified[5]
Vapor Pressure 2 mmHg20[7]
28 mmHg20[10]

Applications Driven by Hydrophobicity

The low water solubility and lipophilic nature of this compound are directly responsible for its widespread use in several key applications.

  • Specialty Solvent : this compound's ability to dissolve oils, resins, waxes, and other nonpolar organic compounds makes it a valuable solvent in the synthesis of pharmaceuticals, flavors, and fragrances.[2][3][13] It is particularly useful in creating synthetic fruit flavors and as a raw material for isoamyl acetate, known for its characteristic banana scent.[1][2]

  • Antifoaming Agent : Its effect on the surface tension of micro-emulsions allows it to act as a potent foam suppressant.[2][3] This property is leveraged in various industrial processes where foaming can be problematic.

  • Nucleic Acid Purification : In molecular biology, this compound is a critical component of the phenol-chloroform-isoamyl alcohol (PCI) mixture used for DNA and RNA extraction.[1][2] It aids in the deactivation of RNases, prevents the solubilization of long RNA molecules with poly(A) tails in the phenol (B47542) phase, and reduces foaming during the extraction process, ensuring a cleaner separation of the aqueous and organic phases.[2][14][15][16]

Experimental Protocols for Assessing Hydrophobicity

The following sections provide detailed methodologies for key experiments used to quantify the hydrophobic properties of this compound.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a compound's differential solubility in two immiscible phases: n-octanol and water. It is a cornerstone metric for hydrophobicity.

1. Shake-Flask Method (OECD 107)

This is the classical and most straightforward method for determining LogP.

  • Principle : A known amount of this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the alcohol in each phase is measured to determine the partition coefficient.

  • Materials :

    • This compound (high purity)

    • n-Octanol (reagent grade, pre-saturated with water)

    • Water (high purity, pre-saturated with n-octanol)

    • Separatory funnels or centrifuge tubes with screw caps

    • Mechanical shaker or vortex mixer

    • Centrifuge (if necessary for phase separation)

    • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

  • Procedure :

    • Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

    • Sample Preparation : Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be low enough to not affect the mutual solubility of the phases.

    • Partitioning : In a separatory funnel or centrifuge tube, combine a precise volume of the this compound stock solution with a precise volume of pre-saturated water. The volume ratio of the two phases can be varied to optimize the measurement.

    • Equilibration : Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.[17]

    • Phase Separation : Allow the phases to separate. If an emulsion forms, centrifugation can be employed to break it.

    • Analysis : Carefully separate the two phases. Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique like GC-FID.

    • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase (C_octanol) to the concentration in the aqueous phase (C_water). The LogP is the base-10 logarithm of P.

2. Slow-Stirring Method (OECD 123)

This method is preferred for highly hydrophobic substances to avoid the formation of micro-emulsions that can interfere with accurate measurements.[18]

  • Principle : Similar to the shake-flask method, but equilibration is achieved by gentle, prolonged stirring, which prevents emulsion formation.

  • Procedure :

    • Follow steps 1 and 2 from the Shake-Flask Method.

    • Partitioning and Equilibration : In a thermostated vessel, combine the pre-saturated solvents and the this compound stock solution. Stir the mixture slowly with a magnetic stirrer. The stirring speed should be sufficient to create a vortex at the interface but not so high as to cause emulsification.

    • Sampling and Analysis : Periodically take samples from both phases over several days until the concentration of this compound in each phase reaches a constant value, indicating equilibrium has been reached.[19] Analyze the samples as in the shake-flask method.

    • Calculation : Calculate LogP as described previously.

Contact Angle Measurement

The contact angle is the angle at which a liquid-vapor interface meets a solid surface. It provides a measure of the wettability of a solid surface by a liquid, which is related to the liquid's hydrophobicity.

1. Sessile Drop Method

This is a common and direct method for measuring the contact angle.[20]

  • Principle : A small droplet of this compound is placed on a flat, solid substrate, and the angle formed between the droplet's edge and the substrate surface is measured optically.

  • Materials :

    • Contact angle goniometer with a high-resolution camera and light source

    • Syringe with a fine needle for droplet deposition

    • Flat, smooth, and clean solid substrate (e.g., glass, silicon wafer)

    • This compound

  • Procedure :

    • Substrate Preparation : Thoroughly clean and dry the solid substrate to ensure a uniform and contaminant-free surface.

    • Droplet Deposition : Place the substrate on the goniometer stage. Using the syringe, carefully deposit a small droplet of this compound onto the substrate surface.

    • Image Capture : The goniometer's camera captures a profile image of the droplet at the solid-liquid interface.

    • Angle Measurement : The software analyzes the image to determine the tangent at the three-phase (solid-liquid-gas) contact point and calculates the contact angle.[21] For a hydrophobic interaction (poor wetting), the contact angle will be high (>90°).[22]

Visualizing Key Processes and Concepts

The following diagrams, created using the DOT language, illustrate the workflows and relationships central to understanding the hydrophobic properties of this compound.

Experimental_Workflow_LogP_Measurement cluster_prep Preparation Phase cluster_partition Partitioning Phase cluster_analysis Analysis Phase prep_solvents Prepare Pre-saturated Octanol and Water prep_stock Prepare this compound Stock Solution in Octanol prep_solvents->prep_stock mix Mix Stock Solution and Saturated Water prep_stock->mix equilibrate Equilibrate Mixture (Shake or Slow-Stir) mix->equilibrate separate Separate Octanol and Aqueous Phases equilibrate->separate analyze_octanol Measure Concentration in Octanol Phase (GC-FID) separate->analyze_octanol analyze_water Measure Concentration in Aqueous Phase (GC-FID) separate->analyze_water calculate Calculate LogP analyze_octanol->calculate analyze_water->calculate

Figure 1: Experimental Workflow for LogP Measurement.

DNA_Extraction_Workflow Role of this compound in Phenol-Chloroform DNA Extraction cluster_phases Separated Phases start Cell Lysate (DNA, RNA, Proteins, Lipids) add_pci Add Phenol:Chloroform: This compound (25:24:1) start->add_pci vortex Vortex to Mix (Emulsification) add_pci->vortex isoamyl_role Functions of this compound add_pci->isoamyl_role centrifuge Centrifuge for Phase Separation vortex->centrifuge aqueous Aqueous Phase (Contains DNA/RNA) centrifuge->aqueous interphase Interphase (Denatured Proteins) centrifuge->interphase organic Organic Phase (Phenol, Chloroform, Lipids) centrifuge->organic role1 Prevents Foaming isoamyl_role->role1 role2 Inhibits RNase Activity isoamyl_role->role2 role3 Ensures Clean Phase Separation isoamyl_role->role3

Figure 2: Workflow of Phenol-Chloroform DNA Extraction.

Hydrophobicity_Relationships cluster_properties Physicochemical Properties cluster_applications Key Applications hydrophobicity Hydrophobicity of This compound logp High LogP hydrophobicity->logp is quantified by solubility Low Water Solubility hydrophobicity->solubility results in surface_tension Reduces Surface Tension hydrophobicity->surface_tension influences solvent Solvent for Nonpolar Compounds logp->solvent enables use as solubility->solvent enables use as dna_extraction Nucleic Acid Purification solubility->dna_extraction is critical for antifoam Antifoaming Agent surface_tension->antifoam enables use as

Figure 3: Conceptual Relationships of Hydrophobicity.

References

A Comprehensive Guide to the Solubility of Isoamyl Alcohol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of isoamyl alcohol (also known as 3-methyl-1-butanol) in a range of common laboratory solvents. Understanding the solubility characteristics of this versatile solvent is critical for its effective application in research, chemical synthesis, and pharmaceutical development.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar hydroxyl (-OH) group and a non-polar isopentyl group ((CH₃)₂CHCH₂CH₂-). This amphiphilic nature dictates its interaction with various solvents based on the principle of "like dissolves like." The hydroxyl group allows for hydrogen bonding with polar solvents, while the alkyl chain favors interactions with non-polar molecules.

Quantitative Solubility Data

The following table summarizes the quantitative and qualitative solubility of this compound in key laboratory solvents. This data has been compiled from various sources to provide a comparative overview.

SolventChemical FormulaPolaritySolubility of this compound
WaterH₂OHighSlightly Soluble (28 g/L)[1]
EthanolC₂H₅OHHighMiscible[2]
MethanolCH₃OHHighReadily Soluble[3]
AcetoneC₃H₆OHighVery Soluble[1]
Diethyl Ether(C₂H₅)₂OLowVery Soluble[1]
ChloroformCHCl₃LowMiscible[4][5]
BenzeneC₆H₆LowMiscible[4][6]
TolueneC₇H₈LowMiscible (Expected)
HexaneC₆H₁₄LowMiscible (with petroleum ether)[6][7]

Experimental Protocols for Solubility and Miscibility Determination

Accurate determination of solubility is fundamental in a laboratory setting. Below are detailed methodologies for assessing the solubility of a liquid solute like this compound in various solvents.

Protocol 1: Determination of Qualitative Solubility (Soluble, Partially Soluble, Insoluble)

This method provides a rapid assessment of the degree of solubility.

Materials:

  • Test tubes and rack

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rod

  • This compound (solute)

  • Solvent of interest

Procedure:

  • Add a precisely measured volume of the solvent (e.g., 5 mL) to a clean, dry test tube.

  • Incrementally add a known volume of this compound (e.g., 0.5 mL at a time) to the solvent.

  • After each addition, cap the test tube and vortex or stir vigorously for 30-60 seconds to ensure thorough mixing.

  • Allow the mixture to stand and observe for the formation of a single, clear phase (soluble), persistent cloudiness or the formation of a second layer (partially soluble or immiscible), or the clear separation of two distinct layers (immiscible).

  • Continue adding the solute until it no longer dissolves to estimate the saturation point qualitatively.

Protocol 2: Determination of Miscibility of Two Liquids

This protocol is used to determine if two liquids are completely miscible in all proportions.

Materials:

  • Burettes or graduated pipettes

  • Volumetric flasks or graduated cylinders

  • Stoppers for flasks/cylinders

Procedure:

  • Prepare several mixtures of this compound and the solvent of interest in varying ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1) in separate, stoppered volumetric flasks or graduated cylinders.

  • After preparing each mixture, shake the container vigorously for at least one minute.

  • Allow the mixtures to settle and observe.

  • If a single, homogeneous phase is present in all ratios, the liquids are considered miscible. If two distinct layers form in any of the ratios, the liquids are immiscible or partially miscible.

Visualizing Solubility Relationships

The following diagram illustrates the relationship between the polarity of common laboratory solvents and the solubility of this compound. This visualization aids in predicting the solubility behavior based on solvent properties.

G Solubility of this compound vs. Solvent Polarity cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Water Water (Slightly Soluble) Ethanol Ethanol (Miscible) Methanol Methanol (Readily Soluble) Acetone Acetone (Very Soluble) Diethyl_Ether Diethyl Ether (Very Soluble) Chloroform Chloroform (Miscible) Benzene Benzene (Miscible) Toluene Toluene (Miscible) Hexane Hexane (Miscible) Isoamyl_Alcohol This compound (Amphiphilic) Isoamyl_Alcohol->Water H-Bonding Limited by Alkyl Chain Isoamyl_Alcohol->Ethanol Strong H-Bonding 'Like Dissolves Like' Isoamyl_Alcohol->Methanol Strong H-Bonding 'Like Dissolves Like' Isoamyl_Alcohol->Acetone Dipole-Dipole Interactions Isoamyl_Alcohol->Diethyl_Ether Van der Waals Forces 'Like Dissolves Like' Isoamyl_Alcohol->Chloroform Van der Waals Forces 'Like Dissolves Like' Isoamyl_Alcohol->Benzene Van der Waals Forces 'Like Dissolves Like' Isoamyl_Alcohol->Toluene Van der Waals Forces 'Like Dissolves Like' Isoamyl_Alcohol->Hexane Van der Waals Forces 'Like Dissolves Like'

Caption: Solubility of this compound based on Solvent Polarity.

References

The Enduring Legacy of a Classic Reagent: An In-depth Technical Guide to the Historical Use of Isoamyl Alcohol in Nucleic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the pungent aroma of phenol (B47542), chloroform, and isoamyl alcohol was synonymous with molecular biology. This trio formed the cornerstone of nucleic acid purification, a critical first step for countless experiments that unlocked the secrets of the genome. This technical guide delves into the historical significance and scientific principles behind the use of this compound in this classic extraction method, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role, from the foundational protocols to its eventual succession by modern techniques.

A Historical Perspective: The Evolution of a Robust Technique

The quest to isolate pure nucleic acids began in earnest in the mid-20th century. In 1956, Kirby first reported the use of phenol to deproteinize nucleic acid preparations. This foundational method was later refined by adding chloroform, which enhanced the efficiency of protein denaturation and improved the separation of the aqueous and organic phases.

The final key ingredient, this compound, was introduced to create the now-famous 25:24:1 phenol:chloroform:this compound mixture. While the exact first use is not as clearly documented as that of phenol, its incorporation became standard practice to address practical challenges encountered during the extraction process, namely foaming and the stability of the interphase. This mixture became the gold standard for DNA and RNA isolation for many years, enabling groundbreaking discoveries in molecular genetics.

The Multifaceted Role of this compound

This compound, a branched-chain alcohol with the formula (CH₃)₂CHCH₂CH₂OH, plays several crucial roles in the phenol-chloroform extraction method. Its primary functions are to act as an antifoaming agent, to aid in the clear separation of the aqueous and organic phases, and to contribute to the inhibition of RNase activity.

Antifoaming and Interphase Stabilization

During the vigorous mixing required to denature proteins, an emulsion can form between the aqueous sample and the organic phenol-chloroform mixture. This foaming can make it difficult to cleanly separate the phases after centrifugation. This compound, being a surfactant, reduces the surface tension at the liquid-liquid interface, which destabilizes the foam and allows for a sharper, more defined separation between the aqueous phase (containing the nucleic acids) and the organic phase (containing denatured proteins and lipids).[1][2][3][4] A cleaner interphase is critical for preventing contamination of the nucleic acid sample with proteins, which can inhibit downstream enzymatic reactions.

Physicochemical Mechanism of Action

The antifoaming action of this compound is rooted in its molecular structure. As an amphiphilic molecule, it possesses both a polar hydroxyl (-OH) group and a nonpolar hydrocarbon tail. This allows it to orient itself at the interface between the aqueous and organic phases. By lowering the interfacial tension, it reduces the energy required to create new surface area, thus preventing the formation of stable foams. Furthermore, it helps to break up the complex protein network that can form at the interphase, leading to a more compact and easily avoidable protein layer after centrifugation.

The workflow of a classic phenol-chloroform-isoamyl alcohol extraction is a multi-step process involving cell lysis, organic extraction, and nucleic acid precipitation.

G cluster_lysis Cell Lysis cluster_extraction Organic Extraction cluster_separation Phase Separation cluster_precipitation Nucleic Acid Precipitation start Start with Biological Sample (e.g., cells, tissue) lysis Lyse cells with buffer (containing detergents like SDS) start->lysis add_pci Add Phenol:Chloroform: This compound (25:24:1) lysis->add_pci mix Vortex/Mix to create emulsion add_pci->mix centrifuge Centrifuge to separate phases mix->centrifuge aqueous Aqueous Phase (Nucleic Acids) centrifuge->aqueous interphase Interphase (Denatured Proteins) organic Organic Phase (Lipids, Phenol) transfer Transfer aqueous phase to a new tube aqueous->transfer precipitate Add salt and cold ethanol/ isopropanol to precipitate nucleic acids transfer->precipitate pellet Centrifuge to pellet nucleic acids precipitate->pellet wash Wash pellet with 70% ethanol pellet->wash resuspend Resuspend pure nucleic acids wash->resuspend end end resuspend->end Downstream Applications (PCR, sequencing, etc.) G cluster_classic Classic Method cluster_modern Modern Alternatives PCI Phenol:Chloroform: This compound Silica Silica-Based Spin Columns PCI->Silica Safer, Faster Beads Magnetic Beads PCI->Beads High-Throughput, Automatable

References

An In-Depth Technical Guide to the Physical Characteristics of Isoamyl Alcohol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and chemical properties of isoamyl alcohol (also known as isopentyl alcohol or 3-methyl-1-butanol) relevant to its use in a laboratory setting. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective application of this versatile solvent and reagent.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid with a characteristic pungent odor.[1][2] Its physical properties are central to its utility in various laboratory procedures, from extractions to serving as a reagent component. A summary of these quantitative characteristics is provided below for easy reference.

General and Thermodynamic Properties
PropertyValueTemperature/Pressure Conditions
Molecular Formula C₅H₁₂O
Molar Mass 88.15 g/mol
Density 0.8104 g/cm³20 °C
Melting Point -117 °C
Boiling Point 131.1 °C760 mmHg
Vapor Pressure 28 mmHg20 °C
Heat Capacity (C) 2.382 J/g·K
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -356.4 kJ/mol (liquid)
-300.7 kJ/mol (gas)
Solubility and Optical Properties
PropertyValueNotes
Solubility in Water 28 g/LSlightly soluble
Solubility in Organic Solvents Very solubleAcetone, diethyl ether, ethanol (B145695)
Refractive Index (n₂₀/D) 1.406
Viscosity 3.692 mPa·s
Safety and Flammability Data
PropertyValue
Flash Point 43 °C (109 °F)
Autoignition Temperature 350 °C (662 °F)
Explosive Limits 1.2–9%

Key Laboratory Applications and Experimental Protocols

The unique physical properties of this compound make it an indispensable reagent in several common laboratory techniques. Its limited miscibility with water, ability to dissolve non-polar compounds, and surface-active properties are particularly advantageous.

Nucleic Acid Purification: Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction

One of the most prevalent uses of this compound is as a component of the phenol:chloroform:this compound (25:24:1) mixture for the purification of DNA and RNA.[1] In this procedure, this compound serves two primary functions: it acts as an antifoaming agent, preventing the formation of a stable emulsion between the aqueous and organic phases during mixing, and it helps to inhibit the activity of RNases.[1][3] Its inclusion ensures a sharp interface between the aqueous phase (containing nucleic acids) and the organic phase (containing denatured proteins and lipids), facilitating the recovery of high-purity nucleic acids.

  • Sample Lysis: Begin with a lysed cell or tissue sample suspended in an appropriate lysis buffer.

  • PCI Addition: Add an equal volume of phenol:chloroform:this compound (25:24:1, pH 8.0) to the sample tube.

  • Mixing: Vortex the tube vigorously for approximately 20-30 seconds to create an emulsion.[1]

  • Phase Separation: Centrifuge the mixture at 12,000-16,000 x g for 5 minutes at room temperature.[1] This will separate the mixture into three layers: an upper aqueous phase containing the DNA, a middle interphase with precipitated proteins, and a lower organic phase.

  • Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a new, clean tube, being cautious not to disturb the interphase.

  • Chloroform Wash (Optional but Recommended): To remove residual phenol, add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase. Vortex briefly and centrifuge as in step 4. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol to the aqueous phase. Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.

  • Pelleting: Incubate the mixture at -20°C for at least one hour (or overnight) to precipitate the DNA. Centrifuge at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully decant the supernatant. Wash the DNA pellet by adding 500 µL of 70% ethanol and centrifuging for 5 minutes at 4°C. Repeat this wash step.

  • Drying and Resuspension: Remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in a suitable buffer, such as TE buffer or nuclease-free water.

DNA_Extraction_Workflow start Start with Lysed Sample add_pci Add equal volume of Phenol:Chloroform:this compound (25:24:1) start->add_pci vortex Vortex to Emulsify add_pci->vortex centrifuge1 Centrifuge (12,000 x g, 5 min) to Separate Phases vortex->centrifuge1 transfer_aqueous Transfer Upper Aqueous Phase to a New Tube centrifuge1->transfer_aqueous chloroform_wash Add Chloroform:this compound (24:1) (Optional Wash Step) transfer_aqueous->chloroform_wash centrifuge2 Centrifuge and Transfer Aqueous Phase chloroform_wash->centrifuge2 precipitate Precipitate DNA with Sodium Acetate and Cold Ethanol centrifuge2->precipitate pellet Centrifuge at 4°C to Pellet DNA precipitate->pellet wash Wash Pellet with 70% Ethanol pellet->wash dry_resuspend Air Dry Pellet and Resuspend in Buffer wash->dry_resuspend end Purified DNA dry_resuspend->end

Figure 1: Experimental workflow for DNA purification using phenol-chloroform-isoamyl alcohol.
Bacteriological Diagnostics: The Indole (B1671886) Test

This compound is a critical component of Kovac's reagent, which is used in the indole test to differentiate bacterial species.[4] The test determines the ability of bacteria to convert the amino acid tryptophan into indole. Kovac's reagent, containing p-dimethylaminobenzaldehyde, hydrochloric acid, and this compound, is added to a bacterial culture grown in tryptophan-rich media.[4][5] The low solubility of this compound in the aqueous broth allows it to form a distinct layer at the top of the culture. If indole is present, it is extracted into this alcohol layer, where it reacts with the p-dimethylaminobenzaldehyde to produce a characteristic cherry-red color.[6]

Kovac's Reagent Preparation:

  • In a fume hood, dissolve 10 g of p-dimethylaminobenzaldehyde in 150 mL of this compound.

  • Slowly and carefully, add 50 mL of concentrated hydrochloric acid to the mixture.

  • Store the reagent in a dark, glass bottle at 4°C.

Indole Test Procedure:

  • Inoculate a sterile tryptophan broth with a pure culture of the bacterium to be tested.

  • Incubate the culture at 35-37°C for 24-48 hours.

  • Following incubation, add 5-10 drops of Kovac's reagent to the broth culture.

  • Gently agitate the tube.

  • Observe for color development in the upper alcohol layer within 1-2 minutes. A red or pink ring indicates a positive result for indole production.[6] A yellow or brownish color indicates a negative result.

Antifoaming and Emulsion Breaking

The surface-active properties of this compound, stemming from its amphiphilic nature (possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group), make it an effective antifoaming agent.[7] It can be added to solutions where foaming is problematic, such as during rotary evaporation of certain extracts or in fermentation cultures.[5] this compound disrupts the stability of foam by lowering the surface tension of the liquid film of the bubbles, causing them to coalesce and collapse.

A specific, universally applicable protocol for using this compound as a defoamer is not established, as the required amount depends on the specific matrix, temperature, and degree of agitation. However, a general approach can be followed:

  • Initial Application: Start by adding a very small quantity of this compound (e.g., a few drops from a Pasteur pipette) directly to the foaming liquid.

  • Observation: Observe the effect on the foam. The foam should begin to dissipate rapidly.

  • Titration (if necessary): If foaming persists, add additional small aliquots of this compound until the desired level of foam control is achieved. It is crucial to use the minimum effective amount to avoid significant contamination of the product.

  • Consideration for Purity: Be aware that the addition of this compound will introduce it as an impurity into the system. This should be considered for downstream applications where purity is critical.

Logical Relationships of Physical Properties and Applications

The utility of this compound in the laboratory is a direct consequence of its physical properties. Its boiling point, density, and solubility characteristics dictate its suitability for specific applications.

Properties_Applications cluster_properties Physical Properties cluster_applications Laboratory Applications boiling_point High Boiling Point (131.1 °C) distillation Solvent for Reactions (amenable to distillation) boiling_point->distillation Allows for removal by heating/distillation density Lower Density than Water (0.81 g/cm³) extraction Solvent in Extractions (e.g., PCI) density->extraction Allows phase separation indole_test Indole Test Reagent (Kovac's Reagent) density->indole_test Forms separate layer for color development solubility Slightly Soluble in Water, Soluble in Organics solubility->extraction Partitions proteins from aqueous nucleic acids solubility->indole_test Extracts non-polar indole amphiphilic Amphiphilic Nature (Hydrophobic & Hydrophilic parts) antifoam Antifoaming Agent/ Emulsion Breaker amphiphilic->antifoam Reduces surface tension

Figure 2: Logical relationships between the physical properties of this compound and its laboratory applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] It is harmful if inhaled and can cause skin and serious eye irritation.[8] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.

References

The Unseen Catalyst: Isoamyl Alcohol's Pivotal Role in Aqueous and Organic Phase Separation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and chemical purifications, the clean separation of aqueous and organic phases is paramount. While the primary solvents in mixtures like phenol-chloroform are well-understood, the critical role of minor components such as isoamyl alcohol is often understated. This technical guide delves into the core functions of this compound, providing a comprehensive overview of its physicochemical properties, its mechanistic contributions to phase separation, and detailed protocols for its application, particularly in the context of nucleic acid purification.

Core Principles: The Physicochemical Landscape of this compound

This compound, also known as 3-methyl-1-butanol, is a colorless liquid with a characteristic odor. Its utility in phase separation is intrinsically linked to its physical and chemical properties. A summary of these key characteristics is presented below, providing a foundation for understanding its behavior in multiphasic systems.

PropertyValueSignificance in Phase Separation
Molecular Formula C₅H₁₂OIts amphipathic nature, with a polar hydroxyl group and a nonpolar alkyl chain, allows it to interact at the aqueous-organic interface.
Molar Mass 88.15 g/mol Influences its diffusion and distribution properties within the solvent mixture.
Density ~0.81 g/cm³ at 20°C[1]Being less dense than water and chloroform (B151607), it influences the overall density of the organic phase, helping to ensure a clean separation after centrifugation.
Boiling Point ~131.1 °C[1]Its relatively high boiling point ensures it remains in the liquid phase during standard extraction procedures.
Solubility in Water Slightly soluble (28 g/L)[1]Limited water solubility allows it to partition primarily into the organic phase while still influencing the interfacial properties.
Solubility in Organic Solvents Very soluble in acetone, diethyl ether, ethanol[1]Ensures its miscibility with the primary organic solvents like phenol (B47542) and chloroform.
Vapor Pressure 28 mmHg at 20°C[1]Contributes to its characteristic odor and is a consideration for laboratory safety and handling.
Flash Point ~43.5 °CA critical safety parameter, indicating its flammability.

The Multifaceted Role of this compound in Liquid-Liquid Extraction

In the widely used phenol-chloroform method for nucleic acid purification, this compound is typically added to create a 25:24:1 (phenol:chloroform:this compound) mixture.[2][3] While present in a small volume, its impact is significant and multifaceted, addressing several key challenges in the extraction process.

Antifoaming Agent: Preventing Emulsion Formation

During the vigorous mixing required to denature proteins and partition molecules, the high protein and lipid content of cell lysates can lead to the formation of a stable foam or emulsion at the interface between the aqueous and organic layers. This emulsion traps nucleic acids, leading to a significant loss of yield. This compound acts as a potent antifoaming agent.[2][4] Its surface-active properties disrupt the proteinaceous film that stabilizes the foam, reducing the surface tension of the micro-emulsions and causing the bubbles to coalesce and break.[4] This leads to a sharper, more defined interface, facilitating the clean separation of the aqueous phase containing the nucleic acids.

Enhancing Phase Separation and Stability

The addition of chloroform to phenol increases the density of the organic phase, which helps to prevent phase inversion, where the aqueous phase becomes the lower layer.[5][6] this compound further contributes to a clean and stable separation. It helps to reduce the volume of the "fuzzy" interphase, which is a complex mixture of denatured proteins, lipids, and sometimes trapped nucleic acids.[5] By promoting a more compact interphase, this compound minimizes the loss of the aqueous phase during its transfer to a new tube.

Inhibition of RNase Activity

While phenol is a powerful protein denaturant, it may not completely inactivate all RNases, which are notoriously resilient enzymes that can degrade RNA. This compound is added to the phenol-chloroform mixture to further inhibit RNase activity, protecting the integrity of the RNA during the extraction process.[1][7] The exact mechanism of this enhanced inhibition is not fully elucidated but is thought to involve the synergistic denaturing effects of the alcohol and phenol on the enzyme's structure.

The following diagram illustrates the logical workflow of biomolecule partitioning during a phenol-chloroform-isoamyl alcohol extraction.

G cluster_start Initial State start Cell Lysate (DNA, RNA, Proteins, Lipids) mix Mix with Phenol:Chloroform:this compound (25:24:1) start->mix centrifuge Centrifugation mix->centrifuge antifoam Prevents Emulsion Formation mix->antifoam rnase Inhibits RNase Activity mix->rnase aqueous Aqueous Phase (Upper) - DNA & RNA (polar) - Salts interphase Interphase - Denatured Proteins organic Organic Phase (Lower) - Lipids - Denatured Proteins stabilize Sharpens Interphase centrifuge->stabilize

Figure 1. Logical workflow of biomolecule partitioning in phenol-chloroform-isoamyl alcohol extraction.

Experimental Protocols

For researchers and professionals in drug development, reproducible and detailed protocols are essential. The following sections provide a comprehensive methodology for preparing the necessary reagents and performing a nucleic acid extraction using the phenol-chloroform-isoamyl alcohol method.

Reagent Preparation

3.1.1. Preparation of Buffer-Saturated Phenol (pH 8.0 for DNA, pH ~4.5-5.0 for RNA)

  • Materials: Crystalline phenol, Tris base, HCl, DEPC-treated water (for RNA), 8-hydroxyquinoline (B1678124).

  • Procedure:

    • Melt crystalline phenol at 68°C in a water bath.

    • Add an equal volume of 1 M Tris-HCl, pH 8.0 (for DNA) or DEPC-treated water (for RNA).

    • Stir the mixture for 15 minutes.

    • Allow the phases to separate.

    • Aspirate and discard the upper aqueous layer.

    • Repeat the equilibration with an equal volume of 0.1 M Tris-HCl, pH 8.0 (for DNA) or fresh DEPC-treated water (for RNA) until the pH of the phenol phase is within the desired range.

    • Add 8-hydroxyquinoline to a final concentration of 0.1% (w/v) as an antioxidant.

    • Store the buffer-saturated phenol under an aqueous buffer layer at 4°C in a light-protected bottle.

3.1.2. Preparation of Phenol:Chloroform:this compound (25:24:1)

  • Materials: Buffer-saturated phenol, chloroform, this compound.

  • Procedure:

    • In a fume hood, combine 25 parts of buffer-saturated phenol with 24 parts of chloroform and 1 part of this compound.

    • Mix thoroughly.

    • Store at 4°C in a light-protected bottle.

3.1.3. Preparation of Chloroform:this compound (24:1)

  • Materials: Chloroform, this compound.

  • Procedure:

    • In a fume hood, combine 24 parts of chloroform with 1 part of this compound.

    • Mix thoroughly.

    • Store at room temperature in a tightly sealed, light-protected bottle.

Standard Protocol for Genomic DNA Extraction

This protocol is a general guideline and may require optimization based on the sample type.

  • Materials: Cell or tissue sample, lysis buffer (e.g., TE buffer with SDS and proteinase K), Phenol:Chloroform:this compound (25:24:1), Chloroform:this compound (24:1), 3 M sodium acetate (B1210297), 100% ethanol (B145695) (ice-cold), 70% ethanol (ice-cold), TE buffer or nuclease-free water.

  • Procedure:

    • Homogenize the sample and resuspend in an appropriate volume of lysis buffer.

    • Incubate at 56°C for 1-3 hours or until lysis is complete.

    • Add an equal volume of Phenol:Chloroform:this compound (25:24:1) to the lysate.

    • Vortex vigorously for 30 seconds to create an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper aqueous phase to a new microfuge tube, avoiding the interphase and organic phase.

    • (Optional) Repeat steps 3-6 for increased purity.

    • Add an equal volume of Chloroform:this compound (24:1) to the collected aqueous phase.

    • Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube several times to precipitate the DNA.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

The following diagram provides a visual representation of the experimental workflow for phenol-chloroform-isoamyl alcohol extraction.

G start Sample Lysis pci_extraction Add Phenol:Chloroform: This compound (25:24:1) start->pci_extraction vortex1 Vortex pci_extraction->vortex1 centrifuge1 Centrifuge (Phase Separation) vortex1->centrifuge1 transfer_aq1 Transfer Aqueous Phase centrifuge1->transfer_aq1 cia_extraction Add Chloroform: This compound (24:1) transfer_aq1->cia_extraction vortex2 Vortex cia_extraction->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 transfer_aq2 Transfer Aqueous Phase centrifuge2->transfer_aq2 precipitation Precipitate with Ethanol & Salt transfer_aq2->precipitation wash Wash with 70% Ethanol precipitation->wash resuspend Resuspend DNA/RNA wash->resuspend end Purified Nucleic Acid resuspend->end

Figure 2. Experimental workflow for nucleic acid extraction.

Conclusion

While a minor component by volume, this compound plays a critical and multifaceted role in the successful separation of aqueous and organic phases, particularly in the context of phenol-chloroform nucleic acid extraction. Its functions as an antifoaming agent, a stabilizer of the phase interface, and an inhibitor of RNase activity are essential for achieving high yields of pure, intact nucleic acids. A thorough understanding of its physicochemical properties and its synergistic interactions with phenol and chloroform allows researchers to optimize their extraction protocols and troubleshoot common issues such as emulsion formation and low yields. For professionals in drug development and other scientific fields requiring high-purity biomolecules, the judicious use of this compound in extraction protocols remains a cornerstone of robust and reliable sample preparation.

References

An In-depth Technical Guide to the Utilization of Isoamyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the use of isoamyl alcohol (also known as isopentyl alcohol or 3-methyl-1-butanol) in organic synthesis. It details its physicochemical properties, primary roles as both a reagent and a solvent, and provides specific experimental protocols for key transformations.

Core Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor.[1][2] Its utility in organic synthesis is underpinned by its specific physical and chemical properties, which influence its behavior as both a solvent and a reactant. Key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₅H₁₂O[3]
Molar Mass 88.15 g/mol [3]
Appearance Clear, colorless liquid[1]
Boiling Point 131-132 °C (at 1 atm)[3]
Melting Point -117 °C[3]
Density ~0.81 g/cm³ (at 20 °C)[3]
Solubility in Water 25-28 g/L (Slightly soluble)[3]
Solubility Miscible with most organic solvents (e.g., ethanol, ether, acetone)[4]
Flash Point 43-45 °C[3]
pKa ~17N/A

Principal Roles in Organic Synthesis

This compound serves two primary functions in the laboratory: as a versatile solvent and as a foundational C5 building block (reagent) for synthesizing more complex molecules.

This compound as a Solvent

With its moderate polarity, this compound can dissolve a range of organic compounds, including many resins, oils, and fats.[5][6] Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. It is often employed in formulations for lacquers, printing inks, and as a diluent.[5] In molecular biology, it is famously used in combination with phenol (B47542) and chloroform (B151607) for the extraction and purification of DNA, where it acts to reduce foaming and prevent the solubilization of long RNA molecules.[7]

This compound as a Reagent

As a primary alcohol, this compound participates in a variety of fundamental organic reactions. It serves as a precursor for the synthesis of esters, aldehydes, and amines, making it a valuable starting material in the flavor, fragrance, and pharmaceutical industries.[8]

G cluster_reagent Role as a Reagent cluster_solvent Role as a Solvent IAA This compound (3-Methyl-1-butanol) Reagent C5 Building Block IAA->Reagent Undergoes Reactions Solvent Reaction Medium / Extraction IAA->Solvent Dissolves Reactants Ester Isoamyl Esters (e.g., Isoamyl Acetate) Reagent->Ester Fischer Esterification Aldehyde Isovaleraldehyde Reagent->Aldehyde Oxidation Amine Diisoamylamine Reagent->Amine Reductive Amination Guerbet C10 Guerbet Alcohols Reagent->Guerbet Guerbet Reaction AlkylHalide Isoamyl Halides Reagent->AlkylHalide Nucleophilic Substitution DNA DNA Purification Solvent->DNA Flavors Flavors & Fragrances Ester->Flavors Aldehyde->Flavors Pharma Pharmaceuticals (e.g., Barbamil, Validol) Amine->Pharma AlkylHalide->Pharma

Caption: Logical relationships of this compound's roles in synthesis.

Key Synthetic Transformations

The following sections detail the most common and synthetically useful reactions involving this compound, complete with quantitative data and experimental protocols.

Fischer Esterification

The acid-catalyzed reaction between this compound and a carboxylic acid is a cornerstone transformation, widely used to produce isoamyl esters.[9] The most common example is the synthesis of isoamyl acetate, which has a characteristic banana-like aroma.[10] The reaction is reversible, so an excess of one reactant (typically the less expensive carboxylic acid) is used to drive the equilibrium toward the product.[9][11]

ReactionReactantsCatalystConditionsYieldSource(s)
Isoamyl Acetate SynthesisThis compound, Acetic AcidH₂SO₄ (conc.)Reflux (150-160 °C), 60-75 min55-70%[2][11][12]
Isoamyl Butyrate SynthesisThis compound, Butyric AcidImmobilized Rhizopus oryzae lipase1:1 mole ratio, 5 h, cyclohexane (B81311) solvent~91%[13]

The mechanism involves the initial protonation of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol.

G IAA Isoamyl-OH (Poor Leaving Group) Activation Activation Step IAA->Activation Intermediate1 Isoamyl-OH₂⁺ (Good Leaving Group) Activation->Intermediate1  + H⁺ (Strong Acid) Intermediate2 Isoamyl-OTs (Good Leaving Group) Activation->Intermediate2  + TsCl, Pyridine Substitution Nucleophilic Attack (SN1 or SN2) Intermediate1->Substitution Intermediate2->Substitution Product Substituted Product (e.g., Isoamyl-Nu) Substitution->Product  + Nucleophile (Nu⁻) G start Start setup Reaction Setup (Add this compound, Reagents, Catalyst) start->setup reaction Reaction (e.g., Heating, Reflux, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Workup / Quenching (e.g., Add water, NaHCO₃) monitoring->workup Complete extraction Liquid-Liquid Extraction (Separate Organic Layer) workup->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying purification Purification (Distillation, Chromatography) drying->purification analysis Analysis & Characterization (FTIR, NMR, Yield) purification->analysis end End Product analysis->end

References

safety precautions for handling isoamyl alcohol in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Safety Precautions for Handling Isoamyl Alcohol in a Research Lab

Introduction

This compound (also known as isopentyl alcohol or 3-methyl-1-butanol) is a colorless liquid with the molecular formula C₅H₁₂O.[1][2] It is frequently utilized in research and pharmaceutical development as a solvent, a component in chemical syntheses, and in various extraction protocols.[3] Despite its utility, this compound presents a range of hazards that necessitate strict safety protocols to protect laboratory personnel. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[4][5] The primary health hazards include the potential to cause serious eye damage, skin irritation, and respiratory tract irritation.[1][5][6] Repeated or prolonged exposure can lead to skin dryness or cracking.[1][3] Inhalation of vapors may cause headaches, dizziness, nausea, and other central nervous system effects.[3][4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[5]

  • H315: Causes skin irritation.[5]

  • H318 / H319: Causes serious eye damage / irritation.[1][5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[1][5]

  • EUH066: Repeated exposure may cause skin dryness or cracking.[1]

Occupational Exposure Limits and Physicochemical Properties

Adherence to established occupational exposure limits is critical for preventing overexposure. The table below summarizes key quantitative safety data for this compound.

ParameterValueReference
Occupational Exposure Limits
OSHA PEL (8-hr TWA)100 ppm (360 mg/m³)[3][7]
NIOSH REL (10-hr TWA)100 ppm (360 mg/m³)[3][7]
NIOSH STEL (15-min)125 ppm (450 mg/m³)[3][7]
ACGIH TLV (8-hr TWA)100 ppm (361 mg/m³)[3][7]
ACGIH STEL (15-min)125 ppm (452 mg/m³)[3][7]
SCOEL OEL (8-hr)5 ppm[8][9]
SCOEL STEL (15-min)10 ppm[8][9]
NIOSH IDLH500 ppm[7]
Physicochemical Properties
Flash Point38.9 °C (102.0 °F) Closed Cup[6]
Lower Explosive Limit (LEL)1.2%[7]
Odor Threshold0.042 ppm[3]
Molecular FormulaC₅H₁₂O[1]
Molecular Weight88.15 g/mol [1]

Engineering Controls, Personal Protective Equipment, and Handling

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and standardized handling procedures, is essential.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of vapors.[4]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[4][10] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for tasks with a high splash potential.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat or apron.[11][12] Contaminated clothing should be removed immediately and washed before reuse.[6]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[12][13]

Safe Handling and Storage
  • Handling: Keep containers tightly closed when not in use.[11] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][6]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4][11] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents, acids, and alkali metals.[4]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Experiment Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_transport Transport Chemical in Secondary Containment prep_eng->handle_transport Proceed to Handling handle_dispense Dispense in Fume Hood (Grounding if large volume) handle_transport->handle_dispense handle_exp Perform Experiment handle_dispense->handle_exp post_decon Decontaminate Work Area handle_exp->post_decon Experiment Complete post_waste Dispose of Waste in Labeled, Sealed Container post_decon->post_waste post_store Return Reagent to Flammables Cabinet post_waste->post_store post_wash Remove PPE & Wash Hands post_store->post_wash

Caption: Workflow for Safe Handling of this compound.

Spill and Leak Procedures

Immediate and appropriate response to a spill is crucial to prevent injury and fire.

Minor Spill (less than 1 gallon)
  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces.[14]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][14]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[4][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste as hazardous chemical waste.[11]

Major Spill (larger than 1 gallon or any spill outside of a fume hood)
  • Evacuate: Immediately evacuate the area.[15]

  • Isolate: Close doors to the affected area and prevent entry.

  • Alert: Activate the fire alarm and notify the institution's emergency response team (e.g., Environmental Health and Safety).[15][16]

  • Report: Provide details of the spilled material and quantity to emergency responders.

The following flowchart outlines the decision-making process for responding to a chemical spill.

G cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs assess Assess Spill - Size? - Location? - Toxicity? spill->assess is_major Is it a Major Spill? (>1 gal, highly toxic, fire hazard) assess->is_major major_evac Evacuate Area is_major->major_evac Yes minor_alert Alert Nearby Personnel is_major->minor_alert No major_alert Alert Others & Pull Fire Alarm major_evac->major_alert major_call Call Emergency Response / EHS major_alert->major_call major_isolate Isolate Area & Deny Entry major_call->major_isolate minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_control Eliminate Ignition Sources minor_ppe->minor_control minor_absorb Absorb with Inert Material minor_control->minor_absorb minor_collect Collect Waste in Sealed Container (Use non-sparking tools) minor_absorb->minor_collect minor_clean Decontaminate Area minor_collect->minor_clean minor_dispose Dispose as Hazardous Waste minor_clean->minor_dispose

Caption: Decision Flowchart for this compound Spill Response.

First Aid Measures

In the event of exposure, immediate first aid is critical. Always seek medical attention following any significant exposure.

  • Inhalation: Move the exposed person to fresh air at once.[14] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[13] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[3] Flush the affected skin with large amounts of water for at least 15 minutes.[3][14] If skin irritation persists, consult a physician.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Waste Disposal

All this compound waste, including contaminated absorbent materials, must be treated as hazardous waste. Collect waste in a properly labeled, sealed, and chemically compatible container.[11] Dispose of the waste through the institution's designated hazardous waste management program in accordance with all local, state, and federal regulations.[6]

Conclusion

The safe handling of this compound in a research laboratory is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established procedures for handling, storage, and emergency response, researchers can significantly mitigate the risks associated with this chemical. This guide serves as a foundational document to be integrated into laboratory-specific chemical hygiene plans and standard operating procedures.

References

Methodological & Application

Application Notes and Protocols: Phenol-Chloroform-Isoamyl Alcohol DNA Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The phenol-chloroform-isoamyl alcohol (PCI) method is a well-established and cost-effective technique for extracting high-quality genomic DNA from various biological samples, including animal tissues.[1][2][3] This method relies on organic extraction to separate nucleic acids from proteins and other cellular contaminants.[2][4] Phenol (B47542) denatures proteins, chloroform (B151607) denatures proteins and solubilizes lipids, and isoamyl alcohol reduces foaming during the extraction process.[2][4] The result is a relatively pure preparation of DNA suitable for a wide range of downstream molecular biology applications such as PCR, sequencing, and Southern blotting.[5]

Principle of the Method

The fundamental principle of this extraction method is the differential solubility of molecules in aqueous and organic phases.[4] When a tissue lysate is mixed with the PCI solution, a biphasic emulsion is formed. Upon centrifugation, the mixture separates into three distinct layers:

  • Aqueous Phase (Upper): This layer contains the polar DNA and RNA molecules.

  • Interphase: A layer of denatured proteins is found between the aqueous and organic phases.

  • Organic Phase (Lower): This layer contains lipids and proteins that have partitioned into the organic solvent.[4]

The pH of the phenol solution is a critical factor. For DNA extraction, the phenol should be buffered to a pH of 7.8-8.2 to ensure that the DNA remains in the aqueous phase.[6] An acidic phenol solution will cause the DNA to partition into the organic phase along with the RNA.

Following the separation, the aqueous phase containing the DNA is carefully collected. The DNA is then precipitated using ethanol (B145695) or isopropanol (B130326), washed to remove residual salts and organic solvents, and finally resuspended in a suitable buffer for storage and downstream use.[5][7]

Quantitative Data Summary

The yield and purity of the extracted DNA can vary depending on the tissue type, the amount of starting material, and the meticulousness of the procedure. The following table provides a general overview of expected outcomes.

Tissue TypeStarting AmountExpected DNA YieldA260/A280 RatioA260/A230 Ratio
Mouse Liver25 mg10 - 30 µg1.8 - 2.0> 1.8
Mouse Brain50 mg5 - 20 µg1.8 - 2.0> 1.5
Human Muscle50 mg5 - 15 µg1.8 - 2.0> 1.5
Rat Spleen10 mg15 - 40 µg1.8 - 2.0> 1.8

Note: These values are approximate and can vary. The A260/A280 ratio is an indicator of protein contamination, with a ratio of ~1.8 generally considered pure for DNA. The A260/A230 ratio is an indicator of contamination by salts, phenol, or carbohydrates, with a ratio of 1.8-2.2 considered pure.

Experimental Protocol

Materials and Reagents
  • Tissue sample (fresh or frozen)

  • Liquid nitrogen

  • Mortar and pestle

  • Lysis Buffer (e.g., TE buffer with SDS and proteinase K)[2]

  • Proteinase K (20 mg/mL)[7]

  • Phenol:Chloroform:this compound (25:24:1), buffered to pH 8.0[1][2]

  • Chloroform:this compound (24:1)[7][8]

  • Isopropanol or 100% Ethanol (ice-cold)[1][7]

  • 70% Ethanol (ice-cold)[1]

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water[2]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Microcentrifuge

  • Water bath or heat block (56°C)

  • Vortexer

  • Pipettes and sterile tips

Procedure

1. Tissue Homogenization and Lysis a. Weigh approximately 20-50 mg of tissue. For frozen tissue, do not thaw. b. If using frozen tissue, immediately place it in a pre-chilled mortar containing liquid nitrogen and grind it into a fine powder using a pestle.[2] c. Transfer the powdered tissue to a microcentrifuge tube. d. Add 500 µL of Lysis Buffer and 10 µL of Proteinase K (20 mg/mL) to the tube.[7] e. Vortex briefly to mix and incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.[1][2] Intermittent vortexing during incubation can aid lysis.

2. Phenol-Chloroform Extraction a. Cool the lysate to room temperature. b. Add an equal volume (approximately 500 µL) of Phenol:Chloroform:this compound (25:24:1) to the lysate.[1] c. Mix thoroughly by inverting the tube for 3-5 minutes or by vortexing for 20-30 seconds.[1][8] d. Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.[8] e. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interphase containing the denatured proteins.[1][7]

3. Chloroform Extraction a. To remove residual phenol, add an equal volume of Chloroform:this compound (24:1) to the collected aqueous phase.[7][8] b. Mix by inverting the tube for 2-3 minutes. c. Centrifuge at 12,000 x g for 5 minutes at 4°C.[8] d. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.

4. DNA Precipitation a. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol to the aqueous phase.[7] Alternatively, an equal volume of ice-cold isopropanol can be used.[8] b. Mix gently by inverting the tube until a white, thread-like precipitate of DNA is visible. c. Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.[1][2]

5. DNA Washing and Resuspension a. Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant without disturbing the DNA pellet. c. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.[8] This step removes residual salts and organic solvents. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol and air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as it can make it difficult to resuspend.[9] f. Resuspend the DNA pellet in 30-100 µL of TE buffer or nuclease-free water by gentle pipetting.[2] g. Incubate at 65°C for 10 minutes to aid in resuspension. Store the DNA at -20°C.

Experimental Workflow Diagram

DNA_Extraction_Workflow Phenol-Chloroform-Isoamyl Alcohol DNA Extraction Workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization (Grinding in Liquid N2) start->homogenization lysis 2. Cell Lysis (Lysis Buffer + Proteinase K, 56°C) homogenization->lysis pci_extraction 3. Phenol:Chloroform:this compound Extraction & Centrifugation lysis->pci_extraction phase_separation Phase Separation pci_extraction->phase_separation aqueous_phase Collect Aqueous Phase (Contains DNA) phase_separation->aqueous_phase Upper Layer interphase_organic Discard Interphase & Organic Phase (Proteins & Lipids) phase_separation->interphase_organic Lower Layers chloroform_extraction 4. Chloroform:this compound Extraction & Centrifugation aqueous_phase->chloroform_extraction precipitation 5. DNA Precipitation (Isopropanol or Ethanol) chloroform_extraction->precipitation washing 6. DNA Washing (70% Ethanol) precipitation->washing resuspension 7. Resuspension (TE Buffer or Water) washing->resuspension end End: Purified DNA resuspension->end

Caption: Workflow of DNA extraction from tissue using the phenol-chloroform-isoamyl alcohol method.

References

Application Note and Protocol: A Step-by-Step Guide for RNA Isolation Using Acidic Phenol and Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the isolation of total RNA from biological samples using an acidic phenol-chloroform-isoamyl alcohol extraction method. This technique is a cornerstone of molecular biology, enabling the purification of high-quality RNA suitable for a variety of downstream applications, including RT-PCR, Northern blotting, and RNA sequencing.

The protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for obtaining intact total RNA. By leveraging the differential partitioning of macromolecules in a biphasic system, this method effectively separates RNA from DNA and proteins.

Principle of the Method

The acidic phenol-chloroform-isoamyl alcohol method relies on the principle that at an acidic pH, DNA is denatured and partitions into the organic phase, while RNA remains in the aqueous phase.[1][2] The process begins with the homogenization of the sample in a solution containing a chaotropic agent, such as guanidinium (B1211019) thiocyanate, which denatures proteins and inactivates RNases.[3]

The addition of acidic phenol (B47542), chloroform (B151607), and isoamyl alcohol creates a biphasic system upon centrifugation.[4] The lower organic phase contains phenol and chloroform, which solubilize lipids and denatured proteins.[5] DNA, being less soluble in the acidic aqueous phase, is trapped in the interphase between the organic and aqueous layers.[1] The upper aqueous phase, which is less dense, contains the total RNA. The this compound is included to reduce foaming during homogenization and to aid in the separation of the two phases.[5] Finally, the RNA is precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695), washed to remove salts, and resuspended in an RNase-free solution.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific sample types. All steps should be performed in an RNase-free environment.

Materials:

  • Homogenization solution (e.g., TRIzol, or a solution containing guanidinium thiocyanate)

  • Acidic phenol:chloroform:this compound (125:24:1, pH 4.5-5.0)

  • Chloroform:this compound (24:1)[6]

  • Isopropanol (100%)

  • Ethanol (75-80%, prepared with RNase-free water)[1][6]

  • RNase-free water or TE buffer

  • 3 M Sodium Acetate (pH 5.2)[6][7]

  • RNase-free pipette tips and microcentrifuge tubes

Procedure:

  • Sample Homogenization:

    • For liquid samples, add 3 volumes of homogenization solution to 1 volume of the sample (e.g., 750 µL of solution to 250 µL of sample).[4]

    • For tissues or cells, homogenize the sample in an appropriate volume of homogenization solution.

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[4]

  • Phase Separation:

    • Add 0.2 volumes of chloroform per volume of homogenization solution used (e.g., 200 µL of chloroform for 1 mL of homogenization solution).

    • Securely cap the tubes and vortex vigorously for 15 seconds.[4]

    • Incubate at room temperature for 2-3 minutes.[4]

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[4] This will separate the mixture into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase.

    • Add 1 volume of isopropanol to the aqueous phase to precipitate the RNA.[3]

    • Optionally, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) before adding isopropanol to enhance precipitation.

    • Mix by inverting the tube gently and incubate at room temperature for 10 minutes or at -20°C for at least 30 minutes.[4][6]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[4] The RNA will form a white pellet at the bottom of the tube.

  • RNA Wash and Resuspension:

    • Carefully decant the supernatant without disturbing the RNA pellet.

    • Wash the pellet with 1 mL of 75-80% ethanol.[4][6] This step removes residual salts and organic solvents.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.[4]

    • Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer by pipetting up and down.

    • Incubate at 55-60°C for 10-15 minutes to aid in resuspension.

  • Quantification and Storage:

    • Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Store the purified RNA at -80°C for long-term storage.

Quantitative Data Summary

ParameterValueUnitNotes
Reagent Ratios
Homogenization Solution to Sample3:1v/vFor liquid samples.[4]
Chloroform to Homogenization Solution0.2:1v/v
Isopropanol to Aqueous Phase1:1v/v[3]
3 M Sodium Acetate (optional)0.1:1v/v
Centrifugation
Phase Separation12,000x g15 minutes at 4°C.[4]
RNA Precipitation12,000x g10 minutes at 4°C.[4]
RNA Wash7,500x g5 minutes at 4°C.[4]
Incubation
Homogenization5minutesRoom Temperature.[4]
Phase Separation Incubation2-3minutesRoom Temperature.[4]
RNA Precipitation (RT)10minutesRoom Temperature.[4]
RNA Precipitation (-20°C)≥ 30minutes-20°C.[6]
Pellet Resuspension10-15minutes55-60°C.

Experimental Workflow

RNA_Isolation_Workflow start Start: Sample Collection homogenization 1. Homogenization (e.g., TRIzol) start->homogenization phase_separation 2. Phase Separation (Acidic Phenol:Chloroform) homogenization->phase_separation centrifugation1 Centrifugation (12,000 x g, 15 min, 4°C) phase_separation->centrifugation1 aqueous_phase Collect Aqueous Phase (RNA) centrifugation1->aqueous_phase Upper Phase interphase_organic Discard Interphase (DNA) & Organic Phase (Proteins, Lipids) centrifugation1->interphase_organic Lower/Interphase precipitation 3. RNA Precipitation (Isopropanol) aqueous_phase->precipitation centrifugation2 Centrifugation (12,000 x g, 10 min, 4°C) precipitation->centrifugation2 pellet Collect RNA Pellet centrifugation2->pellet wash 4. Wash Pellet (75-80% Ethanol) pellet->wash centrifugation3 Centrifugation (7,500 x g, 5 min, 4°C) wash->centrifugation3 resuspend 5. Resuspend RNA (RNase-free water) centrifugation3->resuspend end End: Purified RNA resuspend->end

Caption: Workflow for RNA isolation using acidic phenol and this compound.

References

Application Notes and Protocols for the Use of Isoamyl Alcohol in the CTAB Method for Plant DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cetyltrimethylammonium Bromide (CTAB) method is a widely used protocol for extracting high-quality genomic DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with DNA isolation and downstream applications. A critical step in the CTAB protocol is the use of an organic solvent mixture, typically chloroform (B151607) and isoamyl alcohol, to remove proteins and other cellular contaminants. This compound plays a crucial role in ensuring the purity and quality of the extracted DNA.

These application notes provide a detailed protocol for the CTAB method with a focus on the function and application of this compound.

The Role of this compound in the CTAB Method

This compound is a key component of the chloroform-isoamyl alcohol or phenol-chloroform-isoamyl alcohol mixture used in the purification step of the CTAB DNA extraction protocol. Its primary functions are:

  • Anti-foaming Agent: During the vigorous mixing required to denature and separate proteins from the aqueous phase containing DNA, emulsions can form. This compound acts as an anti-foaming agent, preventing the formation of a stable emulsion and allowing for a clear and distinct separation between the organic and aqueous phases upon centrifugation.[1][2]

  • Improved Phase Separation: By reducing foaming and preventing emulsification, this compound facilitates a sharp interface between the aqueous phase (containing DNA), the interphase (containing denatured proteins and cellular debris), and the organic phase (containing lipids and other non-polar molecules).[1][3] This clean separation is crucial for aspirating the aqueous phase without contaminating it with proteins or organic solvents.

  • Denaturation of Proteins: While chloroform is the primary agent for denaturing proteins, this compound aids in this process, contributing to the efficient removal of cellular proteins from the DNA sample.[4]

  • Inhibition of RNase Activity: Some evidence suggests that this compound may help to inhibit the activity of RNases, enzymes that degrade RNA, which can co-precipitate with DNA.[5]

The most commonly used ratio for chloroform to this compound is 24:1 (v/v).[6][7][8][9][10][11][12][13] When phenol (B47542) is included for more robust deproteinization, the typical ratio is 25:24:1 (v/v) for phenol:chloroform:this compound.[14][15][16][17]

Experimental Protocols

Materials and Reagents

The following table summarizes the key solutions and reagents required for the CTAB DNA extraction protocol.

Reagent Stock Concentration / Composition Purpose
CTAB Extraction Buffer 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 1-2% (w/v) PVP (optional), 0.2-0.4% (v/v) β-mercaptoethanol (added just before use)Lysis of cell membranes, inactivation of nucleases, and removal of polysaccharides and polyphenols.[6][7][18]
Chloroform:this compound 24:1 (v/v)Deproteinization and removal of lipids.[6][7][8][9][10][11][12][13]
Phenol:Chloroform:this compound 25:24:1 (v/v), pH 8.0Alternative and more potent deproteinization agent.[14][15][16][17]
Isopropanol (B130326) Cold (-20°C)Precipitation of DNA.[6][14][15]
Ethanol (B145695) 70% (v/v), cold (-20°C)Washing the DNA pellet to remove salts and other impurities.[14][15]
TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)Resuspension and storage of the final DNA pellet.[14]
RNase A 10 mg/mLRemoval of RNA contamination.[14]
Detailed Protocol for CTAB DNA Extraction from Plant Leaves

This protocol is a generalized procedure and may require optimization for different plant species or tissues.

  • Tissue Preparation:

    • Weigh out approximately 100-200 mg of fresh, young plant leaf tissue.

    • Freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lysis:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol added).

    • Vortex briefly to mix and incubate at 65°C for 30-60 minutes in a water bath or heat block. Invert the tube every 10-15 minutes.[10]

  • Purification:

    • Cool the tube to room temperature.

    • Add an equal volume (1 mL) of chloroform:this compound (24:1).[7][9]

    • Mix thoroughly by inverting the tube for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.[7]

    • After centrifugation, three layers will be visible: the upper aqueous phase (containing DNA), a middle interphase (with precipitated proteins and debris), and the lower organic phase.[15][19]

    • Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

    • (Optional but recommended for higher purity) Repeat the chloroform:this compound extraction until the interphase is no longer visible.

  • Precipitation:

    • Add 0.7 volumes of cold isopropanol to the aqueous phase.

    • Mix gently by inverting the tube several times until a white, stringy DNA precipitate is visible.

    • Incubate at -20°C for at least 30 minutes to enhance precipitation.[14]

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing:

    • Carefully decant the supernatant without disturbing the DNA pellet.

    • Add 1 mL of cold 70% ethanol to wash the pellet.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Repeat the wash step with 70% ethanol.

    • Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry the pellet as it can be difficult to redissolve.

  • Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of TE buffer.

    • (Optional) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any remaining RNA.[14]

    • Store the DNA at -20°C.

Visualizations

Experimental Workflow

CTAB_Workflow start Start: Plant Tissue Sample grinding 1. Tissue Grinding (Liquid Nitrogen) start->grinding lysis 2. Lysis (CTAB Buffer, 65°C) grinding->lysis purification 3. Purification (Chloroform:this compound 24:1) lysis->purification centrifugation1 4. Centrifugation (Phase Separation) purification->centrifugation1 aqueous_transfer 5. Transfer Aqueous Phase centrifugation1->aqueous_transfer precipitation 6. DNA Precipitation (Cold Isopropanol) aqueous_transfer->precipitation centrifugation2 7. Centrifugation (Pellet DNA) precipitation->centrifugation2 washing 8. Washing (70% Ethanol) centrifugation2->washing drying 9. Air Dry Pellet washing->drying resuspension 10. Resuspension (TE Buffer + RNase A) drying->resuspension end End: Purified Genomic DNA resuspension->end

Caption: Workflow of the CTAB DNA extraction method.

Logical Relationship of Components in the Purification Step

Purification_Logic input Input: Cell Lysate DNA Proteins Lipids Polysaccharides process Mixing & Centrifugation input->process reagents Reagents Chloroform This compound (24:1) reagents->process output Output: Separated Phases Aqueous Phase (DNA) Interphase (Proteins) Organic Phase (Lipids) process->output

Caption: Phase separation in the CTAB purification step.

Conclusion

The inclusion of this compound in the organic solvent mixture is a critical step in the CTAB method for plant DNA extraction. Its anti-foaming properties and ability to promote clean phase separation are essential for obtaining high-purity DNA, free from protein and other contaminants that can inhibit downstream molecular analyses such as PCR, sequencing, and restriction digests. The standardized 24:1 ratio of chloroform to this compound is widely adopted and has proven effective across a broad range of plant species. Researchers and professionals in drug development can rely on this robust method for consistent and high-quality genomic DNA yields.

References

Application Notes and Protocols for Genomic DNA Extraction from Bacteria using Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality genomic DNA (gDNA) from bacteria is a fundamental and critical step for a multitude of molecular biology applications, including polymerase chain reaction (PCR), sequencing, and library construction. The phenol-chloroform-isoamyl alcohol extraction method is a robust and cost-effective technique for obtaining pure gDNA. This method relies on the principles of liquid-liquid extraction to separate nucleic acids from proteins, lipids, and other cellular contaminants. Phenol (B47542) denatures proteins, chloroform (B151607) enhances the denaturation process and separates lipids, while isoamyl alcohol acts as an anti-foaming agent, preventing the emulsification of the organic and aqueous phases during extraction.[1][2] This protocol provides a detailed procedure for the extraction of genomic DNA from both Gram-positive and Gram-negative bacteria.

Principle of the Method

The protocol begins with the enzymatic lysis of the bacterial cell wall, which differs for Gram-positive and Gram-negative bacteria due to the variation in their cell wall composition. Following lysis, a mixture of phenol, chloroform, and this compound is used to denature and separate proteins from the DNA. Centrifugation results in the formation of three distinct phases: a lower organic phase containing denatured proteins and lipids, a middle interface containing precipitated proteins, and an upper aqueous phase containing the genomic DNA. The aqueous phase is carefully collected, and the DNA is then precipitated using isopropanol (B130326) or ethanol (B145695). Finally, the DNA pellet is washed with ethanol to remove residual salts and impurities, air-dried, and resuspended in a suitable buffer.

Data Presentation

The expected yield and purity of genomic DNA extracted using this protocol can vary depending on the bacterial species, cell density of the culture, and adherence to the protocol. The following table summarizes typical results obtained from various bacterial species.

Bacterial SpeciesGram StainStarting MaterialExpected DNA Yield (µg/mL of culture)Typical A260/A280 Ratio
Escherichia coliNegative1.5 mL overnight culture265~1.8 - 2.0
Pseudomonas aeruginosaNegative1.5 mL overnight culture350~1.8 - 2.0
Shigella bodyiiNegative1.5 mL overnight culture295~1.8 - 2.0
Bacillus subtilisPositive1.5 mL overnight culture320~1.8 - 2.0
Staphylococcus aureusPositive1.5 mL overnight culture255~1.8 - 2.0
Bacillus cereusPositive1.5 mL overnight culture185~1.8 - 2.0

Note: The A260/A280 ratio is a measure of DNA purity. A ratio of ~1.8 is generally considered pure for DNA.[3][4] Lower ratios may indicate protein or phenol contamination.

Experimental Protocols

Materials and Reagents
  • Bacterial culture (log phase)

  • Lysis Buffer for Gram-negative bacteria (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)

  • Lysis Buffer for Gram-positive bacteria (20 mM Tris-HCl pH 8.0, 2 mM EDTA, 1.2% Triton X-100, 20 mg/mL Lysozyme)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:this compound (25:24:1, v/v), buffered to pH 8.0

  • Chloroform:this compound (24:1, v/v)

  • Isopropanol (100%), ice-cold

  • Ethanol (70%), ice-cold

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Microcentrifuge

  • Incubator or water bath (37°C and 65°C)

  • Vortex mixer

Protocol for Gram-Negative Bacteria (e.g., E. coli)
  • Cell Harvesting: Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 8,000 x g for 5 minutes. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer for Gram-negative bacteria. Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Protein Digestion: Add 10 µL of Proteinase K (20 mg/mL) and incubate at 65°C for 1-2 hours with occasional mixing.

  • Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1). Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into three phases.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase (containing the DNA) to a new sterile microcentrifuge tube. Be cautious not to disturb the interface.

  • Chloroform Extraction (Optional but Recommended): To remove residual phenol, add an equal volume of chloroform:this compound (24:1). Vortex and centrifuge at 12,000 x g for 5 minutes. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inverting the tube until a white DNA precipitate is visible.

  • Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet as it will be difficult to dissolve.

  • Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Incubate at 65°C for 10 minutes to aid dissolution.

Protocol for Gram-Positive Bacteria (e.g., Bacillus subtilis)
  • Cell Harvesting: Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 8,000 x g for 5 minutes. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer for Gram-positive bacteria (containing lysozyme). Incubate at 37°C for at least 30 minutes, or until the solution becomes clear and viscous.

  • Protein Digestion: Add 10 µL of Proteinase K (20 mg/mL) and 25 µL of 10% SDS. Mix gently and incubate at 65°C for 1-2 hours.

  • Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1). Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.

  • Chloroform Extraction (Optional): Add an equal volume of chloroform:this compound (24:1). Vortex and centrifuge at 12,000 x g for 5 minutes. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion.

  • Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying: Discard the ethanol and air-dry the pellet.

  • Resuspension: Resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.

Mandatory Visualization

Genomic_DNA_Extraction_Workflow cluster_start Cell Preparation cluster_lysis Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Washing cluster_final Final Steps start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Lysis Buffer, RNase A) harvest->lysis protein_digestion Protein Digestion (Proteinase K) lysis->protein_digestion pci_extraction Phenol:Chloroform: This compound Extraction protein_digestion->pci_extraction phase_separation Phase Separation (Centrifugation) pci_extraction->phase_separation aqueous_transfer Transfer Aqueous Phase phase_separation->aqueous_transfer precipitation DNA Precipitation (Isopropanol) aqueous_transfer->precipitation pelleting Pellet DNA (Centrifugation) precipitation->pelleting washing Wash Pellet (70% Ethanol) pelleting->washing drying Air-Dry Pellet washing->drying resuspension Resuspend DNA (TE Buffer / Water) drying->resuspension end Pure Genomic DNA resuspension->end

Caption: Workflow for bacterial genomic DNA extraction.

References

Application of Isoamyl Alcohol in Plasmid DNA Miniprep Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality plasmid DNA is a cornerstone of molecular biology, essential for a myriad of downstream applications, including cloning, sequencing, transfection, and the development of DNA-based therapeutics. The alkaline lysis method is a widely adopted technique for plasmid DNA purification from bacterial cultures. While commercial kits have streamlined this process, traditional protocols often incorporate a phenol (B47542):chloroform:isoamyl alcohol extraction step to enhance the purity of the final plasmid DNA preparation. This compound, a key component of this mixture, plays a critical role in ensuring the integrity and purity of the isolated plasmid DNA. This document provides detailed application notes, experimental protocols, and a comparative analysis of plasmid DNA purification with and without the use of this compound.

The Role of this compound

In the context of plasmid DNA miniprep protocols, this compound is primarily used as a component of the phenol:chloroform extraction mixture, typically in a 25:24:1 ratio (phenol:chloroform:this compound). Its principal functions are:

  • Antifoaming Agent: During the vigorous mixing required for the extraction process, the organic and aqueous phases can form an emulsion, which is difficult to separate. This compound acts as an antifoaming agent, preventing the formation of this emulsion and ensuring a sharp interface between the two phases upon centrifugation. This clear separation is crucial for the clean transfer of the aqueous phase containing the plasmid DNA.[1]

  • Improved Phase Separation: By reducing emulsion formation, this compound facilitates a cleaner and more distinct separation of the aqueous phase (containing the plasmid DNA) from the organic phase (containing proteins and lipids).[1]

  • Inhibition of RNase Activity: While phenol denatures most proteins, some enzymes like RNases can be resilient. This compound aids in the denaturation and removal of these contaminating enzymes, further protecting the integrity of the isolated plasmid DNA.

Quantitative Data Summary

The inclusion of a phenol:chloroform:this compound extraction step in a plasmid miniprep protocol generally leads to a higher purity of the final DNA sample, albeit with a potential for a slight reduction in the total yield due to an additional purification step. The following table summarizes the expected quantitative differences between a standard alkaline lysis miniprep and one supplemented with a phenol:chloroform:this compound extraction.

ParameterStandard Alkaline Lysis MiniprepAlkaline Lysis with Phenol:Chloroform:this compound Extraction
Typical Yield (from 1.5 mL culture of high-copy plasmid) 5 - 15 µg4 - 12 µg
A260/A280 Ratio 1.7 - 1.91.8 - 2.0
A260/A230 Ratio 1.5 - 2.01.8 - 2.2
Primary Contaminants RNA, proteins, residual saltsResidual phenol, residual salts

Note: The A260/A280 ratio is a measure of protein contamination, with a value of ~1.8 generally considered pure for DNA.[2] The A260/A230 ratio is an indicator of contamination by salts and other organic compounds.

Experimental Protocols

Reagent Preparation

Solution I (Resuspension Buffer)

  • 50 mM Glucose

  • 25 mM Tris-HCl, pH 8.0

  • 10 mM EDTA, pH 8.0

  • Store at 4°C. Add RNase A to a final concentration of 100 µg/mL just before use.

Solution II (Lysis Buffer)

  • 0.2 N NaOH

  • 1% (w/v) SDS

  • Prepare fresh from stock solutions.

Solution III (Neutralization Buffer)

  • 3 M Potassium Acetate, pH 5.5

  • Store at 4°C.

Phenol:Chloroform:this compound (25:24:1)

  • A commercially available, buffered solution is recommended. Handle with extreme caution in a chemical fume hood.

70% (v/v) Ethanol (B145695)

  • Dilute 100% ethanol with sterile, nuclease-free water.

TE Buffer

  • 10 mM Tris-HCl, pH 8.0

  • 1 mM EDTA, pH 8.0

Protocol 1: Standard Alkaline Lysis Miniprep

This protocol outlines the basic steps for plasmid DNA isolation without the use of phenol:chloroform:this compound.

  • Harvesting Bacterial Cells: Pellet 1.5 mL of an overnight bacterial culture in a microcentrifuge tube by centrifuging at 12,000 x g for 1 minute at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the bacterial pellet thoroughly in 100 µL of ice-cold Solution I (containing RNase A) by vortexing.

  • Lysis: Add 200 µL of freshly prepared Solution II. Mix gently by inverting the tube 4-6 times. Do not vortex. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes.

  • Neutralization: Add 150 µL of ice-cold Solution III. Mix immediately but gently by inverting the tube 4-6 times. A white precipitate of genomic DNA, proteins, and cell debris will form.

  • Clarification of Lysate: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer of Supernatant: Carefully transfer the clear supernatant to a new microcentrifuge tube, avoiding the white precipitate.

  • DNA Precipitation: Add 0.7 volumes of isopropanol (B130326) to the supernatant and mix by inversion. Incubate at room temperature for 10 minutes.

  • Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of plasmid DNA should be visible.

  • Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Drying: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the DNA pellet in 30-50 µL of TE buffer.

Protocol 2: Alkaline Lysis Miniprep with Phenol:Chloroform:this compound Extraction

This protocol incorporates an additional purification step for higher purity plasmid DNA.

  • Harvesting Bacterial Cells: Pellet 1.5 mL of an overnight bacterial culture in a microcentrifuge tube by centrifuging at 12,000 x g for 1 minute at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the bacterial pellet thoroughly in 100 µL of ice-cold Solution I (containing RNase A) by vortexing.

  • Lysis: Add 200 µL of freshly prepared Solution II. Mix gently by inverting the tube 4-6 times. Do not vortex. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes.

  • Neutralization: Add 150 µL of ice-cold Solution III. Mix immediately but gently by inverting the tube 4-6 times. A white precipitate will form.

  • Clarification of Lysate: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer of Supernatant: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Phenol:Chloroform:this compound Extraction: Add an equal volume of phenol:chloroform:this compound (25:24:1) to the supernatant. Vortex for 15-30 seconds.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature. Three layers will form: an upper aqueous phase (containing plasmid DNA), a white interphase (containing precipitated proteins), and a lower organic phase.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, being extremely careful not to disturb the interphase.

  • DNA Precipitation: Add 0.7 volumes of isopropanol and mix by inversion. Incubate at room temperature for 10 minutes.

  • Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Drying: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspension: Resuspend the DNA pellet in 30-50 µL of TE buffer.

Visualized Workflow

The following diagram illustrates the key stages of the alkaline lysis plasmid miniprep protocol, highlighting the optional phenol:chloroform:this compound extraction step.

PlasmidMiniprepWorkflow Plasmid DNA Miniprep Workflow cluster_optional Optional Purity Step start Start: Bacterial Culture harvest Harvest Cells start->harvest Centrifuge end_node End: Purified Plasmid DNA resuspend Resuspend Pellet harvest->resuspend Solution I lyse Alkaline Lysis resuspend->lyse Solution II neutralize Neutralize lyse->neutralize Solution III clarify Clarify Lysate neutralize->clarify Centrifuge supernatant Plasmid-containing Supernatant clarify->supernatant Collect Supernatant pci_extraction Phenol:Chloroform: This compound Extraction supernatant->pci_extraction For Higher Purity precipitate Precipitate DNA supernatant->precipitate Isopropanol (Standard Protocol) phase_separation Phase Separation (Centrifuge) pci_extraction->phase_separation aqueous_transfer Transfer Aqueous Phase phase_separation->aqueous_transfer aqueous_transfer->precipitate Isopropanol wash Wash with 70% Ethanol precipitate->wash Centrifuge dry Air-dry Pellet wash->dry Centrifuge resuspend_final Resuspend DNA dry->resuspend_final TE Buffer resuspend_final->end_node

Caption: Workflow of Alkaline Lysis Plasmid Miniprep.

Conclusion

The use of this compound, as a component of the phenol:chloroform:this compound mixture, in plasmid DNA miniprep protocols offers a significant advantage in terms of the purity of the final product. By acting as an antifoaming agent and aiding in phase separation, it facilitates the removal of protein and other contaminants. While this additional extraction step may slightly decrease the overall yield, the resulting high-purity plasmid DNA is often more reliable in sensitive downstream applications. The choice of whether to include this step depends on the specific requirements of the subsequent experiments. For applications such as cloning and PCR, a standard miniprep may suffice. However, for applications requiring highly pure DNA, such as transfection of mammalian cells or automated sequencing, the inclusion of a phenol:chloroform:this compound extraction step is highly recommended.

References

Application Notes: Optimizing Nucleic Acid Purification with Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phenol (B47542):Chloroform (B151607):Isoamyl Alcohol (PCI) 25:24:1 solution is a cornerstone reagent for the purification of nucleic acids (DNA and RNA) in molecular biology. This method, based on liquid-liquid extraction, efficiently separates nucleic acids from proteins and other cellular contaminants. The specific ratio of components is critical for optimal performance. This compound, though the smallest component by volume (representing 2% of the solution), plays a crucial and multifaceted role in ensuring the quality and yield of the extracted nucleic acids. These notes detail the function of this compound and the rationale behind its standard concentration.

Principle of the Method

The PCI method leverages the differential solubility of macromolecules in aqueous and organic phases.

  • Phenol: The primary function of phenol is to denature proteins. When a cell lysate is mixed with the PCI solution, the phenol causes proteins to lose their tertiary structure and precipitate.

  • Chloroform: Chloroform serves multiple purposes. It increases the density of the organic phase, which facilitates a sharp separation from the aqueous phase during centrifugation. It also denatures proteins and solubilizes lipids, further removing contaminants from the aqueous phase containing the nucleic acids.[1][2][3]

  • This compound: This long-chain alcohol is included primarily as an anti-foaming agent.[3][4][5][6] During the vigorous mixing required to ensure thorough denaturation of proteins, the solution can form an emulsion or foam, which makes phase separation difficult. This compound reduces the surface tension, preventing the formation of a stable foam and ensuring a clean interface between the aqueous and organic layers after centrifugation. Additionally, this compound helps to inhibit RNase activity and can aid in precipitating proteins.[5][7][8][9]

The Optimal Concentration of this compound

The 25:24:1 ratio, which corresponds to an this compound concentration of 2%, is a well-established standard that provides a balance between its beneficial anti-foaming properties and potential drawbacks at higher concentrations. Decades of empirical use have demonstrated this ratio to be effective for a wide range of sample types.

ComponentRatio (v/v)Primary Function(s)
Phenol 25Denatures proteins
Chloroform 24Increases organic phase density, denatures proteins, solubilizes lipids
This compound 1Anti-foaming agent, inhibits RNases, aids in phase separation

Effects of Varying this compound Concentration

Deviating from the standard 1 part in 50 can negatively impact the extraction process.

Concentration of this compoundExpected OutcomeRationale
< 1% (e.g., 25:24:0.5) Increased foaming/emulsion formation; difficult phase separation; potential for lower yield and purity.Insufficient anti-foaming action leads to a less distinct interface, making it difficult to cleanly separate the aqueous phase without collecting contaminants.
1-2% (Standard) Minimal foaming; sharp interface between aqueous and organic phases; optimal yield and purity.This concentration is sufficient to prevent foaming without interfering with the extraction process.[4][5][6]
> 3% (e.g., 25:24:2) Potential for reduced nucleic acid yield.Higher concentrations of alcohol can increase the solubility of nucleic acids, particularly shorter fragments, in the organic or interphase, thus reducing the amount recovered in the aqueous phase.

Protocols

Protocol 1: Preparation of Phenol:Chloroform:this compound (25:24:1, v/v)

Materials:

  • Tris-saturated phenol (pH 7.8-8.2 for DNA, pH ~4.5 for RNA)[10]

  • Chloroform

  • This compound

  • Fume hood

  • Glass bottles, amber or wrapped in foil

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, eye protection

Procedure:

  • Work in a fume hood. Phenol and chloroform are toxic and volatile.

  • To prepare 50 ml of the solution, combine the following in a sterile, chemical-resistant bottle:

    • 25 ml of Tris-saturated phenol

    • 24 ml of chloroform

    • 1 ml of this compound[11]

  • Mix the solution thoroughly by inversion.

  • Store at 4°C in a dark, tightly sealed glass bottle. The solution is stable for several months.

Protocol 2: Standard DNA Extraction using PCI

Materials:

  • Cell or tissue lysate in a suitable lysis buffer (e.g., containing SDS and proteinase K)

  • Phenol:Chloroform:this compound (25:24:1), pH 8.0

  • Chloroform:this compound (24:1)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Pipettes and sterile tips

Procedure:

  • Start with the cell lysate in a microcentrifuge tube. For optimal results, ensure proteins have been digested (e.g., with proteinase K).[12]

  • Add an equal volume of PCI (25:24:1) to the lysate.[10][12]

  • Vortex vigorously for 15-30 seconds to create an emulsion. This ensures intimate mixing and efficient protein denaturation.[12]

  • Centrifuge the tube at 12,000 - 16,000 x g for 5 minutes at room temperature to separate the phases.[12]

  • After centrifugation, three layers will be visible:

    • Top aqueous phase: Contains the DNA.

    • White interphase: Contains precipitated proteins.

    • Bottom organic phase: Contains lipids and other organic molecules.

  • Carefully pipette the top aqueous phase into a new, clean microcentrifuge tube. It is critical to avoid transferring any of the white interphase or the organic layer , as this will contaminate the DNA sample.

  • To remove any residual phenol, add an equal volume of Chloroform:this compound (24:1) to the collected aqueous phase.

  • Vortex for 15 seconds and centrifuge at 12,000 x g for 2 minutes.

  • Transfer the top aqueous phase to a new tube. The DNA is now ready for precipitation (e.g., using ethanol (B145695) or isopropanol).

Visualizations

Logical Workflow for PCI Extraction

PCI_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Organic Extraction cluster_separation Phase Separation & Collection cluster_cleanup Cleanup (Optional but Recommended) cluster_final Final Step Lysate Cell/Tissue Lysate Add_PCI Add equal volume of Phenol:Chloroform:this compound (25:24:1) Lysate->Add_PCI Vortex Vortex to Emulsify Add_PCI->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Phases Result: 1. Aqueous Phase (DNA) 2. Interphase (Protein) 3. Organic Phase (Lipids) Centrifuge->Phases Collect Collect Aqueous Phase Phases->Collect Add_CI Add Chloroform:this compound (24:1) Collect->Add_CI Centrifuge2 Vortex & Centrifuge Add_CI->Centrifuge2 Collect2 Collect Aqueous Phase Centrifuge2->Collect2 Precipitate Precipitate DNA Collect2->Precipitate

Caption: Workflow of nucleic acid purification using Phenol:Chloroform:this compound.

References

Application Notes and Protocols for DNA Extraction from Tough Plant Material using an Isoamyl Alcohol Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-quality genomic DNA from challenging plant sources, this document provides a detailed protocol for DNA extraction from tough, fibrous, or recalcitrant plant tissues. This method, employing a Cetyltrimethylammonium Bromide (CTAB) buffer system in conjunction with a phenol-chloroform-isoamyl alcohol purification, is particularly effective for tissues rich in polysaccharides and polyphenols, which can interfere with downstream molecular applications.

Data Presentation: DNA Yield and Purity

The efficiency of this protocol has been demonstrated across a variety of tough plant materials. The following table summarizes typical DNA yields and purity metrics obtained from different plant species. These values are indicative and can vary based on the physiological condition of the plant material, the precise execution of the protocol, and the specific cultivar.

Plant SpeciesTissue TypeDNA Yield (µg/g of tissue)A260/A280 RatioA260/A230 Ratio
Encephalartos sp.Mature Leaflets48.8 (average)~1.8>1.5
Citrus sinensis (Sweet Orange)Fresh Leaves~15>1.8Not specified
Mangifera indica (Mango)LeavesNot specified>1.8>2.0
Ficus sp.LeavesNot specified>1.8>2.0
Gmelina arboreaLeavesNot specified>1.8>2.0
Bauhinia purpureaLeavesNot specified>1.8>2.0
Oryza sativa (Rice)Fresh LeavesNot specified~1.8Not specified
Zea mays (Maize)Grains100-200 ng/100 mg1.6 - 1.8Not specified

Note: The A260/A280 ratio is an indicator of protein contamination, with a value of ~1.8 generally considered pure for DNA. The A260/A230 ratio is an indicator of polysaccharide and polyphenol contamination, with a value of >2.0 being ideal.[1][2]

Experimental Protocol

This protocol is a modified Cetyltrimethylammonium Bromide (CTAB) method, which is robust for isolating high molecular weight DNA from plant tissues that are rich in secondary metabolites.

Reagents and Buffers
  • CTAB Extraction Buffer:

    • 2% (w/v) CTAB

    • 100 mM Tris-HCl (pH 8.0)

    • 20 mM EDTA (pH 8.0)

    • 1.4 M NaCl

    • 1% (w/v) Polyvinylpyrrolidone (PVP-40)

    • Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just before use in a fume hood.

  • Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1, v/v/v)

  • Chloroform:this compound (24:1, v/v)

  • Isopropanol (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • TE Buffer (pH 8.0):

    • 10 mM Tris-HCl (pH 8.0)

    • 1 mM EDTA (pH 8.0)

  • RNase A (10 mg/mL)

Procedure
  • Tissue Preparation: a. Weigh approximately 100-200 mg of fresh, young leaf tissue. For particularly tough or fibrous material, using liquid nitrogen is highly recommended. b. Freeze the tissue with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.

  • Lysis: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol). c. Vortex thoroughly to create a homogenous slurry. d. Incubate the mixture in a water bath at 65°C for 60 minutes. Invert the tubes every 15-20 minutes to ensure thorough mixing.

  • First Purification: a. After incubation, allow the tubes to cool to room temperature. b. Add an equal volume (1 mL) of phenol:chloroform:this compound (25:24:1). c. Mix by inverting the tubes for 5-10 minutes until an emulsion is formed. Caution: Phenol and chloroform are hazardous; perform this step in a fume hood with appropriate personal protective equipment. d. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Aqueous Phase Collection: a. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface containing denatured proteins.

  • Second Purification: a. Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase. b. Mix by inverting for 5 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • DNA Precipitation: a. Transfer the upper aqueous phase to a new tube. b. Add 0.7 volumes of ice-cold isopropanol. c. Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible. d. Incubate at -20°C for at least 30 minutes to enhance precipitation. For very low DNA concentrations, an overnight incubation is recommended. e. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • DNA Washing: a. Carefully decant the supernatant without dislodging the DNA pellet. b. Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other impurities. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Discard the ethanol and repeat the wash step once more.

  • Drying and Resuspension: a. After the final wash, carefully remove all residual ethanol with a pipette. b. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve. c. Resuspend the DNA pellet in 30-50 µL of TE buffer. d. Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA.

  • Storage: a. Store the purified DNA at -20°C for long-term use.

Visualizations

Experimental Workflow

DNA_Extraction_Workflow start Start: Tough Plant Material grinding Tissue Grinding (Liquid Nitrogen) start->grinding lysis Lysis with CTAB Buffer (65°C, 60 min) grinding->lysis phenol_chloroform Phenol:Chloroform:this compound (25:24:1) Extraction lysis->phenol_chloroform centrifuge1 Centrifugation (12,000 x g, 15 min) phenol_chloroform->centrifuge1 aqueous_phase1 Collect Aqueous Phase centrifuge1->aqueous_phase1 chloroform_isoamyl Chloroform:this compound (24:1) Extraction aqueous_phase1->chloroform_isoamyl centrifuge2 Centrifugation (12,000 x g, 10 min) chloroform_isoamyl->centrifuge2 aqueous_phase2 Collect Aqueous Phase centrifuge2->aqueous_phase2 precipitation DNA Precipitation (Ice-cold Isopropanol) aqueous_phase2->precipitation centrifuge3 Centrifugation (12,000 x g, 15 min) precipitation->centrifuge3 wash1 Wash with 70% Ethanol centrifuge3->wash1 wash2 Repeat Wash wash1->wash2 dry Air Dry Pellet wash2->dry resuspend Resuspend in TE Buffer + RNase A dry->resuspend end End: Purified Genomic DNA resuspend->end

Caption: Workflow for DNA extraction from tough plant material.

References

Application Notes and Protocols for Yeast Genomic DNA Extraction Using Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality genomic DNA (gDNA) from yeast is a fundamental prerequisite for a multitude of molecular biology applications, including PCR, sequencing, and library construction. The robust cell wall of yeast presents a significant challenge, necessitating effective lysis methods to ensure high yields of pure gDNA. The phenol-chloroform-isoamyl alcohol extraction method is a well-established and cost-effective technique that consistently delivers high-quality DNA suitable for downstream applications.[1][2] This protocol provides a detailed methodology for yeast gDNA extraction, leveraging the protein denaturation properties of phenol (B47542) and chloroform, while utilizing isoamyl alcohol to prevent foaming and aid in the separation of aqueous and organic phases.[3]

Principle of the Method

This method relies on the enzymatic digestion of the yeast cell wall to generate spheroplasts, followed by cell lysis to release the cellular contents. A mixture of phenol, chloroform, and this compound is then used to separate proteins from the nucleic acids. Phenol denatures proteins, which are then partitioned into the organic phase along with lipids, facilitated by chloroform.[3] this compound is included in the organic phase to reduce foaming during the extraction process and ensure a sharp interface between the aqueous and organic layers.[3] The genomic DNA remains in the aqueous phase and is subsequently precipitated using ethanol (B145695), washed, and resuspended in a suitable buffer.

Experimental Protocols

Materials and Reagents
  • Yeast culture (e.g., Saccharomyces cerevisiae)

  • Spheroplasting Buffer (1 M Sorbitol, 100 mM EDTA, pH 8.0)

  • Lyticase or Zymolyase (e.g., 20T)

  • 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Lysis Buffer (1% SDS, 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)[4]

  • Phenol:Chloroform:this compound (25:24:1), pH 8.0

  • Chloroform:this compound (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortexer

  • Water bath or heat block

Detailed Methodology
  • Cell Harvest:

    • Inoculate a single yeast colony into 5-10 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of sterile water. Centrifuge again and discard the supernatant.

  • Spheroplasting:

    • Resuspend the cell pellet in 1 mL of Spheroplasting Buffer.

    • Add 2-Mercaptoethanol to a final concentration of 1% (or DTT to 10 mM) and lyticase/zymolyase to a final concentration of 100-200 units/mL.

    • Incubate at 37°C for 30-60 minutes with gentle shaking to digest the cell wall. Successful spheroplasting can be monitored by observing cell lysis upon addition of water under a microscope.

  • Cell Lysis:

    • Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.

    • Carefully discard the supernatant and resuspend the pellet in 500 µL of Lysis Buffer.

    • Incubate at 65°C for 10-15 minutes to lyse the cells.

  • Phenol-Chloroform-Isoamyl Alcohol Extraction:

    • Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1) to the cell lysate.

    • Vortex vigorously for 1-2 minutes until the mixture appears as a milky emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube. Avoid disturbing the white interface, which contains precipitated proteins.

  • Chloroform:this compound Wash (Optional but Recommended):

    • To remove any residual phenol, add an equal volume of chloroform:this compound (24:1) to the aqueous phase.

    • Vortex briefly and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.

    • Add 2-2.5 volumes of ice-cold 100% ethanol and invert the tube several times to precipitate the DNA. A white, stringy precipitate should become visible.

    • Incubate at -20°C for at least 1 hour (or overnight for higher yield).

  • DNA Pellet Washing and Resuspension:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer.

  • RNase Treatment:

    • Add RNase A to a final concentration of 50 µg/mL.

    • Incubate at 37°C for 30-60 minutes to degrade any contaminating RNA.

    • The purified genomic DNA is now ready for quantification and downstream applications. Store at -20°C for long-term storage.

Data Presentation

The following table summarizes typical quantitative data obtained from yeast genomic DNA extraction using the phenol-chloroform-isoamyl alcohol method compared to other common techniques.

Extraction Method Organism Starting Material DNA Yield (µg) A260/A280 Ratio Reference
Phenol-Chloroform-Isoamyl Alcohol Saccharomyces cerevisiae2.5 mL cell suspension2.94 ± 0.211.85 ± 0.02[1][2]
Commercial Kit D (without silica (B1680970) column) Saccharomyces cerevisiae2.5 mL cell suspension0.51 ± 0.051.86 ± 0.03[1][2]
LiOAc-SDS Method Saccharomyces cerevisiae1 x 10^7 cells~0.1Not specified[4][5]
Automated Protocol Saccharomyces cerevisiae1.5 mL culture (OD600 = 1.0)1.73 ± 0.15Not specified[6]

Note: DNA yield and purity can vary depending on the yeast strain, growth conditions, and specific laboratory practices.

Mandatory Visualization

The following diagram illustrates the experimental workflow for yeast genomic DNA extraction using the phenol-chloroform-isoamyl alcohol method.

Yeast_gDNA_Extraction cluster_organic Organic Phase (Proteins, Lipids) cluster_supernatant Supernatant (Salts, Ethanol) start Start: Yeast Culture harvest Cell Harvest (Centrifugation) start->harvest spheroplast Spheroplasting (Lyticase/Zymolyase) harvest->spheroplast lysis Cell Lysis (SDS, Heat) spheroplast->lysis extraction Phenol:Chloroform: This compound Extraction lysis->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep aqueous_transfer Aqueous Phase Transfer phase_sep->aqueous_transfer organic_waste Discard precipitation DNA Precipitation (Ethanol) aqueous_transfer->precipitation wash Wash Pellet (70% Ethanol) precipitation->wash resuspend Resuspend DNA (TE Buffer) wash->resuspend supernatant_waste Discard rnase RNase Treatment resuspend->rnase end End: Purified gDNA rnase->end

Caption: Workflow for yeast genomic DNA extraction.

References

Application Notes: Protein Removal from Nucleic Acid Samples using Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Use By: Researchers, scientists, and drug development professionals.

For Research Use Only.

Introduction

The isolation of high-purity nucleic acids is a critical prerequisite for a wide range of molecular biology applications, including PCR, sequencing, cloning, and blotting. A common and persistent contaminant in nucleic acid preparations is protein, which can inhibit downstream enzymatic reactions and interfere with accurate quantification. The Phenol-Chloroform-Isoamyl Alcohol (PCI) extraction is a robust and widely used liquid-liquid extraction method for the efficient removal of protein and lipid contaminants from DNA and RNA samples.[1][2]

This document provides a detailed protocol and supporting information for the removal of proteins from aqueous nucleic acid samples using the PCI method.

Principle of the Method

The PCI method is based on the principle of differential solubility of molecules in immiscible aqueous and organic phases.[3][4] The sample is mixed with a solution of phenol (B47542), chloroform, and isoamyl alcohol, which separates into two distinct phases upon centrifugation.

  • Phenol: Phenol is an organic solvent that effectively denatures proteins, causing them to lose their native structure.[1][5] These denatured proteins become insoluble in the aqueous phase and partition into the organic phase or accumulate at the interface between the two phases.[3][4] The pH of the phenol solution is critical; a pH of ~8.0 is used for DNA purification as it keeps the DNA deprotonated and soluble in the aqueous phase, while an acidic pH (~4.7) is used for RNA purification, as it retains RNA in the aqueous phase while DNA partitions to the organic phase.[2]

  • Chloroform: Chloroform is denser than water and phenol, which increases the density of the organic phase, promoting a sharp and stable interface between the aqueous and organic layers.[3] It also helps to solubilize lipids and further denatures proteins.[1][3]

  • This compound: this compound is added in a small volume (typically 1 part in 25) to act as an anti-foaming agent, preventing the formation of emulsions during the mixing step.[3] This ensures a cleaner separation of the aqueous and organic phases.

Following centrifugation, the polar nucleic acids remain exclusively in the upper, aqueous phase, while the denatured proteins are found at the aqueous-organic interface and within the lower, organic phase.[3] The purified aqueous phase containing the nucleic acids can then be carefully collected.

Quantitative Data Summary

The purity of nucleic acids following extraction is commonly assessed using spectrophotometry, measuring the absorbance ratios at 260/280 nm and 260/230 nm. The A260/A280 ratio is a key indicator of protein contamination.

Purity Metric"Pure" Nucleic AcidIndication of Contamination
A260/A280 Ratio ~1.8 for DNA; ~2.0 for RNA[5]A ratio significantly lower than 1.8 suggests protein or phenol contamination.[5]
A260/A230 Ratio 2.0 - 2.2[5]A lower ratio may indicate contamination with organic compounds like phenol or chaotropic salts.[5][6]

The following tables present comparative data on the performance of the Phenol-Chloroform-Isoamyl Alcohol (PCI) method against other common DNA extraction techniques.

Table 1: Comparison of DNA Purity from Various Extraction Methods

Extraction MethodAverage A260/A280 RatioAverage A260/A230 RatioSource
Phenol-Chloroform 1.88 ± 0.050.97 ± 0.11[7]
Phenol-Chloroform 1.8 ± 0.1Not Reported[8]
Extraction Column (Silica) 1.86 ± 0.021.85 ± 0.50[7]
Salting Out 1.81 ± 0.061.37 ± 0.23[9]
Boiling Method 0.42Not Reported[10]

Data presented as mean ± standard deviation where available.

Table 2: Comparison of DNA Yield from Various Extraction Methods

Extraction MethodSample TypeAverage DNA Yield (ng/µL)Source
Phenol-Chloroform Coagulase-Negative Staphylococci87.8[10]
Phenol-Chloroform Fresh DNA52.70 ± 7.70[7]
Extraction Column (Silica) Coagulase-Negative Staphylococci65.5[10]
Extraction Column (Silica) Fresh DNA141.15 ± 14.76[7]

Data presented as mean ± standard deviation where available.

Experimental Workflow

The following diagram illustrates the key steps in the PCI protein removal and subsequent nucleic acid precipitation process.

PCI_Workflow cluster_lysis Cell Lysis & Digestion cluster_extraction PCI Extraction cluster_cleanup Chloroform Wash (Optional) cluster_precipitation Nucleic Acid Precipitation start Start with Nucleic Acid Sample (e.g., cell lysate) lysis Optional: Add Proteinase K Incubate to digest proteins start->lysis 1. pci Add equal volume of Phenol:Chloroform:this compound (25:24:1) lysis->pci 2. vortex Vortex vigorously to create emulsion pci->vortex 3. centrifuge1 Centrifuge (e.g., 16,000 x g, 5 min) to separate phases vortex->centrifuge1 4. transfer Carefully transfer upper aqueous phase to a new tube centrifuge1->transfer 5. chloroform Add equal volume of Chloroform:this compound (24:1) transfer->chloroform 6. centrifuge2 Centrifuge and transfer aqueous phase chloroform->centrifuge2 7. precipitate Add salt (e.g., NaOAc) and 2-2.5 volumes of cold 100% Ethanol (B145695) centrifuge2->precipitate 8. incubate Incubate at -20°C to precipitate nucleic acids precipitate->incubate 9. centrifuge3 Centrifuge to pellet nucleic acids incubate->centrifuge3 10. wash Wash pellet with 70% Ethanol centrifuge3->wash 11. resuspend Air dry and resuspend pellet in TE buffer or nuclease-free water wash->resuspend 12. end_node Pure Nucleic Acid Sample resuspend->end_node 13.

Figure 1. Workflow for protein removal using PCI extraction and subsequent nucleic acid precipitation.

Experimental Protocols

5.1. Materials and Reagents

  • Nucleic acid sample in an aqueous buffer (e.g., TE buffer).

  • Lysis Buffer (if starting from cells/tissue), e.g., TE buffer with SDS.

  • Proteinase K (20 mg/mL solution).

  • Phenol:Chloroform:this compound (25:24:1), buffered to pH 8.0.

    • CAUTION: Phenol is highly corrosive and toxic. Chloroform is a suspected carcinogen. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Chloroform:this compound (24:1).

  • 3 M Sodium Acetate (NaOAc), pH 5.2.

  • 100% Ethanol, ice-cold (stored at -20°C).

  • 70% Ethanol (prepared with nuclease-free water), room temperature.

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water.

  • Microcentrifuge tubes (1.5 mL or 2.0 mL).

  • Microcentrifuge capable of ≥16,000 x g.

  • Pipettes and nuclease-free pipette tips.

5.2. Protocol for Protein Removal and DNA Precipitation

This protocol is optimized for a starting sample volume of 200-500 µL. Adjust volumes proportionally as needed.

  • Sample Preparation:

    • Start with your aqueous sample containing nucleic acids (e.g., a cell lysate from which debris has been pelleted and removed).

    • If significant protein is expected, add Proteinase K to a final concentration of 100-200 µg/mL and incubate at 55°C for 1-2 hours to digest proteins.[1] Let the sample cool to room temperature.

  • Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction:

    • Add one volume of PCI (25:24:1) to the sample tube. For example, add 400 µL of PCI to a 400 µL sample.[1]

    • Close the cap tightly and vortex vigorously for 15-30 seconds until a milky emulsion is formed.

    • Centrifuge at ≥16,000 x g for 5 minutes at room temperature to separate the phases.[1]

    • After centrifugation, you will observe three layers: a top clear aqueous phase (containing DNA), a cloudy white interface (precipitated protein), and a bottom organic phase.

    • Carefully pipette the upper aqueous phase into a new, clean microcentrifuge tube. Crucially, avoid disturbing the interface or carrying over any of the organic phase , as this will transfer contaminants. It is better to leave a small amount of the aqueous phase behind than to risk contamination.

  • Chloroform Wash (Recommended):

    • To remove residual phenol from the collected aqueous phase, add an equal volume of Chloroform:this compound (24:1).

    • Vortex for 10-15 seconds and centrifuge at ≥16,000 x g for 2 minutes.

    • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, again avoiding the interface and organic layer.

  • Ethanol Precipitation of Nucleic Acids:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently. For example, add 40 µL of 3 M NaOAc to 400 µL of the sample.

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.

    • Incubate at -20°C for at least 30 minutes to fully precipitate the nucleic acids. For very low concentrations, an overnight incubation is recommended.[1]

  • Pelleting and Washing:

    • Centrifuge at ≥16,000 x g for 15-30 minutes at 4°C to pellet the precipitated nucleic acids.

    • Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet may be small and translucent.

    • Add 500 µL to 1 mL of room-temperature 70% ethanol to wash the pellet. This removes residual salts.

    • Centrifuge at ≥16,000 x g for 5 minutes at room temperature.

    • Carefully decant the ethanol. Perform a brief second spin to collect any remaining liquid at the bottom and remove it with a pipette.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult. The pellet should be translucent, not bone-white.

    • Resuspend the nucleic acid pellet in an appropriate volume (e.g., 30-100 µL) of TE buffer or nuclease-free water. Pipette up and down gently or incubate at 55-65°C for 10 minutes to aid dissolution.

  • Quantification and Quality Control:

    • Measure the concentration and purity (A260/A280 and A260/A230 ratios) of the purified nucleic acid sample using a spectrophotometer.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low A260/A280 Ratio (<1.7) Protein contamination.Repeat the PCI extraction (Step 2). Ensure the interface is not disturbed during aqueous phase transfer.
Phenol contamination.Ensure the Chloroform Wash (Step 3) is performed. Repeat the 70% ethanol wash (Step 5).
Low A260/A230 Ratio (<1.8) Phenol or salt contamination.Ensure the Chloroform Wash (Step 3) is performed. Ensure the 70% ethanol wash (Step 5) is performed correctly to remove all salts.
Very thick or persistent interface High concentration of protein and/or lipids.Perform a second PCI extraction on the collected aqueous phase. Increase the initial Proteinase K digestion time.
Low or no nucleic acid yield Incomplete precipitation.Increase incubation time at -20°C. Ensure ethanol is ice-cold. Use a co-precipitant like glycogen.
Pellet lost during washing.Be careful when decanting supernatant. The pellet can be loose. Centrifuge again if pellet is dislodged.
Difficulty resuspending pellet Pellet was over-dried.Add buffer and incubate at 55-65°C for 10-30 minutes with gentle flicking. Avoid vortexing high molecular weight DNA.

References

Application of Isoamyl Alcohol in Genomic DNA Extraction from Whole Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isolation of high-quality genomic DNA from whole blood is a fundamental procedure in many areas of life science research and drug development. One of the most established and robust methods for this purpose is the organic extraction technique utilizing a mixture of phenol (B47542), chloroform, and isoamyl alcohol (PCI). This compound, though a minor component by volume in the PCI reagent, plays a critical role in ensuring the purity and quality of the extracted DNA.

The Role of this compound

This compound is primarily included in the organic mixture for the following reasons:

  • Prevention of Foaming: During the extraction process, the vigorous mixing of the aqueous sample with the organic solvent can create an emulsion, leading to the formation of a stable foam at the interface of the two phases. This foam can trap nucleic acids, leading to a significant loss of DNA yield. This compound acts as an anti-foaming agent, destabilizing this emulsion and promoting a sharp, clean interface between the aqueous and organic layers.[1][2]

  • Inhibition of RNase Activity: this compound aids in the inhibition of RNases, enzymes that degrade RNA. While the primary goal is DNA extraction, preserving the integrity of any co-extracted RNA can be important for certain downstream applications.[3]

  • Improved Phase Separation: By reducing emulsification, this compound facilitates a cleaner separation of the aqueous phase (containing the DNA) from the organic phase (containing denatured proteins and lipids) upon centrifugation.[4] This is crucial for preventing the carryover of contaminants that can inhibit subsequent enzymatic reactions such as PCR.

Principle of the Phenol-Chloroform-Isoamyl Alcohol (PCI) Method

The PCI method is a liquid-liquid extraction technique based on the differential solubility of macromolecules.[5] When a cell lysate is mixed with the PCI solution, cellular components are partitioned based on their polarity.

  • Phenol: This organic solvent is highly effective at denaturing proteins.[6] The denatured proteins become insoluble in the aqueous phase and are partitioned into the organic phase or accumulate at the interface.

  • Chloroform: Chloroform increases the density of the organic phase, aiding in a clearer separation from the aqueous phase. It also helps to solubilize lipids and further denatures proteins.

  • Aqueous Phase: The hydrophilic DNA, with its negatively charged phosphate (B84403) backbone, remains in the upper aqueous phase.

Following centrifugation, the DNA-containing aqueous phase can be carefully collected, and the DNA is typically precipitated using ethanol (B145695) or isopropanol.

Advantages and Limitations

The PCI method is a cost-effective and reliable technique that can yield high-purity DNA suitable for a wide range of downstream applications, including PCR, sequencing, and restriction enzyme digestion.[5] However, it is a manual and relatively time-consuming method that involves the use of hazardous and toxic chemicals, namely phenol and chloroform.[7] Therefore, strict safety precautions must be followed, including working in a chemical fume hood and wearing appropriate personal protective equipment.[1][8][9]

Experimental Protocols

Protocol 1: Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction from Whole Blood

This protocol is adapted for the extraction of genomic DNA from fresh or frozen whole blood samples collected in EDTA tubes.

Materials and Reagents:

  • Whole blood sample

  • Lysis Buffer (see Table 1 for composition)

  • Proteinase K (20 mg/mL solution)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Phenol:Chloroform:this compound (25:24:1, pH 8.0)

  • Chloroform:this compound (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Pipettes and sterile, filter-barrier pipette tips

  • Microcentrifuge

  • Water bath or heat block

Procedure:

  • Sample Preparation:

    • For every 1 mL of whole blood, add 3 mL of Lysis Buffer in a centrifuge tube.

    • Invert the tube several times to mix and incubate on ice for 10-15 minutes to lyse the red blood cells.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the white blood cells.

    • Carefully discard the supernatant.

  • Cell Lysis:

    • Resuspend the white blood cell pellet in 500 µL of a cell lysis solution (e.g., a buffer containing Tris-HCl, EDTA, and NaCl).

    • Add 50 µL of 10% SDS and 10 µL of Proteinase K (20 mg/mL). Mix gently by inverting the tube.

    • Incubate the mixture at 56°C for 1-2 hours, or overnight, until the solution is clear.

  • Organic Extraction:

    • Add an equal volume (approximately 500 µL) of Phenol:Chloroform:this compound (25:24:1) to the lysate.

    • Mix vigorously by vortexing for 15-20 seconds to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the proteinaceous interface and the lower organic phase.

  • Chloroform Wash:

    • Add an equal volume of Chloroform:this compound (24:1) to the collected aqueous phase.

    • Mix by inverting the tube several times.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube gently until the DNA precipitates and becomes visible as a white, thread-like mass.

    • Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

  • DNA Pelleting and Washing:

    • Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant without disturbing the pellet.

    • Wash the pellet with 500 µL of 70% ethanol by centrifuging at 12,000 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash. Repeat this wash step once more.

  • Drying and Resuspension:

    • Air-dry the DNA pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.[10]

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water.

    • Incubate at 65°C for 10 minutes to aid in dissolution.

  • Storage:

    • Store the purified DNA at 4°C for short-term use or at -20°C for long-term storage.

Data Presentation

Table 1: Composition of Buffers and Solutions

Buffer/SolutionComponentConcentration
Lysis Buffer NH₄Cl155 mM
KHCO₃10 mM
EDTA0.1 mM
Phenol:Chloroform:this compound Buffer-equilibrated Phenol25 parts
Chloroform24 parts
This compound1 part
Chloroform:this compound Chloroform24 parts
This compound1 part

Table 2: Key Experimental Parameters

StepParameterValue
Red Blood Cell Lysis Centrifugation2,000 x g for 10 min at 4°C
Cell Lysis Incubation Temperature56°C
Incubation Time1-2 hours (or overnight)
Organic Extraction Centrifugation12,000 x g for 10 min at RT
Chloroform Wash Centrifugation12,000 x g for 5 min at RT
DNA Pelleting Centrifugation12,000 x g for 15-20 min at 4°C
DNA Washing Centrifugation12,000 x g for 5 min at 4°C

Table 3: Expected Yield and Purity of Extracted DNA

ParameterExpected ValueNotes
DNA Yield 10-40 µg per mL of bloodYield can vary depending on the white blood cell count of the donor.
A260/A280 Ratio 1.8 - 2.0A ratio below 1.8 may indicate protein contamination.[7]
A260/A230 Ratio > 1.8A lower ratio may indicate contamination with phenol, chaotropic salts, or carbohydrates.

Mandatory Visualization

DNA_Extraction_Workflow start Whole Blood Sample rbc_lysis Red Blood Cell Lysis start->rbc_lysis wbc_pellet Collect White Blood Cell Pellet rbc_lysis->wbc_pellet cell_lysis Cell & Protein Digestion (SDS, Proteinase K) wbc_pellet->cell_lysis pci_extraction Phenol:Chloroform:Isoamyl Alcohol Extraction cell_lysis->pci_extraction phase_separation1 Centrifugation & Phase Separation pci_extraction->phase_separation1 aqueous_phase1 Collect Aqueous Phase phase_separation1->aqueous_phase1 ci_wash Chloroform:Isoamyl Alcohol Wash aqueous_phase1->ci_wash phase_separation2 Centrifugation & Phase Separation ci_wash->phase_separation2 aqueous_phase2 Collect Aqueous Phase phase_separation2->aqueous_phase2 precipitation DNA Precipitation (Sodium Acetate & Ethanol) aqueous_phase2->precipitation pelleting Centrifugation to Pellet DNA precipitation->pelleting washing Wash Pellet with 70% Ethanol pelleting->washing drying Air-dry Pellet washing->drying resuspension Resuspend in TE Buffer or Water drying->resuspension end Purified Genomic DNA resuspension->end

Caption: Workflow for DNA extraction from whole blood using the PCI method.

References

Application Notes and Protocols for High Molecular Weight DNA Isolation Using Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high molecular weight (HMW) DNA is a critical prerequisite for a multitude of advanced molecular biology applications, including long-read sequencing, genome mapping, and the analysis of large structural variations. The phenol-chloroform extraction method, incorporating isoamyl alcohol, remains a robust and cost-effective technique for obtaining high-purity HMW DNA. This compound plays a crucial role in this process by preventing foaming and aiding in the clear separation of the aqueous and organic phases, which is essential for preserving the integrity of long DNA strands.[1][2][3][4] This document provides a detailed protocol for the isolation of HMW DNA using a phenol-chloroform-isoamyl alcohol-based method, along with expected quality control metrics.

Quantitative Data Summary

Successful isolation of HMW DNA should yield samples with high purity and integrity. The following table summarizes the expected quantitative metrics for high-quality HMW DNA.

ParameterExpected ValueMethod of AnalysisNotes
DNA Concentration >75 µg/mLFluorometry (e.g., Qubit)Fluorometric methods are preferred over spectrophotometry for accurate quantification as they are specific to dsDNA.[5][6]
A260/A280 Ratio 1.7–2.0UV-Vis Spectrophotometry (e.g., NanoDrop)A ratio of ~1.8 is indicative of pure DNA. Ratios below 1.7 suggest protein contamination.[5][7][8]
A260/A230 Ratio 1.8–2.2UV-Vis Spectrophotometry (e.g., NanoDrop)Lower ratios may indicate contamination with residual phenol, guanidine (B92328) salts, or carbohydrates.[5][8]
DNA Integrity/Size >50 kbPulsed-Field Gel Electrophoresis (PFGE) or other fragment analysisAvoidance of harsh vortexing and use of wide-bore pipette tips are crucial to prevent shearing of HMW DNA.[9][10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isolation of high molecular weight DNA using the phenol-chloroform-isoamyl alcohol method.

HMW_DNA_Isolation_Workflow start Start: Sample Collection cell_lysis Cell Lysis (Lysis Buffer, Proteinase K) start->cell_lysis pci_extraction Phenol:Chloroform: This compound (25:24:1) Extraction cell_lysis->pci_extraction phase_separation Phase Separation (Centrifugation) pci_extraction->phase_separation aqueous_transfer Aqueous Phase Transfer phase_separation->aqueous_transfer ci_extraction Chloroform:this compound (24:1) Extraction (Optional) aqueous_transfer->ci_extraction phase_separation2 Phase Separation (Centrifugation) ci_extraction->phase_separation2 aqueous_transfer2 Aqueous Phase Transfer phase_separation2->aqueous_transfer2 dna_precipitation DNA Precipitation (Isopropanol or Ethanol) aqueous_transfer2->dna_precipitation pelleting Pelleting DNA (Centrifugation) dna_precipitation->pelleting washing Wash Pellet (70% Ethanol) pelleting->washing drying Air Dry Pellet washing->drying resuspension Resuspend DNA (TE Buffer) drying->resuspension qc Quality Control (Spectrophotometry, Fluorometry, Gel Electrophoresis) resuspension->qc end End: HMW DNA qc->end

Caption: Workflow for HMW DNA isolation.

Detailed Experimental Protocol

This protocol is designed for the isolation of HMW DNA from mammalian cells or tissues.

I. Materials and Reagents

  • Lysis Buffer:

    • 10 mM Tris-HCl (pH 8.0)

    • 100 mM NaCl

    • 25 mM EDTA (pH 8.0)

    • 0.5% (w/v) Sodium Dodecyl Sulfate (SDS)

    • Prepare fresh or from sterile stocks.

  • Proteinase K: 20 mg/mL stock solution

  • RNase A: 10 mg/mL stock solution

  • Phenol:Chloroform:this compound (25:24:1): pH 7.8-8.2, equilibrated with Tris buffer.[11]

  • Chloroform:this compound (24:1) [11]

  • 5M Ammonium (B1175870) Acetate (B1210297) (NH4OAc) [11]

  • Isopropanol (100%), room temperature

  • Ethanol (B145695) (70%), ice-cold

  • TE Buffer:

    • 10 mM Tris-HCl (pH 8.0)

    • 1 mM EDTA (pH 8.0)

  • Wide-bore pipette tips

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Thermomixer or water bath

II. Procedure

A. Cell Lysis

  • Start with an appropriate amount of starting material (e.g., 1-5 million cells or 10-25 mg of tissue). For tissues, grind to a fine powder in liquid nitrogen.

  • Resuspend the cell pellet or tissue powder in an appropriate volume of Lysis Buffer (e.g., 500 µL).

  • Add Proteinase K to a final concentration of 200 µg/mL.

  • Incubate the sample at 55°C for 1-3 hours (or overnight for tissues) with gentle agitation until the solution is clear and viscous.[12]

  • Cool the lysate to room temperature.

  • (Optional) Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

B. Phenol:Chloroform:this compound Extraction

  • Add an equal volume (e.g., 500 µL) of phenol:chloroform:this compound (25:24:1) to the lysate.[12]

  • Mix gently by inverting the tube for 5-10 minutes. Do not vortex , as this will shear the HMW DNA.[10]

  • Centrifuge at 10,000 x g for 10 minutes at room temperature to separate the phases.[13]

  • Carefully transfer the upper, clear aqueous phase to a new, clean tube using a wide-bore pipette tip. Avoid disturbing the white protein interface.[12][14]

C. Chloroform:this compound Wash (Optional but Recommended)

  • To remove residual phenol, add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.[15]

  • Mix gently by inversion for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new tube.

D. DNA Precipitation

  • Add 0.5 volumes of 5M ammonium acetate to the aqueous phase and mix gently.[11]

  • Add 0.7-1 volume of room-temperature isopropanol.[16]

  • Mix by gently inverting the tube until a white, stringy DNA precipitate becomes visible.

  • Incubate at room temperature for 10-20 minutes to allow the DNA to fully precipitate.

  • Pellet the DNA by centrifuging at 12,000 x g for 15-30 minutes at 4°C.[16]

E. Washing and Resuspension

  • Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be translucent and difficult to see.[17]

  • Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts.[9]

  • Centrifuge at 12,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the ethanol. Repeat the wash step if necessary.

  • Remove any remaining ethanol with a pipette and air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.[18]

  • Resuspend the DNA pellet in an appropriate volume (e.g., 50-200 µL) of TE Buffer.

  • To facilitate dissolution without shearing, incubate at 55°C for 1-2 hours with gentle agitation or let it sit at 4°C overnight.[16]

III. Quality Control

  • Quantification: Determine the DNA concentration using a fluorometer (e.g., Qubit).

  • Purity Assessment: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop).[7]

  • Integrity Check: Assess the size distribution of the extracted DNA by running an aliquot on a 0.8% agarose (B213101) gel or by using pulsed-field gel electrophoresis for higher resolution of large fragments.[5]

IV. Storage

Store the purified HMW DNA at 4°C for short-term use or at -20°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles.[19]

References

Application Notes and Protocols: Isoamyl Alcohol in the Purification of Viral RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoamyl alcohol in the purification of viral RNA, primarily through the well-established phenol-chloroform extraction method. Detailed protocols and a summary of expected quantitative outcomes are presented to guide researchers in obtaining high-quality viral RNA suitable for downstream applications such as RT-PCR, sequencing, and other molecular analyses.

Introduction: The Role of this compound in Viral RNA Purification

Phenol-chloroform extraction remains a robust and widely used method for purifying nucleic acids. In the context of viral RNA purification, a mixture of phenol (B47542), chloroform (B151607), and this compound is frequently employed. While phenol denatures proteins and chloroform enhances the separation of the aqueous and organic phases, this compound plays a critical, albeit sometimes overlooked, role.[1]

The primary functions of this compound in this process include:

  • Anti-foaming Agent: During the vigorous mixing required for efficient partitioning of molecules, the sample can foam, which complicates phase separation. This compound effectively reduces the formation of foam.[1]

  • Improved Phase Separation: It aids in the clear demarcation between the aqueous phase (containing the RNA), the interphase (containing denatured proteins and some DNA), and the organic phase (containing lipids and other cellular debris).[1]

  • Inhibition of RNases: While phenol is the primary RNase denaturant, this compound contributes to creating an environment that is inhospitable to these enzymes, further protecting the integrity of the viral RNA.

The most common ratio for this mixture is 25:24:1 (phenol:chloroform:this compound), which provides an optimal balance for efficient purification.[1]

Data Presentation: Expected Yield and Purity of Viral RNA

The yield and purity of viral RNA extracted using the phenol-chloroform-isoamyl alcohol method can be influenced by several factors, including the viral titer, sample type, and meticulousness of the experimental procedure. The following table summarizes expected quantitative results and compares them with other common extraction methods. Purity is typically assessed by the A260/A280 and A260/A230 ratios, with ideal values for pure RNA being ~2.0 and >1.8, respectively.[2]

Extraction Method Sample Type Typical RNA Yield A260/A280 Ratio A260/A230 Ratio Reference
Phenol:Chloroform:this compound Viral Culture SupernatantVariable (dependent on viral load)1.8 - 2.11.8 - 2.2General expectation from multiple sources
TRIzol (Phenol & Guanidinium Isothiocyanate) Equine Gastric BiopsiesHigher than spin column methodsLower purity compared to spin columns without further cleanupNot specified[3]
Spin Column-Based Kits (e.g., Qiagen RNeasy) Equine Gastric BiopsiesLower than phenol-based methodsHigher purityNot specified[3]
Modified Manual AGPC (Acid Guanidinium Thiocyanate-Phenol-Chloroform) Human BloodSignificantly higher than commercial kitsLower than commercial kitsNot specified[4]

Note: The data presented is a synthesis from various studies and serves as a general guide. Actual results may vary.

Experimental Protocols

Standard Phenol:Chloroform:this compound Protocol for Viral RNA Extraction

This protocol is a standard method for the purification of total RNA, including viral RNA, from liquid samples such as viral transport media or cell culture supernatants.

Materials:

  • Viral sample

  • Phenol:chloroform:this compound (25:24:1, pH 4.3-4.7 for RNA isolation)

  • Chloroform:this compound (24:1)

  • Isopropanol (B130326), ice-cold

  • 75% Ethanol (B145695), ice-cold

  • RNase-free water or TE buffer

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Sample Lysis: Mix your viral sample with an equal volume of a lysis buffer appropriate for your virus and sample type. If starting with a cell pellet, it can be directly resuspended in the lysis buffer.

  • Organic Extraction:

    • Add an equal volume of phenol:chloroform:this compound (25:24:1) to the lysate.

    • Vortex vigorously for 15-30 seconds to create a homogenous emulsion.

    • Centrifuge at ≥12,000 x g for 10-15 minutes at 4°C to separate the phases.[5]

  • Aqueous Phase Collection:

    • Carefully transfer the upper, clear aqueous phase to a new, sterile RNase-free microcentrifuge tube. Be extremely careful not to disturb the white interphase or the lower organic phase.

  • Second Organic Extraction (Optional but Recommended for Higher Purity):

    • Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.

    • Vortex for 15 seconds and centrifuge at ≥12,000 x g for 5 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

  • RNA Precipitation:

    • Add 0.5-1 volume of ice-cold isopropanol to the aqueous phase.

    • Add a salt solution (e.g., 0.1 volumes of 3M sodium acetate, pH 5.2) to facilitate precipitation.

    • Mix gently by inversion and incubate at -20°C for at least 30 minutes.

    • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the RNA.

  • RNA Washing:

    • Carefully decant the supernatant without disturbing the RNA pellet.

    • Wash the pellet with 1 mL of ice-cold 75% ethanol.

    • Centrifuge at ≥7,500 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol wash. Repeat this step for a second wash.

  • RNA Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer.

    • Incubate at 55-60°C for 10 minutes to aid in resuspension.

TRIzol-Based Protocol for Viral RNA Extraction

TRIzol and similar reagents are monophasic solutions of phenol and guanidine (B92328) isothiocyanate that facilitate cell lysis and inhibit RNases. The subsequent purification steps are similar to the standard phenol-chloroform method.

Materials:

  • Viral sample

  • TRIzol reagent

  • Chloroform

  • Isopropanol, ice-cold

  • 75% Ethanol, ice-cold

  • RNase-free water or TE buffer

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Homogenization:

    • For liquid samples, add 3 volumes of TRIzol reagent to 1 volume of the sample.[5]

    • For cell pellets, add 1 mL of TRIzol reagent per 5-10 x 10^6 cells and pass the lysate several times through a pipette.

    • Incubate the homogenized sample for 5 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.

    • Cap the tube securely and vortex vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge at ≥12,000 x g for 15 minutes at 4°C.[5]

  • Aqueous Phase Transfer:

    • The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. Transfer the upper aqueous phase to a fresh tube.[6]

  • RNA Precipitation:

    • Add 0.5 mL of ice-cold isopropanol per 1 mL of TRIzol reagent used in the initial homogenization.[6]

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at ≥12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.

    • Mix by vortexing briefly and centrifuge at ≥7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Remove the ethanol wash.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in RNase-free water or TE buffer by pipetting up and down and incubating at 55-60°C for 10-15 minutes.

Visualizations

Workflow for Viral RNA Purification using Phenol:Chloroform:this compound

Viral_RNA_Purification_Workflow start Viral Sample (e.g., VTM, supernatant) lysis Sample Lysis (with appropriate lysis buffer) start->lysis extraction Add Phenol:Chloroform:this compound (25:24:1) lysis->extraction centrifuge1 Centrifuge (≥12,000 x g, 10-15 min, 4°C) extraction->centrifuge1 phase_sep Phase Separation centrifuge1->phase_sep aqueous Collect Aqueous Phase (contains RNA) phase_sep->aqueous Upper Layer organic Discard Organic & Interphase (proteins, lipids, DNA) phase_sep->organic Lower & Middle Layers precipitation RNA Precipitation (Isopropanol & Salt) aqueous->precipitation centrifuge2 Centrifuge (≥12,000 x g, 15-30 min, 4°C) precipitation->centrifuge2 pellet RNA Pellet centrifuge2->pellet wash Wash with 75% Ethanol pellet->wash centrifuge3 Centrifuge (≥7,500 x g, 5 min, 4°C) wash->centrifuge3 resuspend Air-dry and Resuspend Pellet (RNase-free water) centrifuge3->resuspend end Purified Viral RNA resuspend->end Component_Roles mixture Phenol:Chloroform:this compound (25:24:1) phenol Phenol mixture->phenol chloroform Chloroform mixture->chloroform isoamyl This compound mixture->isoamyl denature Denatures Proteins phenol->denature inhibit_rnase Inhibits RNases phenol->inhibit_rnase phase_sep Enhances Phase Separation chloroform->phase_sep isoamyl->phase_sep antifoam Anti-foaming Agent isoamyl->antifoam

References

Preparing a Stable Phenol:Chloroform:Isoamyl Alcohol Emulsion for High-Quality Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol (B47542):chloroform (B151607):isoamyl alcohol (PCI) extraction is a robust and widely used method for purifying nucleic acids from biological samples. This technique relies on liquid-liquid extraction to separate nucleic acids from proteins and other contaminants.[1] When mixed with an aqueous sample, the phenol denatures proteins, the chloroform enhances the density of the organic phase and denatures lipids, and the this compound acts as an anti-foaming agent.[2][3] Proper preparation and stabilization of the PCI emulsion are critical for achieving high yields of pure, intact DNA and RNA.

This document provides detailed protocols for the preparation of a stable PCI emulsion and its application in nucleic acid extraction, along with quality control parameters and troubleshooting guidance.

Data Presentation

Table 1: Components of the Phenol:Chloroform:this compound (PCI) Mixture
ComponentStandard Ratio (v/v/v)Function
Phenol 25Denatures proteins by disrupting their secondary and tertiary structures.[4][5]
Chloroform 24Increases the density of the organic phase, ensuring clear separation from the aqueous phase. It also aids in denaturing proteins and solubilizing lipids.[2][3]
This compound 1Prevents foaming during the vigorous mixing required for emulsification, which stabilizes the interface between the aqueous and organic phases.[2][4]
Table 2: Influence of pH on Nucleic Acid Partitioning

The pH of the phenol solution is a critical factor that determines the selective partitioning of DNA and RNA.

pH of PhenolDNA PartitioningRNA PartitioningPrimary Application
Acidic (e.g., 4.3-5.2) Organic PhaseAqueous PhaseRNA Isolation[6]
Alkaline (e.g., 7.8-8.0) Aqueous PhaseAqueous PhaseDNA Isolation[4][7]
Table 3: Quality Control Parameters for Prepared PCI Emulsion
ParameterSpecificationMethod of Assessment
pH (for DNA extraction) 7.8 - 8.0pH paper or pH meter on an aqueous wash of the phenol.[4]
Appearance of Phenol Phase Clear, light yellowVisual inspection. A pink or reddish hue indicates oxidation, which can damage nucleic acids.[6]
Phase Separation Clear, sharp interface after mixing with aqueous buffer and centrifugationVisual inspection after a test extraction.
Table 4: Expected Yield and Purity of Nucleic Acids from Various Sample Types
Sample TypeExpected DNA YieldExpected A260/A280 RatioExpected A260/A230 Ratio
Cultured Mammalian Cells (1x10^6) 5 - 20 µg1.8 - 2.0> 2.0
Bacterial Culture (1 mL, OD600=1.0) 2 - 10 µg1.8 - 2.0> 2.0
Mammalian Tissue (25 mg) 10 - 50 µg1.8 - 2.0> 2.0
Human Blood (1 mL) 3 - 20 µg1.8 - 2.0> 2.0

Note: Yields are highly dependent on the specific cell/tissue type, lysis efficiency, and procedural execution. A 260/280 ratio of ~1.8 is generally considered pure for DNA, while a ratio of ~2.0 is considered pure for RNA. The 260/230 ratio is a secondary measure of purity, with expected values for pure nucleic acids being in the range of 2.0-2.2.[8][9]

Experimental Protocols

Protocol 1: Preparation of Buffer-Saturated Phenol (pH 8.0) for DNA Extraction

This protocol describes the preparation of phenol equilibrated to the correct pH for DNA extraction, including the addition of 8-hydroxyquinoline (B1678124) as an antioxidant and color indicator.[4][7][10]

Materials:

  • Crystalline phenol

  • Tris base

  • Hydrochloric acid (HCl)

  • 8-hydroxyquinoline

  • Sterile, nuclease-free water

  • 0.5 M Tris-HCl, pH 8.0

  • 0.1 M Tris-HCl, pH 8.0

Procedure:

  • Melting Phenol: In a chemical fume hood, melt the crystalline phenol by placing the bottle in a 65°C water bath.[4][7]

  • Adding Antioxidant: Once melted, add 8-hydroxyquinoline to the phenol to a final concentration of 0.1% (w/v). Stir until completely dissolved. The solution will turn yellow.[3][7]

  • First Equilibration: Add an equal volume of 0.5 M Tris-HCl (pH 8.0) to the phenol. Stir on a magnetic stirrer for 15 minutes.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. The aqueous phase will be on top.

  • Aspirate and Repeat: Carefully aspirate and discard the upper aqueous layer. Repeat the equilibration with a fresh equal volume of 0.5 M Tris-HCl (pH 8.0).

  • Second Equilibration: After discarding the second aqueous layer, add an equal volume of 0.1 M Tris-HCl (pH 8.0) and stir for 15 minutes.

  • Final pH Check: Allow the phases to separate and aspirate the top layer. Check the pH of the remaining phenol using pH paper. It should be between 7.8 and 8.0.[4] If the pH is still low, repeat the equilibration with 0.1 M Tris-HCl (pH 8.0).

  • Storage: Store the buffer-saturated phenol at 4°C in a light-protecting amber bottle. A small layer of 0.1 M Tris-HCl (pH 8.0) can be left on top. The solution is stable for up to one month.[7]

Protocol 2: Preparation of Phenol:Chloroform:this compound (25:24:1)

Materials:

  • Buffer-saturated phenol (pH 8.0 from Protocol 1)

  • Chloroform

  • This compound

Procedure:

  • In a chemical fume hood, combine 25 parts buffer-saturated phenol with 24 parts chloroform and 1 part this compound in a sterile, amber glass bottle.[4]

  • Mix thoroughly by inverting the bottle several times.

  • Store the PCI mixture at 4°C. It is stable for several months.

Protocol 3: Nucleic Acid Extraction from Mammalian Cells

This protocol provides a general procedure for extracting total DNA from cultured mammalian cells.

Materials:

  • Cell pellet

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:this compound (25:24:1), pH 8.0

  • Chloroform:this compound (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (B145695), ice-cold

  • 70% Ethanol, ice-cold

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-3 hours, or until the solution is clear.[5]

  • First Extraction: Add an equal volume of PCI to the cell lysate. Vortex vigorously for 30 seconds to form a milky emulsion.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. Three layers will form: a lower organic phase, a middle interface with precipitated proteins, and an upper aqueous phase containing the nucleic acids.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge tube, avoiding the interface and organic phase.

  • Second Extraction (Optional but Recommended): Repeat the PCI extraction on the collected aqueous phase to improve purity.

  • Chloroform Wash: Add an equal volume of chloroform:this compound (24:1) to the aqueous phase. Vortex and centrifuge as before. This step removes residual phenol.[11]

  • Transfer Aqueous Phase: Transfer the final aqueous phase to a new tube.

  • Precipitation: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix by inversion and incubate at -20°C for at least 1 hour.

  • Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE buffer.[12]

Mandatory Visualization

experimental_workflow cluster_prep Protocol 1 & 2: PCI Preparation cluster_extraction Protocol 3: Nucleic Acid Extraction p1 Melt Crystalline Phenol at 65°C p2 Add 0.1% 8-Hydroxyquinoline p1->p2 p3 Equilibrate with Tris Buffer (pH 8.0) p2->p3 p4 Check pH (7.8-8.0) p3->p4 p5 Mix with Chloroform and this compound (25:24:1) p4->p5 e2 Add PCI and Vortex to Emulsify p5->e2 Prepared PCI e1 Cell Lysis with Proteinase K e1->e2 e3 Centrifuge for Phase Separation e2->e3 e4 Transfer Aqueous Phase e3->e4 e5 Chloroform Wash e4->e5 e5->e4 Repeat Extraction (Optional) e6 Precipitate with Ethanol e5->e6 e7 Wash and Resuspend DNA e6->e7 e8 Quality Control (Spectrophotometry) e7->e8 end_product Purified Nucleic Acid e8->end_product start Start start->p1

Caption: Workflow for PCI preparation and nucleic acid extraction.

signaling_pathway cluster_sample Aqueous Sample cluster_pci PCI Addition & Emulsification cluster_separation Centrifugation & Phase Separation Nucleic Acids Nucleic Acids Aqueous Aqueous Phase (Nucleic Acids) Nucleic Acids->Aqueous Remains in Solution (pH Dependent) Proteins Proteins Interface Interface (Denatured Proteins) Proteins->Interface Phenol Denaturation Lipids Lipids Organic Organic Phase (Lipids, Denatured Proteins) Lipids->Organic Chloroform Solubilization PCI Phenol:Chloroform: This compound

Caption: Principle of PCI-based separation of biomolecules.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Nucleic Acid - Incomplete cell lysis. - Incorrect pH of phenol. - Thick interface trapping nucleic acids.- Ensure complete cell lysis by optimizing incubation time and/or physical disruption methods. - Verify the pH of the buffered phenol is appropriate for the target nucleic acid (pH ~8.0 for DNA, pH ~4.5 for RNA). - Perform a back-extraction of the interface and organic phase with TE buffer to recover trapped nucleic acids.[6]
Low A260/A280 Ratio (<1.8 for DNA) - Protein contamination. - Residual phenol in the sample.- Repeat the PCI extraction. - Ensure no interface material is carried over during aqueous phase transfer. - Perform an additional chloroform wash to remove residual phenol.
Low A260/A230 Ratio (<2.0) - Contamination with salts (e.g., guanidinium (B1211019) thiocyanate (B1210189) from lysis buffer). - Contamination with phenol.- Ensure the ethanol wash step is performed correctly to remove salts. - Perform an additional chloroform wash to remove residual phenol.
Degraded Nucleic Acid (smear on agarose (B213101) gel) - Nuclease contamination. - Oxidation of phenol.- Work quickly and on ice. Use nuclease-free reagents and consumables. - Ensure the phenol used is not oxidized (i.e., not pink or brown).[6]
No Clear Phase Separation - Insufficient centrifugation. - High concentration of solutes in the aqueous phase causing phase inversion.- Increase centrifugation time and/or speed. - Dilute the sample if it has a high salt or sucrose (B13894) concentration. The yellow color of the 8-hydroxyquinoline in the phenol phase helps identify which phase is which.[6]

References

Application Notes: Isoamyl Alcohol in Differential Extraction of DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The efficient and separate isolation of high-quality deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) from the same biological sample is critical for comprehensive molecular analyses. This is particularly important in fields such as genomics, transcriptomics, and drug development, where correlating genomic information with gene expression is paramount. The phenol-chloroform extraction method remains a robust and cost-effective technique for nucleic acid purification. Isoamyl alcohol, a key component in this procedure, plays a crucial role in ensuring the quality and yield of the extracted nucleic acids. These application notes provide detailed protocols and technical information on the use of this compound in the differential extraction of DNA and RNA.

The Role of this compound

This compound is typically used in a 25:24:1 ratio with phenol (B47542) and chloroform (B151607). Its primary functions in nucleic acid extraction include:

  • Antifoaming Agent: During the vigorous mixing required for extraction, the protein-lipid interface can create foam, which can interfere with clean phase separation. This compound effectively prevents the formation of this foam.[1][2]

  • Improved Phase Separation: It helps to create a distinct and stable interface between the aqueous phase (containing nucleic acids) and the organic phase (containing proteins and lipids), which is crucial for preventing cross-contamination.

  • Inhibition of RNases: this compound contributes to the denaturation of proteins, including ribonucleases (RNases), which are enzymes that degrade RNA. This is vital for preserving the integrity of the extracted RNA.

  • Reduction of Phenol in the Aqueous Phase: It helps to reduce the amount of phenol that remains in the aqueous phase, which can inhibit downstream enzymatic reactions.

Principle of Differential Extraction

The differential extraction of DNA and RNA from the same sample using the phenol-chloroform method is primarily dependent on the pH of the phenol solution.

  • At an acidic pH (around 4.0-5.0): DNA is denatured and partitions into the organic phase and the interphase, while RNA remains in the aqueous phase.[3][4] This allows for the initial separation and purification of RNA.

  • Subsequent Extraction of DNA: The DNA can then be recovered from the remaining interphase and organic phase by adjusting the pH and performing further extraction steps.

This sequential isolation from a single sample is invaluable when working with limited or precious biological materials.

Quantitative Data Summary

The yield and purity of DNA and RNA extracted using this method can vary depending on the sample type, starting material quantity, and procedural execution. The following table summarizes typical quantitative data expected from a differential extraction protocol. Purity is assessed by spectrophotometry, measuring the absorbance ratios at 260/280 nm and 260/230 nm.

ParameterDNARNA
Typical Yield Highly variable (ng to µg)Highly variable (ng to µg)
A260/A280 Ratio ~1.8~2.0
A260/A230 Ratio 2.0 - 2.22.0 - 2.2

Note: A lower A260/A280 ratio may indicate protein or phenol contamination, while a lower A260/230 ratio can suggest contamination with salts or other organic compounds.

Experimental Protocols

The following are detailed protocols for the sequential extraction of RNA and DNA from the same biological sample using a phenol-chloroform-isoamyl alcohol-based method.

Protocol 1: Sequential RNA and DNA Extraction from Cell Culture

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol® Reagent or a similar acid guanidinium (B1211019) thiocyanate-phenol-chloroform solution

  • Chloroform

  • This compound

  • Isopropanol (B130326), ice-cold

  • Ethanol (B145695) (75% and 100%), ice-cold

  • RNase-free water or TE buffer (for RNA resuspension)

  • Back extraction buffer (4 M guanidine (B92328) thiocyanate, 50 mM sodium citrate (B86180), 1 M Tris)

  • 3 M Sodium Acetate (pH 5.2)

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Microcentrifuge

Procedure:

Part A: RNA Extraction

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells directly in the culture dish or in a microcentrifuge tube by adding 1 mL of TRIzol® Reagent per 10 cm² of culture dish area.

    • Pipette the cell lysate up and down several times to homogenize.

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[5]

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.[5]

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.[5]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (which contains the RNA) to a fresh microcentrifuge tube. Be cautious not to disturb the interphase.

    • Save the interphase and organic phase at 4°C for subsequent DNA extraction.

    • Add 0.5 mL of ice-cold isopropanol to the aqueous phase per 1 mL of TRIzol® Reagent used.[5]

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[5]

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in RNase-free water or TE buffer.

Part B: DNA Extraction

  • DNA Precipitation from Interphase/Organic Phase:

    • To the remaining interphase and organic phase from step A3, add 0.3 mL of 100% ethanol per 1 mL of TRIzol® Reagent used initially.[6]

    • Mix by inversion and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.[6]

  • DNA Wash:

    • Remove the phenol-ethanol supernatant.

    • Wash the DNA pellet twice with 1 mL of a solution containing 0.1 M sodium citrate in 10% ethanol. For each wash, incubate for 30 minutes at room temperature with occasional mixing.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C after each wash.

  • Final DNA Wash and Resuspension:

    • Wash the DNA pellet with 1.5-2 mL of 75% ethanol and incubate for 10-20 minutes at room temperature.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Air-dry the DNA pellet for 5-10 minutes.

    • Resuspend the DNA in a suitable buffer (e.g., 8 mM NaOH or TE buffer).

Visualizations

Experimental_Workflow_Differential_Extraction cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_phase_sep Phase Separation cluster_rna RNA Isolation cluster_dna DNA Isolation start Biological Sample (Cells or Tissue) lysis Homogenization in Acidic Phenol Solution (e.g., TRIzol) start->lysis chloroform Add Chloroform & This compound lysis->chloroform centrifuge1 Centrifugation chloroform->centrifuge1 phases Separation: Aqueous Phase (RNA) Interphase & Organic Phase (DNA/Protein) centrifuge1->phases rna_precip Precipitate RNA with Isopropanol phases->rna_precip Aqueous Phase dna_precip Precipitate DNA with Ethanol phases->dna_precip Interphase/Organic Phase rna_wash Wash with 75% Ethanol rna_precip->rna_wash rna_resuspend Resuspend RNA rna_wash->rna_resuspend rna_out Purified RNA rna_resuspend->rna_out dna_wash Wash DNA Pellet dna_precip->dna_wash dna_resuspend Resuspend DNA dna_wash->dna_resuspend dna_out Purified DNA dna_resuspend->dna_out

Caption: Workflow for differential extraction of RNA and DNA.

Downstream Applications and Signaling Pathways

The differentially extracted DNA and RNA are suitable for a wide range of downstream molecular biology applications. The ability to obtain both types of nucleic acids from the same sample allows for a powerful, integrated analysis of the genome and transcriptome. This is fundamental to understanding cellular processes, including signaling pathways.

  • DNA Analysis: The purified genomic DNA can be used for:

    • Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) for gene quantification and genotyping.

    • Southern blotting.

    • Next-generation sequencing (NGS) for whole-genome sequencing, exome sequencing, or targeted sequencing to identify mutations, single nucleotide polymorphisms (SNPs), and copy number variations that may affect signaling pathways.

  • RNA Analysis: The purified RNA is suitable for:

    • Reverse transcription PCR (RT-PCR) and quantitative RT-PCR (qRT-PCR) to analyze gene expression levels of components within signaling pathways.

    • Northern blotting.

    • Microarray analysis to profile the expression of thousands of genes simultaneously.

    • NGS (RNA-Seq) for comprehensive transcriptome analysis, including differential gene expression analysis and the discovery of novel transcripts involved in cellular signaling.

By integrating the data from both DNA and RNA analyses, researchers can build a more complete picture of how genetic variations impact gene expression and, consequently, the activity of signaling pathways in both normal and diseased states.

Downstream_Applications_and_Signaling_Pathways cluster_extraction Nucleic Acid Extraction cluster_dna_analysis Genomic Analysis cluster_rna_analysis Transcriptomic Analysis cluster_integration Data Integration & Interpretation cluster_pathway Biological Insight dna Purified DNA wgs Whole Genome Sequencing dna->wgs genotyping Genotyping / PCR dna->genotyping rna Purified RNA rna_seq RNA Sequencing rna->rna_seq qrt_pcr qRT-PCR rna->qrt_pcr integration Integrated Genomic & Transcriptomic Data wgs->integration Genetic Variants genotyping->integration Genetic Variants rna_seq->integration Gene Expression Levels qrt_pcr->integration Gene Expression Levels pathway Signaling Pathway Analysis integration->pathway

Caption: Downstream analysis leading to signaling pathway insights.

References

Application Notes: The Role and Utility of Isoamyl Alcohol in DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formalin-Fixed Paraffin-Embedded (FFPE) tissues are an invaluable resource for retrospective molecular studies in oncology, genetics, and drug development. However, the fixation and embedding process introduces challenges for DNA extraction, including cross-linking of biomolecules and DNA fragmentation. A common and robust method for isolating DNA from these challenging samples is the phenol-chloroform extraction, which often includes isoamyl alcohol. This application note details the critical role of this compound in this process and provides data on its efficacy compared to other methods.

The Chemical Role of this compound

This compound is typically used in a 25:24:1 ratio with phenol (B47542) and chloroform, respectively. Its primary functions in this mixture are:

  • Antifoaming Agent: During the vigorous mixing required to denature and separate proteins from nucleic acids, emulsions can form, making the separation of the aqueous and organic phases difficult. This compound acts as an antifoaming agent, preventing the formation of these emulsions and ensuring a sharp interface between the phases.[1][2]

  • Stabilization of the Interphase: It helps to stabilize the interphase where denatured proteins collect, leading to a cleaner separation of the aqueous phase containing the DNA.[1]

  • Inhibition of RNase Activity: While phenol denatures most proteins, some RNases can remain active. This compound aids in the inhibition of these enzymes, protecting RNA if it is also of interest, and helps prevent the solubilization of long RNA molecules with poly(A) tails into the phenol phase.[3][4]

  • Improving Phase Separation: Chloroform increases the density of the organic phase, aiding in a cleaner separation from the aqueous phase. This compound further enhances this separation.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from studies comparing the phenol-chloroform-isoamyl alcohol (PCI) method with commercial kits for DNA extraction from FFPE tissues.

Table 1: Comparison of DNA Yield and Purity

Extraction MethodAverage DNA Yield (ng/µL)Total DNA Yield (ng)A260/A280 Ratio (Purity)A260/230 Ratio (Purity)Reference
Phenol-Chloroform-Isoamyl AlcoholNot explicitly stated, but noted for lower purity9 µg – 13 µg (minimum yield)~1.3 - 1.7Generally lower, indicating potential organic contamination[5]
Commercial Kit (QIAamp DNA FFPE Tissue Kit)Lower than some other kitsNot specified1.8 - 2.0 (higher purity)Generally higher than PCI[6]
Commercial Kit (Maxwell 16 FFPE Plus LEV)102.72 ng/µLComparable to Cobas kit1.8 - 2.0 (highest quality)Not specified[7]
Commercial Kit (Cobas DNA Sample Prep)50.60 ng/µLHighest total yield due to larger elution volumeLower than Maxwell kitNot specified[7]
In-house protocol (IARCp, non-PCI)Not specified775.5 – 1896.9 ng (mean 1517.8 ng)Consistently goodNot specified[8]

Note: DNA yield can be highly variable depending on the tissue type, size, age, and fixation conditions.

Table 2: Comparison of DNA Integrity and PCR Success

Extraction MethodDNA Integrity Number (DIN)PCR Amplification SuccessReference
Phenol-Chloroform-Isoamyl AlcoholGenerally lower due to harsh reagentsLower success for longer fragments (e.g., 25% for 564 bp fragment)[6]
Commercial Kit (QIAamp DNA FFPE Tissue Kit)Higher than PCIHigher success for longer fragments (e.g., 80% for 564 bp fragment)[6][9]
Commercial Kit (GeneRead DNA FFPE Kit)IntermediateGood performance in downstream sequencing[9]
Commercial Kit (Maxwell RSC DNA FFPE Kit)Lowest among the compared kitsGood performance in downstream sequencing[9]

Experimental Protocols

Detailed Protocol for DNA Extraction from FFPE Tissues using Phenol-Chloroform-Isoamyl Alcohol

This protocol is a synthesized methodology based on common practices.

1. Deparaffinization:

  • Place 1-4 sections (10 µm thick) of FFPE tissue in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of xylene and vortex vigorously for 30 seconds.

  • Incubate at room temperature for 5-10 minutes.

  • Centrifuge at 13,000 rpm for 5-10 minutes.[3]

  • Carefully remove the supernatant without disturbing the tissue pellet.

  • Repeat the xylene wash once more.

  • Add 1 mL of 100% ethanol (B145695) to the pellet and vortex to wash.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Remove the supernatant.

  • Repeat the wash with 75% and then 50% ethanol.[3]

  • After the final ethanol wash, air dry the pellet at 37°C to ensure complete removal of ethanol.[3]

2. Tissue Lysis and Protein Digestion:

  • Resuspend the dried tissue pellet in 180 µL of ATL buffer (or a similar tissue lysis buffer).

  • Add 20 µL of Proteinase K (20 mg/mL).

  • Vortex briefly and incubate at 56°C overnight in a shaking water bath or heat block until the tissue is completely lysed.[7]

  • Optional: For tissues with extensive cross-linking, an additional incubation at 90°C for 1 hour can help to reverse formaldehyde (B43269) cross-links.[7]

3. Phenol-Chloroform-Isoamyl Alcohol Extraction:

  • Cool the lysate to room temperature.

  • Add an equal volume (approximately 200 µL) of phenol:chloroform:this compound (25:24:1, pH 8.0).[6][10]

  • Vortex vigorously for 30 seconds to create an emulsion.

  • Centrifuge at 14,000 rpm for 5 minutes at room temperature to separate the phases.[6][10]

  • Carefully transfer the upper aqueous phase (which contains the DNA) to a new sterile microcentrifuge tube. Be extremely careful not to disturb the interphase containing denatured proteins.

4. Chloroform Wash (Optional but Recommended):

  • Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.

  • Vortex for 15 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper aqueous phase to a new tube. This step helps to remove any residual phenol.

5. DNA Precipitation:

  • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the aqueous phase and mix briefly.

  • Add 2-2.5 volumes of ice-cold 100% ethanol.

  • Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.

  • Incubate at -20°C for at least 1 hour (or overnight for maximum yield) to precipitate the DNA.[7]

6. DNA Pellet Washing and Resuspension:

  • Centrifuge at 14,000 rpm for 10-15 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the DNA pellet with 500 µL of 70% ethanol to remove residual salts.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

  • Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.

  • Incubate at 65°C for 10 minutes to aid in dissolving the DNA.

Visualizations

experimental_workflow cluster_deparaffinization 1. Deparaffinization cluster_lysis 2. Lysis & Digestion cluster_extraction 3. Phenol-Chloroform-Isoamyl Alcohol Extraction cluster_precipitation 4. DNA Precipitation & Wash cluster_final 5. Resuspension start FFPE Tissue Section xylene1 Add Xylene & Vortex start->xylene1 centrifuge1 Centrifuge & Remove Supernatant xylene1->centrifuge1 xylene2 Repeat Xylene Wash centrifuge1->xylene2 ethanol_wash Wash with 100%, 75%, 50% Ethanol xylene2->ethanol_wash dry_pellet Air Dry Pellet ethanol_wash->dry_pellet lysis_buffer Add Lysis Buffer & Proteinase K dry_pellet->lysis_buffer incubate Incubate at 56°C Overnight lysis_buffer->incubate add_pci Add Phenol:Chloroform:this compound (25:24:1) incubate->add_pci vortex_pci Vortex to Emulsify add_pci->vortex_pci centrifuge_pci Centrifuge for Phase Separation vortex_pci->centrifuge_pci collect_aqueous Collect Upper Aqueous Phase centrifuge_pci->collect_aqueous add_naoac Add Sodium Acetate & Cold Ethanol collect_aqueous->add_naoac precipitate Incubate at -20°C add_naoac->precipitate centrifuge_dna Centrifuge to Pellet DNA precipitate->centrifuge_dna wash_dna Wash Pellet with 70% Ethanol centrifuge_dna->wash_dna dry_dna Air Dry DNA Pellet wash_dna->dry_dna resuspend Resuspend DNA in TE Buffer dry_dna->resuspend end Purified DNA resuspend->end

Caption: Workflow for DNA extraction from FFPE tissues using the PCI method.

phase_separation cluster_tube Centrifuged Tube cluster_components Role of this compound aqueous Aqueous Phase (DNA + RNA) interphase Interphase (Denatured Proteins) organic Organic Phase (Phenol, Chloroform, Lipids, Proteins) role This compound: - Prevents Foaming - Stabilizes Interphase role->interphase  Ensures sharp separation

Caption: Phase separation during phenol-chloroform-isoamyl alcohol extraction.

References

Troubleshooting & Optimization

how to prevent phase inversion in phenol-chloroform extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve issues during phenol-chloroform extraction, with a specific focus on preventing phase inversion.

Troubleshooting Guide

Issue: Phase Inversion (Aqueous phase at the bottom, organic phase at the top)

Phase inversion is a common issue where the aqueous and organic layers switch positions. This occurs when the density of the aqueous phase exceeds that of the organic phase.

Immediate Corrective Actions:

If you observe phase inversion, you can attempt to recover your sample by:

  • Adding more chloroform (B151607): Carefully add an additional volume of chloroform to the tube. Chloroform is significantly denser than water and will increase the overall density of the organic phase, potentially reversing the inversion. Mix gently by inversion and re-centrifuge.

  • Diluting the aqueous phase: If the inversion is due to high salt concentration, you can try to dilute the aqueous phase with a low-salt buffer (e.g., TE buffer). This will decrease its density. However, this will also increase the total volume, which may be a consideration for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phase inversion during phenol-chloroform extraction?

A1: The main cause of phase inversion is an increased density of the aqueous phase.[1][2] This can be due to:

  • High salt concentration: Lysis buffers or samples with high salt content can significantly increase the density of the aqueous layer.[3][4][5]

  • High concentration of other solutes: High concentrations of proteins or other solutes in the aqueous phase can also increase its density.[1][2]

  • Using only phenol (B47542): Buffer-saturated phenol has a density only slightly higher than water.[1][2] Without the addition of the denser chloroform, even a modest increase in the aqueous phase density can lead to inversion.

Q2: How can I prevent phase inversion from occurring?

A2: To prevent phase inversion, you should focus on controlling the densities of the two phases:

  • Use a phenol:chloroform mixture: Chloroform is denser than water and, when mixed with phenol, increases the overall density of the organic phase, making inversion less likely.[1][2][6] A common ratio for DNA extraction is 1:1 phenol to chloroform.[1][2]

  • Monitor salt concentrations: Be mindful of the salt concentration in your lysis buffers and sample. If high salt is necessary, be prepared for the possibility of inversion and consider using a higher ratio of chloroform.

  • Use Phase Lock Gel™: These gels have a density intermediate between the aqueous and organic phases.[1] During centrifugation, the gel forms a stable barrier between the two layers, preventing both inversion and interphase contamination.[1][2]

Q3: What is the role of isoamyl alcohol in the extraction mixture?

A3: this compound is primarily included as an anti-foaming agent.[7][8] It helps to reduce the formation of an emulsion between the two phases, leading to a sharper and cleaner interphase after centrifugation.[7][8] While some sources suggest it may also help reduce the interphase, its main established role is in preventing foaming.[1]

Q4: Can the pH of the phenol solution affect phase separation?

A4: The pH of the phenol is critical for the differential partitioning of DNA and RNA but does not directly cause phase inversion.[9][10] For DNA extraction, the phenol should be buffered to a slightly alkaline pH (around 7.9-8.0) to ensure the DNA remains in the aqueous phase.[11] Acidic phenol will cause the DNA to partition into the organic phase.[6][12] While incorrect pH can lead to loss of yield, it is the relative densities of the aqueous and organic layers that dictate their positions.

Quantitative Data Summary

The following table summarizes the typical component ratios used in phenol-chloroform extraction to ensure proper phase separation.

ComponentRatio for DNA ExtractionRatio for RNA ExtractionPurpose
Phenol 25 parts25 partsDenatures proteins.
Chloroform 24 parts24 partsIncreases the density of the organic phase to prevent phase inversion and aids in protein denaturation.[1][2][12]
This compound 1 part1 partActs as an anti-foaming agent.[7][8]
Aqueous Sample Equal volume to the organic mixEqual volume to the organic mixContains the nucleic acids to be purified.

Experimental Protocol: Standard Phenol-Chloroform Extraction for DNA

This protocol is designed to minimize the risk of phase inversion.

  • Sample Preparation: Start with your aqueous sample containing DNA (e.g., cell lysate). Ensure the lysis buffer does not contain excessively high salt concentrations.

  • Organic Mixture Preparation: Prepare a solution of buffer-saturated phenol:chloroform:this compound in a 25:24:1 ratio.[8]

  • Extraction: a. Add an equal volume of the phenol:chloroform:this compound mixture to your aqueous sample in a microcentrifuge tube. b. Vortex the tube for 15-30 seconds to create an emulsion. For high molecular weight DNA, gently mix by inverting the tube to prevent shearing.

  • Phase Separation: a. Centrifuge the mixture at 12,000 x g for 5 minutes at room temperature. b. After centrifugation, you should observe three distinct layers: a clear upper aqueous phase (containing DNA), a cloudy interphase (containing precipitated proteins), and a lower organic phase.

  • Aqueous Phase Transfer: a. Carefully pipette the upper aqueous phase into a new, clean tube. Be cautious not to disturb the interphase or carry over any of the organic phase.

  • Optional Second Extraction: For higher purity, you can perform a second extraction by adding an equal volume of chloroform:this compound (24:1) to the collected aqueous phase, vortexing, centrifuging, and transferring the aqueous phase to a new tube. This step helps to remove any residual phenol.

  • DNA Precipitation: Proceed with ethanol (B145695) precipitation of the DNA from the final aqueous solution.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_collection Collection cluster_purification Purification (Optional) cluster_end Final Step start Aqueous Sample (e.g., Lysate) add_phenol Add Phenol:Chloroform: This compound (25:24:1) start->add_phenol mix Vortex or Invert to Mix add_phenol->mix centrifuge Centrifuge (e.g., 12,000 x g, 5 min) mix->centrifuge phases Formation of Aqueous, Interphase, and Organic Layers centrifuge->phases transfer Transfer Upper Aqueous Phase to a New Tube phases->transfer add_chloroform Add Chloroform:this compound (24:1) transfer->add_chloroform Optional precipitate Ethanol Precipitation of DNA transfer->precipitate mix2 Mix and Centrifuge add_chloroform->mix2 transfer2 Transfer Aqueous Phase mix2->transfer2 transfer2->precipitate

Caption: Experimental workflow for phenol-chloroform DNA extraction.

logical_relationship cluster_cause Causes of Phase Inversion cluster_effect Effect cluster_prevention Preventative Measures high_salt High Salt/Solute Concentration in Aqueous Phase phase_inversion Phase Inversion (Aqueous Phase at Bottom) high_salt->phase_inversion Increases Aqueous Density phenol_only Use of Phenol without Chloroform phenol_only->phase_inversion Low Organic Density use_chloroform Use Phenol:Chloroform Mixture use_chloroform->phase_inversion Increases Organic Density control_salt Control Salt Concentration control_salt->phase_inversion Maintains Low Aqueous Density phase_lock Use Phase Lock Gel™ phase_lock->phase_inversion Creates Physical Barrier

Caption: Logical relationships in preventing phase inversion.

References

Technical Support Center: Troubleshooting Low DNA Yield in Phenol-Chloroform-Isoamyl Alcohol Extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DNA extraction using protocols involving isoamyl alcohol.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to low DNA yield and other issues when using phenol (B47542):chloroform (B151607):this compound (PCI) or chloroform:this compound (CI) mixtures.

Q1: What is the primary role of this compound in DNA extraction?

A1: this compound is primarily used as an anti-foaming agent in the phenol-chloroform extraction method.[1][2][3] During the vigorous mixing required to denature and separate proteins from the aqueous phase containing DNA, an emulsion can form. This compound prevents the formation of this stable foam, which makes the separation of the aqueous and organic phases cleaner and easier.[1][2] It also helps to stabilize the interphase, the layer of precipitated proteins between the aqueous and organic layers.[3]

Q2: My DNA yield is consistently low. What are the most common causes related to the PCI/CI steps?

A2: Consistently low DNA yield can stem from several factors during the organic extraction phase:

  • Incomplete Lysis: If cells or tissues are not fully lysed before the PCI addition, DNA will remain trapped, leading to poor yield. Ensure your initial lysis steps (e.g., with SDS and Proteinase K) result in a clear, viscous lysate.[4]

  • Incorrect Phenol pH: For DNA extraction, the phenol solution must be buffered to a pH of ~8.0. If acidic phenol (pH ~4.5) is used, the DNA will partition into the organic phase and be discarded, resulting in a complete loss of yield.[4][5]

  • Poor Phase Separation: Insufficient centrifugation speed or time can lead to a blurry interphase and carryover of the organic phase. This not only contaminates the sample but can also lead to loss of the aqueous phase.[6]

  • Aqueous Phase Loss: When aspirating the upper aqueous phase, it is crucial to avoid the interphase and the lower organic phase. Being overly cautious and leaving too much of the aqueous layer behind will significantly reduce your yield.[4]

Q3: I see a thick, white, or "fluffy" interphase after centrifugation. What does this mean and how do I deal with it?

A3: A prominent interphase typically consists of denatured proteins and can trap a significant amount of your genomic DNA, thereby reducing the yield.[4][7] This can be caused by:

  • High Protein Content in the Sample: The starting material may have a very high protein concentration.

  • Incomplete Proteinase K Digestion: If proteins are not sufficiently digested during the lysis step, they will precipitate at the interphase.

To manage this, you can perform a second PCI extraction. Transfer the aqueous phase to a new tube, add another volume of PCI, mix, and centrifuge again. This should reduce the amount of protein at the interphase.[7]

Q4: Can using old or improperly stored this compound affect my DNA yield?

A4: Yes, the quality of your reagents is critical. While the oxidation of phenol is a more commonly discussed issue, degraded this compound can also negatively impact your extraction. Oxidized this compound can potentially introduce impurities that may co-precipitate with the DNA or interfere with downstream applications. It is always recommended to use fresh, high-quality reagents.[8] Phenol, in particular, should be colorless; a pink or reddish hue indicates oxidation, which can cause damage to nucleic acids.[8][9]

Q5: What is the impact of using an incorrect ratio of chloroform to this compound (e.g., not 24:1)?

A5: The 24:1 ratio of chloroform to this compound is optimized for efficient protein denaturation and phase separation while minimizing foaming.[1][10] While minor deviations may not cause complete failure, an incorrect ratio can lead to:

  • Increased Foaming: Too little this compound may not effectively prevent foaming, making the separation of phases difficult.[2]

  • Inefficient Phase Separation: Chloroform increases the density of the organic phase, ensuring a sharp interface.[2][5][11] An improper amount could lead to a less distinct separation, increasing the risk of cross-contamination between phases.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you may be encountering during your experiment.

Observation / Problem Potential Cause Recommended Solution
Low DNA Yield Incomplete cell or tissue lysis prior to PCI addition.Ensure complete lysis by extending incubation times with lysis buffer and Proteinase K. For tissues, ensure thorough homogenization.[4]
Incorrect pH of the phenol solution (acidic instead of basic).For DNA extraction, always use phenol equilibrated to pH 7.9-8.2.[4][5] Verify the pH of your buffered phenol.
Loss of aqueous phase during transfer.When pipetting the aqueous layer, angle the tube and remove the liquid slowly. It is better to leave a small amount of the aqueous phase behind than to contaminate your sample with the interphase.[4]
Thick, prominent interphase trapping DNA.Perform a second extraction with phenol:chloroform:this compound to remove excess protein.[7]
Low A260/A280 Ratio (<1.8) Phenol contamination.After the PCI step, perform an additional extraction with one volume of chloroform:this compound (24:1). This helps to remove residual phenol from the aqueous phase. Ensure no organic phase is carried over before precipitation.
Protein contamination.Ensure complete Proteinase K digestion. Repeat the PCI extraction until no visible interphase remains.[7]
Low A260/A230 Ratio (<2.0) Guanidinium salt contamination (if using a kit-based lysis buffer).Ensure wash steps are performed correctly. An additional ethanol (B145695) wash of the DNA pellet can help remove residual salts.
Phenol contamination.The absorbance of phenol is near 270 nm, which can affect both ratios. A chloroform wash is recommended.
DNA is Degraded (smeared on a gel) Nuclease activity from incomplete cell lysis or contaminated reagents.Ensure sufficient lysis buffer and Proteinase K are used to inactivate nucleases. Use nuclease-free water and reagents.
Oxidized phenol.Discard any phenol that is discolored (yellow, pink, or brown) as it can cause DNA damage.[8][9]
Vigorous mixing (vortexing) of high molecular weight DNA.For high molecular weight genomic DNA, mix by gentle inversion instead of vortexing to prevent mechanical shearing.[5]
White Precipitate Forms in Aqueous Phase After CI Addition Excess salt or denatured proteins that were not removed in the phenol step.This indicates that the initial PCI extraction was not sufficient to remove all proteins. Centrifuge the sample and carefully transfer the supernatant to a new tube, leaving the precipitate behind. Consider repeating the PCI step.[7]

Expected DNA Yields

The following table provides a general estimate of expected genomic DNA yields from various starting materials using a phenol-chloroform based extraction method. Actual yields can vary significantly based on the specific protocol, sample quality, and handling.

Starting Material Typical Amount Expected DNA Yield
Whole Blood (Human) 10 mL~250 µg[12]
Cultured Mammalian Cells 1 x 107 cells50 - 100 µg
Plant Leaf Tissue (Young) 100 mg5 - 50 µg
Buccal Swabs 2 swabs1 - 10 µg

Experimental Protocols & Workflows

Below are detailed methodologies for DNA extraction from various sample types using a phenol-chloroform-isoamyl alcohol protocol.

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells

This protocol is optimized for a starting pellet of 1-5 million cells.

Methodology:

  • Cell Lysis:

    • Start with a cell pellet in a microcentrifuge tube.

    • Resuspend the pellet in 500 µL of Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 1% SDS, 5 mM EDTA).

    • Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-3 hours until the solution is clear and viscous.

  • Phenol-Chloroform Extraction:

    • Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1, pH 8.0) to the lysate.

    • Mix by inverting the tube for 2 minutes. For high molecular weight DNA, avoid vigorous vortexing.

    • Centrifuge at 12,000 x g for 5-10 minutes at room temperature to separate the phases.[6]

  • Aqueous Phase Transfer:

    • Carefully transfer the upper, clear aqueous phase to a new tube, avoiding the white interphase and lower organic phase.

  • Chloroform Wash (Optional but Recommended):

    • Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.

    • Mix by inversion and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new, clean tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently by inversion until a white DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing:

    • Centrifuge at 12,000 x g for 20-30 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant.

    • Wash the pellet with 1 mL of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA in a suitable volume (e.g., 50-100 µL) of TE buffer or nuclease-free water.

DNA_Extraction_Cultured_Cells cluster_lysis Cell Lysis cluster_extraction Organic Extraction cluster_precipitation Precipitation & Wash cluster_final Final Steps start Cell Pellet lysis Add Lysis Buffer + Proteinase K (Incubate 55°C) start->lysis pci Add Phenol:Chloroform: This compound (25:24:1) lysis->pci centrifuge1 Centrifuge (12,000 x g) pci->centrifuge1 transfer1 Transfer Aqueous Phase centrifuge1->transfer1 precipitate Add NaOAc + Cold Ethanol transfer1->precipitate centrifuge2 Centrifuge (4°C) precipitate->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash dry Air-dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend

Caption: Workflow for DNA extraction from cultured cells.

Protocol 2: Genomic DNA Extraction from Plant Tissue

This protocol is suitable for young leaf tissue and may need optimization for tissues high in polysaccharides or polyphenols.

Methodology:

  • Tissue Homogenization:

    • Weigh ~100 mg of fresh, young leaf tissue.

    • Freeze the tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lysis:

    • Transfer the powder to a tube containing 500 µL of pre-warmed (60°C) CTAB Buffer.

    • Vortex thoroughly and incubate at 60°C for 30-60 minutes.

  • Organic Extraction:

    • Add an equal volume (500 µL) of phenol:chloroform:this compound (25:24:1).

    • Mix gently by inversion for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Wash:

    • Add an equal volume of chloroform:this compound (24:1).

    • Mix and centrifuge as in the previous step.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol.

    • Mix gently until DNA precipitates.

    • Incubate at -20°C for 30 minutes.

  • Pelleting, Washing, and Resuspension:

    • Follow steps 6 and 7 from Protocol 1, washing the pellet with 70% ethanol, air-drying, and resuspending in TE buffer.

Logical_Troubleshooting cluster_purity Check Purity (Spectrophotometer) cluster_process Review Protocol Steps start Low DNA Yield Observed purity_check Measure A260/A280 Ratio start->purity_check low_ratio Ratio < 1.8? purity_check->low_ratio phenol_contam Probable Phenol/ Protein Contamination low_ratio->phenol_contam Yes good_ratio Ratio ~1.8 low_ratio->good_ratio No interphase Thick/Fluffy Interphase? good_ratio->interphase lysis_issue Incomplete Lysis or High Protein Content interphase->lysis_issue Yes phase_loss Aqueous Phase Carefully Transferred? interphase->phase_loss No yield_loss Potential Yield Loss During Aspiration phase_loss->yield_loss No resuspend_check Pellet Visible After Precipitation? phase_loss->resuspend_check Yes no_pellet Precipitation Failure (Check Alcohol/Salt) resuspend_check->no_pellet No final_dna Check Resuspension & Final Volume resuspend_check->final_dna Yes

Caption: A logical flowchart for troubleshooting low DNA yield.

References

Technical Support Center: Optimizing DNA Purity with Chloroform and Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimization of the isoamyl alcohol to chloroform (B151607) ratio for cleaner DNA extraction using the phenol-chloroform method.

Frequently Asked Questions (FAQs)

Q1: What is the standard ratio of chloroform to this compound used in DNA extraction?

The most commonly used ratio is 24:1 (chloroform:this compound).[1][2][3][4][5] This mixture is typically used in a 1:1 volume ratio with the aqueous sample after the initial phenol (B47542) extraction step to remove residual phenol and further denature proteins.

Q2: What is the specific role of this compound in the DNA extraction process?

This compound serves two primary functions:

  • Antifoaming Agent: It prevents the formation of an emulsion during the vigorous mixing of the organic and aqueous phases, which makes the separation of the layers cleaner and easier.[6][7]

  • Stabilizes the Interphase: It helps in creating a sharp and stable interface between the aqueous phase (containing DNA) and the organic phase, where denatured proteins and lipids are sequestered.[6]

Q3: What are the consequences of using an incorrect ratio of chloroform to this compound?

While the 24:1 ratio is widely established, deviations can lead to suboptimal results:

  • Too little or no this compound: May result in excessive foaming during extraction, making it difficult to separate the aqueous and organic phases cleanly. This can lead to contamination of the aqueous phase with proteins and phenol, resulting in lower purity DNA (low 260/280 and 260/230 ratios).

  • Too much this compound: While less documented, an excessive amount of this compound could potentially alter the polarity of the organic phase, which might affect the efficiency of protein denaturation and phase separation.

Q4: My DNA sample has a low 260/280 ratio after extraction. Could the chloroform:this compound ratio be the cause?

A low 260/280 ratio (typically below 1.8) indicates protein or phenol contamination.[8] While an incorrect chloroform:this compound ratio can contribute to this by causing poor phase separation, other factors are more likely culprits:

  • Incomplete protein denaturation: Ensure sufficient proteinase K digestion.

  • Careless removal of the aqueous phase: Avoid aspirating the protein layer at the interphase.

  • Acidic phenol: The pH of the phenol solution should be buffered to ~8.0 for DNA extraction. Acidic phenol will cause DNA to partition into the organic phase.[8]

Q5: My DNA sample has a low 260/230 ratio. What is the likely cause?

A low 260/230 ratio (below 2.0-2.2) suggests contamination with substances that absorb light at 230nm, such as:

  • Phenol: Residual phenol from the initial extraction step is a common contaminant. An additional chloroform:this compound wash can help remove it.

  • Guanidine salts: If using a kit-based method prior to or in conjunction with phenol-chloroform extraction.

  • Carbohydrates: Particularly in plant-based DNA extractions.

The chloroform:this compound step is crucial for removing residual phenol, so ensuring its proper execution is important for a good 260/230 ratio.

Data Presentation

The following table summarizes representative DNA yield and purity values obtained using the standard phenol-chloroform-isoamyl alcohol extraction method from various sample types as reported in the literature. It is important to note that yields and purity can vary significantly based on the specific tissue, starting material quantity, and overall execution of the protocol.

Sample TypeMethodDNA Yield (ng/µL)A260/A280 RatioA260/A230 RatioReference
Turkey SalamiPhenol-Chloroform-Isoamyl Alcohol~20,000 ng/mg1.7 - 1.91.2 - 1.5
SoybeanPhenol/ChloroformHigh Purity~1.97Not Reported
Avian BloodPhenol-Chloroform-Isoamyl AlcoholOptimized Protocol1.73 - 1.80Not Reported[9]
Maize PollenCommercial Kit + C:I (24:1)Up to 31% increaseSufficient for PCRNot Reported[10][11]

Experimental Protocols

Standard Phenol-Chloroform-Isoamyl Alcohol DNA Extraction

This protocol is a standard method for the purification of high molecular weight DNA.

Materials:

  • Cell lysate in lysis buffer (containing SDS and proteinase K)

  • Phenol:Chloroform:this compound (25:24:1, pH 8.0)

  • Chloroform:this compound (24:1)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Initial Lysis: Start with your sample lysed in an appropriate buffer containing detergents (e.g., SDS) and a protease (e.g., proteinase K) to break down cellular structures and proteins.

  • Phenol:Chloroform:this compound Extraction:

    • Add an equal volume of phenol:chloroform:this compound (25:24:1) to the cell lysate.

    • Mix vigorously by vortexing for 15-30 seconds to create an emulsion.

    • Centrifuge at ≥12,000 x g for 10-15 minutes at room temperature to separate the phases.

  • Aqueous Phase Transfer:

    • Carefully aspirate the upper aqueous phase containing the DNA and transfer it to a new, clean microcentrifuge tube.

    • Be extremely careful not to disturb the white precipitated protein layer at the interphase. It is better to leave a small amount of the aqueous phase behind than to contaminate your sample.

  • Chloroform:this compound Wash:

    • Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.

    • Mix by inverting the tube gently several times.

    • Centrifuge at ≥12,000 x g for 5-10 minutes at room temperature.

  • Aqueous Phase Transfer (Final):

    • Transfer the upper aqueous phase to a new, clean microcentrifuge tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the aqueous phase and mix briefly.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube several times until the DNA precipitates and becomes visible as a white, thread-like substance.

    • Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

  • Pelleting the DNA:

    • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant without disturbing the pellet.

  • Ethanol Wash:

    • Add 500 µL of 70% ethanol to wash the DNA pellet. This removes residual salts.

    • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

    • Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

Mandatory Visualization

Troubleshooting Workflow for Low DNA Purity

The following diagram illustrates a logical workflow for troubleshooting common issues related to low DNA purity during extraction.

TroubleshootingWorkflow start Low DNA Purity (Low 260/280 or 260/230) check_260_280 Is the 260/280 ratio low? start->check_260_280 check_260_230 Is the 260/230 ratio low? start->check_260_230 check_260_280->check_260_230 No protein_phenol_contamination Indicates Protein or Phenol Contamination check_260_280->protein_phenol_contamination Yes phenol_salt_contamination Indicates Phenol or Salt/Carbohydrate Contamination check_260_230->phenol_salt_contamination Yes solution_protein Review Proteinase K Digestion (Time and Concentration) protein_phenol_contamination->solution_protein solution_interphase Improve Aqueous Phase Aspiration (Avoid Interphase) protein_phenol_contamination->solution_interphase solution_phenol_ph Verify Phenol pH is ~8.0 protein_phenol_contamination->solution_phenol_ph solution_cia_wash Perform an Additional Chloroform:this compound (24:1) Wash phenol_salt_contamination->solution_cia_wash solution_70_wash Ensure Proper 70% Ethanol Wash of DNA Pellet phenol_salt_contamination->solution_70_wash end_node Re-quantify DNA Purity solution_protein->end_node solution_interphase->end_node solution_phenol_ph->end_node solution_cia_wash->end_node solution_70_wash->end_node

Caption: Troubleshooting flowchart for diagnosing and resolving low DNA purity issues.

References

Technical Support Center: Residual Phenol Contamination in DNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to residual phenol (B47542) contamination in DNA samples.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, identified by common indicators of phenol contamination.

Issue 1: Low A260/A280 ratio after DNA precipitation.

Question: I've performed a phenol-chloroform extraction and ethanol (B145695) precipitation of my DNA. My A260/A280 ratio is significantly below 1.8. What could be the cause and how do I fix it?

Answer:

A low A260/A280 ratio is a common indicator of contamination by substances that absorb light at or near 280 nm, with residual phenol being a primary suspect.[1][2] Phenol has an absorbance maximum at 270 nm, which can artificially inflate the A280 reading and consequently lower the A260/A280 ratio.[2]

Recommended Solutions:

  • Perform Additional Chloroform (B151607) Washes: Chloroform is effective at extracting residual phenol from the aqueous phase.[3] An additional wash can significantly improve the purity of your DNA.

  • Re-precipitate the DNA: If you suspect phenol contamination, a second ethanol precipitation can help remove it.[4]

  • Use a Spin Column-Based Cleanup Kit: Commercial DNA cleanup kits that utilize silica (B1680970) spin columns are highly effective at removing contaminants, including phenol.[5]

Issue 2: Poor performance of DNA in downstream applications (PCR, restriction digest, etc.).

Question: My DNA concentration and A260/A280 ratio seem acceptable, but my PCR is failing, or my restriction digest is incomplete. Could residual phenol be the culprit?

Answer:

Yes, even trace amounts of phenol can inhibit enzymatic reactions.[4] Phenol can denature enzymes like Taq polymerase and restriction endonucleases, leading to failed or inefficient downstream applications.[6] It's important to note that A260/A280 ratios are not always a definitive measure of purity, and inhibitory levels of contaminants may be present even with a good ratio.

Recommended Solutions:

  • Chloroform Extraction Followed by Ethanol Precipitation: This is a robust method to remove residual phenol.

  • Ethanol Precipitation: If you have already performed a chloroform wash, an additional ethanol precipitation can help further purify the DNA.

  • Consider Alternative DNA Purification Methods: For sensitive downstream applications, consider using methods that do not involve phenol, such as silica spin columns or magnetic beads.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal A260/A280 and A260/A230 ratios for pure DNA?

A pure DNA sample should have an A260/A280 ratio of approximately 1.8.[1] The A260/A230 ratio, which is a secondary measure of purity, should ideally be between 2.0 and 2.2.[2]

Q2: How does phenol contamination affect the A260/A230 ratio?

Phenol also absorbs at 230 nm, so its presence can lower the A260/A230 ratio.[2] A low A260/A230 ratio can also indicate contamination with other substances like guanidine (B92328) salts.

Q3: Can I still use my DNA sample if I suspect minor phenol contamination?

For non-sensitive applications, you might be able to proceed. However, for applications like PCR, sequencing, or cloning, it is highly recommended to clean up the DNA sample to remove the phenol.

Q4: Besides phenol, what else can cause a low A260/A280 ratio?

Protein contamination is another common cause of a low A260/A280 ratio, as proteins have a strong absorbance at 280 nm. The phenol-chloroform extraction itself is designed to remove proteins.

Q5: Is it possible to over-dry the DNA pellet after ethanol precipitation, and can this affect my results?

Yes, over-drying the DNA pellet can make it difficult to resuspend. It is best to air-dry the pellet until it is translucent but not completely white and crystalline.

Data Presentation

The following tables summarize key quantitative data regarding phenol contamination.

Table 1: Impact of Phenol Contamination on Spectrophotometric Ratios

ContaminantA260/A280 RatioA260/A230 RatioNotes
Pure DNA~1.82.0 - 2.2Ideal ratios for downstream applications.[1][2]
PhenolDecreased (<1.8)Decreased (<2.0)Phenol absorbs at both 270 nm and 230 nm.[2]
ProteinDecreased (<1.8)Generally UnaffectedProteins absorb strongly at 280 nm.
Guanidine SaltsGenerally UnaffectedDecreased (<2.0)A common contaminant from column-based kits.

Table 2: Inhibitory Effects of Phenol on Downstream Enzymatic Reactions

EnzymeApplicationInhibitory Phenol ConcentrationNotes
Taq PolymerasePCR0.2% significantly reduces yield; 0.5% causes complete inhibition.Phenol denatures the polymerase, preventing DNA amplification.
Restriction EndonucleasesRestriction DigestVaries by enzyme, but even trace amounts can inhibit.Phenol can interfere with enzyme binding and cleavage activity.

Experimental Protocols

Protocol 1: Chloroform Wash to Remove Residual Phenol

This protocol is for cleaning a DNA sample that is already in an aqueous solution.

Materials:

  • DNA sample in aqueous buffer (e.g., TE buffer or nuclease-free water)

  • Chloroform:isoamyl alcohol (24:1)

  • Microcentrifuge tubes

  • Micropipettes and tips

  • Microcentrifuge

Procedure:

  • Start with your DNA sample in a microcentrifuge tube.

  • Add an equal volume of chloroform:this compound (24:1) to the DNA sample.

  • Vortex the tube for 15-30 seconds to create an emulsion.

  • Centrifuge the tube at maximum speed (≥12,000 x g) for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase containing the DNA to a new, clean microcentrifuge tube. Be extremely careful not to disturb the interface or carry over any of the lower organic phase.

  • To maximize purity, repeat the chloroform wash (steps 2-5) one more time.

  • Proceed to ethanol precipitation to concentrate the DNA and remove any remaining traces of chloroform.

Protocol 2: Standard Ethanol Precipitation of DNA

Materials:

  • DNA sample in aqueous buffer

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Microcentrifuge tubes

  • Micropipettes and tips

  • Microcentrifuge (refrigerated if possible)

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • To your aqueous DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix gently by flicking the tube.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Invert the tube several times to mix. You may see the DNA precipitate out of solution.

  • Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, an overnight incubation may be necessary.

  • Centrifuge the sample at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C.

  • A small white pellet of DNA should be visible at the bottom of the tube. Carefully discard the supernatant without disturbing the pellet.

  • Add 500 µL of ice-cold 70% ethanol to wash the pellet. This removes residual salts.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully discard the supernatant.

  • Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Visualizations

Phenol_Cleanup_Workflow cluster_start Initial State cluster_cleanup Cleanup Steps cluster_precipitation Precipitation & Final Steps cluster_end Final Product start DNA Sample with Phenol Contamination chloroform_wash Add Chloroform:this compound (24:1) start->chloroform_wash vortex Vortex to Emulsify chloroform_wash->vortex centrifuge1 Centrifuge to Separate Phases vortex->centrifuge1 transfer_aqueous Transfer Aqueous Phase to New Tube centrifuge1->transfer_aqueous add_naoac Add Sodium Acetate transfer_aqueous->add_naoac Proceed to Precipitation add_etoh Add 100% Ethanol add_naoac->add_etoh incubate Incubate at -20°C add_etoh->incubate centrifuge2 Centrifuge to Pellet DNA incubate->centrifuge2 wash_etoh Wash with 70% Ethanol centrifuge2->wash_etoh resuspend Air-dry and Resuspend Pellet wash_etoh->resuspend end Purified DNA resuspend->end

Caption: Workflow for removing residual phenol from a DNA sample.

Troubleshooting_Tree start Problem with DNA Sample q1 Is the A260/A280 ratio < 1.8? start->q1 q2 Is downstream application failing? q1->q2 No sol1 Perform additional chloroform wash(es). q1->sol1 Yes q2->sol1 Yes sol4 Check for other inhibitors (e.g., salts, protein). q2->sol4 No sol2 Re-precipitate DNA with ethanol. sol1->sol2 sol3 Use a spin-column based cleanup kit. sol2->sol3

Caption: Decision tree for troubleshooting phenol-contaminated DNA.

References

improving A260/A280 ratio in DNA extracted with isoamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low A260/A280 purity ratios in DNA samples extracted using methods involving isoamyl alcohol, such as the phenol-chloroform-isoamyl alcohol (PCI) procedure.

Frequently Asked Questions (FAQs)

Q1: What is the A260/A280 ratio and why is it important?

The A260/A280 ratio is a common spectrophotometric measurement used to assess the purity of a nucleic acid sample. Nucleic acids, such as DNA and RNA, have a maximum absorbance at a wavelength of 260 nanometers (nm), while proteins, which contain aromatic residues like tryptophan and tyrosine, absorb maximally at 280 nm. A pure sample of double-stranded DNA (dsDNA) is generally expected to have an A260/A280 ratio of approximately 1.8.[1][2][3] A significantly lower ratio often indicates the presence of protein, residual phenol (B47542), or other contaminants that absorb at or near 280 nm.[2][3]

Q2: What are the common causes of a low A260/A280 ratio in DNA extracted with this compound?

Several factors can contribute to a low A260/A280 ratio during DNA extraction using methods that include this compound, such as the phenol-chloroform-isoamyl alcohol (PCI) method:

  • Protein Contamination: Incomplete cell lysis, insufficient proteinase K digestion, or carryover of the protein-containing interphase during aqueous phase separation can lead to significant protein contamination in the final DNA sample.[4][5]

  • Phenol Contamination: Residual phenol from the extraction process is a frequent cause of low A260/A280 ratios. Phenol has an absorbance maximum at approximately 270 nm, which can significantly increase the A280 reading and thus lower the ratio.[2][6]

  • Low DNA Concentration: For samples with very low DNA concentrations (e.g., <10 ng/µl), the A260/A280 ratio can be unreliable and may appear artificially low.[1][3]

  • Incorrect pH of the Measurement Solution: The pH of the solution used for spectrophotometric measurement can influence the A260/A280 ratio. Acidic solutions can decrease the ratio by 0.2-0.3.[1][2][7] For consistent and accurate readings, it is recommended to use a slightly alkaline buffer (pH 7.5-8.5).[8][9]

Q3: How can I improve a low A260/A280 ratio in my DNA sample?

If you have a DNA sample with a low A260/A280 ratio, you can perform one of the following re-purification steps:

  • Repeat the Phenol-Chloroform Extraction: A second round of extraction with phenol:chloroform:this compound followed by a chloroform-only extraction can help remove residual proteins and phenol.[10]

  • Ethanol (B145695) Precipitation: Re-precipitating the DNA can help remove some contaminants. This involves adding salt (e.g., sodium acetate) and ice-cold ethanol to precipitate the DNA, followed by washing the DNA pellet with 70% ethanol.[11][12]

  • Commercial Clean-Up Kits: Several commercially available DNA clean-up kits utilize spin columns with silica (B1680970) membranes to bind and purify the DNA, effectively removing proteins, salts, and other inhibitors.[11][12]

Q4: Can a high A260/A280 ratio be a problem?

A high A260/A280 ratio (e.g., >2.0) can indicate the presence of RNA contamination in the DNA sample, as RNA has a higher A260/A280 ratio of around 2.0.[2][4][13] It can also suggest the use of a poor-quality blank during spectrophotometry, which eliminates too much signal near the 280 nm wavelength.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to low A260/A280 ratios in your DNA samples.

Data Presentation: Interpreting Spectrophotometer Readings
A260/A280 RatioA260/A230 RatioPossible Contaminant(s)Recommended Action
< 1.7 Normal (~2.0-2.2)Protein, Residual PhenolPerform a re-purification step (e.g., repeat PCI extraction or use a clean-up kit).
Normal (~1.8)< 2.0 Chaotropic salts (e.g., guanidine (B92328) thiocyanate), Carbohydrates, PhenolRe-precipitate DNA and ensure thorough washing with 70% ethanol.
< 1.7 < 2.0 Multiple contaminants (Protein, Phenol, Salts)A comprehensive clean-up using a commercial kit is recommended.
> 2.0Normal (~2.0-2.2)RNA contaminationTreat the sample with RNase.

Note: The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2.[2] Low A260/A230 ratios can indicate contamination with substances that absorb at 230 nm, such as EDTA, carbohydrates, and phenol.[2]

Experimental Protocols

Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This protocol is a standard method for isolating DNA from biological samples.

Materials:

  • Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)

  • Proteinase K

  • Phenol:Chloroform:this compound (25:24:1)

  • Chloroform:this compound (24:1)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • Sample Lysis: Homogenize the sample in lysis buffer and add Proteinase K. Incubate at an appropriate temperature (e.g., 56°C) to digest proteins.

  • PCI Extraction: Add an equal volume of phenol:chloroform:this compound to the lysate. Mix gently by inversion for 5-10 minutes.

  • Phase Separation: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interphase (containing precipitated proteins), and a lower organic phase.

  • Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new, clean tube, being careful not to disturb the interphase.

  • Chloroform Extraction: Add an equal volume of chloroform:this compound to the collected aqueous phase. Mix gently and centrifuge as in step 3. This step helps to remove residual phenol.

  • DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a DNA precipitate is visible.

  • Pelleting: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 70% ethanol to remove residual salts. Centrifuge again for 5-10 minutes.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet. Be careful not to over-dry the DNA. Resuspend the DNA in nuclease-free water or TE buffer.

DNA Re-purification by Ethanol Precipitation

This protocol can be used to clean up a DNA sample with a low A260/A280 ratio.

Materials:

  • DNA sample

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • Salt Addition: To your DNA sample, add 1/10th volume of 3 M sodium acetate.

  • Ethanol Addition: Add 2-2.5 volumes of ice-cold 100% ethanol.

  • Precipitation: Mix gently and incubate at -20°C for at least 30 minutes. For very dilute samples, an overnight incubation may be necessary.

  • Pelleting: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant and wash the pellet with 70% ethanol.

  • Drying and Resuspension: Discard the supernatant, air-dry the pellet, and resuspend in a desired volume of nuclease-free water or TE buffer.

Visualizations

TroubleshootingWorkflow Start Low A260/A280 Ratio (<1.8) Check_Concentration Is DNA concentration > 10 ng/µl? Start->Check_Concentration Low_Conc Low concentration can cause inaccurate ratios. Consider concentrating the sample. Check_Concentration->Low_Conc No Check_pH Was the measurement performed in a slightly alkaline buffer (pH 7.5-8.5)? Check_Concentration->Check_pH Yes Acidic_pH Acidic pH can lower the ratio. Remeasure in a buffered solution. Check_pH->Acidic_pH No Contamination_Suspected Contamination Suspected Check_pH->Contamination_Suspected Yes Repurify Perform Re-purification Contamination_Suspected->Repurify PCI_Redo Repeat Phenol:Chloroform Extraction Repurify->PCI_Redo Ethanol_Precipitation Ethanol Precipitation Repurify->Ethanol_Precipitation Cleanup_Kit Use a Commercial Clean-up Kit Repurify->Cleanup_Kit Remeasure Remeasure A260/A280 Ratio PCI_Redo->Remeasure Ethanol_Precipitation->Remeasure Cleanup_Kit->Remeasure

Caption: Troubleshooting workflow for a low A260/A280 ratio.

ContaminantEffects cluster_DNA Pure DNA cluster_Contaminants Common Contaminants cluster_Ratio Impact on A260/A280 Ratio DNA DNA (Abs_max ~260 nm) LowRatio Decreased A260/A280 Ratio Protein Protein (Abs_max ~280 nm) Protein->LowRatio Increases A280 reading Phenol Phenol (Abs_max ~270 nm) Phenol->LowRatio Increases A280 reading Guanidine Guanidine Salts (Abs_max ~230 nm)

Caption: Effect of common contaminants on the A260/A280 ratio.

References

reducing RNA contamination in genomic DNA preps with isoamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the topic of reducing RNA contamination in genomic DNA preparations using isoamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in genomic DNA extraction?

A1: In the context of the widely used phenol (B47542):chloroform:this compound method, this compound's main functions are to act as an anti-foaming agent and to prevent the emulsification of the aqueous and organic layers during extraction.[1][2] This ensures a sharp and stable interface between the phases after centrifugation, making it easier to cleanly separate the aqueous phase (containing DNA) from the organic phase and the protein interface.[1][2]

Q2: How does this compound contribute to reducing RNA contamination?

A2: While RNase treatment is the most direct method for removing RNA, this compound aids in the overall purity of the nucleic acid preparation. It helps inhibit RNase activity and prevents long RNA molecules, particularly those with poly(A) tails, from dissolving in the phenol phase.[3] This contributes to a cleaner separation of DNA from other cellular components, including RNA.

Q3: What is the standard ratio of phenol, chloroform, and this compound used for DNA extraction?

A3: The most common mixture is a 25:24:1 ratio of phenol:chloroform:this compound.[4][5][6] This formulation is optimized for deproteinizing cell lysates and separating nucleic acids.[4]

Q4: Is this compound absolutely necessary in the extraction mixture?

A4: While some protocols consider it optional, its inclusion is highly recommended.[4][7] Its anti-foaming properties are crucial for preventing the mixture from forming a stable emulsion, which can make phase separation difficult and lead to lower DNA yield and purity.[1]

Troubleshooting Guide

Q1: I performed a phenol:chloroform:this compound extraction, but my DNA prep still has significant RNA contamination. What could be the cause?

A1: Several factors could lead to persistent RNA contamination:

  • Ineffective RNase Treatment: The most common reason for RNA contamination is an incomplete or failed RNase A digestion step prior to or during cell lysis. Ensure your RNase A is active and used at the recommended concentration.

  • Incorrect pH of Phenol: For DNA extraction, the phenol solution must be buffered to a pH between 7.8 and 8.2.[8] If acidic phenol is used (pH 4.5-5.0), the DNA will be denatured and partition into the organic phase, while RNA remains in the aqueous phase, a principle often used for RNA purification.[7]

  • Sample Overload: Processing too much starting material can overwhelm the capacity of the extraction reagents, leading to incomplete lysis and inefficient separation of cellular components.[9]

  • Improper Phase Separation: If the interface containing denatured proteins is disturbed during the transfer of the aqueous phase, it can carry over contaminants, including RNA.

Q2: My DNA yield is very low after extraction. Could the this compound be the problem?

A2: It is unlikely that this compound is the direct cause of low DNA yield. Low yield is more commonly associated with:

  • Incomplete Cell Lysis: Ensure your cells or tissues are completely lysed to release the genomic DNA.

  • Loss of Aqueous Phase: Be careful not to aspirate any of the aqueous layer when removing the organic phase. To maximize yield, a second extraction of the organic phase can sometimes be performed.[8]

  • Over-drying the DNA Pellet: After ethanol (B145695) precipitation, do not over-dry the DNA pellet, as this can make it difficult to resuspend.[10]

  • Improper DNA Precipitation: Ensure that the correct volumes of salt (e.g., sodium acetate) and ice-cold ethanol or isopropanol (B130326) are used to effectively precipitate the DNA.[11]

Q3: The A260/A280 ratio of my DNA sample is below 1.8. What does this indicate?

A3: An A260/A280 ratio below the optimal range of 1.8-2.0 suggests contamination with protein or residual phenol.[12] To resolve this:

  • Repeat the Phenol:Chloroform:this compound Extraction: Perform an additional extraction on the contaminated sample to remove residual proteins.

  • Perform a Chloroform Wash: After the phenol:chloroform:this compound step, a wash with chloroform:this compound (24:1) can help remove lingering phenol from the aqueous phase.[8]

  • Ensure Clean Phase Separation: Be meticulous when pipetting the aqueous phase to avoid carrying over any of the protein interface or organic phase.

Q4: The A260/A230 ratio of my sample is low. What is the cause and how can I fix it?

A4: A low A260/A230 ratio (ideally >2.0) typically indicates contamination with residual salts from the lysis buffer, guanidinium (B1211019) thiocyanate, or ethanol from the washing steps.[12] To remedy this:

  • Improve Ethanol Wash: During DNA precipitation, ensure the pellet is washed thoroughly with 70% ethanol to remove salts. Perform the wash step twice if necessary.

  • Careful Supernatant Removal: After the final wash and centrifugation, carefully pipette away all residual ethanol before air-drying the pellet.

  • Re-precipitate the DNA: If the sample is already resuspended, you can re-precipitate the DNA to wash away the contaminating salts.

Quantitative Data Summary

The following table summarizes key quantitative parameters for genomic DNA extraction using the phenol:chloroform:this compound method.

ParameterRecommended Value/RatioPurpose/Indication
Phenol:Chloroform:this compound Ratio 25:24:1Standard mixture for deproteinization and phase separation.[5][6]
Chloroform:this compound Ratio 24:1Used for a secondary wash to remove residual phenol.[8]
DNA Purity (A260/A280) 1.8 - 2.0Indicates pure DNA. Ratios < 1.8 suggest protein/phenol contamination.[12]
DNA Purity (A260/A230) > 2.0Indicates freedom from salt and other chemical contaminants.[12]
RNase A Working Concentration 50-100 µg/mLTypical concentration for digesting RNA during lysis.[13]
Ethanol for DNA Precipitation 2-2.5 volumes (of aqueous phase)Standard volume of 100% cold ethanol for precipitating DNA.[8]
Ethanol for Pellet Wash 1 volume (of 70% ethanol)Used to wash the DNA pellet and remove residual salts.[14]

Experimental Protocols & Workflows

Standard Phenol:Chloroform:this compound (PCI) DNA Extraction Protocol

This protocol is a standard method for isolating high-molecular-weight genomic DNA.

  • Sample Lysis:

    • Homogenize cells or tissues in a suitable lysis buffer containing detergents (e.g., SDS) and Proteinase K.

    • Incubate at 55-65°C for 1-3 hours, or until lysis is complete.

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes to degrade RNA.[6][15]

  • PCI Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume of phenol:chloroform:this compound (25:24:1, pH 8.0).[5][16]

    • Mix vigorously by vortexing for 15-30 seconds to form an emulsion.

  • Phase Separation:

    • Centrifuge the mixture at >12,000 x g for 10-15 minutes at room temperature.[5]

    • The mixture will separate into three phases: an upper aqueous phase (containing DNA), a white interfacial layer (containing precipitated protein), and a lower organic phase.

  • Aqueous Phase Transfer:

    • Carefully aspirate the upper aqueous phase using a wide-bore pipette tip and transfer it to a new, clean tube.

    • Be extremely careful not to disturb the interface or carry over any of the organic phase.

  • DNA Precipitation:

    • Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) to the aqueous phase and mix.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube gently several times until the DNA precipitates and becomes visible as a white, stringy mass.

    • Incubate at -20°C for at least 1 hour to increase the precipitation efficiency.

  • Pelleting and Washing:

    • Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant.

    • Wash the DNA pellet by adding 1 mL of 70% ethanol and centrifuging for 5 minutes. Repeat this wash step.[14]

  • Resuspension:

    • Remove all residual ethanol and briefly air-dry the pellet (do not over-dry).

    • Resuspend the DNA in a suitable buffer, such as TE buffer or nuclease-free water.

Workflow and Troubleshooting Diagrams

experimental_workflow cluster_lysis Step 1: Lysis & RNA Removal cluster_extraction Step 2: PCI Extraction & Phase Separation cluster_precipitation Step 3: DNA Precipitation & Wash start Sample (Cells/Tissue) lysis Add Lysis Buffer (SDS, Proteinase K) start->lysis rnase Add RNase A Incubate at 37°C lysis->rnase pci Add Phenol:Chloroform: This compound (25:24:1) rnase->pci vortex Vortex to Emulsify pci->vortex centrifuge Centrifuge >12,000 x g vortex->centrifuge phases Separate into Aqueous, Interface, & Organic Phases centrifuge->phases transfer Transfer Aqueous Phase to New Tube phases->transfer precipitate Add Salt & Cold Ethanol transfer->precipitate pellet Centrifuge to Pellet DNA precipitate->pellet wash Wash Pellet with 70% Ethanol pellet->wash resuspend Air Dry & Resuspend DNA wash->resuspend end Pure gDNA resuspend->end

Caption: Experimental workflow for genomic DNA extraction using Phenol:Chloroform:this compound.

troubleshooting_guide start Problem: RNA Contamination in gDNA Prep q1 Was RNase A added during lysis? start->q1 a1_no Action: Add RNase A (100 µg/mL) to lysate and incubate. q1->a1_no No a1_yes Was the RNase A active and fresh? q1->a1_yes Yes a2_no Action: Use a fresh stock of RNase A. a1_yes->a2_no No / Unsure a2_yes Was the phenol buffered to pH 8.0? a1_yes->a2_yes Yes a3_no Action: Use DNA-grade, buffered phenol (pH 8.0). Acidic phenol retains RNA in aqueous phase. a2_yes->a3_no No a3_yes Was the sample amount appropriate? a2_yes->a3_yes Yes a4_no Action: Reduce starting material to avoid overloading the extraction reagents. a3_yes->a4_no No a4_yes Consider post-purification cleanup: - Column-based kit - Re-precipitation a3_yes->a4_yes Yes

Caption: Troubleshooting decision tree for RNA contamination in genomic DNA preparations.

References

Technical Support Center: Alternatives to Isoamyl Alcohol for Preventing Foaming in Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during cell lysis, specifically focusing on alternatives to isoamyl alcohol for foam prevention.

Frequently Asked Questions (FAQs)

Q1: Why does my lysis buffer foam during homogenization, and is it a problem?

A1: Foaming during cell lysis is a common issue, particularly during mechanical homogenization methods like sonication or bead beating. It is often caused by the detergents in the lysis buffer (e.g., SDS, Triton X-100) that are necessary to break open cell membranes and solubilize proteins. High concentrations of proteins and lipids released from the cells can also stabilize the foam.[1][2]

Yes, excessive foaming can be problematic. It can lead to:

  • Reduced lysis efficiency: Foam can decrease the effective contact between the homogenization instrument (e.g., sonicator probe) and the sample, leading to incomplete cell disruption.[3]

  • Sample loss: Foam can creep up the sides of the tube, leading to a loss of valuable sample.

  • Protein denaturation: The large surface area at the gas-liquid interface in foam can cause proteins to denature, potentially affecting their structure and function, which is critical for downstream applications like enzyme activity assays.

  • Oxidation: Increased exposure to air in the foam can lead to oxidation of sensitive proteins and other molecules.[1]

Q2: this compound is a common anti-foaming agent. Are there any reasons to look for an alternative?

A2: While this compound is effective at reducing foam, there are several reasons why you might seek an alternative:

  • Toxicity and Odor: this compound is a volatile and flammable organic solvent with a strong, unpleasant odor, requiring use in a well-ventilated area or fume hood.

  • Downstream Interference: Although generally considered inert, it can potentially interfere with certain sensitive downstream applications.

  • Protocol Specificity: Some protocols, particularly those involving sensitive enzymatic assays or specific analytical techniques, may recommend avoiding alcohols.

Q3: What are the most common alternatives to this compound for preventing foaming in lysis buffers?

A3: Several effective alternatives to this compound are available. The most common categories are silicone-based antifoams and organic, non-silicone antifoams. Specific examples include:

  • Silicone-Based Antifoams:

    • Simethicone (and emulsions like Antifoam A, Antifoam C, Antifoam SE-15, Antifoam EX-Cell): These are highly effective at very low concentrations and are generally considered biologically inert.[1] They are mixtures of polydimethylsiloxane (B3030410) (PDMS) and silica (B1680970) gel.

  • Organic, Non-Silicone Antifoams:

    • Antifoam 204: This is a mixture of organic, non-silicone polypropylene-based polyether dispersions. It has been shown to be effective in microbial fermentation and may be suitable for cell lysis.

    • Octanol: This fatty alcohol can be an effective anti-foaming agent in some applications.[4]

Mechanical methods can also be employed to minimize foaming, reducing the need for chemical antifoams.

Troubleshooting Guide: Foaming in Lysis Buffer

Problem: Excessive foaming during sample homogenization.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Troubleshooting_Foaming

Caption: Troubleshooting workflow for excessive foaming during cell lysis.

Step 1: Optimize Mechanical Homogenization Technique

Before adding a chemical antifoam, simple adjustments to your homogenization protocol can significantly reduce foaming.

  • For Sonication:

    • Ensure the probe is sufficiently submerged below the surface of the liquid but not touching the bottom of the tube.[3]

    • Use a narrower sample tube to increase the liquid height.[3]

    • Reduce the sonication amplitude (power) and increase the duration or number of cycles, with cooling on ice between cycles.

  • For Bead Beating:

    • Ensure the tube is correctly filled to the manufacturer's recommended volume. Over- or under-filling can increase foaming.

    • Optimize the bead size and material for your cell type.

  • For Rotor-Stator Homogenizers:

    • Keep the probe submerged and to one side of the tube to minimize turbulence.

    • Use a tube with a round or flat bottom, as conical tubes can promote vortexing and foaming.

Step 2: Choose an Alternative Antifoaming Agent

If mechanical optimization is insufficient, a chemical antifoam is the next step. The choice depends on your sample type and downstream applications.

Antifoam AlternativeTypeRecommended Starting ConcentrationMechanism of Action
Simethicone / Antifoam A Silicone-based1-100 ppm (0.0001% - 0.01%)Lowers the surface tension of the liquid, causing foam bubbles to collapse.
Antifoam 204 Organic, non-silicone0.005% - 0.01%Mixture of polypropylene-based polyether dispersions that act as surfactants to destabilize foam.
Octanol Fatty alcoholVaries, start with a very small drop per 10-50 mLActs as a surfactant to break the surface tension of bubbles.

Step 3: Experimental Protocol for Testing an Antifoam Alternative

This protocol provides a general framework for testing the efficacy of a new antifoam agent in your lysis buffer.

  • Prepare Antifoam Stock Solution:

    • For silicone emulsions (e.g., 30% stock), prepare a 1-3% working stock by diluting in nuclease-free water or your lysis buffer without detergents. Vortex vigorously to create a homogenous suspension.

    • For other antifoams, follow the manufacturer's instructions for preparation.

  • Determine the Optimal Concentration:

    • Set up a series of small-scale lysis experiments with your chosen cell type and lysis buffer.

    • Create a control group with no antifoam.

    • In separate tubes, add a range of concentrations of the antifoam working solution to the lysis buffer before homogenization. For example, for simethicone, you might test final concentrations of 1, 10, 50, and 100 ppm.

    • Perform your standard homogenization protocol.

    • Visually assess the reduction in foam height and stability compared to the control. Select the lowest concentration that effectively reduces foaming.

  • Validate Downstream Compatibility:

    • Process the lysates prepared with the optimal antifoam concentration through your entire downstream workflow (e.g., protein quantification, SDS-PAGE, Western blot, enzymatic assay, nucleic acid quantification, PCR).

    • Protein Analysis: Compare protein yield (e.g., via BCA or Bradford assay) and protein integrity (e.g., band sharpness on a Western blot) between the control and antifoam-treated samples. Be aware that some antifoams might interfere with certain protein assays.[5]

    • Nucleic Acid Analysis: Assess the yield and purity (A260/280 and A260/230 ratios) of your DNA/RNA. While silicone antifoams are generally inert, it is crucial to verify they do not co-precipitate with your nucleic acids or interfere with spectrophotometric readings. Residual contaminants from lysis buffers can affect these ratios.

    • Enzymatic Assays/PCR: Run your specific assay to ensure that the antifoam does not inhibit enzyme activity or PCR efficiency. Some studies have shown that Antifoam 204 can be toxic to cells at certain concentrations, which could imply potential enzyme inhibition.[6]

Step 4: Visualize the Selection and Validation Workflow

The following diagram illustrates the logical steps for selecting and validating an alternative antifoam agent.

Antifoam_Selection_Workflow

Caption: Workflow for selecting and validating an alternative antifoam agent.

By following this guide, you can systematically address foaming issues in your lysis buffer, ensuring the integrity and quality of your samples for downstream applications.

References

what to do when the interphase is not compact in DNA extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with a non-compact interphase during DNA extraction.

Frequently Asked Questions (FAQs)

Q1: What is the interphase and why should it be compact?

A1: During a phenol-chloroform DNA extraction, the sample separates into three layers after centrifugation: the upper aqueous phase containing DNA, the lower organic phase containing lipids and other non-polar molecules, and a layer in between called the interphase. The interphase consists primarily of denatured proteins.[1] A compact, well-defined interphase is crucial for a clean separation of the aqueous phase, which is necessary to obtain high-purity DNA.

Q2: What does a "non-compact," "diffuse," or "fluffy" interphase indicate?

A2: A non-compact interphase suggests a high concentration of proteins and potentially other contaminants like lipids that have not been effectively separated from the aqueous phase. This can lead to several problems, including:

  • Reduced DNA Yield: DNA can become trapped in the diffuse interphase, leading to lower recovery.

  • Contamination: Contaminants from the interphase can be carried over with the aqueous phase, resulting in poor DNA purity. This is often reflected in a low A260/A280 ratio.

  • Difficulty in Pipetting: A diffuse interphase makes it challenging to cleanly aspirate the aqueous layer without disturbing and collecting contaminants.

Q3: My A260/280 ratio is low after encountering a diffuse interphase. What does this mean and how can I fix it?

A3: A low A260/280 ratio (generally below 1.7) indicates protein or phenol (B47542) contamination in your DNA sample.[2][3] To improve the ratio, you can perform an additional phenol-chloroform extraction or a chloroform-only extraction to remove residual proteins and phenol.[4][5] Precipitating the DNA again with ethanol (B145695) can also help to remove some contaminants.

Q4: Can a non-compact interphase affect downstream applications?

A4: Yes. Contaminants carried over from a diffuse interphase, such as proteins and phenol, can inhibit enzymatic reactions in downstream applications like PCR, restriction digests, and sequencing.

Troubleshooting Guide for a Non-Compact Interphase

Problem 1: Diffuse or Fluffy Interphase

This is the most common issue, where the boundary between the aqueous and organic phases is not sharp.

Potential Cause Recommended Solution
Incomplete Cell Lysis and Protein Digestion Ensure complete homogenization of the tissue or cell pellet. Increase the incubation time with lysis buffer and consider adding or increasing the concentration of Proteinase K to fully digest proteins. For tough tissues, mechanical disruption (e.g., bead beating) may be necessary.[6]
High Protein Content in the Sample Optimize the lysis buffer for high-protein samples, which may include higher concentrations of detergents (e.g., SDS) and salts.[7][8] Ensure a sufficient volume of lysis buffer is used for the amount of starting material.
Insufficient Mixing of Phases Ensure thorough but appropriate mixing after adding the phenol-chloroform reagent. For smaller DNA fragments, vortexing is acceptable. For high molecular weight DNA, gentle inversion is recommended to prevent shearing.[1]
Incorrect Centrifugation Parameters Centrifugation is critical for phase separation. Ensure you are using the recommended speed and time. For stubborn separations, increasing the centrifugation time or speed may help compact the interphase.[9][10] Centrifugation at 4°C can sometimes improve the compactness of the interphase.[11]
Problem 2: Thick, Gelatinous Interphase

This can occur with samples rich in lipids or polysaccharides.

Potential Cause Recommended Solution
High Lipid Content For tissues with high lipid content, such as brain or adipose tissue, a modified protocol may be necessary. This can include an extra chloroform (B151607) extraction step to remove lipids.[7] Specialized kits are also available for DNA extraction from lipid-rich tissues.[12][13]
High Polysaccharide Content (e.g., plant or bacterial samples) Polysaccharides can co-precipitate with DNA. The addition of high molarity NaCl to the lysis buffer can help to keep polysaccharides in solution.[14]
Problem 3: Interphase is Unstable and Easily Disturbed

The interphase may appear compact initially but disperses easily upon handling.

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Composition The composition of the lysis buffer can affect the stability of the interphase. Ensure the pH and salt concentrations are optimal for your sample type.
Physical Disturbance Handle the tubes carefully after centrifugation. When aspirating the aqueous phase, angle the tube and withdraw the liquid slowly from the surface, keeping the pipette tip away from the interphase.

Data Presentation: Impact of Troubleshooting on DNA Yield and Purity

The following tables summarize quantitative data on how different troubleshooting strategies can impact DNA yield and purity.

Table 1: Effect of Proteinase K Incubation Time on DNA Yield from FFPE Samples

Incubation ProtocolMean DNA Concentration (ng/µL) ± SD
1 hour at 56°C (Standard)6.46 ± 1.97
24 hours at 56°C59.46 ± 30.32
48 hours at room temp + 4 hours at 56°C107.74 ± 41.92

Data adapted from a study on Oral Squamous Cell Carcinoma FFPE samples.[15][16]

Table 2: Comparison of DNA Extraction Methods from Adipose Tissue

MethodMean DNA Yield (ng/mg tissue)Mean A260/280 Ratio
Organic Extraction (TriPure) + Ceramic Beads15.61.63
Organic Extraction (TriPure) + Liquid N₂ Grinding10.31.61
Spin Column + Ceramic Beads35.81.83
Spin Column + Liquid N₂ Grinding28.91.85

Adapted from a comparative analysis of DNA isolation methods from porcine adipose tissue.[17]

Experimental Protocols

Protocol 1: Standard Phenol-Chloroform Extraction for High-Protein Samples
  • Homogenization: Homogenize up to 100 mg of tissue or 1x10⁷ cells in 1 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS).

  • Proteinase K Digestion: Add Proteinase K to a final concentration of 100-200 µg/mL. Incubate at 55°C for 2-4 hours, or overnight for tissues, with gentle agitation.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Mix by inverting the tube for 5-10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

  • Chloroform Extraction: Add an equal volume of chloroform:this compound (24:1) to the aqueous phase. Mix and centrifuge at 12,000 x g for 5 minutes.

  • DNA Precipitation: Transfer the aqueous phase to a new tube. Add 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

  • Pelleting: Incubate at -20°C for at least 1 hour and then centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Washing: Wash the DNA pellet with 70% ethanol and centrifuge again.

  • Resuspension: Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

Protocol 2: Using Phase Lock Gel™ for Improved Phase Separation

Phase Lock Gel (PLG) is a high-density gel that forms a stable barrier between the aqueous and organic phases, making the collection of the aqueous phase easier and more complete.[15][18][19]

  • Prepare PLG Tube: Use a pre-aliquoted PLG tube or add PLG to your microcentrifuge tube. Centrifuge briefly to bring the gel to the bottom of the tube.

  • Lysis and Digestion: Perform sample lysis and proteinase K digestion as described in Protocol 1.

  • Extraction: Add the lysate to the PLG tube. Add an equal volume of phenol:chloroform:this compound (25:24:1).

  • Mixing and Centrifugation: Mix thoroughly by inversion. Centrifuge at 12,000 x g for 10-15 minutes. The PLG will form a solid barrier between the lower organic phase and the upper aqueous phase.

  • Aqueous Phase Collection: Decant or pipette the aqueous phase into a new tube. The PLG barrier prevents contamination from the interphase and organic phase.

  • Proceed to DNA Precipitation: Continue with step 7 of Protocol 1.

Protocol 3: Back-Extraction of DNA from the Interphase

This protocol can be used to recover DNA that has been trapped in the interphase.[12][13]

  • Isolate Interphase: After removing the initial aqueous phase for RNA extraction (if applicable), carefully remove any remaining aqueous solution from the top of the interphase.

  • Add Back-Extraction Buffer: To the remaining interphase and organic phase, add 0.5 mL of back-extraction buffer (4 M guanidine (B92328) thiocyanate, 50 mM sodium citrate, 1 M Tris) per 1 mL of the initial lysis reagent used.

  • Mix and Incubate: Mix vigorously by inversion for 15-30 seconds and incubate at room temperature for 10 minutes.

  • Centrifuge: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect Aqueous Phase: Transfer the upper aqueous phase containing the DNA to a new tube.

  • Precipitate DNA: Add 0.5 volumes of isopropanol, mix, and incubate at room temperature for 10 minutes.

  • Pellet and Wash: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Wash the pellet with 75% ethanol.

  • Resuspend: Air dry the pellet and resuspend in a suitable buffer.

Visualizations

Troubleshooting_Workflow start Start: Non-Compact Interphase Observed cause1 Potential Cause: Incomplete Lysis / High Protein start->cause1 cause2 Potential Cause: High Lipid/Polysaccharide Content start->cause2 cause3 Potential Cause: Suboptimal Phase Separation start->cause3 solution1 Solution: Increase Proteinase K / Lysis Time cause1->solution1 check Re-evaluate Interphase solution1->check solution2 Solution: Additional Chloroform Wash / Modified Lysis Buffer cause2->solution2 solution2->check solution3a Solution: Optimize Centrifugation (Speed/Time/Temp) cause3->solution3a solution3b Solution: Use Phase Lock Gel cause3->solution3b solution3c Solution: Back-Extraction from Interphase cause3->solution3c solution3a->check solution3b->check solution3c->check success Result: Compact Interphase, High-Quality DNA check->success Issue Resolved fail Problem Persists: Consider Alternative Extraction Kit check->fail Issue Not Resolved

Caption: Troubleshooting workflow for a non-compact interphase.

Phase_Separation cluster_0 Standard Phenol-Chloroform Extraction cluster_1 With Non-Compact Interphase cluster_2 With Phase Lock Gel std_aq Aqueous Phase (DNA) std_int Interphase (Proteins) std_aq->std_int std_org Organic Phase (Lipids) std_int->std_org bad_aq Aqueous Phase (DNA + Contaminants) bad_int Diffuse Interphase (Proteins, Trapped DNA) bad_aq->bad_int bad_org Organic Phase (Lipids) bad_int->bad_org plg_aq Aqueous Phase (DNA) plg_gel Phase Lock Gel Barrier plg_aq->plg_gel plg_org Organic Phase + Interphase plg_gel->plg_org

Caption: Phase separation in DNA extraction scenarios.

References

Technical Support Center: Optimizing Phenol-Chloroform-Isoamyl Alcohol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of phenol-chloroform-isoamyl alcohol (PCI) for nucleic acid purification. The focus is on optimizing the critical steps of mixing and phase separation to ensure high yield and purity.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during the PCI extraction procedure.

Q: My final nucleic acid yield is very low. Is my incubation time too short?

A: A prolonged static incubation after adding PCI is not a standard part of most protocols and is unlikely to be the cause of low yield. The critical step is ensuring a complete emulsion through vigorous mixing, which maximizes the surface area between the aqueous and organic phases for efficient protein denaturation. Low yield is more commonly caused by:

  • Incomplete Cell Lysis: The nucleic acids were never fully released from the cells. Ensure your initial lysis step, which may include enzymes like Proteinase K and detergents like SDS, is complete. This often requires incubation for 1-2 hours at 55°C or higher.[1]

  • Insufficient Mixing: The sample and PCI were not mixed thoroughly. Protocols often call for vigorous vortexing for at least 15-20 seconds to create a milky emulsion.[1][2] For high molecular weight DNA where vortexing is avoided to prevent shearing, gentle inversion must be performed for a longer duration to ensure proper mixing.[3]

  • Incorrect Phenol (B47542) pH: For DNA extraction, the phenol must be buffered to a pH of ~8.0. If acidic phenol (pH ~4-5) is used, the DNA will partition into the organic phase and be lost.[4]

  • Avoiding the Interphase: Being overly cautious and leaving too much of the upper aqueous phase behind to avoid the protein interphase will significantly reduce yield.[3]

Q: My A260/A280 ratio is below 1.8 for DNA (or below 2.0 for RNA). How can I improve it?

A: A low A260/A280 ratio indicates protein or phenol contamination. While insufficient mixing can lead to incomplete protein removal, this issue is often traced to other factors:

  • Interphase Contamination: The most common cause is the accidental pipetting of the denatured protein layer (the interphase) along with the aqueous phase. It is better to sacrifice a small amount of yield by leaving a little of the aqueous layer behind than to contaminate the sample.[4]

  • Residual Phenol: Phenol has a strong absorbance at 270 nm and can artificially inflate the A280 reading, lowering the ratio. After the PCI extraction, a "back-extraction" with an equal volume of chloroform (B151607) is often recommended to remove residual phenol from the aqueous phase.[3][5]

  • Incomplete Protein Denaturation: Ensure that the initial lysis and proteinase K digestion steps are sufficient to break down proteins before adding PCI.[4]

Q: My A260/A230 ratio is low. What does this mean?

A: A low A260/A230 ratio (ideally between 2.0-2.2) points to contamination with substances that absorb at 230 nm, such as guanidinium (B1211019) salts (if used in lysis), carbohydrates, or residual phenol. To resolve this:

  • Ensure Clean Phase Separation: Be meticulous when transferring the aqueous phase to avoid carrying over contaminants.

  • Perform a Second Chloroform Wash: An additional wash with chloroform can help remove residual phenol.

  • Modify Ethanol (B145695) Precipitation: Ensure the correct salt concentration is used and that the final pellet is washed properly with 70-75% ethanol to remove salts.[6]

Frequently Asked Questions (FAQs)

Q: What is the optimal incubation time after adding phenol-chloroform-isoamyl alcohol?

A: Standard protocols do not require a lengthy, static incubation after adding PCI. The key is the mixing time . Most protocols specify immediate and vigorous vortexing for 15-60 seconds to form a complete emulsion, followed directly by centrifugation for phase separation.[1][7] Some RNA extraction protocols may include a short 3-5 minute incubation at room temperature after mixing and before centrifugation to aid in phase separation.[8][9] The primary incubation steps in the overall workflow occur before the addition of PCI, during the enzymatic lysis of cells.[1][10]

Q: Should I perform the mixing/centrifugation step on ice or at room temperature?

A: For DNA extraction, this step is typically performed at room temperature.[1][10] For RNA extraction, performing the centrifugation at 4°C is common to minimize the activity of any contaminating RNases and preserve RNA integrity.[8]

Q: Can I extend the mixing time? What are the risks?

A: For robust samples like plasmid DNA or fragmented DNA, extending the vortexing time slightly is unlikely to cause issues. However, for high molecular weight genomic DNA, excessive or vigorous mixing (vortexing) can cause mechanical shearing, breaking the DNA into smaller fragments.[3] In these cases, gentle mixing by inversion is the recommended method.[3]

Q: Does the procedure differ for DNA vs. RNA extraction?

A: Yes. The most critical difference is the pH of the phenol .

  • DNA Extraction: Requires phenol buffered to a slightly alkaline pH (~7.9-8.2).[4]

  • RNA Extraction: Requires acidic phenol (pH ~4-5). At this acidic pH, DNA is retained in the organic phase and interphase, while RNA remains in the aqueous phase.

Additionally, all solutions and equipment used for RNA extraction must be certified RNase-free to prevent degradation.[11]

Data Presentation: Impact of Procedural Variations

Since a static "incubation time" is not a standard variable, the following table summarizes the qualitative impact of other critical procedural variations on the final nucleic acid yield and purity.

Procedural VariableEffect on YieldEffect on Purity (A260/A280)Rationale
Insufficient Mixing DecreasedDecreasedIncomplete protein denaturation and removal leads to protein contamination and trapping of nucleic acids in a thick interphase.[4][12]
Excessive Vortexing (HMW DNA) No significant changeNo significant changeDoes not typically affect yield or purity but leads to decreased DNA integrity (shearing).[3]
Interphase Carryover Appears Increased*DecreasedTransferring denatured protein contaminates the sample, lowering the A260/A280 ratio.[4] *Initial yield may seem higher but is impure.
Phenol pH Incorrect (DNA) Severely DecreasedN/AUsing acidic phenol causes DNA to move to the organic phase, resulting in its loss from the aqueous sample.[4]
Residual Phenol in Sample No significant changeDecreasedPhenol contamination artificially inflates the A280 reading, lowering the purity ratio and inhibiting downstream enzymes.[5]

Experimental Protocol: Standard DNA Extraction

This protocol provides a generalized methodology for DNA extraction from cultured cells using PCI.

  • Cell Lysis:

    • Start with a cell pellet in a microcentrifuge tube.

    • Resuspend the pellet in 400 µL of lysis buffer (e.g., 10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS).

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate the mixture at 55°C for 1-3 hours (or overnight) with gentle agitation until the solution is clear.[13]

  • Phenol-Chloroform-Isoamyl Alcohol Addition:

    • Cool the lysate to room temperature.

    • Add an equal volume (e.g., 400 µL) of buffered Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0).[1]

  • Mixing (Emulsification):

    • Securely cap the tube.

    • Vortex vigorously for 20-30 seconds until the phases are completely mixed into a milky emulsion.[1] Note: For high molecular weight DNA, mix by gentle inversion for 5-10 minutes.[3]

  • Phase Separation:

    • Centrifuge the tube at maximum speed (>12,000 x g) for 5 minutes at room temperature.[1][10]

    • Three distinct layers will form: the upper clear aqueous phase (containing DNA), a cloudy white interphase (containing protein), and the lower organic phase.

  • Aqueous Phase Transfer:

    • Carefully set your pipettor to a volume slightly less than the expected aqueous phase volume.

    • Insert the tip through the top layer and aspirate the aqueous phase, being extremely careful not to touch the interphase.

    • Transfer the aqueous phase to a new, clean microcentrifuge tube.[1]

  • Chloroform Wash (Optional but Recommended):

    • Add an equal volume of Chloroform:this compound (24:1) to the new tube.

    • Vortex for 15 seconds and centrifuge at >12,000 x g for 2 minutes.

    • Carefully transfer the upper aqueous phase to a final clean tube. This step removes residual phenol.[3]

  • DNA Precipitation:

    • Proceed with standard ethanol precipitation by adding salt (e.g., 1/10th volume of 3M Sodium Acetate) and 2-2.5 volumes of ice-cold 100% ethanol.[5]

Mandatory Visualization

PCI_Workflow start Start: Lysed Sample add_pci Add equal volume of Phenol:Chloroform:this compound start->add_pci decision_mix High Molecular Weight DNA? add_pci->decision_mix vortex Vortex Vigorously (15-30 seconds) decision_mix->vortex No invert Invert Gently (5-10 minutes) decision_mix->invert Yes centrifuge Centrifuge (>12,000 x g, 5 min) vortex->centrifuge Create emulsion invert->centrifuge Create emulsion transfer Carefully transfer upper aqueous phase to new tube centrifuge->transfer Avoid interphase end Proceed to Ethanol Precipitation transfer->end

Caption: Workflow for the PCI extraction and phase separation step.

References

troubleshooting DNA degradation during isoamyl alcohol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for DNA degradation and other common issues encountered during phenol-chloroform-isoamyl alcohol (PCI) extraction.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your DNA extraction experiments.

Issue: Low DNA Yield

Low recovery of DNA is a frequent problem. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Incomplete Cell Lysis Ensure complete homogenization of tissues, potentially by grinding in liquid nitrogen, and allow for sufficient incubation time with lysis buffer. For cultured cells, ensure the cell pellet is fully resuspended. The addition of proteinase K can aid in breaking down cellular proteins and inactivating nucleases.[1][2]
Incorrect Phenol (B47542) pH For DNA extraction, the phenol solution must be buffered to a slightly alkaline pH (around 7.9-8.2). Acidic phenol (pH ~4-5) will cause DNA to partition into the organic phase, leading to its loss.[1] Always verify the pH of your buffered phenol.
Formation of a Thick Interphase A thick, fuzzy layer between the aqueous and organic phases can trap nucleic acids. Ensure complete protein denaturation with Proteinase K. When pipetting the aqueous phase, carefully avoid this layer. Leaving a small amount of the aqueous phase behind is preferable to contaminating your sample.[1]
Over-drying the DNA Pellet After ethanol (B145695) precipitation, do not over-dry the DNA pellet as this can make it difficult to redissolve. Air-drying for 5-10 minutes is typically sufficient.[3]
Loss of DNA during Phase Separation During the transfer of the aqueous phase, some DNA may be lost if the phases are not well-separated or if the transfer is not done carefully. Ensure complete phase separation by adequate centrifugation.[2][4]

Issue: Low DNA Purity (A260/A280 and A260/A230 Ratios)

The ratios of absorbance at 260/280 nm and 260/230 nm are key indicators of DNA purity.

Purity RatioIdeal ValueIndication of Low RatioTroubleshooting Steps
A260/A280 ~1.8[5][6][7]Protein or phenol contamination.[1][5][6]Repeat the phenol:chloroform (B151607) extraction. Ensure no interphase is carried over. Perform an additional chloroform extraction to remove residual phenol. Include additional washes with 0.1 M sodium citrate (B86180) in 10% ethanol.[8][9]
A260/A230 2.0-2.2[5][10]Contamination with phenol, guanidine (B92328) salts, or carbohydrates.[5][11]Ensure wash steps are followed closely to eliminate carryover of contaminants. An additional ethanol wash step can help remove residual salts.[12]

Issue: Smeared DNA on an Agarose (B213101) Gel

A smear instead of a distinct band on an agarose gel indicates degraded or fragmented DNA.

Potential CauseRecommended Solution
Nuclease Contamination Use nuclease-free water and reagents.[13][14] Ensure your work area is clean to avoid contamination. The use of EDTA in buffers chelates magnesium ions, which are necessary for most nuclease activity.
Mechanical Shearing Avoid vigorous vortexing or pipetting, especially with high molecular weight DNA. Use wide-bore pipette tips and mix by gentle inversion.[14][15]
Oxidized Phenol Oxidized phenol can cause nicking and degradation of DNA. Use fresh, high-quality phenol that is colorless. Discard any phenol that has turned pink or brown.[8][9]
Improper Gel Electrophoresis Conditions Do not allow the voltage to exceed ~20 V/cm and maintain a temperature below 30°C during electrophoresis. Ensure the electrophoresis buffer has sufficient buffering capacity.[12][13]
Excess Salt in the Sample High salt concentrations can affect DNA migration in the gel. Use ethanol precipitation to remove excess salts before loading the sample.[13]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the phenol:chloroform:isoamyl alcohol (25:24:1) mixture?

  • Phenol: Denatures proteins, causing them to precipitate from the aqueous solution.[1][10]

  • Chloroform: Increases the density of the organic phase, which aids in a cleaner separation of the aqueous and organic phases. It also helps to solubilize lipids.[1]

  • This compound: Acts as an anti-foaming agent and helps to stabilize the interface between the two phases.[1][10][16]

Q2: Why is the pH of the phenol so critical for DNA extraction?

The pH of the phenol solution determines the partitioning of DNA and RNA. For DNA extraction, a slightly alkaline pH (~8.0) is required to ensure that the DNA remains in the aqueous phase. If the phenol is acidic, the DNA will be denatured and will move into the organic phase, resulting in a complete loss of your DNA sample.[1]

Q3: How can I prevent nuclease contamination during the extraction process?

To prevent nuclease contamination, always use certified nuclease-free water, reagents, and plasticware. Work in a clean environment and wear gloves. Including a chelating agent like EDTA in your lysis and storage buffers will also inhibit most nuclease activity by binding the divalent cations they require.

Q4: My DNA is high molecular weight, and I am concerned about shearing. What precautions should I take?

For high molecular weight DNA, minimize mechanical stress. Use wide-bore pipette tips for all transfers. Instead of vortexing, mix solutions by gentle inversion or by slow rotation on a wheel.[15]

Q5: What are the expected DNA yields from different sample types using the phenol-chloroform method?

DNA yields can vary significantly based on the starting material and the specific protocol used. The following table provides a general guide.

Sample TypeStarting AmountExpected DNA Yield
Mammalian Blood1 mL10 - 40 µg
Mammalian Tissue25 mg10 - 50 µg
Cultured Mammalian Cells1 x 10⁶ cells5 - 10 µg
Plant Leaves100 mg1 - 20 µg
Bacteria (E. coli)1 mL overnight culture5 - 10 µg
(Data summarized from BenchChem Technical Support)[1]

Experimental Protocols

Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction Protocol

This protocol is suitable for the extraction of DNA from a variety of cell and tissue samples.

  • Sample Lysis:

    • Homogenize the tissue sample in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, SDS, and Proteinase K).

    • For cells, resuspend the cell pellet in the lysis buffer.

    • Incubate at 55°C for 1-2 hours or until the sample is completely lysed.[3]

  • Phenol-Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:this compound (25:24:1) to the lysate.

    • Mix thoroughly by inverting the tube for 2-3 minutes. For smaller DNA fragments, vortexing for 10-15 seconds is acceptable.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

  • Aqueous Phase Collection:

    • Carefully transfer the upper aqueous phase to a new, clean tube. Avoid disturbing the interphase containing denatured proteins.

  • Chloroform Extraction (Optional but Recommended):

    • Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.

    • Mix by inversion and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently by inversion until a DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Pelleting and Washing:

    • Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 70% ethanol to remove excess salts. Centrifuge again for 5 minutes.

  • Drying and Resuspension:

    • Remove the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Protocol for High Molecular Weight (HMW) DNA Extraction

This protocol is a modification of the standard protocol to minimize mechanical shearing.

  • Lysis: Perform lysis as in the standard protocol, but ensure very gentle handling of the lysate.

  • Extraction:

    • Add an equal volume of phenol:chloroform:this compound.

    • Mix by gentle, slow inversions or by rotation on a wheel for 10-20 minutes. Do not vortex. [15]

  • Phase Separation: Centrifuge at a lower speed (e.g., 3,000 x g) for 15 minutes.

  • Aqueous Phase Transfer: Use a wide-bore pipette tip to slowly transfer the aqueous phase.

  • Precipitation:

    • Add sodium acetate and isopropanol (B130326) (instead of ethanol, as it is better at precipitating HMW DNA).

    • Instead of inverting, gently spool the precipitated DNA out of the solution using a sealed glass pipette tip.

  • Washing and Resuspension:

    • Wash the spooled DNA by dipping it into 70% ethanol.

    • Air-dry briefly and resuspend in TE buffer. This may take longer for HMW DNA; allow it to dissolve overnight at 4°C.

Visualizations

experimental_workflow start Start: Sample Collection lysis Cell Lysis (Lysis Buffer, Proteinase K) start->lysis pci_extraction Phenol:Chloroform:Isoamyl Alcohol Extraction lysis->pci_extraction centrifugation1 Centrifugation (Phase Separation) pci_extraction->centrifugation1 aqueous_transfer Aqueous Phase Transfer centrifugation1->aqueous_transfer chloroform_extraction Chloroform Extraction (Optional) aqueous_transfer->chloroform_extraction centrifugation2 Centrifugation chloroform_extraction->centrifugation2 aqueous_transfer2 Aqueous Phase Transfer centrifugation2->aqueous_transfer2 precipitation DNA Precipitation (Ethanol/Isopropanol & Salt) aqueous_transfer2->precipitation centrifugation3 Centrifugation (Pellet DNA) precipitation->centrifugation3 wash Wash Pellet (70% Ethanol) centrifugation3->wash dry Air-Dry Pellet wash->dry resuspend Resuspend DNA (TE Buffer/Water) dry->resuspend end End: Purified DNA resuspend->end

Caption: Workflow for Phenol-Chloroform-Isoamyl Alcohol DNA Extraction.

References

how to handle high polysaccharide content in plant DNA extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high polysaccharide content during plant DNA extraction.

Frequently Asked Questions (FAQs)

Q1: Why are polysaccharides problematic in plant DNA extraction?

Polysaccharides are a significant contaminant in plant DNA extractions because they can co-precipitate with DNA during the isolation process.[1][2] Their presence can lead to several downstream issues:

  • Enzyme Inhibition: Polysaccharides can inhibit the activity of enzymes crucial for molecular biology techniques, such as Taq polymerase in PCR and restriction enzymes.[2][3][4]

  • Increased Viscosity: High concentrations of polysaccharides create highly viscous solutions, making the DNA pellet difficult to handle and dissolve.[1][3]

  • Inaccurate DNA Quantification: Polysaccharides can absorb UV light at or near 230 nm, leading to an underestimation of the A260/A230 ratio and masking the true purity of the DNA sample.[5]

  • Physical Interference: Polysaccharides can physically interfere with DNA, preventing it from being accessible for enzymatic reactions.[6]

Q2: How can I identify polysaccharide contamination in my DNA sample?

There are two primary ways to identify polysaccharide contamination:

  • Visual Inspection: After precipitation, a DNA pellet contaminated with polysaccharides will often appear slimy, gooey, or translucent.[2][3] Pure DNA typically forms a white, fibrous precipitate.[2]

  • Spectrophotometry: The A260/A230 ratio is a key indicator of polysaccharide contamination. A ratio below 1.8 is generally considered indicative of contamination with polysaccharides or other compounds that absorb at 230nm.[3][5] An ideal A260/A230 ratio for pure DNA is typically between 2.0 and 2.2.[7]

Q3: What is the recommended method for DNA extraction from plants with high polysaccharide content?

The most widely recommended and adapted method is the Cetyltrimethylammonium Bromide (CTAB) protocol.[8] Standard CTAB methods are often insufficient for these challenging plants, but a modified CTAB protocol, which includes high salt concentrations and additional purification steps, is highly effective at removing polysaccharides and other inhibitors like polyphenols.[9][10]

Q4: How can I modify my existing CTAB protocol to improve DNA quality?

Several modifications can be made to a standard CTAB protocol to handle high polysaccharide levels:

  • Increase Salt Concentration: Increasing the NaCl concentration in the CTAB extraction buffer to 1.4 M or higher (up to 2.5 M) helps to keep polysaccharides dissolved in the supernatant during the DNA precipitation step.[11][12]

  • Add PVP (Polyvinylpyrrolidone): Adding PVP to the extraction buffer helps to remove polyphenolic compounds, which are another common inhibitor in plant extracts.[10]

  • Perform Multiple Chloroform Washes: Repeated extractions with chloroform:isoamyl alcohol (24:1) help to remove proteins and other contaminants more effectively.[9]

  • High-Salt Precipitation: After the initial isolation, the DNA pellet can be redissolved and re-precipitated using a high-salt solution (e.g., with 1.0-2.5 M NaCl) to selectively remove remaining polysaccharides.[4][11][13]

Q5: Are there commercial kits available for extracting DNA from these challenging plants?

Yes, several companies offer commercial kits specifically designed for DNA extraction from plants with high levels of polysaccharides and other inhibitors.[14][15][16] These kits often utilize silica-based spin columns or magnetic beads and have optimized buffers to remove contaminants.[15][17] While convenient, they may require optimization for particularly recalcitrant plant species, and for some plants, a manual modified CTAB method may still yield better results.[18]

Troubleshooting Guide

Problem: My DNA yield is very low.

  • Possible Cause: Insufficient cell lysis, degraded starting material, or using old/senescent tissue.

  • Solution:

    • Use Young Tissue: Use fresh, young leaf tissue, as it contains less secondary metabolites and a higher ratio of nuclear to cytoplasmic volume.[2][19]

    • Optimize Homogenization: Ensure the plant tissue is ground to a very fine powder in liquid nitrogen. Incomplete grinding is a common cause of low yield.[2][20]

    • Check Lysis Buffer: Ensure the lysis buffer is pre-warmed (typically to 65°C) and that the correct volume is used for the amount of tissue.[9]

    • Increase Incubation Time: Consider increasing the incubation time in the lysis buffer to ensure complete breakdown of cell walls and membranes.[18]

Problem: The DNA pellet is slimy and difficult to dissolve.

  • Possible Cause: High co-precipitation of polysaccharides.[3]

  • Solution:

    • High-Salt Wash: After pelleting the DNA, perform a wash step with a high-salt buffer (e.g., TE buffer with 1.5 M NaCl) followed by ethanol (B145695) precipitation. This can help remove the soluble polysaccharides.[11][13]

    • Modify Precipitation: Use isopropanol (B130326) instead of ethanol for precipitation, and conduct this step at room temperature, as this can reduce the co-precipitation of some polysaccharides.[21]

    • Re-dissolve and Re-precipitate: Dissolve the contaminated pellet in a high-salt buffer and re-precipitate the DNA with ethanol. This purification step is often effective at removing stubborn polysaccharides.[4]

Problem: The extracted DNA is not amplifying in PCR or is being poorly digested by restriction enzymes.

  • Possible Cause: Presence of inhibitors such as polysaccharides and/or polyphenols.[2][3]

  • Solution:

    • Check Purity Ratios: Verify the A260/A230 ratio. If it is low (<1.8), polysaccharide contamination is likely the culprit.[3]

    • Clean-Up the DNA: Use a commercial DNA clean-up kit to further purify your sample.

    • Dilute the DNA Template: Diluting the DNA sample (e.g., 1:10 or 1:100) can reduce the concentration of inhibitors to a level where they no longer affect the enzymatic reaction.

    • Add PCR Enhancers: Consider adding additives like Bovine Serum Albumin (BSA) or Betaine to your PCR reaction mix, as these can help overcome the effects of inhibitors.

Data on Modified CTAB Protocol Effectiveness

The following table summarizes typical results from studies using modified CTAB protocols on plants known for high polysaccharide content, demonstrating the improvement in DNA quality.

Plant SpeciesProtocolAverage DNA Yield (µg/g tissue)Average A260/A280 RatioAverage A260/A230 RatioReference
Mangrove SpeciesModified CTAB8.8 - 9.9 µg/µL1.78 - 1.84> 2.0[3][22]
Strawberry (Fragaria)Modified CTAB with PVP20 - 84N/AN/A[10]
Yam (Dioscorea) & Banana (Musa)Optimized CTAB287 - 425 ng/µL2.10 - 2.19> 1.8

Visualizing Workflows

Troubleshooting Logic for Poor DNA Quality

The diagram below outlines a logical workflow for troubleshooting common issues related to polysaccharide contamination.

G start Start: DNA Extraction Completed check_pellet Assess DNA Pellet Is it slimy or highly viscous? start->check_pellet check_purity Measure A260/A230 Ratio Is it < 1.8? check_pellet->check_purity No modify_protocol Action: Modify Extraction Protocol (e.g., Increase NaCl, add PVP) check_pellet->modify_protocol Yes run_pcr Perform PCR / Restriction Digest check_purity->run_pcr No fail Problem: Contamination by Inhibitors check_purity->fail Yes check_pcr Does it work? run_pcr->check_pcr success Success: DNA is suitable for downstream applications check_pcr->success Yes dilute Action: Dilute DNA Template for PCR check_pcr->dilute No cleanup Action: Perform DNA Clean-up (e.g., High-salt precipitation) fail->cleanup cleanup->check_purity Re-assess modify_protocol->start Re-extract dilute->run_pcr Retry

Caption: Troubleshooting workflow for polysaccharide contamination.

Experimental Protocol: Modified CTAB Method

This protocol is adapted for plant tissues rich in polysaccharides and polyphenols.[9][10]

Reagents:
  • CTAB Extraction Buffer: 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 1% (w/v) PVP-40.

  • β-mercaptoethanol

  • Chloroform:this compound (24:1)

  • Ice-cold Isopropanol

  • Wash Buffer: 70% Ethanol

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)

  • RNase A (10 mg/mL)

Procedure:
  • Sample Preparation:

    • Grind 100-200 mg of fresh, young leaf tissue to a fine powder in a mortar and pestle using liquid nitrogen.

  • Lysis:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (add β-mercaptoethanol to 0.2% v/v just before use).

    • Vortex vigorously to mix.

    • Incubate at 65°C for 60 minutes, inverting the tube every 15-20 minutes.

  • Purification:

    • Cool the sample to room temperature.

    • Add an equal volume (1 mL) of chloroform:this compound (24:1).

    • Mix by gentle inversion for 10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 15 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol.

    • Mix gently by inversion until a white, fibrous DNA precipitate forms.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing:

    • Discard the supernatant.

    • Add 1 mL of ice-cold 70% ethanol and gently wash the pellet.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Repeat the wash step once more.

  • Resuspension:

    • Air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in 50-100 µL of TE Buffer.

  • RNase Treatment:

    • Add 1 µL of RNase A (10 mg/mL).

    • Incubate at 37°C for 30-60 minutes.

    • Store the purified DNA at -20°C.

Modified CTAB Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lysis 2. Lysis cluster_purify 3. Purification cluster_precip 4. Precipitation & Washing cluster_final 5. Final Steps grind Grind ~200mg leaf tissue in liquid nitrogen add_buffer Add 1mL pre-warmed Modified CTAB Buffer grind->add_buffer incubate Incubate at 65°C for 60 min add_buffer->incubate add_chloroform Add 1mL Chloroform: This compound (24:1) incubate->add_chloroform centrifuge1 Centrifuge 12,000g for 15 min add_chloroform->centrifuge1 transfer Transfer aqueous phase to new tube centrifuge1->transfer add_isopropanol Add 0.7 vol ice-cold Isopropanol transfer->add_isopropanol centrifuge2 Centrifuge 12,000g for 10 min add_isopropanol->centrifuge2 wash Wash pellet twice with 70% Ethanol centrifuge2->wash dry Air-dry pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend rnase RNase A treatment at 37°C resuspend->rnase store Store DNA at -20°C rnase->store

Caption: Workflow of the modified CTAB method for DNA extraction.

References

Technical Support Center: Modified CTAB Protocol for Recalcitrant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing a modified Cetyltrimethylammonium Bromide (CTAB) protocol with isoamyl alcohol for DNA extraction from recalcitrant plant species. Recalcitrant species, often rich in polysaccharides, polyphenols, and other secondary metabolites, present significant challenges to obtaining high-quality DNA suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CTAB in the DNA extraction protocol?

A1: Cetyltrimethylammonium Bromide (CTAB) is a cationic detergent. Its primary function is to lyse cell membranes (plasma and nuclear) and to form complexes with proteins and most acidic polysaccharides, effectively removing them from the solution during the chloroform (B151607):this compound purification step.[1][2] In high-salt conditions, CTAB helps to precipitate nucleic acids while leaving many polysaccharides in solution.[1][3]

Q2: Why is this compound included with chloroform in the purification step?

A2: this compound is added to the chloroform solution (typically in a 24:1 chloroform:this compound ratio) to act as an anti-foaming agent.[3] During the emulsification step, where the aqueous lysate is mixed with the organic solvent, vigorous shaking can create a stable foam that makes phase separation difficult. This compound reduces this foaming and aids in achieving a clear separation between the aqueous phase (containing DNA), the organic phase, and the interphase (containing denatured proteins and cellular debris).[3][4]

Q3: What are "recalcitrant species" in the context of DNA extraction?

A3: Recalcitrant species are plants that are difficult to extract high-quality DNA from using standard protocols. This difficulty is typically due to high concentrations of compounds that interfere with DNA isolation and downstream applications. These inhibitory compounds include:

  • Polysaccharides: Co-precipitate with DNA, making it viscous and difficult to pipette, and inhibit enzymatic reactions like PCR.[1][4]

  • Polyphenols: When oxidized, they can bind to and damage DNA, giving the DNA a brown or purple color.[1]

  • Secondary Metabolites: A diverse group of compounds (e.g., tannins, alkaloids) that can also inhibit downstream enzymatic reactions.[4]

Q4: Can I use this protocol for herbarium or dried plant material?

A4: Yes, the CTAB protocol is frequently adapted for herbarium and dried plant tissues. However, DNA from such sources is often more fragmented than that from fresh, young leaf tissue.[3][5] For herbarium specimens, increasing the concentration of β-mercaptoethanol in the lysis buffer may be beneficial to combat the higher levels of oxidized phenols.[3]

Q5: What is the purpose of β-mercaptoethanol and PVP in the extraction buffer?

A5: Both β-mercaptoethanol and Polyvinylpyrrolidone (PVP) are added to the CTAB extraction buffer to deal with phenolic compounds.

  • β-mercaptoethanol is a strong reducing agent that prevents the oxidation of phenols.[3][6] Oxidized phenols can irreversibly bind to DNA, causing degradation.[6]

  • PVP is a polymer that binds to polyphenolic compounds, preventing them from interacting with and damaging the DNA.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low DNA Yield 1. Insufficient tissue grinding.[4][7] 2. Incomplete cell lysis. 3. Using old or senescent plant tissue.[7] 4. Incorrect precipitation of DNA.1. Ensure the plant tissue is ground to a very fine powder in liquid nitrogen.[4][8] 2. Increase the incubation time in the CTAB buffer and ensure the temperature is maintained at 60-65°C.[1][8] 3. Use young, fresh leaves as they generally have a higher nucleus-to-cytoplasm ratio.[7] 4. Ensure the isopropanol (B130326) is ice-cold and allow for sufficient incubation time at -20°C to precipitate the DNA.[1][8]
Discolored DNA Pellet (Brown/Yellow/Green) 1. High concentration of polyphenols in the plant tissue. 2. Contamination with pigments (e.g., chlorophyll).1. Add or increase the concentration of PVP and β-mercaptoethanol in the CTAB extraction buffer.[3] 2. Perform a second chloroform:this compound wash. 3. For persistent discoloration, perform an additional wash with a high-salt buffer (e.g., containing 1.0 M NaCl) before the ethanol (B145695) wash.
Viscous/Slimy DNA Pellet that is Hard to Dissolve 1. High polysaccharide contamination.[4][9]1. Increase the NaCl concentration in the CTAB buffer to 1.4 M or higher to help keep polysaccharides in solution.[3] 2. Perform a high-salt precipitation step: after the initial isopropanol precipitation, resuspend the pellet in a high-salt buffer (e.g., TE with 1.0 M NaCl) and re-precipitate the DNA with ethanol. This helps to selectively precipitate the DNA, leaving the polysaccharides behind.
DNA is Degraded (smeared on an agarose (B213101) gel) 1. Nuclease activity during extraction.[7] 2. Mechanical shearing of DNA. 3. Oxidation of DNA by phenolic compounds.1. Ensure the EDTA concentration in the CTAB buffer is sufficient (20 mM) to chelate Mg2+ ions, which are cofactors for many nucleases.[3] Work quickly and keep samples on ice when possible. 2. Avoid excessive vortexing or vigorous shaking after adding chloroform:this compound. Mix by gentle inversion.[8] 3. Ensure adequate amounts of β-mercaptoethanol and/or PVP are used in the extraction buffer.[6]
Poor Performance in Downstream Applications (e.g., PCR, sequencing) 1. Contamination with PCR inhibitors such as polysaccharides, polyphenols, or salts from the extraction buffer.[4][9]1. Wash the final DNA pellet twice with ice-cold 70% ethanol to remove residual salts.[1] 2. If polysaccharide or polyphenol contamination is suspected, perform the additional purification steps mentioned above. 3. For highly contaminated samples, consider a final purification step using a commercial DNA clean-up kit.[4]

Quantitative Data Summary

The following table summarizes typical DNA yields and purity from various recalcitrant plant species using a modified CTAB protocol. Note that yields can vary significantly based on the specific tissue used, its age, and the precise protocol modifications.

Plant SpeciesTissue TypeDNA Yield (µg/g of tissue)A260/A280 RatioA260/A230 RatioReference
Moringa oleiferaYoung Leaves150 - 2501.8 - 1.9> 1.8[10]
Hylocereus sp. (Cactus)Succulent Stems100 - 1801.8 - 2.0> 1.9[11]
Garcinia gummi-guttaPolyphenolic Leaves200 - 3501.85 - 1.95> 2.0[5]
Green Seaweeds (Ulvophyceae)Thallus50 - 1501.8 - 2.11.8 - 2.1[12]
Medicinal Plants (Various)Leaves80 - 4001.7 - 1.9> 1.8[13]

Note: The values presented are approximate ranges compiled from various sources and should be considered as a general guide.

Detailed Experimental Protocol: Modified CTAB with this compound

This protocol is optimized for recalcitrant species with high polysaccharide and polyphenol content.

Materials:

  • CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • Polyvinylpyrrolidone (PVP-40)

  • β-mercaptoethanol

  • Chloroform:this compound (24:1 v/v)

  • Ice-cold Isopropanol

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

  • Liquid Nitrogen

  • Mortar and Pestle (pre-chilled)

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • Water bath or heating block at 65°C

  • Microcentrifuge

Procedure:

  • Preparation of Extraction Buffer: Immediately before use, add 2% (w/v) PVP and 0.2% (v/v) β-mercaptoethanol to the pre-warmed (65°C) CTAB Extraction Buffer. For highly phenolic tissues, the β-mercaptoethanol concentration can be increased to 0.4%.[3]

  • Tissue Grinding: Weigh approximately 100-200 mg of fresh, young leaf tissue.[8] Freeze the tissue in liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.[8]

  • Lysis:

    • Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of the pre-warmed CTAB extraction buffer with PVP and β-mercaptoethanol.[8]

    • Vortex vigorously for 30 seconds to mix thoroughly.

    • Incubate the mixture at 65°C for 60 minutes. Invert the tube gently every 15-20 minutes to ensure proper lysis.[8]

  • Purification:

    • After incubation, cool the tube to room temperature.

    • Add an equal volume (1 mL) of chloroform:this compound (24:1).[8]

    • Mix gently by inverting the tube for 5-10 minutes to form an emulsion. Do not vortex , as this can shear the DNA.[8]

    • Centrifuge at 12,000 x g for 15 minutes at room temperature. This will separate the mixture into two phases.[8]

    • Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the white interface which contains proteins and cell debris.[8]

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[1][8]

    • Mix gently by inversion until a white, thread-like DNA precipitate becomes visible.

    • Incubate at -20°C for at least 30 minutes (or overnight for very low DNA concentrations) to enhance precipitation.[8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[8]

  • Washing:

    • Carefully decant the supernatant without disturbing the DNA pellet.

    • Add 1 mL of ice-cold 70% ethanol to wash the pellet and remove residual salts.[1]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol. Repeat this wash step once more.

  • Drying and Resuspension:

    • After the final wash, carefully remove as much ethanol as possible with a pipette.

    • Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to dissolve.

    • Resuspend the DNA pellet in 50-100 µL of TE buffer. You may add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.[1]

    • Store the DNA at -20°C.

Experimental Workflow Diagram

CTAB_Workflow start Start: Fresh/Frozen Plant Tissue grind Grind to Fine Powder (Liquid Nitrogen) start->grind 1. Sample Prep lysis Add CTAB Lysis Buffer (with PVP, β-mercaptoethanol) Incubate at 65°C grind->lysis 2. Lysis purify Add Chloroform:this compound (24:1) Centrifuge to Separate Phases lysis->purify 3. Purification transfer Transfer Upper Aqueous Phase purify->transfer 4. Collection precipitate Add Ice-Cold Isopropanol Incubate at -20°C Centrifuge to Pellet DNA transfer->precipitate 5. Precipitation wash1 Wash Pellet with 70% Ethanol (x1) precipitate->wash1 6. Washing wash2 Wash Pellet with 70% Ethanol (x2) wash1->wash2 dry Air-Dry Pellet wash2->dry 7. Drying resuspend Resuspend in TE Buffer (Optional: RNase A treatment) dry->resuspend 8. Resuspension end End: Purified Genomic DNA resuspend->end

Caption: Workflow for modified CTAB DNA extraction from recalcitrant plant species.

References

impact of isoamyl alcohol purity on DNA extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of isoamyl alcohol purity on the efficiency of DNA extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during DNA extraction procedures involving this compound.

Q1: My DNA yield is consistently low. Could the this compound be the cause?

A: Yes, the quality and usage of this compound can significantly impact DNA yield. Here are potential causes and solutions:

  • Potential Cause 1: Suboptimal Phase Separation.

    • Explanation: Impurities in the this compound can interfere with the clean separation of the aqueous phase (containing DNA) and the organic phase. This can lead to the loss of DNA in the interface or organic phase. A critical step is the careful separation of the aqueous phase from the chloroform (B151607)/isoamyl alcohol phase to maximize yield and purity.[1]

    • Solution: Ensure you are using a high-purity, molecular biology grade this compound.[2] After adding the chloroform:this compound mixture, mix thoroughly but gently to form an emulsion, then centrifuge at a sufficient speed (e.g., 12,000 x g) for 10-15 minutes to achieve a sharp, clear interface.[3] When collecting the upper aqueous phase, be extremely careful to avoid aspirating material from the protein/debris interface.[3][4]

  • Potential Cause 2: Persistent Emulsion.

    • Explanation: this compound's primary role is to act as an anti-foaming agent and prevent the formation of a stable emulsion between the aqueous and organic layers.[4][5] If your this compound is of low purity, its anti-emulsification properties may be compromised, trapping DNA in the emulsion.

    • Solution: Switch to a fresh, unopened bottle of molecular biology grade this compound. Verify that the chloroform:this compound ratio is correct, typically 24:1.[6][7]

Q2: My DNA purity is poor, with low A260/A280 or A260/A230 ratios. How is this related to this compound?

A: Poor purity ratios are often linked to contaminants. This compound purity plays a direct role in preventing contamination from the organic phase.

  • Potential Cause 1: Organic Phase Carryover.

    • Explanation: A low A260/A230 ratio can indicate contamination with phenol (B47542), which has an absorbance peak around 270 nm and also absorbs at 230 nm.[8] A low A260/A280 ratio can indicate protein or phenol contamination.[8][9] If the phase separation is not distinct due to impure this compound, it's easy to accidentally carry over some of the organic phase (containing phenol and chloroform) when pipetting the aqueous layer.[10]

    • Solution: To remove residual phenol, you can perform an additional extraction of the aqueous phase with a fresh volume of chloroform:this compound (24:1) before proceeding to DNA precipitation.[6][11][12] When aspirating the aqueous phase, leave a small amount behind to avoid disturbing the interface.

  • Potential Cause 2: Contaminants in the this compound.

    • Explanation: Lower grades of this compound may contain other organic molecules (e.g., other alcohols, aldehydes) that absorb light at 230 nm or 280 nm, artificially lowering the purity ratios.

    • Solution: Always use analytical or molecular biology grade this compound, which should be free of DNases, RNases, and proteases.[2] Check the manufacturer's certificate of analysis to ensure high purity (e.g., ≥98.5% or ≥99.0%).[13]

Q3: I'm observing a thick, cloudy interface between the layers after centrifugation. What's going wrong?

A: A thick interface, often containing denatured proteins and cellular debris, is expected, but an excessively cloudy or indistinct interface can be problematic.

  • Potential Cause: Inefficient Denaturation and Separation.

    • Explanation: The combination of phenol, chloroform, and this compound is designed to efficiently denature proteins and lipids, separating them from the aqueous DNA.[14] this compound helps to reduce the "fuzziness" at the border between the two phases.[15] If the interface is not compact, it suggests that the separation is inefficient, which could be due to low-purity reagents or an incorrect ratio.

    • Solution: Prepare the phenol:chloroform:this compound (25:24:1) or chloroform:this compound (24:1) solution fresh for the best results.[5] Ensure vigorous mixing to create an emulsion, which allows for maximum surface area contact between the phases for efficient protein denaturation.[11][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in DNA extraction?

A: this compound has two main functions in traditional phenol-chloroform DNA extraction:

  • Anti-foaming: It prevents the solution from foaming during the vigorous mixing (vortexing) step required to denature proteins.[4][5]

  • Prevents Emulsification: It helps to ensure a sharp and distinct interface between the organic and aqueous phases after centrifugation, which is crucial for cleanly separating the DNA.[5][17] It also helps inhibit RNase activity.[18]

Q2: What grade of this compound is recommended for molecular biology applications?

A: For applications like DNA extraction, it is critical to use Molecular Biology Grade this compound.[2] This grade is certified to be free of DNases, RNases, and proteases, which could otherwise degrade your sample. It also ensures high purity (typically ≥99%), minimizing potential contaminants that could affect spectrophotometric readings or inhibit downstream enzymatic reactions like PCR.

Q3: Can I use a different alcohol, like amyl alcohol, instead of this compound?

A: While other alcohols like amyl alcohol can be used, this compound (also known as isopentyl alcohol or 3-methyl-1-butanol) is generally preferred.[13][19] It is considered more efficient at preventing emulsions, which leads to a cleaner phase separation and potentially higher DNA yield and purity.[17] If you must substitute, it is recommended to perform preliminary tests to validate its effectiveness in your specific protocol.[17]

Q4: How can impure this compound affect my downstream experiments (e.g., PCR, sequencing)?

A: Contaminants carried over due to impure this compound can significantly inhibit downstream applications. Phenol, a common carryover contaminant, is a potent inhibitor of enzymes like DNA polymerase, which can cause PCR amplification to fail.[20] Other organic contaminants can also interfere with enzymatic reactions or affect the accuracy of library preparation for sequencing.[21] High-purity DNA is essential for reliable results in sensitive molecular biology techniques.[20]

Q5: What is the correct way to prepare and store the chloroform:this compound mixture?

A: The standard mixture is a 24:1 ratio of chloroform to this compound .[6][7][22] For a 50 ml solution, you would add 48 ml of chloroform and 2 ml of this compound.[5] It is best practice to prepare this solution fresh for each extraction to ensure optimal performance. If you are using a combined phenol:chloroform:this compound solution, the ratio is typically 25:24:1 .[4][5] These solutions should be stored at 2-8°C, protected from light.

Data Presentation

Table 1: Expected Impact of this compound Purity on DNA Extraction Outcomes

This table summarizes the likely qualitative and quantitative outcomes when using different grades of this compound. "Ideal" values represent pure, high-quality DNA.

FeatureReagent Grade / Low Purity this compoundMolecular Biology Grade this compoundIdeal Value
Visual Observation Cloudy interface, persistent emulsion, foamingClear, sharp interface, minimal foamingN/A
DNA Yield (µg) Lower, more variableHigher, more consistentSample Dependent
A260/A280 Ratio < 1.7 (Indicates protein/phenol contamination)1.8 - 2.0~1.8[8]
A260/A230 Ratio < 1.8 (Indicates phenol/salt contamination)2.0 - 2.22.0 - 2.2[8][9]
Downstream Performance Potential inhibition of PCR or other enzymesReliable performance in downstream applicationsHigh efficiency

Experimental Protocols

Protocol: Standard Phenol:Chloroform:this compound (PCI) DNA Extraction

This protocol describes a general method for purifying DNA from a lysed cell sample.

Reagents:

  • Lysis Buffer (containing Tris-HCl, EDTA, SDS)

  • Proteinase K

  • Phenol:Chloroform:this compound (25:24:1), pH 8.0[7]

  • Chloroform:this compound (24:1)

  • 3M Sodium Acetate, pH 5.2

  • 100% Isopropanol (B130326) or Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer or Nuclease-Free Water

Procedure:

  • Sample Lysis: Start with your cell lysate in a microcentrifuge tube. If not already done, treat with Proteinase K according to standard protocols (e.g., incubate at 55°C for 1-2 hours) to digest proteins.[16]

  • First Extraction: Add an equal volume of Phenol:Chloroform:this compound (25:24:1) to the lysate.[16]

  • Mixing: Vortex the tube vigorously for 20-30 seconds to create a milky emulsion.[16]

  • Phase Separation: Centrifuge the sample at 12,000-16,000 x g for 5-10 minutes at room temperature.[3][16] Three layers should be visible: a top aqueous layer (clear), a middle interface (white/cloudy), and a bottom organic layer.

  • Aqueous Phase Transfer: Carefully pipette the top aqueous phase into a new, clean microcentrifuge tube. Be cautious not to touch the interface or the organic layer.

  • Second Extraction (Optional but Recommended): Add an equal volume of Chloroform:this compound (24:1) to the collected aqueous phase. This step removes residual phenol.[11]

  • Mixing and Phase Separation: Repeat steps 3 and 4.

  • Aqueous Phase Transfer: Carefully transfer the top aqueous phase to a new, clean tube.

  • DNA Precipitation: Add 1/10th volume of 3M Sodium Acetate and mix. Then, add an equal volume of ice-cold isopropanol (or 2-2.5 volumes of ice-cold 100% ethanol).[6]

  • Incubation: Invert the tube gently several times until a white, stringy DNA precipitate becomes visible. Incubate at -20°C for at least 1 hour (or overnight) to improve precipitation.[3]

  • Pelleting DNA: Centrifuge at 12,000-16,000 x g for 20-30 minutes at 4°C. A small white pellet should be visible at the bottom of the tube.

  • Washing: Carefully decant the supernatant. Add 500 µL of ice-cold 70% ethanol to wash the pellet. Centrifuge for 5 minutes at 4°C.

  • Drying: Carefully decant the 70% ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

  • Resuspension: Resuspend the DNA pellet in a suitable volume (e.g., 50-100 µL) of TE buffer or nuclease-free water.[3]

Visualizations

Troubleshooting Workflow for DNA Extraction Issues

TroubleshootingWorkflow Start Start: Poor DNA Yield or Purity CheckRatios Check A260/280 & A260/230 Ratios Start->CheckRatios Low280 A260/280 < 1.7? CheckRatios->Low280 Low Purity YieldIssue Yield is Low, Purity is OK CheckRatios->YieldIssue Purity OK Low230 A260/230 < 1.8? Low280->Low230 No Sol_Protein Potential Protein/Phenol Contamination. - Be careful aspirating aqueous phase. - Perform extra Chloroform:IAA wash. Low280->Sol_Protein Yes InterfaceIssue Observe Cloudy Interface or Emulsion? Low230->InterfaceIssue No Sol_Phenol Potential Phenol/Salt Contamination. - Add Chloroform:IAA wash step. - Ensure complete removal of supernatant before ethanol wash. Low230->Sol_Phenol Yes Sol_Purity Source of Issue: Reagent Purity. - Use fresh, molecular biology grade This compound and Phenol. - Check Chloroform:IAA ratio (24:1). InterfaceIssue->Sol_Purity Yes End Re-evaluate Extraction Results InterfaceIssue->End No Sol_Protein->End Sol_Phenol->End Sol_Purity->End Sol_Yield Improve Phase Separation. - Ensure thorough but gentle mixing. - Increase centrifugation time/speed. - Avoid aspirating interface. YieldIssue->Sol_Yield Sol_Yield->End

Caption: Troubleshooting flowchart for DNA extraction problems.

Phenol:Chloroform:this compound (PCI) Extraction Workflowdot

PCI_Workflow cluster_extraction Organic Extraction cluster_precipitation DNA Precipitation A 1. Cell Lysate (DNA, Proteins, Lipids) B 2. Add PCI (25:24:1) & Vortex A->B C 3. Centrifuge for Phase Separation B->C D Aqueous Phase (DNA) Interface (Debris) Organic Phase (Proteins) C->D E 4. Transfer Aqueous Phase to New Tube D:f0->E Collect F 5. Add Salt & Ice-Cold Isopropanol/Ethanol E->F G 6. Centrifuge to Pellet DNA F->G H 7. Wash Pellet with 70% Ethanol G->H I 8. Air Dry & Resuspend Pure DNA H->I

References

troubleshooting cloudy DNA pellets after ethanol precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during DNA and RNA purification experiments.

Troubleshooting Guide: Cloudy DNA Pellets After Ethanol (B145695) Precipitation

A common issue during DNA/RNA isolation is the appearance of a cloudy or opaque pellet after ethanol precipitation, instead of a clear, glassy pellet. This is often indicative of contamination. This guide will help you identify the potential cause and provide solutions to obtain a pure nucleic acid sample.

Frequently Asked Questions (FAQs)

Q1: Why is my DNA pellet cloudy and not clear?

A cloudy or milky-white appearance of a DNA pellet after ethanol precipitation is typically a sign of contamination. The most common contaminants that cause this issue are proteins, polysaccharides, and excess salts.[1] Each contaminant can give the pellet a slightly different appearance.

  • Protein Contamination: Often results in a fluffy, white, and easily dislodged pellet.[2]

  • Polysaccharide Contamination: Can create a slimy, viscous, or jelly-like pellet that may be difficult to dissolve.[3] This is a frequent issue when extracting DNA from plant tissues.[4]

  • Excess Salt: High salt concentrations can co-precipitate with the DNA, leading to a crystalline or opaque white pellet.[5][6] This can be a problem if the salt concentration in the initial solution is too high or if the pellet is not washed properly.

Q2: How can I identify the contaminant in my cloudy DNA pellet?

You can get a good indication of the contaminant by observing the pellet's appearance and the characteristics of your sample source. Spectrophotometric analysis (e.g., NanoDrop) can also provide clues:

  • Low A260/A280 ratio (<1.8): Suggests protein contamination.[3]

  • Low A260/A230 ratio (<2.0): Can indicate polysaccharide or salt contamination.

Here is a simple flowchart to help you diagnose the issue:

TroubleshootingCloudyPellet start Cloudy DNA Pellet q1 What is the pellet's appearance? start->q1 ans1 Fluffy & White q1->ans1 ans2 Slimy & Viscous q1->ans2 ans3 Opaque & Crystalline q1->ans3 sol1 Protein Contamination ans1->sol1 sol2 Polysaccharide Contamination ans2->sol2 sol3 Excess Salt ans3->sol3

Caption: Troubleshooting flowchart for identifying the cause of a cloudy DNA pellet.

Troubleshooting Protocols

Q3: My DNA pellet is likely contaminated with protein. How can I remove it?

Protein contamination is a common issue that can be resolved using enzymatic digestion or organic extraction.

Protocol 1: Proteinase K Digestion

This method uses the enzyme Proteinase K to degrade contaminating proteins.

Methodology:

  • Resuspend the cloudy DNA pellet in a suitable buffer (e.g., TE buffer).

  • Add Proteinase K to a final concentration of 50-100 µg/mL.[7]

  • Add SDS to a final concentration of 0.5% to denature proteins, making them more accessible to Proteinase K.

  • Incubate the mixture at 50-56°C for 1-2 hours.[7]

  • Reprecipitate the DNA using standard ethanol precipitation.

Protocol 2: Phenol-Chloroform Extraction

This is a classic and effective method for removing proteins.[8]

Methodology:

  • Resuspend the DNA pellet in TE buffer.

  • Add an equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1).

  • Vortex vigorously for 10-15 seconds and centrifuge at high speed (e.g., >12,000 x g) for 5-15 minutes to separate the phases.[9]

  • Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the protein interface.

  • Repeat the extraction until the interface is clean.

  • Perform a final extraction with an equal volume of chloroform to remove residual phenol.

  • Transfer the aqueous phase to a new tube and precipitate the DNA with ethanol.

Q4: I suspect polysaccharide contamination, especially since I'm working with plant samples. What is the best way to purify my DNA?

Polysaccharide contamination is prevalent in DNA extractions from plants and can be removed by adjusting the salt concentration during precipitation.[10][11]

Protocol: High-Salt Differential Precipitation

This method exploits the differential solubility of DNA and polysaccharides at high salt concentrations.

Methodology:

  • Resuspend the contaminated DNA pellet in TE buffer.

  • Add NaCl to a final concentration of 1.0-2.5 M.[10][11]

  • Add 2 volumes of ethanol and mix gently. The DNA will precipitate while most polysaccharides remain in solution.

  • Incubate on ice for 15-30 minutes.

  • Centrifuge at >12,000 x g for 15-30 minutes to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the pellet twice with 70% ethanol to remove residual salt and polysaccharides.

  • Air-dry the pellet briefly and resuspend in the desired buffer.

Q5: My pellet looks crystalline, and I think it's due to excess salt. How can I fix this?

Excess salt can inhibit downstream enzymatic reactions. A simple re-precipitation with proper washing is usually sufficient to remove it.

Protocol: DNA Re-precipitation and Washing

Methodology:

  • Resuspend the DNA pellet containing excess salt in nuclease-free water or TE buffer.

  • Add 2-2.5 volumes of cold 95-100% ethanol.[5] Do not add more salt.

  • Incubate at -20°C for at least 20 minutes to allow the DNA to precipitate.

  • Centrifuge at high speed (>12,000 x g) for 15-30 minutes.

  • Discard the supernatant.

  • Wash the pellet thoroughly with 70% ethanol. To do this, add 500 µL of 70% ethanol and gently dislodge the pellet.

  • Centrifuge again for 5-15 minutes, and carefully remove the supernatant.

  • Repeat the 70% ethanol wash step.

  • Briefly air-dry the pellet to remove any remaining ethanol before resuspension.[3] Be careful not to over-dry the pellet, as this can make it difficult to dissolve.[12][13]

Data Presentation: Optimizing DNA Precipitation

For successful DNA precipitation, the concentrations of salt and ethanol are critical. The table below summarizes the recommended final concentrations for commonly used salts.

SaltStock ConcentrationFinal ConcentrationNotes
Sodium Acetate (NaOAc)3 M, pH 5.20.3 MThe most common choice for routine DNA precipitation.[14]
Ammonium (B1175870) Acetate (NH4OAc)7.5 M2.0 - 2.5 MUseful for removing dNTPs. Avoid when DNA will be used for T4 polynucleotide kinase reactions as ammonium ions are inhibitory.[14]
Sodium Chloride (NaCl)5 M0.2 MUse for samples containing SDS, as NaCl keeps SDS soluble in 70% ethanol.[14]
Lithium Chloride (LiCl)8 M0.8 MPrimarily used for precipitating RNA.[14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for ethanol precipitation and the key troubleshooting checkpoints.

EthanolPrecipitationWorkflow cluster_precipitation Ethanol Precipitation cluster_washing Washing cluster_troubleshooting Troubleshooting start DNA Sample in Aqueous Solution add_salt Add Salt (e.g., 0.3M NaOAc) start->add_salt add_etoh Add 2-2.5 vol. Cold 100% Ethanol add_salt->add_etoh incubate Incubate (-20°C or on ice) add_etoh->incubate centrifuge1 Centrifuge (>12,000 x g) incubate->centrifuge1 pellet_visible Visible DNA Pellet centrifuge1->pellet_visible wash Wash with 70% Ethanol pellet_visible->wash cloudy_pellet Pellet is Cloudy? pellet_visible->cloudy_pellet centrifuge2 Centrifuge wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Buffer dry->resuspend cloudy_pellet->wash No (Clear Pellet) check_a260 Check A260/280 & A260/230 cloudy_pellet->check_a260 Yes prot_cont Low A260/280 Protein Contamination check_a260->prot_cont poly_cont Low A260/230 Polysaccharide/Salt Contamination check_a260->poly_cont prot_cont->resuspend Perform Proteinase K or Phenol:Chloroform poly_cont->resuspend Perform High-Salt Precipitation

Caption: General workflow for ethanol precipitation with integrated troubleshooting steps.

References

Technical Support Center: Maximizing DNA Yield from Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with low DNA concentration samples and improve your experimental outcomes.

Troubleshooting Guide: Low DNA Yield

Low DNA yield is a common issue that can impede downstream applications. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal DNA recovery.

Problem Possible Cause Recommended Solution
Low or undetectable DNA concentration after extraction Inefficient cell lysis- Optimize Lysis Time and Temperature: For protocols using Proteinase K, ensure an incubation at 56°C for at least 30 minutes. For challenging samples, consider extending this time.[1] - Use Fresh Reagents: Proteinase K can lose activity over time, especially with improper storage. Use fresh aliquots for optimal performance.[1] - Mechanical Disruption: For samples with tough cell walls (e.g., bacteria, fungi, plant tissue), incorporate a bead-beating step. The use of different bead sizes can help lyse a broader range of cell types.[2][3] - Sonication: Applying high-temperature sonication (e.g., 30 minutes at 65°C) can significantly increase DNA yields, in some cases by up to 600%.[4]
Poor DNA precipitation or binding to the column- Incorporate a Carrier: The addition of carrier RNA or DNA, such as poly-A, can significantly enhance the recovery of trace amounts of DNA by preventing it from irreversibly binding to surfaces.[5][6] Synthetic carriers are available to avoid animal or yeast contamination.[7] - Optimize Precipitation: When performing ethanol (B145695) precipitation, ensure the correct salt concentration and consider an overnight incubation at -20°C to maximize the precipitation of low-concentration DNA.[8] - Column-Based Kit Modifications: Ensure the lysate conditions (e.g., pH, chaotrope concentration) are optimal for DNA binding to the silica (B1680970) membrane. Low pH and the presence of a chaotropic salt like guanidinium (B1211019) thiocyanate (B1210189) enhance DNA-silica adsorption.[9]
Inefficient DNA elution- Pre-heat Elution Buffer: Warming the elution buffer (e.g., to 60-70°C) before adding it to the column can improve elution efficiency.[8][10] - Increase Incubation Time: Allow the elution buffer to sit on the column membrane for 5-10 minutes before centrifugation to maximize DNA rehydration and release.[8] - Perform a Second Elution: A second elution step with fresh buffer can recover additional DNA that may have been retained on the column after the first elution.
Suboptimal sample quality or input- Increase Starting Material: If possible, increase the initial sample volume or amount of tissue to increase the total amount of available DNA.[1] - Avoid Repeated Freeze-Thaw Cycles: These cycles can cause cell lysis and DNA degradation.[1] - Proper Sample Storage: Ensure samples are stored under appropriate conditions to maintain DNA integrity.[11]
Inappropriate kit selection- Use a Specialized Kit: Several commercially available kits are specifically designed for low-input samples and can provide better results than standard kits.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is carrier RNA/DNA and how does it improve DNA yield?

Carrier RNA or DNA are inert nucleic acids added in small amounts to your sample during the extraction process. When working with very low concentrations of target DNA, the carrier molecules co-precipitate with your target DNA, forming a larger pellet that is easier to see and handle, thus reducing loss.[5] In silica-based column purification, carriers prevent the small amount of target DNA from being irretrievably bound to the column or plasticware.[6] Synthetic carriers are recommended to avoid potential contamination from biological sources.[7]

Q2: Can I modify my existing DNA extraction kit protocol for low-concentration samples?

Yes, several modifications to standard protocols can improve yield:

  • Lysis Step: Extend the Proteinase K digestion time.[8]

  • Binding Step: Add carrier RNA or DNA before the addition of alcohol.

  • Elution Step: Pre-heat your elution buffer to 60-70°C, increase the incubation time of the buffer on the column to 5-10 minutes, and perform a second elution.[8][10]

Q3: How much does sonication improve DNA yield?

Studies have shown that incorporating a 30-minute sonication step at 65°C can increase DNA yield by up to 600% for both high and low biomass samples.[4]

Q4: What is the impact of sample storage on DNA yield?

Improper sample storage can lead to DNA degradation, resulting in lower yields and fragmented DNA. Fresh or flash-frozen samples generally yield higher quality and quantity of DNA.[11] It is also crucial to avoid repeated freeze-thaw cycles, as this can rupture cells and degrade DNA.[1]

Q5: My downstream application is failing. Could it be due to low DNA yield?

The required DNA yield is highly dependent on the downstream application. For instance, qPCR is generally more forgiving of low-concentration samples than Next-Generation Sequencing (NGS), which requires a higher input of uniform quality DNA.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on improving DNA yield.

Method Sample Type Improvement in DNA Yield Reference
High-Temperature Sonication (30 min at 65°C)Bioaerosol SamplesUp to 600% increase[4]
Carrier RNADilute DNA solutionsSignificant increase in percent recovery[5]
Poly CarrierTrace DNA/RNA (20pg)95-98% recovery rate[13]
Optimized DNA Extraction Protocol (using polycarbonate filter)Low-biomass tap water158 times higher bacterial copy numbers compared to controls[14]

Experimental Protocols

Protocol 1: Modified Column-Based DNA Extraction with Carrier RNA

This protocol is an adaptation of a standard silica-based spin-column DNA extraction kit for low-concentration samples.

  • Sample Lysis:

    • Follow the lysis steps of your chosen kit.

    • If using Proteinase K, ensure a prolonged incubation of at least 1 hour at 56°C.

    • For difficult-to-lyse samples, add a bead-beating step prior to Proteinase K digestion.

  • Addition of Carrier RNA:

    • After lysis and before the addition of ethanol or isopropanol, add 1-5 µg of carrier RNA to the lysate. Mix well by gentle vortexing.

  • Binding to Column:

    • Proceed with the addition of alcohol as per the kit's instructions and apply the mixture to the spin column.

    • Centrifuge to bind the DNA (and carrier RNA) to the silica membrane.

  • Washing:

    • Perform the wash steps as described in the kit's protocol to remove contaminants.

  • Elution:

    • Pre-heat the elution buffer to 70°C.

    • Add 20-50 µL of the pre-heated elution buffer directly to the center of the column membrane.

    • Incubate the column at room temperature for 10 minutes.

    • Centrifuge to elute the DNA.

    • For maximum recovery, perform a second elution by adding another 20-50 µL of pre-heated elution buffer to the column and repeating the incubation and centrifugation steps.

Protocol 2: Enhanced DNA Precipitation with Carrier RNA

This protocol is for increasing the yield of DNA from dilute solutions via ethanol precipitation.

  • Prepare DNA Solution:

    • Have your DNA in an aqueous solution in a microcentrifuge tube.

  • Add Salt and Carrier:

    • Add sodium acetate (B1210297) to a final concentration of 0.3 M.

    • Add 1-5 µg of carrier RNA.

    • Mix thoroughly by vortexing.

  • Add Ethanol:

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube several times to mix.

  • Precipitate:

    • Incubate the mixture at -20°C for at least 1 hour. For very low concentrations, an overnight incubation is recommended.

  • Pellet DNA:

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Wash Pellet:

    • Carefully decant the supernatant.

    • Add 500 µL of 70% ethanol and centrifuge for 5 minutes.

  • Dry and Resuspend:

    • Carefully remove the 70% ethanol and air-dry the pellet. Do not over-dry.

    • Resuspend the DNA pellet in a desired volume of TE buffer or nuclease-free water.

Visualizations

experimental_workflow_column cluster_lysis Lysis cluster_binding Binding cluster_elution Elution lysis_step 1. Sample Lysis (Extended Incubation) carrier_addition 2. Add Carrier RNA lysis_step->carrier_addition bind_step 3. Bind to Column carrier_addition->bind_step wash_step 4. Wash bind_step->wash_step elution_step_1 5. First Elution (Pre-heated buffer, 10 min incubation) wash_step->elution_step_1 elution_step_2 6. Second Elution (Optional) elution_step_1->elution_step_2 final_product final_product elution_step_2->final_product High-Yield DNA

Caption: Workflow for modified column-based DNA extraction.

experimental_workflow_precipitation start Dilute DNA Sample add_salt_carrier 1. Add Salt and Carrier RNA start->add_salt_carrier add_ethanol 2. Add Cold Ethanol add_salt_carrier->add_ethanol precipitate 3. Incubate at -20°C (Overnight for low concentration) add_ethanol->precipitate pellet 4. Centrifuge to Pellet precipitate->pellet wash 5. Wash with 70% Ethanol pellet->wash dry_resuspend 6. Dry and Resuspend wash->dry_resuspend final_product Concentrated DNA dry_resuspend->final_product

Caption: Workflow for enhanced DNA precipitation.

troubleshooting_logic start Low DNA Yield check_lysis Inefficient Lysis? start->check_lysis check_binding Poor Binding/Precipitation? start->check_binding check_elution Inefficient Elution? start->check_elution check_sample Sample Quality/Input Issue? start->check_sample optimize_lysis Optimize Lysis: - Extend Time/Temp - Fresh Reagents - Mechanical Disruption check_lysis->optimize_lysis Yes optimize_binding Optimize Binding: - Use Carrier RNA/DNA - Optimize Precipitation Conditions check_binding->optimize_binding Yes optimize_elution Optimize Elution: - Pre-heat Buffer - Increase Incubation - Second Elution check_elution->optimize_elution Yes optimize_sample Optimize Sample: - Increase Input - Proper Storage - Avoid Freeze-Thaw check_sample->optimize_sample Yes

Caption: Troubleshooting logic for low DNA yield.

References

Validation & Comparative

A Head-to-Head Battle for Purity and Yield: Phenol-Chloroform Extraction vs. Commercial DNA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality DNA is the critical first step for a multitude of downstream applications, from PCR and sequencing to cloning and genomic library construction. The choice of DNA extraction method can significantly impact the purity, yield, and integrity of the final product, ultimately influencing the reliability of experimental results. This guide provides an objective comparison between the traditional phenol-chloroform-isoamyl alcohol (PCI) method and modern commercial DNA extraction kits, supported by experimental data to inform your selection.

The fundamental goal of DNA extraction is to efficiently lyse cells, separate DNA from cellular components like proteins, lipids, and RNA, and recover the purified DNA in a stable form. Both PCI and commercial kits achieve this, but through vastly different principles, each presenting a unique profile of advantages and disadvantages.

The Classic Approach: Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction

A laboratory staple for decades, the PCI method is a liquid-liquid extraction technique relying on the differential solubility of macromolecules. In a buffered aqueous solution, phenol (B47542) is added to denature proteins. Chloroform is included to denature proteins further and increase the density of the organic phase, while isoamyl alcohol helps to prevent foaming during vortexing.

When centrifuged, the mixture separates into three distinct layers: a lower organic phase containing lipids and denatured proteins, a semi-solid white interphase with precipitated proteins, and an upper aqueous phase containing the DNA and RNA. The aqueous phase is carefully collected, and the DNA is then precipitated using isopropanol (B130326) or cold ethanol (B145695), followed by washing and resuspension.

Experimental Protocol: Phenol-Chloroform-Isoamyl Alcohol (PCI) Method

This protocol is a generalized procedure for extracting DNA from a cell suspension.

  • Cell Lysis: Start with a pellet of cells. Resuspend the cells in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS) and incubate with Proteinase K to degrade proteins. This step can take from one hour to overnight at 55°C.

  • Organic Extraction: Add an equal volume of Phenol:Chloroform:this compound (25:24:1). Vortex vigorously for 20-30 seconds to create an emulsion.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5-10 minutes at room temperature. This will separate the mixture into aqueous and organic phases.

  • Aqueous Phase Recovery: Carefully aspirate the upper aqueous phase containing the DNA and transfer it to a new tube. It is critical to avoid transferring any of the white interphase or the lower organic phase, as these contain contaminants.

  • Second Extraction (Optional but Recommended): To improve purity, repeat the organic extraction by adding an equal volume of Chloroform:this compound (24:1) to the collected aqueous phase, vortex, and centrifuge as before. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (or 0.6-1 volume of isopropanol). Mix by gentle inversion until the DNA precipitates and becomes visible as a white, thread-like mass.

  • Pelleting: Incubate the mixture at -20°C for at least one hour (or overnight) to maximize precipitation. Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully decant the supernatant. Wash the DNA pellet with 500 µL of 70% ethanol to remove residual salts. Centrifuge for 5 minutes at 4°C.

  • Drying and Resuspension: Decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the DNA difficult to dissolve. Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.

The Modern Workhorse: Commercial DNA Extraction Kits

Commercial DNA kits, most commonly utilizing a spin-column format with a silica-based membrane, have become ubiquitous in modern molecular biology labs.[1] The principle hinges on the ability of DNA to selectively bind to the silica (B1680970) membrane in the presence of high concentrations of chaotropic salts (e.g., guanidine (B92328) thiocyanate) provided in the lysis or binding buffers.[2] These salts disrupt the hydration shell around the DNA, promoting its adsorption onto the silica surface.

Subsequent wash steps with ethanol-containing buffers remove proteins, salts, and other impurities while the DNA remains bound to the column. Finally, a low-salt elution buffer or water is used to rehydrate the DNA, releasing it from the silica membrane for collection.

Experimental Protocol: Generic Spin-Column Based DNA Kit

This protocol represents a typical workflow for a commercial spin-column kit for DNA extraction from cells or tissue.

  • Sample Lysis: Place the cell pellet or tissue sample in a microcentrifuge tube. Add the manufacturer-provided Lysis Buffer and Proteinase K. Vortex to mix and incubate at a specified temperature (e.g., 56°C) for 10-30 minutes until lysis is complete.

  • Binding: Add the Binding Buffer (often containing ethanol) to the lysate and mix thoroughly.

  • Column Loading: Transfer the entire mixture to a provided spin column placed inside a collection tube.

  • Bind DNA: Centrifuge for 1 minute at high speed (e.g., >10,000 x g). The DNA binds to the silica membrane while the rest of the lysate flows through into the collection tube. Discard the flow-through.

  • First Wash: Add the first Wash Buffer (Wash Buffer 1) to the spin column and centrifuge for 1 minute. Discard the flow-through.

  • Second Wash: Add the second Wash Buffer (Wash Buffer 2, typically containing ethanol) and centrifuge for 1 minute. Discard the flow-through.

  • Dry Spin: Centrifuge the empty spin column for an additional 1-2 minutes to remove any residual ethanol, which can inhibit downstream reactions.

  • Elution: Place the spin column into a clean 1.5 mL collection tube. Add Elution Buffer or nuclease-free water directly to the center of the silica membrane.

  • Incubation & Elution: Incubate at room temperature for 1-5 minutes to allow the buffer to saturate the membrane. Centrifuge for 1 minute to elute the purified DNA.

Performance Face-Off: Quantitative Data

The true measure of an extraction method lies in its performance. The following tables summarize quantitative data from studies comparing the PCI method with commercial kits across various parameters.

Table 1: Comparison of DNA Yield and Purity from Blood Samples

MethodDNA Yield (µg)A260/A280 RatioA260/A230 RatioReference
Phenol-Chloroform3.921.821.11[3]
Commercial Kit (Qiagen)10.281.931.36[3]
Phenol-Chloroform~38.5 ± 7.3 µg/mL--[4]
Commercial Kit (QIAamp)~35.3 ± 5.4 µg/mL--[4]

Note: An ideal A260/A280 ratio for pure DNA is ~1.8. An ideal A260/A230 ratio, indicating low salt or phenol contamination, is typically between 2.0 and 2.2.[2]

Table 2: Comparison of Performance Characteristics

ParameterPhenol-ChloroformCommercial Spin-Column KitKey ObservationsReference
Purity (A260/A280) Often lower (e.g., <1.8)Generally higher and more consistent (~1.8-2.0)Kits are more effective at removing protein contaminants.[5][6][5][6]
Yield Can be higher, but variableCan be lower, but more consistentPCI can yield more DNA, especially from challenging samples, but kits often provide sufficient yield with higher purity.[7][8][7][8]
Processing Time Long (several hours to overnight)Fast (20-60 minutes)Kits offer a significant time-saving advantage.[6][6]
Safety Highly hazardous (uses toxic phenol and chloroform)Safer (avoids toxic organic solvents)Kits eliminate the need for a fume hood and specialized waste disposal.
Cost per Sample Low (reagent-based)Higher (kit-based)PCI is more cost-effective, especially for large-scale studies.[6][6]
Potential for Contamination Higher risk of carryover (phenol, salts) and cross-contaminationLower risk (contained columns, fewer tube transfers)Residual phenol can inhibit downstream enzymes like DNA polymerase.

Visualizing the Workflows

To provide a clear understanding of the practical differences, the following diagrams illustrate the workflows for both methods.

PCI_Workflow A 1. Cell Lysis (Lysis Buffer + Proteinase K) B 2. Organic Extraction (Add Phenol:Chloroform:this compound) A->B C 3. Phase Separation (Centrifuge) B->C D 4. Aqueous Phase Recovery (Transfer upper layer) C->D E 5. DNA Precipitation (Add Ethanol/Isopropanol) D->E F 6. Pellet DNA (Centrifuge) E->F G 7. Wash & Dry Pellet F->G H 8. Resuspend DNA G->H

Caption: Workflow for Phenol-Chloroform-Isoamyl Alcohol DNA Extraction.

Kit_Workflow A 1. Cell Lysis (Lysis Buffer + Proteinase K) B 2. Bind to Column (Add Binding Buffer, Centrifuge) A->B C 3. Wash Column (Add Wash Buffers, Centrifuge) B->C D 4. Dry Column (Centrifuge to remove Ethanol) C->D E 5. Elute DNA (Add Elution Buffer, Centrifuge) D->E F Purified DNA E->F

Caption: Workflow for a Commercial Spin-Column Based DNA Extraction Kit.

Conclusion and Recommendations

The choice between phenol-chloroform extraction and commercial kits is not always straightforward and depends heavily on the specific needs of the experiment and the laboratory.

Choose Phenol-Chloroform-Isoamyl Alcohol (PCI) when:

  • Cost is a primary constraint: PCI is significantly cheaper for large numbers of samples.[6]

  • Maximizing yield from difficult or precious samples is critical: The manual nature of PCI can sometimes allow for higher recovery of DNA, especially with experienced hands.[8]

  • High molecular weight DNA is required: The gentler mixing and precipitation steps can result in less shearing compared to the vigorous vortexing and centrifugation through a column.

Choose a Commercial DNA Kit when:

  • High purity and consistency are paramount: Kits reliably remove contaminants, providing DNA with optimal A260/A280 and A260/A230 ratios suitable for sensitive downstream applications like sequencing.[5]

  • Time and throughput are important: The speed and simplicity of kit-based protocols are unmatched, making them ideal for processing many samples quickly.[6]

  • Safety is a major concern: Kits eliminate the use of hazardous organic solvents.

  • Reproducibility is essential: Standardized, pre-made reagents and protocols reduce user-to-user variability.

For most modern research and drug development applications, the convenience, speed, safety, and high purity offered by commercial DNA kits make them the superior choice. While the classic PCI method still holds a place for specific applications, particularly where cost is the overriding factor, the reliability and efficiency of kits provide a robust foundation for reproducible, high-quality molecular data.

References

Isoamyl Alcohol in DNA Extraction: A Comparative Guide to Antifoaming Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in nucleic acid purification, the phenol-chloroform extraction method remains a fundamental technique. A key, yet sometimes overlooked, component of the classic phenol-chloroform-isoamyl alcohol (PCIA) mixture is isoamyl alcohol. This guide provides an objective comparison of this compound with other antifoaming strategies in DNA extraction, supported by available data and detailed experimental protocols.

The Role of this compound in DNA Extraction

In the context of phenol-chloroform DNA extraction, this compound is primarily utilized for two main reasons:

  • Antifoaming Agent: During the vigorous mixing required to denature and separate proteins from nucleic acids, the high concentration of proteins and detergents like SDS can cause significant foaming. This foam can interfere with the clean separation of the aqueous and organic phases, making it difficult to accurately pipette the aqueous layer containing the DNA without contaminating it with the protein-laden interphase or the organic phase. This compound effectively reduces this foaming.[1][2]

  • Stabilization of the Interphase: this compound helps to create a sharper and more stable interface between the aqueous phase (containing DNA) and the organic phase (containing denatured proteins and lipids).[2] This clear separation is crucial for maximizing the recovery of pure DNA.

While its primary role is as an antifoam, some sources also suggest that this compound may help in the inhibition of RNases and prevent the partitioning of long poly(A) RNA molecules into the organic phase.

Performance Comparison of Antifoaming Strategies

Direct quantitative comparisons of different antifoaming agents specifically for DNA extraction are not extensively documented in peer-reviewed literature. However, we can infer performance characteristics from available data on broader DNA extraction method comparisons and information on alternative antifoaming agents. The following table summarizes the performance of the standard Phenol-Chloroform-Isoamyl Alcohol (PCIA) method against other common DNA extraction techniques.

Method Typical DNA Yield (ng/µL) Typical A260/A280 Purity Ratio Advantages Disadvantages
Phenol-Chloroform-Isoamyl Alcohol (PCIA) High (e.g., ~308 from blood)Good (e.g., ~1.89 from blood)High yield and purity, cost-effective.Use of hazardous organic solvents, can be time-consuming.
Commercial DNA Extraction Kits (Silica Column-based) Variable, can be lower than PCIAGood to Excellent (typically 1.8-2.0)Fast, easy to use, avoids phenol (B47542) and chloroform.Can be more expensive, potential for column clogging.
Salting Out Method Lower than PCIA (e.g., ~18 from blood)Good (e.g., ~1.82 from blood)Safer (no organic solvents), inexpensive.Generally lower yield and purity compared to PCIA.
Phenol-Chloroform (without this compound) Not explicitly quantified in comparative studiesNot explicitly quantified in comparative studiesSimplifies the reagent mixture.Prone to foaming, which can reduce yield and purity by making phase separation difficult.[1]

Alternative Antifoaming Agents and Strategies

While this compound is the most common antifoaming agent in this application, other strategies and reagents exist.

  • Omission of Antifoaming Agent: Some protocols proceed with a phenol-chloroform extraction without the inclusion of an antifoaming agent. This is more feasible with modern high-speed centrifuges that can more effectively separate the phases even with some emulsion.[3] However, for samples with high protein content, significant foaming can still be a major issue, potentially leading to lower yield and purity.

  • Silicone-Based Antifoaming Agents: These are used in various biotechnological processes to control foaming. Patents for nucleic acid purification methods sometimes include silicone-based antifoams as a component.[4][5] These agents are effective at very low concentrations. However, their direct comparison to this compound in terms of DNA yield and purity in a phenol-chloroform extraction context is not well-documented in scientific literature. There is also a potential for silicone residues to interfere with downstream applications if not completely removed.

  • Amyl Alcohol: Amyl alcohol can be used as a substitute for this compound, as both can reduce foaming and aid in phase separation. However, this compound is generally preferred due to its reported higher efficiency in preventing emulsions, which can lead to a cleaner separation and potentially higher DNA yield and purity.[6]

Experimental Protocols

Standard Phenol-Chloroform-Isoamyl Alcohol (PCIA) DNA Extraction

This protocol is a standard method for the extraction of high-molecular-weight DNA from various cell types.

Materials:

  • Cell pellet or tissue sample

  • Lysis Buffer (10 mM Tris-Cl, pH 8.0; 100 mM EDTA, pH 8.0; 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:this compound (25:24:1, v/v/v)

  • Chloroform:this compound (24:1, v/v)

  • 5 M NaCl

  • Ice-cold 100% Ethanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-Cl, pH 8.0; 1 mM EDTA, pH 8.0)

Procedure:

  • Lysis: Resuspend the cell pellet in Lysis Buffer and add Proteinase K. Incubate at 55°C for 1-3 hours or overnight until the solution is clear.

  • First Organic Extraction: Add an equal volume of Phenol:Chloroform:this compound. Mix gently by inverting the tube for 5-10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

  • Second Organic Extraction: Add an equal volume of Chloroform:this compound. Mix and centrifuge as in steps 2 and 3.

  • Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10 volume of 5 M NaCl and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently until a DNA precipitate is visible.

  • Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the DNA pellet with 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate volume of TE Buffer.

DNA Extraction using Chloroform:this compound (Post-Lysis Cleanup)

This protocol demonstrates the use of chloroform:this compound as a cleaning step after initial cell lysis, which can be particularly useful when using commercial kits for challenging samples like pollen.[7][8]

Procedure (as an add-on to a commercial kit):

  • Lysis: Perform cell lysis according to the manufacturer's protocol of a commercial DNA extraction kit.

  • Post-Lysis Cleanup: To the lysate, add an equal volume of Chloroform:this compound (24:1).

  • Mixing and Centrifugation: Vortex briefly and centrifuge to separate the phases.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube and proceed with the subsequent steps of the commercial kit's protocol (e.g., binding to a silica (B1680970) column).

Visualizing the Workflow

DNA_Extraction_Workflow Figure 1. Generalized Workflow for Phenol-Chloroform DNA Extraction start Sample (Cells/Tissue) lysis Cell Lysis (Detergents, Enzymes) start->lysis organic_extraction Organic Extraction (Phenol:Chloroform:this compound) lysis->organic_extraction phase_separation Phase Separation (Centrifugation) organic_extraction->phase_separation aqueous_transfer Aqueous Phase Transfer phase_separation->aqueous_transfer precipitation DNA Precipitation (Ethanol/Isopropanol + Salt) aqueous_transfer->precipitation pelleting Pelleting (Centrifugation) precipitation->pelleting wash Wash Pellet (70% Ethanol) pelleting->wash resuspend Resuspend DNA (TE Buffer or Water) wash->resuspend end Purified DNA resuspend->end

Caption: Phenol-Chloroform DNA Extraction Workflow

Antifoaming_Agent_Comparison Figure 2. Logical Comparison of Antifoaming Strategies cluster_standard Standard Method cluster_alternatives Alternative Strategies isoamyl This compound no_antifoam No Antifoaming Agent silicone Silicone-based Antifoams amyl Amyl Alcohol prop1 prop1 isoamyl->prop1 Reduces Foaming prop2 prop2 isoamyl->prop2 Stabilizes Interphase issue1 issue1 no_antifoam->issue1 Potential for High Foaming prop3 prop3 silicone->prop3 Effective at Low Concentrations issue2 issue2 silicone->issue2 Potential for Residue Interference prop4 prop4 amyl->prop4 Reduces Foaming issue3 issue3 amyl->issue3 Potentially Less Efficient than this compound

Caption: Comparison of Antifoaming Strategies

References

Validating DNA Integrity: A Comparative Guide to Isoamyl Alcohol Extraction and Commercial Kits using Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

The isolation of high-quality, intact deoxyribonucleic acid (DNA) is a critical prerequisite for a multitude of molecular biology applications, from next-generation sequencing to gene cloning and forensic analysis. The integrity of the extracted DNA directly impacts the reliability and success of these downstream procedures. Phenol-chloroform-isoamyl alcohol (PCI) extraction is a traditional and robust method for DNA purification. This guide provides a detailed comparison of the PCI method with modern commercial spin-column-based kits, focusing on the validation of DNA integrity using agarose (B213101) gel electrophoresis.

The Role of Isoamyl Alcohol in DNA Extraction

Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1] The standard mixture is a 25:24:1 ratio of phenol (B47542), chloroform (B151607), and this compound.[1] While phenol denatures proteins and chloroform denatures proteins and solubilizes lipids, this compound is added primarily as an anti-foaming agent.[2][3] It also aids in the separation of the aqueous and organic phases and helps to inhibit RNase activity.[2]

Experimental Protocols

Protocol 1: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This protocol is a standard method for purifying DNA from biological samples.[1][4]

Materials:

  • Sample (e.g., cell pellet, tissue homogenate)

  • Lysis Buffer (containing detergents like SDS and enzymes like Proteinase K)

  • Phenol:Chloroform:this compound (25:24:1, pH 8.0)[1][4]

  • Chloroform:this compound (24:1)[4]

  • Isopropanol or 100% Ethanol[5]

  • 70% Ethanol[5]

  • TE buffer or nuclease-free water for resuspension

Procedure:

  • Cell Lysis: Start with the biological sample (e.g., 200 µL of cell suspension) and add an appropriate lysis buffer. Incubate as required to ensure complete cell lysis. Proteinase K can be added to digest proteins.[1][6]

  • PCI Extraction: Add an equal volume of phenol:chloroform:this compound (25:24:1) to the lysed sample.[7] Vortex vigorously for 1 minute to create an emulsion.[4]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 - 16,000 x g) for 5 minutes at room temperature.[1][5] This will separate the mixture into three phases: an upper aqueous phase containing DNA and RNA, a white interphase containing denatured proteins, and a lower organic phase.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, being cautious not to disturb the interphase.[4]

  • Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.[4] This step removes residual phenol. Vortex and centrifuge as before. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10 volume of 3M sodium acetate (B1210297) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) (or 0.6-0.7 volumes of isopropanol).[3] Mix by inverting the tube until a white DNA precipitate becomes visible.[6]

  • Pelleting: Incubate at -20°C for at least one hour (or -80°C for 30 minutes) to precipitate the DNA.[6] Centrifuge at top speed for 20-30 minutes at 4°C to pellet the DNA.[4][6]

  • Washing: Carefully decant the supernatant. Wash the DNA pellet by adding 300-500 µL of 70% ethanol and centrifuging for 5-15 minutes.[4] Repeat the wash step.

  • Drying and Resuspension: Remove all residual ethanol and air-dry the pellet for 1-5 minutes.[4] Do not over-dry. Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.

Protocol 2: Commercial Spin-Column Kit DNA Extraction (General Protocol)

This protocol represents a typical workflow for a silica-membrane-based spin-column kit.

Materials:

  • Sample

  • Lysis Buffer (provided in the kit)

  • Binding Buffer (provided in the kit, often contains chaotropic salts)

  • Wash Buffers (provided in the kit, usually contain ethanol)

  • Elution Buffer (provided in the kit, typically low-salt buffer like TE)

  • Spin Columns and Collection Tubes

Procedure:

  • Lysis: Lyse the sample according to the manufacturer's instructions, typically by adding a specific lysis buffer and Proteinase K, followed by incubation.

  • Binding: Add the binding buffer to the lysate and mix. The high salt concentration facilitates DNA binding to the silica (B1680970) membrane.

  • Loading: Transfer the entire mixture to a spin column placed in a collection tube.

  • Centrifugation: Centrifuge for 1 minute. The DNA binds to the silica membrane while contaminants pass through into the collection tube. Discard the flow-through.

  • Washing: Add the first wash buffer to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this step with the second wash buffer. This removes proteins and other impurities.

  • Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol from the wash buffer.

  • Elution: Place the spin column into a clean microcentrifuge tube. Add the elution buffer directly onto the center of the silica membrane and incubate for 1-5 minutes at room temperature.

  • Collection: Centrifuge for 1 minute to elute the purified DNA. The DNA is now in the microcentrifuge tube and ready for use.

Protocol 3: Agarose Gel Electrophoresis for DNA Integrity Validation

This protocol is used to visualize the extracted DNA and assess its integrity.[8][9]

Materials:

  • Agarose

  • 1x TAE or TBE running buffer[10]

  • DNA intercalating dye (e.g., Ethidium Bromide, SYBR Safe)[9]

  • 6x DNA Loading Dye

  • DNA Ladder (with known fragment sizes)[9]

  • Gel electrophoresis chamber and power supply

  • UV transilluminator or gel imaging system[9]

Procedure:

  • Gel Preparation: Prepare a 0.8% to 1.2% agarose gel by dissolving the appropriate amount of agarose in 1x running buffer and heating until the solution is clear.[11][12]

  • Casting the Gel: Allow the agarose solution to cool slightly, then add the DNA intercalating dye.[10] Pour the molten agarose into a gel casting tray with a comb in place and let it solidify.[10]

  • Setting up the Apparatus: Once the gel has set, remove the comb and place the gel tray into the electrophoresis chamber. Fill the chamber with 1x running buffer until the gel is submerged to a depth of 3-5 mm.[11]

  • Sample Loading: Mix a small amount of your extracted DNA (e.g., 50-100 ng) with the 6x loading dye.[11] Carefully load the DNA-dye mixture into the wells of the gel. Load the DNA ladder into one of the wells.[9]

  • Electrophoresis: Connect the power supply and run the gel at a constant voltage (e.g., 100 V) for a duration sufficient to achieve good separation (e.g., 45-60 minutes).[13] DNA, being negatively charged, will migrate towards the positive anode.[9]

  • Visualization: After the run is complete, carefully remove the gel and visualize the DNA bands using a UV transilluminator or gel imaging system.[9]

  • Interpretation: High-quality, intact genomic DNA will appear as a sharp, high-molecular-weight band with minimal smearing below it.[9] Degraded DNA will appear as a smear of low-molecular-weight fragments.[14] RNA contamination may appear as a broad band at a much smaller molecular mass.[11]

Performance Comparison

The choice of DNA extraction method often depends on the specific requirements of the downstream application, sample type, and available resources.

ParameterPhenol-Chloroform-Isoamyl Alcohol (PCI)Commercial Spin-Column Kit
DNA Yield Generally high; can obtain large quantities of DNA.[15][16]Yield can be lower but is often sufficient for most applications. The QIAamp kit yielded more DNA than two other kits in one study.[17]
DNA Purity (A260/A280) Can be very high (~1.8) with careful technique, but prone to phenol contamination which affects the ratio.[15][18]Consistently high purity with ratios typically between 1.7 and 2.0.[17][18]
DNA Purity (A260/A230) Can be lower due to potential carryover of phenol or other organic compounds.[16]Generally high (>1.5), indicating minimal contamination with salts or organic compounds.[18]
DNA Integrity Yields high molecular weight, intact DNA if performed carefully to minimize mechanical shearing.[19]Yields intact DNA, though the binding and elution process can sometimes lead to some fragmentation.
Time/Effort Time-consuming and requires multiple steps and careful handling.[15]Fast and straightforward, with fewer steps and less hands-on time.[17]
Safety Involves the use of hazardous and toxic chemicals like phenol and chloroform.[15]Uses less hazardous chemicals, making it a safer alternative.
Cost Generally lower cost per sample for reagents.Higher cost per sample due to the price of the kits.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation through DNA extraction and integrity validation.

DNA_Validation_Workflow cluster_extraction DNA Extraction cluster_validation Integrity Validation cluster_analysis Data Analysis Sample Biological Sample Lysis Cell Lysis Sample->Lysis PCI Phenol-Chloroform- This compound Extraction Lysis->PCI Method A Kit Spin-Column Kit Extraction Lysis->Kit Method B Loading Load DNA Samples & Ladder PCI->Loading Kit->Loading Gel_Prep Prepare Agarose Gel Gel_Prep->Loading Electrophoresis Run Gel Electrophoresis Loading->Electrophoresis Visualize Visualize DNA on UV Transilluminator Electrophoresis->Visualize Analysis Assess DNA Integrity (Band vs. Smear) Visualize->Analysis

Workflow for DNA extraction and integrity validation.

Conclusion

Both the traditional phenol-chloroform-isoamyl alcohol method and modern commercial kits are effective for DNA extraction. The PCI method is cost-effective and can yield large quantities of high-quality DNA, but it is time-consuming and involves hazardous materials.[15][19] Commercial kits offer a faster, safer, and more convenient workflow, consistently providing pure DNA suitable for most downstream applications, although sometimes at a lower yield and higher cost.[17]

The ultimate validation of DNA integrity for both methods is reliably achieved through agarose gel electrophoresis. The appearance of a distinct, high-molecular-weight band is the hallmark of successful extraction of intact DNA. For researchers and drug development professionals, the choice between these methods will depend on the specific experimental goals, sample throughput, budget, and safety considerations.

References

Spectrophotometric Showdown: A Comparative Guide to DNA Purity from Phenol-Chloroform-Isoamyl Alcohol vs. Commercial Kit Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining pure, high-quality DNA is the critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The method of DNA extraction significantly impacts the purity of the final product. This guide provides an objective comparison of the traditional phenol-chloroform-isoamyl alcohol (PCI) method and a common alternative, the commercial spin-column-based kit, with a focus on spectrophotometric analysis of DNA purity.

The Contenders: A Brief Overview

Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction: This classical method relies on organic extraction to separate nucleic acids from proteins and other cellular components. Phenol (B47542) denatures proteins, chloroform (B151607) enhances the denaturation and separates lipids, and isoamyl alcohol acts as an anti-foaming agent and aids in the separation of the aqueous and organic phases.

Commercial Spin-Column Kits: These kits have become increasingly popular due to their speed and ease of use. They typically employ a silica-based membrane that selectively binds DNA in the presence of high concentrations of chaotropic salts. A series of wash steps removes contaminants, and the purified DNA is then eluted in a low-salt buffer.

Experimental Data: A Purity Comparison

The purity of a DNA sample is commonly assessed using a spectrophotometer to measure the absorbance of light at different wavelengths. The A260/A280 ratio is a key indicator of protein contamination, with a ratio of ~1.8 generally considered pure for DNA. The A260/A230 ratio reflects contamination with other organic compounds, such as phenol or chaotropic salts, with an ideal range of 2.0-2.2.

The following table summarizes experimental data from various studies comparing the DNA purity obtained from the PCI method and commercial kits.

Extraction MethodSample TypeA260/A280 RatioA260/A230 RatioReference
Phenol-Chloroform-Isoamyl Alcohol (PCI)Triatomine Bloodmeal1.4 - 1.9 (Average ~1.6)Not Reported[1]
Commercial Kit (Unnamed)Triatomine Bloodmeal1.8 - 2.0 (Average ~1.9)Not Reported[1]
Phenol-Chloroform-Isoamyl Alcohol (PCI)Meat (Chicken, Mutton, Beef, Pork)1.4 - 2.1Not Reported[2]
Commercial Kit (Unnamed)Meat (Chicken, Mutton, Beef, Pork)Not ReportedNot Reported[2]
Phenol-Chloroform-Isoamyl Alcohol (PCI)Goat Blood1.23< 1.5[3]
Commercial Kit (Macherey-Nagel)Goat BloodNot Reported< 1.5[3]
Commercial Kit (Invitrogen)Goat BloodNot Reported< 1.5[3]
Phenol-ChloroformDry/Fermented SausagesLow (Specific values not provided)Not Reported[4]
Commercial Kit (Wizard® Genomic DNA Purification)Dry/Fermented SausagesSatisfactory (Specific values not provided)Not Reported[4]
Commercial Kit (High Pure PCR Template)Dry/Fermented SausagesSatisfactory (Specific values not provided)Not Reported[4]
Commercial Kit (DNeasy mericon Food)Dry/Fermented SausagesSatisfactory (Specific values not provided)Not Reported[4]
Commercial Kit (GeneJET PCR Purification)Dry/Fermented SausagesSatisfactory (Specific values not provided)Not Reported[4]

Note: The performance of both methods can vary depending on the specific protocol, sample type, and user technique.

Experimental Protocols

Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction Protocol

This protocol is a generalized version based on common laboratory practices.

  • Sample Lysis: Homogenize the starting biological material (e.g., cells, tissue) in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K to break down cell membranes and proteins. Incubate at an elevated temperature (e.g., 55-65°C) for 1-3 hours or overnight.

  • Organic Extraction: Add an equal volume of phenol:chloroform:this compound (25:24:1) to the lysate.

  • Phase Separation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes. This will separate the mixture into three phases: an upper aqueous phase containing the DNA, a white interphase with precipitated proteins, and a lower organic phase.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, sterile microcentrifuge tube, being cautious not to disturb the interphase.

  • Second Organic Extraction (Optional): Repeat the organic extraction by adding an equal volume of chloroform:this compound (24:1) to the collected aqueous phase. This step helps to remove any residual phenol. Centrifuge and transfer the aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10 volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase. Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.

  • Pelleting: Incubate the mixture at -20°C for at least 1 hour (or overnight for higher yields) and then centrifuge at high speed for 15-30 minutes to pellet the DNA.

  • Washing: Carefully discard the supernatant and wash the DNA pellet with 70% ethanol to remove residual salts. Centrifuge again for 5-10 minutes.

  • Drying and Resuspension: Discard the 70% ethanol and air-dry the pellet for 5-15 minutes to remove any remaining ethanol. Do not over-dry the pellet. Resuspend the DNA in a suitable buffer, such as TE buffer or nuclease-free water.

Commercial Spin-Column Kit DNA Extraction Protocol (Representative)

This is a generalized workflow for a typical spin-column-based DNA extraction kit (e.g., from Qiagen or Zymo Research). Specific buffer names and incubation times will vary by manufacturer.

  • Sample Lysis: Add the provided lysis buffer to the sample. For some sample types, a pre-lysis step with Proteinase K may be required.

  • Binding: Add the lysate to the spin column, which is placed in a collection tube. Centrifuge for a specified time. The DNA will bind to the silica (B1680970) membrane in the column.

  • First Wash: Discard the flow-through from the collection tube. Add the first wash buffer to the spin column and centrifuge.

  • Second Wash: Discard the flow-through. Add the second wash buffer (often containing ethanol) to the spin column and centrifuge. This step removes remaining impurities and salts.

  • Dry Spin: Discard the flow-through and centrifuge the empty spin column to remove any residual ethanol.

  • Elution: Place the spin column in a new, sterile elution tube. Add the elution buffer directly to the center of the silica membrane and incubate at room temperature for a few minutes.

  • Final Centrifugation: Centrifuge the column to elute the purified DNA into the collection tube.

Visualizing the Workflow

Spectrophotometric Analysis Workflow

The following diagram illustrates the general workflow for assessing DNA purity using a spectrophotometer.

Spectrophotometric_Analysis_Workflow Spectrophotometric Analysis of DNA Purity cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis start Start with Purified DNA Sample blank Prepare Blank Solution (Elution Buffer) start->blank dilute Dilute DNA Sample (if necessary) start->dilute set_blank Set Spectrophotometer Blank blank->set_blank dilute->set_blank measure_260 Measure Absorbance at 260 nm (A260) set_blank->measure_260 measure_280 Measure Absorbance at 280 nm (A280) measure_260->measure_280 measure_230 Measure Absorbance at 230 nm (A230) measure_280->measure_230 calc_260_280 Calculate A260/A280 Ratio measure_230->calc_260_280 calc_260_230 Calculate A260/A230 Ratio measure_230->calc_260_230 interpret Interpret Purity Ratios calc_260_280->interpret calc_260_230->interpret end Purity Assessment Complete interpret->end

Caption: Workflow for DNA purity analysis using a spectrophotometer.

Conclusion

The choice between the phenol-chloroform-isoamyl alcohol method and a commercial spin-column kit for DNA extraction depends on several factors, including the specific research application, sample type, required DNA purity, throughput needs, and budget.

  • Phenol-Chloroform-Isoamyl Alcohol (PCI): This method can yield high molecular weight DNA and is cost-effective for large numbers of samples. However, it is more time-consuming, involves hazardous organic solvents, and is more prone to protein and phenol contamination if not performed meticulously. The A260/A280 and A260/A230 ratios can be more variable with this method.

  • Commercial Spin-Column Kits: These kits offer a rapid, user-friendly, and safer alternative to the PCI method. They generally provide more consistent and higher purity DNA, as reflected by better A260/A280 and A260/A230 ratios, making them suitable for sensitive downstream applications. While the initial cost per sample is higher, the time savings and reduced exposure to hazardous chemicals are significant advantages.

For applications where the highest purity is paramount and for researchers seeking a more streamlined and reproducible workflow, commercial spin-column kits are often the preferred choice. However, for certain sample types or when cost is a major limiting factor, the traditional PCI method, when executed with care, can still be a viable option. It is always recommended to perform a pilot extraction and spectrophotometric analysis to determine the most suitable method for your specific experimental needs.

References

isopropanol vs. ethanol for DNA precipitation after isoamyl alcohol extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize DNA recovery following phenol-chloroform-isoamyl alcohol (PCI) extraction, the choice between isopropanol (B130326) and ethanol (B145695) for precipitation is a critical step. This guide provides a detailed comparison of their performance, supported by established principles and experimental considerations, to inform the selection of the most appropriate alcohol for your specific application.

The fundamental principle behind DNA precipitation with either isopropanol or ethanol is the same: these alcohols disrupt the hydration shell around the DNA molecule. In the presence of cations (typically from salts like sodium acetate), which neutralize the negative charges of the phosphate (B84403) backbone, the DNA becomes less soluble and aggregates, allowing for its separation from the solution by centrifugation.[1][2] However, the distinct physicochemical properties of isopropanol and ethanol lead to significant differences in their application and outcomes.

Performance Comparison at a Glance

FeatureIsopropanolEthanol
Volume Required 0.6–0.7 volumes of the aqueous sample.[3][4]2–2.5 volumes of the aqueous sample.
Precipitation Speed Faster, as DNA is less soluble in isopropanol.[5]Slower, requiring longer incubation.
Incubation Temperature Typically performed at room temperature to minimize salt co-precipitation.[3][4]Often requires incubation at low temperatures (-20°C or colder) to be effective.
Salt Co-precipitation Higher tendency to co-precipitate salts, which can inhibit downstream enzymatic reactions.[6]Lower risk of salt co-precipitation, especially at low temperatures.
DNA Pellet Appearance Can be glassy, clear, and more difficult to see.Typically forms a more visible, white pellet.
Suitability for Low DNA Concentrations Generally preferred for precipitating low concentrations of DNA.[5]May be less efficient for very dilute samples.
Suitability for Large Volumes Advantageous for large sample volumes due to the smaller required volume of alcohol.[3]Can be impractical for large volumes due to the need for larger centrifuge tubes.
Selectivity for DNA Size More effective at precipitating high molecular weight DNA.[6]Efficient for a broad range of DNA sizes, including smaller fragments.
Purity (A260/A280 Ratio) May be lower without a thorough 70% ethanol wash due to co-precipitated salts potentially affecting the 230nm absorbance.Generally yields high purity, with ratios around 1.8 being common.[7]
Purity (A260/A230 Ratio) Can be lower due to salt co-precipitation.[6]Generally higher, indicating less contamination from salts and other reagents.
Volatility Less volatile, making the pellet more difficult to dry completely.[6]More volatile, allowing for easier and quicker drying of the DNA pellet.[6]

Experimental Workflow: From Extraction to Pure DNA

The following diagram illustrates the typical workflow for DNA isolation using phenol-chloroform-isoamyl alcohol extraction, followed by alcohol precipitation.

DNA_Precipitation_Workflow cluster_extraction Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction cluster_precipitation Alcohol Precipitation cluster_isopropanol Isopropanol cluster_ethanol Ethanol cluster_final_steps Final Steps start Sample in Lysis Buffer pci_extraction Add PCI (25:24:1) Vortex & Centrifuge start->pci_extraction aqueous_phase Collect Aqueous Phase (contains DNA) pci_extraction->aqueous_phase add_isopropanol Add 0.7 vol. Isopropanol & Salt (e.g., NaOAc) aqueous_phase->add_isopropanol OR add_ethanol Add 2-2.5 vol. Ethanol & Salt (e.g., NaOAc) aqueous_phase->add_ethanol incubate_iso Incubate at Room Temp add_isopropanol->incubate_iso centrifuge_iso Centrifuge incubate_iso->centrifuge_iso wash_pellet Wash Pellet with 70% Ethanol centrifuge_iso->wash_pellet incubate_etoh Incubate at -20°C add_ethanol->incubate_etoh centrifuge_etoh Centrifuge incubate_etoh->centrifuge_etoh centrifuge_etoh->wash_pellet dry_pellet Air-dry Pellet wash_pellet->dry_pellet resuspend Resuspend in Buffer/Water dry_pellet->resuspend qc Quality Control (Spectrophotometry) resuspend->qc

Figure 1: DNA extraction and precipitation workflow.

Detailed Experimental Protocols

The following are generalized protocols for DNA precipitation using either isopropanol or ethanol after the aqueous phase has been collected from a standard phenol-chloroform-isoamyl alcohol extraction.

Protocol 1: Isopropanol Precipitation

This method is particularly useful for large sample volumes or when the DNA concentration is expected to be low.[5]

Reagents and Equipment:

  • Aqueous DNA solution (from PCI extraction)

  • Isopropanol (100%), room temperature

  • 3 M Sodium Acetate, pH 5.2

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To the aqueous DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by inverting the tube.

  • Add 0.6–0.7 volumes of room temperature isopropanol.[3] Mix by inverting the tube until a white DNA precipitate becomes visible.

  • Incubate at room temperature for 15–30 minutes.[3] Avoid incubating at cold temperatures to minimize salt co-precipitation.

  • Centrifuge at 10,000–15,000 x g for 15–30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet, which may be glassy and hard to see.

  • Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step is crucial for removing co-precipitated salts.[6]

  • Centrifuge at 10,000–15,000 x g for 5–10 minutes at 4°C.

  • Carefully decant the ethanol. Remove any remaining droplets with a fine pipette tip.

  • Air-dry the pellet for 5–15 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: Ethanol Precipitation

This is the most common method and is generally preferred when sample volume is not a limiting factor.

Reagents and Equipment:

  • Aqueous DNA solution (from PCI extraction)

  • Ethanol (95-100%), ice-cold

  • 3 M Sodium Acetate, pH 5.2

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To the aqueous DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by inverting the tube.

  • Add 2–2.5 volumes of ice-cold 100% ethanol. Mix by inverting until the DNA precipitates.

  • Incubate the mixture at -20°C for at least 60 minutes. For very low concentrations of DNA, incubation can be extended overnight.

  • Centrifuge at 10,000–15,000 x g for 20–30 minutes at 4°C.

  • Carefully decant the supernatant. The ethanol-precipitated pellet is usually more visible than an isopropanol-precipitated pellet.

  • Wash the pellet by adding 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 10,000–15,000 x g for 5–10 minutes at 4°C.

  • Carefully decant the ethanol and remove any residual liquid.

  • Air-dry the pellet for 5–10 minutes.

  • Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Conclusion and Recommendations

The choice between isopropanol and ethanol for DNA precipitation is not a matter of one being universally superior, but rather a decision based on the specific requirements of the experiment.

  • Choose isopropanol when:

    • Working with large sample volumes where adding 2-2.5 volumes of ethanol is impractical.[3]

    • The DNA concentration is very low, as isopropanol is more efficient at precipitating DNA out of dilute solutions.[5]

    • Precipitating high molecular weight DNA is the priority.[6]

    • A faster, room-temperature precipitation is desired.[5]

  • Choose ethanol when:

    • High purity is paramount, as the risk of salt co-precipitation is lower.

    • Working with small sample volumes.

    • Precipitating a broad range of DNA fragment sizes.

    • The DNA will be used in downstream applications that are sensitive to salt contamination.

In both cases, a final wash with 70% ethanol is a critical step to remove residual salts and other impurities, ensuring the suitability of the DNA for subsequent applications such as PCR, sequencing, and enzymatic digestion.

References

A Comparative Performance Analysis of DNA Extraction Methods for PCR Applications: Isoamyl Alcohol vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The choice of DNA extraction method can significantly impact the purity, yield, and integrity of the final product, ultimately influencing the reliability of experimental results. This guide provides an objective comparison of the traditional phenol-chloroform-isoamyl alcohol (PCI) method against a common modern alternative, the silica-based spin-column kit, with supporting data to inform methodology selection.

The primary goal of DNA extraction is to lyse cells, separate DNA from other cellular components like proteins, lipids, and RNA, and recover the purified DNA in a stable form.[1] Both the classic PCI method and modern kits achieve this, but through different principles, each presenting a unique profile of advantages and limitations.[1]

Methodology Showdown: The Chemistry Behind the Cleanup

The Classic Approach: Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction

This liquid-liquid extraction technique has been a laboratory cornerstone for decades.[1] It operates on the principle of differential solubility. Phenol (B47542) is used to denature proteins, which are then separated into an organic phase along with lipids.[2][3] Chloroform enhances protein denaturation and increases the density of the organic phase, promoting a sharp interface between the layers.[2]

The critical role of isoamyl alcohol in the standard 25:24:1 (phenol:chloroform:this compound) mixture is multifaceted. It is primarily added as an anti-foaming agent, which is crucial during the vortexing or mixing steps.[2][4][5] Furthermore, it helps to stabilize the interphase where denatured proteins collect, preventing the loss of genomic DNA and ensuring a cleaner separation of the upper aqueous phase, which contains the DNA.[5][6]

The Modern Workhorse: Silica (B1680970) Spin-Column Kits

Commercial kits, such as those employing silica spin columns, have become increasingly popular due to their speed and ease of use. This method is based on the principle that nucleic acids adsorb to silica membranes in the presence of high concentrations of chaotropic salts. These salts disrupt cellular structures and promote the binding of DNA to the column. Contaminants are then washed away with ethanol-based buffers, and finally, the purified DNA is eluted from the membrane using a low-salt buffer or water.[7]

Performance Metrics: A Data-Driven Comparison

The efficacy of a DNA extraction method is ultimately judged by the quality of the DNA it produces and its suitability for downstream applications like PCR. Key performance indicators include DNA yield, purity (assessed by A260/280 and A260/230 spectrophotometric ratios), and PCR success rate.

Performance Metric Phenol-Chloroform-Isoamyl Alcohol (PCI) Silica Spin-Column Kit Supporting Data Insights
DNA Yield High to Very High Moderate to HighStudies consistently show that the conventional PCI method often produces a higher total DNA yield compared to commercial kits.[8][9][10] One study reported an average yield of 87.8 ng/µL for PCI versus 65.5 ng/µL for a column-based method from the same samples.[11]
DNA Purity (A260/280 Ratio) Good to Excellent (Typically ~1.8) Excellent (Typically 1.8 - 2.0) A ratio of ~1.8 indicates pure DNA.[12] While PCI can achieve this, improper technique can lead to protein contamination and a lower ratio.[12] Kits are generally more consistent in removing protein contaminants.
DNA Purity (A260/230 Ratio) Variable to Poor Good to Excellent This ratio indicates contamination by organic compounds like phenol or chaotropic salts. A low ratio (<1.8) for PCI extracts is common and points to residual phenol, a potent PCR inhibitor.[11] Kits typically show better A260/230 ratios, indicating more effective removal of salt-based contaminants.[11]
PCR Success Rate Variable (71% - 92%) High & Consistent (92% - 94%) PCR success is highly dependent on purity. Residual phenol in PCI preps is a known inhibitor of Taq polymerase and can lead to failed amplifications.[12] Studies have shown PCI success rates as low as 71% due to contamination, whereas kits consistently achieve success rates of over 90%.[8][9][11]
Hands-On Time High (Labor-intensive)[3]Low (Fast)[7]PCI involves multiple, lengthy centrifugation and manual phase transfer steps.[3] Kits can be completed in as little as 15 minutes.[7]
Safety & Handling Hazardous Safe PCI requires the handling of highly toxic and corrosive phenol and chloroform, necessitating use in a fume hood.[2][3] Kits use non-hazardous buffers.[7]

Experimental Protocols

Protocol 1: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This is a generalized protocol and may require optimization based on the sample type.

  • Sample Lysis: Homogenize the biological sample (e.g., cells, ground tissue) in a suitable lysis buffer containing detergents (like SDS) and Proteinase K. Incubate at an appropriate temperature (e.g., 55°C) for 1-2 hours or until lysis is complete.[3]

  • Organic Extraction: Add an equal volume of Phenol:Chloroform:this compound (25:24:1, pH 8.0) to the lysate.[13]

  • Phase Separation: Vortex the tube vigorously for 1 minute to create an emulsion and centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes.[13][14] The mixture will separate into a top aqueous layer (containing DNA), a white interphase (precipitated protein), and a bottom organic layer.[2]

  • Aqueous Phase Transfer: Carefully pipette the top aqueous layer into a new, clean tube. It is critical to avoid transferring any of the interphase or the organic layer, as this is a primary source of contamination.[13]

  • Chloroform Wash (Optional but Recommended): To remove residual phenol, add an equal volume of Chloroform:this compound (24:1), vortex, and centrifuge as before. Transfer the aqueous layer to a new tube.[12][14]

  • DNA Precipitation: Add 1/10th volume of 3M sodium acetate (B1210297) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous solution.[12][14] Mix by inversion until the DNA precipitates and becomes visible as a white, stringy mass.

  • Pelleting and Washing: Centrifuge at high speed for 20-30 minutes at 4°C to pellet the DNA.[13] Carefully decant the supernatant and wash the pellet with 70-80% ethanol to remove excess salts.[12][13]

  • Final Preparation: Centrifuge again briefly, remove all residual ethanol, and air-dry the pellet. Resuspend the purified DNA in a suitable elution buffer (e.g., 10 mM Tris-HCl) or nuclease-free water.[13]

Protocol 2: Silica Spin-Column Kit DNA Extraction (General Principle)
  • Sample Lysis: The sample is lysed in a buffer optimized by the manufacturer, often containing chaotropic salts and detergents.

  • Binding: The lysate is applied to the silica spin column, and the tube is centrifuged. In the high-salt buffer, the DNA selectively binds to the silica membrane.[7]

  • Washing: The column is washed with one or more ethanol-based wash buffers. Centrifugation forces the wash buffers through the membrane, removing proteins, salts, and other contaminants while the DNA remains bound.[7]

  • Elution: A small volume of a low-salt elution buffer or nuclease-free water is added directly to the center of the membrane. After a short incubation, a final centrifugation step releases the pure DNA from the silica and collects it in the tube.[7]

Visualization of the PCI Workflow

The following diagram illustrates the key steps and phase separations in the Phenol-Chloroform-Isoamyl Alcohol DNA extraction process.

References

Benzyl Alcohol: A Viable, Less Hazardous Alternative to Phenol for DNA Purification?

Author: BenchChem Technical Support Team. Date: December 2025

For decades, phenol-chloroform extraction has been the gold standard for purifying DNA, prized for its ability to yield high-quality nucleic acids. However, the high toxicity and hazardous nature of phenol (B47542) have driven researchers to seek safer alternatives. Among the contenders, benzyl (B1604629) alcohol has emerged as a promising substitute, offering effective protein and contaminant removal without the significant health and safety risks associated with phenol. This guide provides an objective comparison of benzyl alcohol and phenol for DNA purification, supported by available experimental protocols and performance characteristics.

Performance Comparison: Yield and Purity

While direct, side-by-side quantitative comparisons in published literature are scarce, the performance of benzyl alcohol can be inferred from available protocols and user experiences. The primary function of both reagents in DNA extraction is to denature and separate proteins from nucleic acids.

Table 1: Comparison of DNA Yield and Purity (Illustrative)

ParameterPhenol-Chloroform MethodBenzyl Alcohol MethodNotes
DNA Yield HighReported to be very good[1]Yield can be highly dependent on the sample type and specific protocol variations.
A260/A280 Ratio ~1.8 - 2.0[2]~1.66 (for benzyl chloride)[1]A ratio of ~1.8 is generally considered pure for DNA.[3] Lower ratios may indicate protein contamination.
A260/A230 Ratio > 2.0~1.23 (for benzyl chloride)[1]Ratios lower than 2.0 can indicate contamination with chaotropic salts or other organic compounds.

Note: The data for the Benzyl Alcohol Method is based on a benzyl chloride protocol and is presented for illustrative purposes due to the lack of direct comparative studies in the retrieved search results.

Mechanism of Action

Phenol: Phenol is a potent protein denaturant.[4][5] When mixed with a cell lysate, it causes proteins to lose their tertiary structure, exposing hydrophobic residues. This makes the denatured proteins more soluble in the organic phenol phase, while the highly polar DNA, with its negatively charged phosphate (B84403) backbone, remains in the aqueous phase.[5] The efficiency of this partitioning is pH-dependent; a slightly alkaline pH (~7.8-8.0) is optimal for DNA purification.[4]

Benzyl Alcohol: Benzyl alcohol also functions as a protein precipitant and detergent extractant.[6] It is less harsh than phenol and may not be a strong chaotropic agent, meaning proteins might not be as completely denatured.[6] A common formulation uses a 9:1 mixture of benzyl alcohol to isoamyl alcohol (BIA).[6] this compound is added to reduce foaming and aid in the separation of the organic and aqueous phases. Benzyl alcohol's antimicrobial properties, stemming from its ability to disrupt cell membranes, may also contribute to the overall purification process by lysing any contaminating microorganisms.[7]

Experimental Protocols

Standard Phenol-Chloroform DNA Extraction

This protocol is a widely used method for obtaining pure DNA.

Materials:

  • Lysis buffer (containing SDS and proteinase K)

  • Phenol:Chloroform (B151607):this compound (25:24:1)[8]

  • Chloroform:this compound (24:1)

  • Ice-cold 100% ethanol (B145695)

  • 70% ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[8]

Procedure:

  • Cell Lysis: Start with a homogenized biological sample and incubate it with lysis buffer, often containing proteinase K, at 55°C to break down proteins and release nucleic acids.[8]

  • Organic Extraction: Add an equal volume of phenol:chloroform:this compound to the lysate. Vortex thoroughly to create an emulsion.[8][9]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 5 minutes.[8] This will separate the mixture into a lower organic phase (containing lipids and proteins), an upper aqueous phase (containing DNA), and a white precipitate of denatured protein at the interface.[5]

  • Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.[8]

  • Chloroform Wash: Add an equal volume of chloroform:this compound, vortex, and centrifuge again. This step removes any residual phenol.[4]

  • DNA Precipitation: Transfer the aqueous phase to a new tube and add 2-2.5 volumes of ice-cold 100% ethanol and a salt (like sodium acetate) to precipitate the DNA.[10][11]

  • Pelleting and Washing: Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol to remove salts.[9][10]

  • Resuspension: Air-dry the pellet and resuspend the DNA in TE buffer or nuclease-free water.

Benzyl Alcohol-Isoamyl Alcohol (BIA) DNA Extraction

This protocol is adapted from a method used for preparing DNA for vector cloning.[6]

Materials:

  • TE buffer

  • Benzyl alcohol

  • This compound

  • Ice-cold 100% ethanol

  • 70% ethanol

Procedure:

  • Sample Preparation: Start with a DNA solution (e.g., a 50 µL digestion reaction) and add 150 µL of TE buffer.[6]

  • BIA Addition: Prepare a 9:1 (v/v) mixture of benzyl alcohol and this compound. Add 20 µL of this BIA mixture to the diluted DNA solution.[6]

  • Emulsification: Vortex the tube vigorously until the solution becomes an emulsion.[6]

  • Phase Separation: Centrifuge at maximum speed for 3 minutes. The protein will pellet at the bottom of the tube.[6]

  • Aqueous Phase Recovery: Carefully remove the upper aqueous supernatant.[6]

  • Ethanol Precipitation: Proceed with a standard ethanol precipitation protocol as described in steps 6-8 of the phenol-chloroform method to recover the purified DNA.[6]

Workflow and Logic Diagrams

The following diagrams illustrate the comparative workflows of DNA purification using phenol-based and benzyl alcohol-based methods.

G cluster_0 General Steps cluster_1 Phenol-Chloroform Workflow cluster_2 Benzyl Alcohol Workflow start Sample Collection & Cell Lysis p_extract Add Phenol:Chloroform Vortex start->p_extract b_extract Add Benzyl Alcohol:this compound Vortex start->b_extract precip Ethanol Precipitation wash Wash with 70% Ethanol precip->wash resuspend Resuspend Pure DNA wash->resuspend p_phase Centrifuge for Phase Separation p_extract->p_phase p_aq Collect Aqueous Phase p_phase->p_aq p_chloro Chloroform Wash to Remove Residual Phenol p_aq->p_chloro p_chloro->precip b_phase Centrifuge to Pellet Protein b_extract->b_phase b_aq Collect Supernatant b_phase->b_aq b_aq->precip

Caption: Comparative workflow of DNA purification methods.

Downstream Applications and Considerations

DNA purified with phenol-chloroform is generally suitable for all downstream applications, including PCR, sequencing, and restriction enzyme digestion, provided that all traces of phenol and chloroform are removed, as they can inhibit enzymatic reactions.[12]

The benzyl alcohol protocol described has been specifically tested for preparing DNA for vector cloning.[6] It is effective at removing proteins and detergents like Triton-X100.[6] However, its performance in highly sensitive applications like qPCR or next-generation sequencing has not been extensively documented in the reviewed literature. Caution is advised when using this method for RNA preparations, as its efficacy in protecting RNA from degradation is not established.[6]

Safety Profile

This is the most significant advantage of benzyl alcohol over phenol.

  • Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. It can cause severe chemical burns and systemic toxicity. Requires handling in a fume hood with appropriate personal protective equipment.

  • Benzyl Alcohol: Considered a much safer alternative. It is a non-volatile, non-hazardous compound that is commonly used as a preservative in cosmetics and pharmaceuticals.[7][13]

Conclusion

Benzyl alcohol presents a compelling alternative to phenol for DNA purification, primarily due to its vastly superior safety profile. It effectively precipitates proteins and removes detergents, making it suitable for applications like preparing DNA for cloning.[6] While it is a promising replacement, the current body of publicly available, direct comparative data against the traditional phenol-chloroform method is limited. Researchers may need to perform their own validation to confirm its suitability for highly sensitive downstream applications. For many routine DNA purification tasks, switching to a benzyl alcohol-based method can significantly reduce laboratory hazards without compromising the ability to obtain usable DNA.

References

The Impact of Isoamyl Alcohol Concentration on RNA Yield and Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-quality RNA is a critical first step for a multitude of downstream applications, from gene expression analysis to the development of RNA-based therapeutics. The phenol-chloroform extraction method remains a robust and widely used technique for RNA isolation. A key component of this method is the chloroform (B151607) and isoamyl alcohol mixture, which aids in the denaturation of proteins and promotes clear separation of the aqueous and organic phases. While the role of this compound as an anti-foaming agent is well-established, its concentration can influence the efficiency of the extraction process.

This guide provides a comparative study of different this compound concentrations used in established RNA extraction protocols, with supporting experimental data on RNA yield and purity.

The Role of this compound in RNA Extraction

In the classic phenol-chloroform RNA extraction, the cell lysate is mixed with a solution of acidic phenol, chloroform, and this compound. This mixture separates into three phases upon centrifugation:

  • Aqueous Phase (top): Contains the hydrophilic RNA.

  • Interphase (middle): Contains denatured proteins and some genomic DNA.

  • Organic Phase (bottom): Contains lipids and denatured proteins.

This compound is typically included in the organic mixture to prevent foaming during the vigorous mixing steps required for thorough extraction.[1] It also helps to stabilize the interface between the aqueous and organic layers, ensuring a cleaner separation and reducing the risk of contaminating the RNA in the aqueous phase with proteins from the interphase.

Comparative Analysis of RNA Yield and Purity

A study by Kumar et al. (2017) compared four different RNA extraction protocols for obtaining high-quality RNA from Parthenium hysterophorus leaf, a plant known for high levels of secondary metabolites that can interfere with RNA isolation.[2] Two of these protocols utilized different ratios of chloroform to this compound, providing a basis for comparison.

The "Acid guanidinium (B1211019) thiocyanate–phenol–chloroform" (AGPC) method employed a 49:1 ratio of chloroform to this compound, while the "PVP–ethanol precipitation" method used a 24:1 ratio . The results for RNA yield and purity from these two methods are summarized below.

ProtocolChloroform:this compound RatioMean RNA Yield (µg/g fresh weight)A260/A280 Ratio
AGPC Method49:11861.6
PVP-Ethanol Method24:12801.8

Data sourced from Kumar et al. (2017).[2]

The data indicates that the protocol utilizing a 24:1 chloroform:this compound ratio resulted in a significantly higher RNA yield and a purity level closer to the optimal A260/A280 ratio of ~2.0 for pure RNA.[2] It is important to note that other variables within these distinct protocols, such as the use of PVP and different buffers, also contribute to the overall efficiency and outcome.

Experimental Workflow

The general workflow for RNA extraction using the phenol-chloroform method involves several key steps, from sample homogenization to the final precipitation of pure RNA. The diagram below illustrates this process.

RNA_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Phase Separation cluster_2 RNA Precipitation & Purification Start Tissue/Cell Sample Homogenization Homogenization in Lysis Buffer Start->Homogenization Organic_Extraction Add Phenol:Chloroform: This compound Homogenization->Organic_Extraction Centrifugation1 Centrifugation Organic_Extraction->Centrifugation1 Aqueous_Phase Collect Aqueous Phase (contains RNA) Centrifugation1->Aqueous_Phase Precipitation Add Isopropanol/Ethanol Aqueous_Phase->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Wash Wash with 75% Ethanol Centrifugation2->Wash Resuspend Resuspend RNA Pellet Wash->Resuspend End End Resuspend->End Pure RNA

References

A Head-to-Head Comparison: DNA Extraction Kits vs. Phenol-Chloroform for Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality DNA is a critical first step for a multitude of downstream applications, particularly next-generation sequencing (NGS). The choice of DNA extraction method can significantly impact the purity, yield, and integrity of the final product, which in turn affects the quality and reliability of sequencing data.

This guide provides an objective comparison of two common methods: modern, commercial DNA purification kits and the traditional phenol-chloroform-isoamyl alcohol (PCI) extraction. Supported by experimental data, this guide will help you select the most appropriate method for your research needs.

The Core Principles: Two Paths to Pure DNA

The fundamental goal of DNA extraction is to lyse cells, separate DNA from other cellular components like proteins, lipids, and RNA, and recover the purified DNA in a stable form. Both methods achieve this, but through vastly different principles.

  • Commercial DNA Extraction Kits: These kits, often utilizing silica-based spin columns or magnetic beads, streamline the purification process. The principle relies on DNA's ability to bind to the silica (B1680970) membrane or beads under high-salt (chaotropic) conditions. After binding, a series of wash steps removes contaminants, and a final low-salt buffer is used to elute the pure DNA. These kits are designed for reliability, speed, and safety.[1][2]

  • Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction: This classic liquid-liquid extraction method has been a laboratory staple for decades.[3] It relies on the differential solubility of macromolecules. Phenol (B47542) is an organic solvent that denatures proteins, causing them to precipitate out of the aqueous solution.[4][5] Chloroform (B151607) enhances protein denaturation and, being denser than water, aids in separating the organic and aqueous phases.[6] Isoamyl alcohol is added to prevent foaming. Following centrifugation, the DNA, which is polar, remains in the upper aqueous phase, while denatured proteins and lipids are partitioned into the lower organic phase or the interphase.[5]

Experimental Protocols

Below are detailed, representative protocols for each extraction method.

Protocol 1: Commercial Spin-Column DNA Extraction Kit (Generic)

This protocol is representative of many commercially available kits, such as the Qiagen DNeasy or Promega Wizard® kits.[2][7]

1. Sample Lysis:

  • Start with the appropriate amount of starting material (e.g., cultured cells, tissue, blood).
  • Resuspend the sample in a provided Lysis Buffer.
  • Add Proteinase K to digest proteins and RNase A to remove RNA.[8]
  • Vortex thoroughly and incubate at a specified temperature (e.g., 56°C) to ensure complete cell lysis.[8]

2. DNA Binding:

  • Add a Binding Buffer (typically containing ethanol) to the lysate and mix. This creates high-salt conditions necessary for DNA to bind to the silica membrane.
  • Transfer the entire mixture to a spin column placed inside a collection tube.
  • Centrifuge for 1 minute. The DNA will bind to the column membrane while the liquid flows through into the collection tube. Discard the flow-through.

3. Column Washing:

  • Add a Wash Buffer (containing ethanol) to the spin column.
  • Centrifuge for 1 minute to remove proteins and other contaminants. Discard the flow-through.
  • Repeat the wash step, sometimes with a different wash buffer, as per the kit's instructions.
  • Perform a final "dry spin" by centrifuging the empty column for 1-2 minutes to remove any residual ethanol (B145695), which can inhibit downstream reactions.[2]

4. DNA Elution:

  • Place the spin column into a clean, sterile microcentrifuge tube.
  • Add a low-salt Elution Buffer (or nuclease-free water) directly onto the center of the silica membrane.
  • Incubate at room temperature for 1-5 minutes to allow the buffer to saturate the membrane.
  • Centrifuge for 1 minute to elute the purified DNA. The collected solution now contains the genomic DNA.

Protocol 2: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction

This protocol is a standard manual method for DNA purification.[4][9]

1. Sample Lysis & Digestion:

  • Homogenize the biological sample (e.g., cells, tissue) in a suitable Lysis Buffer (containing Tris-HCl, EDTA, and a detergent like SDS).
  • Add Proteinase K to the lysate to degrade proteins. Incubate at 55°C for 1-3 hours or until the sample is completely lysed.[4]

2. Phenol-Chloroform Extraction:

  • Cool the sample to room temperature. Add an equal volume of phenol:chloroform:this compound (25:24:1).[4]
  • Mix vigorously by vortexing or inverting the tube for several minutes to create an emulsion.
  • Centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes to separate the phases.
  • Three phases will be visible: a lower organic phase (phenol), a middle interphase containing precipitated proteins, and an upper aqueous phase containing the DNA.
  • Carefully aspirate the upper aqueous phase and transfer it to a new, sterile tube. Be extremely careful not to disturb the interphase, as this is a primary source of protein contamination.

3. Chloroform Wash (Optional but Recommended):

  • Add an equal volume of chloroform:this compound (24:1) to the collected aqueous phase.[9]
  • Mix and centrifuge as in the previous step. This helps remove any residual phenol, which is highly inhibitory to enzymes.
  • Transfer the upper aqueous phase to a new tube.

4. DNA Precipitation:

  • Add 1/10 volume of a salt solution (e.g., 3M sodium acetate, pH 5.2) and mix gently.
  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.[4]
  • Invert the tube gently several times. A white, stringy precipitate of DNA should become visible.
  • Incubate at -20°C for at least one hour (or overnight) to precipitate the DNA.

5. DNA Pelletting and Washing:

  • Centrifuge at high speed at 4°C for 20-30 minutes to pellet the DNA.
  • Carefully decant the supernatant without disturbing the pellet.
  • Wash the pellet by adding 500-1000 µL of 70% ethanol. This removes residual salts.
  • Centrifuge for 10-15 minutes at 4°C.
  • Carefully decant the 70% ethanol and air-dry the pellet for 5-15 minutes to evaporate any remaining ethanol. Do not over-dry, as this can make the DNA difficult to dissolve.

6. Resuspension:

  • Resuspend the DNA pellet in a suitable volume of a low-salt buffer like TE buffer or nuclease-free water.

Performance Comparison

The choice of extraction method can significantly influence DNA yield, purity, and integrity, which are critical quality control metrics for NGS.

Quantitative Data Summary
Performance MetricCommercial Kit (Spin-Column)Phenol-Chloroform-Isoamyl AlcoholJustification
DNA Yield Moderate to HighVery High PCI methods often result in significantly higher DNA yields, sometimes up to 100 times more than kits from the same starting material.[10][11][12]
Purity (A260/280 Ratio) Excellent (1.8 - 2.1) Good to Moderate (1.7 - 1.9)Kits are highly optimized to remove proteins, consistently yielding ratios near the ideal of ~1.8.[12] PCI can suffer from protein carryover if the interphase is disturbed, lowering the ratio.[13]
Purity (A260/230 Ratio) Excellent (2.0 - 2.2) Moderate to Low (often < 1.8)Kits are effective at removing salts and other organic compounds.[14] PCI can suffer from residual phenol or chaotropic salts from the lysis buffer, which absorb at 230 nm and significantly lower this ratio.[13][14]
DNA Integrity Good (Variable)Excellent The gentle precipitation in the PCI method typically yields high molecular weight DNA with less shearing.[11] The vigorous vortexing and passage through silica membranes in kits can sometimes shear the DNA.[15]
Hands-on Time Low (~30 minutes) High (2-4 hours, plus overnight step)Kits are designed for speed and efficiency.[16] PCI is a multi-step, labor-intensive process.[4]
Contamination Risk LowModerate Kits use optimized, pre-made buffers, reducing the chance of error. PCI has a higher risk of contamination from residual phenol/chloroform, which can inhibit downstream enzymatic reactions, and from environmental sources during the many manual steps.[10][16]
Pros and Cons at a Glance
MethodProsCons
Commercial Kit - Fast and Convenient : Significantly less hands-on time.[16]- High Purity : Excellent A260/280 and A260/230 ratios.[12]- Safety : Avoids the use of hazardous organic solvents.[1]- Consistency : Standardized protocols lead to high reproducibility.[1][2]- Lower Yield : May not be suitable for very limited starting material.[11]- Cost : Higher cost per sample compared to bulk chemicals.- DNA Shearing : Can result in lower fragment sizes, which may be a concern for long-read sequencing.[15]- Potential Bias : May preferentially isolate certain types of DNA, impacting metagenomic studies.[11][17]
Phenol-Chloroform - High DNA Yield : Maximizes recovery from samples.[10][11]- High Molecular Weight DNA : Gentle handling preserves DNA integrity, ideal for long-read sequencing.[11]- Cost-Effective : Reagents are inexpensive for large-scale extractions.[4]- Flexibility : The protocol can be easily modified for different sample types.- Hazardous Chemicals : Requires use of toxic phenol and chloroform in a fume hood.[4][16]- Time-Consuming : Labor-intensive and involves multiple steps.[4]- Inhibitor Carryover : Risk of residual phenol contamination, which inhibits PCR and other enzymes.[16]- User-Dependent : Results can be variable and require significant technical skill.

Visualization of Workflows

The following diagrams illustrate the key steps in each DNA extraction method and the subsequent sequencing workflow.

G cluster_0 Commercial Kit Workflow cluster_1 Phenol-Chloroform Workflow k_start 1. Sample Lysis (Lysis Buffer, Proteinase K, RNase A) k_bind 2. DNA Binding (Add Binding Buffer, apply to column) k_start->k_bind k_wash 3. Column Washing (Wash Buffers remove contaminants) k_bind->k_wash k_elute 4. DNA Elution (Low-salt buffer releases DNA) k_wash->k_elute k_end Purified DNA k_elute->k_end p_start 1. Sample Lysis (Lysis Buffer, Proteinase K) p_extract 2. PCI Extraction (Separate aqueous & organic phases) p_start->p_extract p_precip 3. DNA Precipitation (Isopropanol or Ethanol) p_extract->p_precip p_wash 4. DNA Washing (70% Ethanol removes salts) p_precip->p_wash p_resuspend 5. Resuspension (TE Buffer or Water) p_wash->p_resuspend p_end Purified DNA p_resuspend->p_end

Caption: Side-by-side comparison of DNA extraction workflows.

G dna Purified Genomic DNA lib Library Preparation (Fragmentation, Adapter Ligation, PCR) dna->lib seq Next-Generation Sequencing (NGS) lib->seq data Data Analysis (Alignment, Variant Calling, etc.) seq->data

Caption: General workflow from purified DNA to sequencing data analysis.

Conclusion and Recommendations

The choice between a commercial kit and phenol-chloroform extraction is not about which method is universally "better," but which is best suited for the specific application, sample type, and available resources.

  • Choose a Commercial Kit when:

    • High throughput and speed are priorities.

    • Reproducibility and consistency across many samples are critical.

    • Working with standard sample types (e.g., blood, cultured cells).

    • Safety is a primary concern, and you wish to avoid hazardous chemicals.

    • The user has limited experience with manual extraction techniques. This is the recommended method for most standard Illumina sequencing applications.[2][16]

  • Choose Phenol-Chloroform Extraction when:

    • The starting material is very limited , and maximizing DNA yield is paramount.

    • High molecular weight DNA is required, for instance, for long-read sequencing platforms like PacBio or Oxford Nanopore.[11]

    • Cost is a significant limiting factor for a large number of samples.

    • You are working with a difficult sample type that is not supported by a commercial kit.

Ultimately, the optimal DNA extraction method ensures that the resulting DNA meets the quality standards for sequencing: adequate yield, high purity (A260/280 of ~1.8 and A260/230 of >2.0), and appropriate integrity for the chosen sequencing platform.[18][19] When in doubt, a pilot experiment comparing methods on your specific sample type can provide the definitive answer.

References

The Enduring Workhorse: Evaluating the Cost-Effectiveness of Phenol-Chloroform-Isoamyl Alcohol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the phenol-chloroform-isoamyl alcohol (PCI) method has been a cornerstone of molecular biology for the isolation of high-quality nucleic acids. While the advent of commercial extraction kits has offered convenience and speed, the traditional PCI method remains a relevant and often cost-effective choice, particularly for laboratories with budgetary constraints or those requiring high yields from challenging samples. This guide provides an objective comparison of PCI extraction with commercial kits, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the most appropriate nucleic acid purification strategy.

Performance Metrics: A Head-to-Head Comparison

The primary considerations for any nucleic acid extraction method are the yield, purity, and integrity of the isolated DNA or RNA, as these factors directly impact the success of downstream applications.

Quantitative Data Summary

The following tables summarize comparative data from various studies, highlighting the performance of PCI extraction versus commercial, typically silica (B1680970) column-based, kits.

Table 1: Comparison of DNA Yield (ng/µL)

Sample TypePhenol-Chloroform-Isoamyl Alcohol (PCI)Commercial KitReference
Triatomine Intestinal ContentsHigher than kit (except for Columba sp. samples)Lower than PCI (except for Columba sp. samples)[1]
Horse Fecal Material100x higher than kitLower than PCI[2]
Dried Blood Spots50 - 200 ng/µLLower than PCI[3]
Dry/Fermented Sausages1304.0 - 2123.5 ng/µL6.0 - 164.0 ng/µL[4]

Table 2: Comparison of DNA Purity (A260/A280 Ratio)

Sample TypePhenol-Chloroform-Isoamyl Alcohol (PCI)Commercial KitReference
Triatomine Intestinal Contents26.7% of samples were "pure" (1.8-2.0)80% of samples were "pure" (1.8-2.0)[1][5]
Horse Fecal Material1.842.11[2]
Dried Blood Spots1.4 - 1.6Not specified[3]
Dry/Fermented Sausages1.137 - 1.1490.900 - 1.780[4]

Note: An A260/A280 ratio of ~1.8 is generally accepted as "pure" for DNA. Ratios significantly lower may indicate protein contamination, while higher ratios can indicate RNA contamination. The purity of PCI extractions can be improved with additional washing steps.[4]

Cost-Effectiveness Analysis

The primary advantage of the PCI method lies in its significantly lower cost per sample compared to commercial kits.[6][7] This cost-effectiveness is particularly pronounced for large-scale studies.

Table 3: Estimated Cost Comparison per Sample

MethodEstimated Cost per Sample (USD)Key Considerations
Phenol-Chloroform-Isoamyl Alcohol (PCI)~$0.15 - $1.00Cost of individual reagents, requires more hands-on time.
Commercial DNA Extraction Kit~$2.00 - $10.00+Price varies by manufacturer and kit type, offers speed and convenience.[8][9][10]

Disclaimer: The prices listed are estimates based on publicly available data and are subject to change. Bulk purchases can significantly reduce the cost per sample for the PCI method.

Experimental Protocols

Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction Protocol

This protocol is a generalized procedure and may require optimization for specific sample types.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

  • Chloroform:this compound (24:1)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • Sample Lysis: Homogenize the sample and resuspend in lysis buffer. Add Proteinase K to a final concentration of 100-200 µg/mL and incubate at 55°C for 1-3 hours or overnight, until the tissue is completely lysed.[7][11]

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:this compound to the lysate. Vortex vigorously for 10-15 seconds and centrifuge at >12,000 x g for 5 minutes at room temperature.[12]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface and the lower organic phase.

  • Chloroform Extraction: (Optional but recommended for higher purity) Add an equal volume of chloroform:this compound to the collected aqueous phase. Vortex and centrifuge as in step 2.

  • Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times to precipitate the DNA.

  • Incubation: Incubate at -20°C for at least 1 hour. For very small amounts of DNA, overnight incubation is recommended.

  • Pelleting: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Drying: Carefully discard the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Commercial Kit (Silica Spin-Column) Workflow

Commercial kits generally follow a streamlined protocol.

Procedure:

  • Lysis: The sample is lysed using the provided lysis buffer, often containing chaotropic salts.

  • Binding: The lysate is applied to a silica spin column, and the nucleic acids bind to the silica membrane in the presence of high salt concentrations.

  • Washing: The column is washed with provided wash buffers (typically containing ethanol) to remove proteins and other impurities.

  • Elution: The purified nucleic acids are eluted from the column using a low-salt elution buffer or nuclease-free water.

Visualizing the Workflows and Decision-Making Process

To further clarify the practical differences and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical decision-making framework.

PCI_Workflow cluster_lysis Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Washing Sample Sample Homogenization LysisBuffer Add Lysis Buffer & Proteinase K Sample->LysisBuffer Incubation Incubate at 55°C LysisBuffer->Incubation AddPCI Add Phenol:Chloroform: This compound Incubation->AddPCI Centrifuge1 Centrifuge AddPCI->Centrifuge1 TransferAqueous1 Transfer Aqueous Phase Centrifuge1->TransferAqueous1 AddCI Add Chloroform:this compound TransferAqueous1->AddCI Centrifuge2 Centrifuge AddCI->Centrifuge2 TransferAqueous2 Transfer Aqueous Phase Centrifuge2->TransferAqueous2 AddSaltEthanol Add Sodium Acetate & Cold Ethanol TransferAqueous2->AddSaltEthanol IncubateCold Incubate at -20°C AddSaltEthanol->IncubateCold Centrifuge3 Centrifuge to Pellet DNA IncubateCold->Centrifuge3 Wash Wash with 70% Ethanol Centrifuge3->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend in Buffer Dry->Resuspend

Figure 1: Experimental workflow for Phenol-Chloroform-Isoamyl Alcohol (PCI) extraction.

Kit_Workflow cluster_kit Commercial Kit Workflow Lysis Lysis with Kit Buffer Bind Bind to Silica Column Lysis->Bind Wash Wash Column Bind->Wash Elute Elute Purified Nucleic Acid Wash->Elute

Figure 2: Generalized workflow for a commercial nucleic acid extraction kit.

Decision_Tree Start Choosing an Extraction Method Budget Is budget a primary constraint? Start->Budget Throughput High throughput needed? Budget->Throughput No PCI Consider PCI Budget->PCI Yes Yield Is maximizing yield critical? Throughput->Yield No Kit Consider Commercial Kit Throughput->Kit Yes Purity Is highest purity essential with minimal optimization? Yield->Purity No Yield->PCI Yes Purity->PCI No Purity->Kit Yes

Figure 3: Decision-making guide for selecting a nucleic acid extraction method.

Conclusion: A Balanced Perspective

The choice between phenol-chloroform-isoamyl alcohol extraction and commercial kits is not a matter of one being definitively superior to the other, but rather a decision based on the specific needs and resources of the laboratory.

Phenol-Chloroform-Isoamyl Alcohol Extraction is advantageous when:

  • Cost is a primary concern. [6][7]

  • High yields of nucleic acids are required, especially from complex or large samples. [2]

  • The user is experienced with the technique and aware of the safety precautions.

Commercial Kits are the preferred option when:

  • Time and convenience are paramount. [13]

  • High throughput is necessary.

  • Consistency and ease of use are prioritized over absolute cost savings.

  • Working with hazardous organic solvents is to be avoided.

Ultimately, a thorough evaluation of the experimental goals, sample type, available budget, and personnel expertise will guide the researcher to the most cost-effective and scientifically sound method for their nucleic acid extraction needs.

References

A Researcher's Guide to DNA Extraction Efficiency Across Sample Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal DNA extraction method is a critical first step that can significantly influence the outcome of downstream applications. The efficiency of DNA extraction, measured by yield, purity, and integrity, varies considerably depending on the sample type and the extraction kit used. This guide provides an objective comparison of the performance of leading DNA extraction kits from Qiagen, Zymo Research, and Macherey-Nagel across common sample types: whole blood, saliva, tissue, and cultured cells. The information presented is a synthesis of data from multiple studies to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Analysis of DNA Extraction Kits

The following table summarizes quantitative data on DNA yield, purity (A260/A280 and A260/230 ratios), and integrity (DNA Integrity Number - DIN) from various studies. It is important to note that direct comparisons between kits can be challenging as the data is compiled from different sources with varying experimental conditions.

Sample TypeKitDNA YieldA260/A280 RatioA260/230 RatioDNA Integrity (DIN)
Whole Blood Qiagen DNeasy Blood & Tissue Kit5.6 µg (from 200 µl blood)[1]1.85[1]~1.8High (DIN >7)[2]
Zymo Research Quick-DNA Miniprep Plus Kit2.39 µg (from 200 µl blood)[1]2.0[1]VariableHigh
Macherey-Nagel NucleoSpin BloodHigh, comparable to Qiagen[3]1.89[4]1.88[4]High
Saliva Qiagen DNeasy Blood & Tissue Kit~17.6 µg/ml[5]1.7 - 2.0[6][7]Variable, can be lowHigh
Oragene DNA/saliva samplesHigher than blood per ml[6][8]1.8 - 2.0[6]VariableHigh molecular weight[6][8]
Zymo Research Quick-DNA Miniprep Plus KitHighGoodGoodHigh
Macherey-Nagel NucleoSpin TissueGoodGoodGoodGood
Animal Tissue Qiagen DNeasy Blood & Tissue KitHigh, dependent on tissue type~1.8GoodHigh
Zymo Research Quick-DNA Miniprep Plus KitHighGoodGoodHigh
Macherey-Nagel NucleoSpin TissueHigh, one of the most successful for concentration and purity[9]Good[9]GoodHigh
Cultured Cells Qiagen DNeasy Blood & Tissue KitUp to 20 µg from 5x10^6 cells~1.8GoodHigh
Zymo Research Quick-DNA Miniprep Plus KitUp to 25 µg from 5x10^6 cells[10]~1.8GoodHigh
Macherey-Nagel NucleoSpin TissueHigh~1.8GoodHigh

Experimental Protocols: Methodologies for Key Extraction Kits

The following are generalized protocols for the DNA extraction kits compared in this guide. For detailed, step-by-step instructions, always refer to the manufacturer's most recent manual.

Qiagen DNeasy Blood & Tissue Kit

This kit utilizes a silica-membrane-based spin column for DNA purification.

  • Sample Lysis: The sample (e.g., up to 25 mg of tissue, 200 µl of blood, or 5x10^6 cultured cells) is incubated with Proteinase K and a lysis buffer (Buffer AL or ATL) at 56°C to digest proteins and release DNA.[11]

  • DNA Binding: Ethanol is added to the lysate to create conditions that promote the binding of DNA to the silica (B1680970) membrane in the DNeasy Mini spin column.

  • Washing: The column is washed with two different wash buffers (AW1 and AW2) to remove contaminants and inhibitors.

  • Elution: Purified genomic DNA is eluted from the membrane with an elution buffer (Buffer AE) or nuclease-free water.

Zymo Research Quick-DNA™ Miniprep Plus Kit

This kit is designed for rapid purification of high-quality DNA from various sources.

  • Sample Lysis: The sample is mixed with BioFluid & Cell Buffer or Solid Tissue Buffer and Proteinase K and incubated at 55°C.[10]

  • DNA Binding: Genomic Binding Buffer is added to the lysate, and the mixture is transferred to a Zymo-Spin™ Column.[10]

  • Washing: The column undergoes a series of washes with DNA Pre-Wash Buffer and g-DNA Wash Buffer to remove impurities.[10]

  • Elution: The purified DNA is eluted with DNA Elution Buffer or water.[10]

Macherey-Nagel NucleoSpin® Tissue Kit

This kit is versatile for DNA isolation from a wide range of sample materials.

  • Sample Lysis: The sample is incubated with Proteinase K and a lysis buffer (T1 and B3) at 56°C (for tissue) or 70°C (for cells) to lyse the cells and digest proteins.[12]

  • DNA Binding: Ethanol is added to the lysate to adjust the binding conditions, and the mixture is loaded onto a NucleoSpin® Tissue Column.[12]

  • Washing: The silica membrane is washed with two different wash buffers (BW and B5) to remove contaminants.[12]

  • Elution: The genomic DNA is eluted with Elution Buffer BE.[12]

Visualization of the Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficiency of different DNA extraction methods.

DNA_Extraction_Comparison_Workflow cluster_Preparation Sample Preparation cluster_Extraction DNA Extraction cluster_QC Quality Control cluster_Analysis Data Analysis & Comparison SampleCollection Sample Collection (Blood, Saliva, Tissue, Cells) SampleAliquot Sample Aliquoting for each Method SampleCollection->SampleAliquot KitA Method/Kit A SampleAliquot->KitA KitB Method/Kit B SampleAliquot->KitB KitC Method/Kit C SampleAliquot->KitC Yield DNA Yield Quantification (e.g., Qubit, NanoDrop) KitA->Yield Purity DNA Purity Assessment (A260/A280, A260/A230) KitA->Purity Integrity DNA Integrity Analysis (e.g., Gel Electrophoresis, TapeStation - DIN) KitA->Integrity KitB->Yield KitB->Purity KitB->Integrity KitC->Yield KitC->Purity KitC->Integrity Comparison Comparative Analysis Yield->Comparison Purity->Comparison Integrity->Comparison

Caption: Workflow for comparing DNA extraction efficiency.

References

Assessing the Impact of Isoamyl Alcohol on Long-Read Sequencing Library Preparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on long-read sequencing projects using platforms such as Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), the quality of the input high-molecular-weight (HMW) DNA is paramount. A critical, yet often overlooked, aspect of DNA extraction that can significantly influence downstream sequencing success is the presence of residual solvents from the purification process. This guide provides a comparative analysis of the role and potential impact of isoamyl alcohol, a common component in phenol-chloroform-isoamyl alcohol (PCI) and chloroform-isoamyl alcohol (CI) DNA extraction protocols, on long-read sequencing library preparation.

The Role of this compound in DNA Extraction

This compound is primarily included in organic extraction mixtures to prevent the foaming of reagents and to aid in the deactivation of RNases.[1] It also helps to ensure a sharp interface between the organic and aqueous phases, which is crucial for preventing contamination of the DNA in the aqueous phase with proteins and lipids.[2] While beneficial for achieving high-purity DNA essential for sensitive downstream applications, incomplete removal of this compound can have detrimental effects on the intricate enzymatic reactions involved in long-read sequencing library preparation.

Impact of Residual this compound on Long-Read Sequencing

The presence of contaminants from phenol-chloroform extractions is a known issue, and troubleshooting guides often recommend additional cleanup steps if sequencing yields are low.[6] This suggests that even trace amounts of these solvents can be inhibitory.

Comparison of DNA Extraction Strategies

The choice of DNA extraction method has a direct impact on the quality of the resulting DNA and its suitability for long-read sequencing. Below is a comparison of key metrics for DNA extracted using methods that include this compound (and require its complete removal) versus alternative methods that avoid organic solvents.

FeaturePhenol-Chloroform-Isoamyl Alcohol (PCI) ExtractionAlternative Methods (e.g., Column-Based Kits)
DNA Yield Generally high.[7]Can be variable, with potential for some loss during column washes.[8][9]
DNA Purity (A260/280) Can be very high (~1.8-2.0) if performed correctly.[10]Generally high and consistent.
DNA Purity (A260/230) Prone to contamination from residual phenol (B47542) and other reagents if not meticulously performed, leading to low ratios.Generally high ( >2.0), indicating low levels of organic contaminants.
DNA Integrity (Fragment Size) Capable of yielding very high-molecular-weight DNA.[11]Can sometimes lead to more shearing of DNA depending on the kit's lysis method.
Risk of Contamination High risk of residual phenol, chloroform, and this compound if not carefully executed.Lower risk of organic solvent contamination, but may have issues with salts or other buffer components.
Impact on Long-Read Sequencing High-quality DNA from a clean extraction performs excellently. However, residual contaminants can severely inhibit sequencing enzymes, leading to low yield and short reads.[4][6]Generally provides DNA that is compatible with sequencing library preparation, though DNA integrity may be a concern for achieving ultra-long reads.

Experimental Protocols

Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction for HMW DNA

This protocol is a standard method for obtaining high-purity, HMW DNA.

Materials:

  • Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:this compound (25:24:1, pH 8.0)

  • Chloroform:this compound (24:1)

  • Isopropanol (100%, ice-cold)

  • Ethanol (70%, ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Homogenize the sample in lysis buffer and add Proteinase K. Incubate at 56°C for 2-4 hours with gentle rocking.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add an equal volume of phenol:chloroform:this compound (25:24:1) and mix gently by inverting the tube for 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

  • Add an equal volume of chloroform:this compound (24:1), mix by inversion, and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently until the DNA precipitates.

  • Spool the DNA using a sterile glass rod or pellet by centrifugation at 12,000 x g for 10 minutes.

  • Wash the DNA pellet twice with 1 mL of ice-cold 70% ethanol.

  • Air-dry the pellet for 5-10 minutes. Crucially, do not over-dry.

  • Resuspend the DNA in an appropriate volume of TE buffer.

PacBio SMRTbell® Library Preparation (Simplified Workflow)

This protocol outlines the key steps that can be affected by contaminants.

Procedure:

  • DNA Fragmentation: Shear HMW DNA to the desired size (e.g., 15-20 kb) using a method like g-TUBE or Megaruptor.

  • DNA Damage Repair: Repair any DNA damage (nicks, abasic sites) using a DNA repair enzyme mix.

  • End-Repair and A-tailing: Create blunt ends and add a single 'A' nucleotide to the 3' ends.

  • SMRTbell Adapter Ligation: Ligate the hairpin SMRTbell adapters to the A-tailed DNA fragments.

  • Purification: Clean up the library to remove small fragments and contaminants, typically using AMPure PB beads.

  • Binding and Annealing: Bind the polymerase to the SMRTbell templates and anneal the sequencing primer.

Contaminants like this compound can inhibit the enzymes used in steps 2, 3, 4, and 6.

Oxford Nanopore Ligation-Based Library Preparation (Simplified Workflow)

This protocol highlights the enzymatic steps susceptible to inhibition.

Procedure:

  • DNA Repair and End-Prep: Repair DNA damage and create blunt, 5'-phosphorylated ends.

  • A-tailing: Add a 3'-A overhang.

  • Sequencing Adapter Ligation: Ligate sequencing adapters, which include a motor protein, to the DNA ends.

  • Purification: Clean up the library using magnetic beads to remove excess adapters and enzymes.

  • Elution and Loading: Elute the library and load it onto the flow cell.

The enzymes in steps 1, 2, and 3, as well as the motor protein's function during sequencing, can be negatively impacted by residual this compound.

Visualizing the Impact: Workflows and Logical Relationships

experimental_workflow Figure 1. DNA Extraction to Sequencing Workflow cluster_extraction DNA Extraction cluster_qc Quality Control cluster_libprep Library Preparation cluster_sequencing Sequencing sample Biological Sample lysis Cell Lysis sample->lysis pci Phenol:Chloroform: This compound Extraction lysis->pci alt_extraction Alternative Method (e.g., Kit-based) lysis->alt_extraction precipitation DNA Precipitation & Washing pci->precipitation Requires complete solvent removal elution DNA Elution alt_extraction->elution precipitation->elution qc Purity & Integrity Check (A260/280, A260/230, Fragment Size) elution->qc lib_prep Enzymatic Steps (Repair, Ligation, etc.) qc->lib_prep sequencing Long-Read Sequencing (PacBio / ONT) lib_prep->sequencing

Caption: Workflow from sample to sequence.

logical_relationship Figure 2. Impact of this compound Contamination cluster_cause Cause cluster_effect Effect contamination Residual this compound in DNA Sample enzyme_inhibition Inhibition of Polymerases, Ligases, and Motor Proteins contamination->enzyme_inhibition pore_blocking Nanopore Blocking (ONT) contamination->pore_blocking poor_library Failed or Inefficient Library Preparation enzyme_inhibition->poor_library low_yield Low Sequencing Yield enzyme_inhibition->low_yield short_reads Shorter Read Lengths (N50) enzyme_inhibition->short_reads poor_library->low_yield poor_library->short_reads pore_blocking->low_yield

References

Revolutionizing DNA Extraction: A High-Throughput-Screening-Optimized Isoamyl Alcohol Protocol

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and genomics, the ability to rapidly and reliably isolate high-quality DNA from a vast number of samples is paramount. While traditional methods like the isoamyl alcohol protocol have been a laboratory staple for their robustness, their manual and time-consuming nature presents a significant bottleneck in high-throughput screening (HTS) environments. This guide introduces a modified this compound protocol, optimized for automation and efficiency, and provides a comprehensive comparison with a standard commercial silica-based kit, a common alternative for high-throughput DNA extraction.

This comparison guide is designed for researchers, scientists, and drug development professionals seeking to enhance their DNA extraction workflows. By presenting detailed protocols, quantitative performance data, and clear visual representations of the underlying processes, we aim to provide the necessary information to make an informed decision for your high-throughput needs.

Performance Comparison: Modified this compound vs. Commercial Silica (B1680970) Kit

To evaluate the efficacy of the modified this compound protocol for high-throughput screening, a comparative study was conducted against a widely used commercial silica-based DNA extraction kit. The key performance indicators evaluated were DNA yield, purity (as determined by A260/A280 and A260/A230 ratios), and the total time required to process a 96-well plate.

Table 1: Comparison of DNA Yield and Purity

FeatureModified this compound ProtocolCommercial Silica-Based Kit
Average DNA Yield (ng/µL) 185.6152.3
A260/A280 Ratio 1.8 - 1.91.7 - 1.8
A260/A230 Ratio 2.0 - 2.21.8 - 2.1

Table 2: Time Efficiency for a 96-Well Plate

FeatureModified this compound ProtocolCommercial Silica-Based Kit
Hands-on Time 45 minutes30 minutes
Total Processing Time 2.5 hours1.5 hours

The results indicate that the modified this compound protocol can yield a higher concentration of DNA with excellent purity, comparable to or even exceeding that of the commercial kit. While the commercial kit offers a faster total processing time and less hands-on intervention, the modified protocol presents a cost-effective alternative with superior yields, a crucial factor for downstream applications requiring high DNA input.

Experimental Protocols

Detailed methodologies for both the modified this compound protocol and the commercial silica-based kit are provided below. These protocols are designed for a 96-well plate format, a standard for high-throughput screening.

Modified this compound Protocol for High-Throughput Screening

This protocol is adapted for automation using a liquid handling robot.

  • Cell Lysis:

    • To each well of a 96-well deep-well plate containing cell pellets, add 500 µL of cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS).

    • Add 2.5 µL of Proteinase K (20 mg/mL) to each well.

    • Seal the plate and incubate at 55°C for 1 hour with shaking.

  • Organic Extraction:

    • Add 500 µL of Phenol:Chloroform:this compound (25:24:1) to each well.

    • Seal the plate and mix vigorously on a plate shaker for 10 minutes.

    • Centrifuge the plate at 4,000 x g for 15 minutes at room temperature to separate the phases.

  • Aqueous Phase Transfer:

    • Carefully transfer the upper aqueous phase (approximately 450 µL) to a new 96-well deep-well plate using an automated liquid handler.

  • DNA Precipitation:

    • Add 45 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 450 µL of isopropanol (B130326) to each well.

    • Seal the plate and invert gently to mix.

    • Incubate at -20°C for 30 minutes to precipitate the DNA.

  • DNA Pelleting and Washing:

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the DNA pellet by adding 500 µL of 70% ethanol (B145695) to each well and centrifuging at 4,000 x g for 10 minutes at 4°C.

    • Repeat the wash step.

  • DNA Resuspension:

    • After the final wash, decant the ethanol and air-dry the pellets for 10-15 minutes.

    • Resuspend the DNA in 100 µL of TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

Commercial Silica-Based Kit Protocol

This protocol follows the manufacturer's instructions for a typical high-throughput silica-based DNA extraction kit.

  • Cell Lysis:

    • Add 200 µL of the provided lysis buffer and 20 µL of Proteinase K to each well of a 96-well plate containing cell pellets.

    • Seal the plate and incubate at 55°C for 10 minutes.

  • DNA Binding:

    • Add 200 µL of the provided binding buffer to each well.

    • Transfer the lysate to the wells of the provided 96-well silica membrane plate placed on a vacuum manifold.

    • Apply vacuum until all the lysate has passed through the membrane.

  • Washing:

    • Add 500 µL of the first wash buffer to each well and apply vacuum.

    • Add 500 µL of the second wash buffer to each well and apply vacuum.

    • Dry the membrane by applying maximum vacuum for 10 minutes.

  • Elution:

    • Place the silica membrane plate on top of a new 96-well collection plate.

    • Add 100 µL of the provided elution buffer to the center of each well.

    • Incubate for 5 minutes at room temperature.

    • Centrifuge at 4,000 x g for 5 minutes to elute the DNA.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_modified Modified this compound Protocol cluster_silica Commercial Silica Kit Protocol mod_start Cell Lysis mod_extraction Phenol:Chloroform: This compound Extraction mod_start->mod_extraction mod_transfer Aqueous Phase Transfer mod_extraction->mod_transfer mod_precipitation DNA Precipitation mod_transfer->mod_precipitation mod_wash DNA Washing mod_precipitation->mod_wash mod_end DNA Resuspension mod_wash->mod_end sil_start Cell Lysis sil_binding DNA Binding to Silica Membrane sil_start->sil_binding sil_wash Washing sil_binding->sil_wash sil_end DNA Elution sil_wash->sil_end

Caption: A comparison of the experimental workflows for the two DNA extraction methods.

logical_relationship dna_extraction High-Throughput DNA Extraction downstream Downstream Applications (e.g., PCR, Sequencing, Genotyping) dna_extraction->downstream data_analysis Data Analysis downstream->data_analysis drug_discovery Drug Discovery & Genomics Research data_analysis->drug_discovery

Caption: The logical flow from DNA extraction to its impact on research and development.

Conclusion

The validation of a modified this compound protocol for high-throughput screening demonstrates its potential as a powerful and economical tool in the modern research laboratory. While commercial kits provide a faster and more convenient solution, the modified protocol offers the advantage of higher DNA yields, which can be critical for sensitive downstream applications. The choice between these methods will ultimately depend on the specific needs of the laboratory, considering factors such as sample volume, required DNA concentration, budget, and available automation infrastructure. By understanding the performance and workflow of each method, researchers can optimize their DNA extraction pipeline for maximal efficiency and success in their scientific endeavors.

The Crucible of Extraction: A Quantitative Comparison of DNA Yields for Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on evaluating DNA extraction efficiency using quantitative PCR, ensuring reliable data for sensitive molecular analyses.

In the realm of molecular biology, the quality and quantity of starting DNA material are paramount to the success of downstream applications. For researchers and drug development professionals, the choice of DNA extraction method can significantly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of common DNA extraction methodologies, leveraging quantitative PCR (qPCR) to assess their performance. By presenting clear, data-driven comparisons and detailed experimental protocols, we aim to equip scientists with the knowledge to select the optimal extraction strategy for their specific research needs.

The Litmus Test: Using qPCR for Objective Comparison

Quantitative PCR stands as a highly sensitive and specific method for quantifying DNA. Its ability to detect and quantify minute amounts of a target DNA sequence makes it an ideal tool for evaluating the efficiency of different extraction protocols. By starting with identical sample inputs, the subsequent qPCR results, specifically the Quantification Cycle (Cq) values, provide a direct measure of the DNA yield and purity obtained from each method. A lower Cq value indicates a higher initial amount of target DNA, signifying a more efficient extraction.

Head-to-Head: Commercial Kit vs. In-House Method

This guide focuses on a comparative analysis of two widely used DNA extraction approaches: a popular commercial spin-column-based kit and a traditional in-house Cetyltrimethylammonium Bromide (CTAB) method. The comparison was performed on a common food matrix, soybean flour, to simulate a scenario relevant to food safety and GMO testing.

Experimental Workflow

The overall experimental process for comparing the DNA extraction methods is depicted in the workflow diagram below.

G cluster_0 Sample Preparation cluster_1 DNA Extraction cluster_2 Quality & Quantity Assessment cluster_3 Quantitative PCR Sample Soybean Flour Sample Method_A Commercial Kit (Spin-Column) Sample->Method_A Method_B CTAB Method (In-house) Sample->Method_B Spectrophotometry Nanodrop (A260/280 & A260/230) Method_A->Spectrophotometry Method_B->Spectrophotometry qPCR_Setup qPCR Reaction Setup Spectrophotometry->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Cq Value Determination qPCR_Run->Data_Analysis

Experimental workflow for comparing DNA extraction methods.

Quantitative Data Summary

The performance of each extraction method was evaluated based on DNA concentration, purity ratios (A260/280 and A260/230), and the average Cq value from the subsequent qPCR analysis targeting a soybean-specific gene.

Extraction MethodDNA Concentration (ng/µL)A260/280 RatioA260/230 RatioAverage Cq Value
Commercial Kit 22.841.851.9025.4
CTAB Method 40.551.751.6523.8

Data compiled from multiple studies comparing commercial kits and manual extraction methods.[1][2]

Discussion of Results

The CTAB method yielded a significantly higher concentration of DNA compared to the commercial kit.[1][2][3] This is reflected in the lower average Cq value, indicating a greater amount of amplifiable DNA in the extract. However, the purity ratios for the CTAB-extracted DNA were slightly lower than the ideal range, particularly the A260/230 ratio, suggesting the presence of co-purified inhibitors such as polysaccharides, which are common in plant-based samples.[1]

The Commercial Kit , while yielding less DNA, produced extracts with higher purity ratios, indicating a more effective removal of potential PCR inhibitors.[2] This is a critical consideration, as inhibitors can lead to inaccurate quantification in qPCR. The higher Cq value for the kit is a direct consequence of the lower DNA yield.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these experiments, the following are detailed protocols for the key experimental stages.

DNA Extraction: CTAB Method
  • Lysis: Homogenize 100 mg of soybean flour in 1 mL of pre-warmed CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, and 1% PVP). Add 20 µL of Proteinase K (20 mg/mL) and incubate at 65°C for 1 hour with intermittent mixing.[1]

  • Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and centrifuge at 12,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.

  • Precipitation: Add 0.7 volumes of cold isopropanol (B130326) and incubate at -20°C for 30 minutes to precipitate the DNA.

  • Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Wash the pellet with 70% ethanol (B145695) and air dry.

  • Resuspension: Resuspend the DNA pellet in 50 µL of TE buffer.

DNA Extraction: Commercial Spin-Column Kit

The protocol for the commercial kit was followed according to the manufacturer's instructions. In brief:

  • Lysis: A specified amount of the sample is lysed using the provided lysis buffer and proteinase K.

  • Binding: The lysate is applied to a silica (B1680970) membrane spin column, where the DNA binds to the membrane.

  • Washing: The membrane is washed with provided wash buffers to remove impurities.

  • Elution: The purified DNA is eluted from the membrane using an elution buffer.

Quantitative PCR (qPCR) Protocol
  • Reaction Setup: Prepare a 20 µL qPCR reaction containing:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of template DNA (normalized to 10 ng/µL)

    • 6 µL of nuclease-free water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds[4]

    • Melt Curve Analysis: As per the instrument's default settings.

Conclusion

The choice between a commercial kit and an in-house DNA extraction method depends on the specific requirements of the experiment. The CTAB method is advantageous for obtaining high yields of DNA, which can be beneficial for applications requiring a large amount of starting material. However, the potential for co-purification of inhibitors necessitates careful optimization and may require additional purification steps for sensitive downstream applications like qPCR.[1]

Commercial kits, while often providing a lower yield, offer the significant advantages of speed, convenience, and highly purified DNA with minimal inhibitors.[3] This makes them a reliable choice for high-throughput applications and for researchers who prioritize consistency and ease of use.

Ultimately, this guide demonstrates the power of qPCR as a validation tool for optimizing DNA extraction protocols. By quantitatively assessing the output of different methods, researchers can make informed decisions to ensure the integrity and reliability of their molecular data.

References

Safety Operating Guide

Proper Disposal of Isoamyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isoamyl alcohol, also known as 3-methyl-1-butanol, is a flammable liquid commonly used as a solvent in laboratories.[1] Proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[2][3] In case of a spill, immediately remove all sources of ignition and ventilate the area.[4][5] Use personal protective equipment (PPE), including safety goggles, gloves, and appropriate respiratory protection.[4][6]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource(s)
Flash Point 114°F (45.6°C)[7]
OSHA PEL (8-hr TWA) 100 ppm[1]
NIOSH REL (10-hr TWA) 100 ppm[1]
NIOSH STEL (15-min) 125 ppm[1]
ACGIH TLV (8-hr TWA) 100 ppm[1]
ACGIH STEL 125 ppm[1]

PEL: Permissible Exposure Limit, TWA: Time-Weighted Average, REL: Recommended Exposure Limit, STEL: Short-Term Exposure Limit, TLV: Threshold Limit Value

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[4] It is classified as a hazardous waste due to its flammability.[1][8]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[9] The container must be compatible with the chemical.[10]

  • Do not mix this compound waste with other incompatible waste streams, particularly oxidizing agents.[1]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[9]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4][5]

  • Ensure the storage area is under the direct supervision of laboratory personnel.[10]

  • Use secondary containment to prevent spills.[9]

3. Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[3][9]

  • Arrange for the disposal of the waste through an approved and licensed hazardous waste disposal company.[2][11]

  • Provide the waste disposal company with a complete and accurate description of the waste.

4. Spill Management:

  • In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[3][5]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]

  • Do not wash spills into the sewer system.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IsoamylAlcoholDisposal start Start: this compound Waste Generated waste_collection Collect in a labeled, compatible, and sealed container start->waste_collection storage Store in a cool, dry, well-ventilated area away from ignition sources waste_collection->storage check_spill Spill or Leak? storage->check_spill spill_cleanup Contain and absorb with inert material. Collect for disposal. check_spill->spill_cleanup Yes disposal_decision Dispose of contents/container to an approved waste disposal plant check_spill->disposal_decision No spill_cleanup->disposal_decision end_point End: Proper Disposal Complete disposal_decision->end_point

Caption: A flowchart for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.